molecular formula C9H11NO2 B186159 2-(Phenylamino)propanoic acid CAS No. 15727-49-8

2-(Phenylamino)propanoic acid

Cat. No.: B186159
CAS No.: 15727-49-8
M. Wt: 165.19 g/mol
InChI Key: XWKAVQKJQBISOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Phenylamino)propanoic acid is a valuable aniline derivative serving as a key synthetic intermediate in medicinal chemistry and chemical biology research. Its structure, featuring both amino and carboxylic acid functional groups, makes it a versatile building block for constructing diverse heterocyclic compounds with potential biological activity. Research efforts have successfully utilized derivatives of this core structure to synthesize novel 1,3,4-oxadiazole, 1,3,4-thiadiazole, and 1,2,4-triazole scaffolds . These synthetic endeavors have yielded compounds demonstrating significant antioxidant activity in experimental settings, with some derivatives exhibiting potency exceeding that of standard antibiotic controls . Furthermore, select synthesized molecules have shown notable bactericidal activity against pathogens like Pseudomonas aeruginosa and significant fungicidal activity against Candida albicans in vitro, highlighting the compound's utility in developing new antimicrobial agents . Beyond its application in creating nitrogen-containing heterocycles, the structural motif of this compound is related to 2-arylpropionic acid derivatives, a class known to be substrates for enzymatic resolution and microbial chiral inversion processes, which is a subject of interest in biocatalytic and biotransformation studies . This makes it a compound of interest for investigating metabolic pathways and enzymatic behaviors. Consequently, this compound provides researchers with a flexible starting material for exploratory synthesis, drug discovery programs aimed at identifying new therapeutic leads, and studies in enzymology .

Properties

IUPAC Name

2-anilinopropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2/c1-7(9(11)12)10-8-5-3-2-4-6-8/h2-7,10H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWKAVQKJQBISOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)NC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00375129
Record name N-Phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00375129
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15727-49-8
Record name N-Phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00375129
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(phenylamino)propanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

2-anilinopropanoic acid synthesis discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 2-Anilinopropanoic Acid

Abstract

2-Anilinopropanoic acid, also known as N-phenylalanine, is a synthetic amino acid derivative with applications in chemical synthesis and drug development. Its structure, which incorporates the core of the amino acid alanine and a phenyl group on the nitrogen atom, makes it a valuable building block. This technical guide provides a comprehensive overview of the principal synthetic routes to 2-anilinopropanoic acid, designed for researchers, chemists, and drug development professionals. We will explore the foundational discovery context and delve into two primary, field-proven synthetic methodologies: nucleophilic substitution and reductive amination. This guide emphasizes the causality behind experimental choices, provides detailed, self-validating protocols, and is grounded in authoritative references to ensure scientific integrity and practical applicability.

Introduction and Historical Context

The history of 2-anilinopropanoic acid is intrinsically linked to the broader story of amino acid chemistry. While the natural amino acid L-alanine (2-aminopropanoic acid) is a fundamental component of proteins, its N-aryl derivatives are products of synthetic chemistry. The discovery and synthesis of the parent amino acid phenylalanine by Erlenmeyer and Lipp in 1882, using a method analogous to the Strecker synthesis, laid the groundwork for amino acid chemistry.[1] The classical methods developed for α-amino acids, such as the ammonolysis of α-halo acids, provided the logical foundation for synthesizing N-substituted variants.[2] For instance, the reaction of 2-bromopropanoic acid with ammonia to produce alanine is conceptually parallel to its reaction with aniline to produce 2-anilinopropanoic acid.[2]

This guide focuses on the most reliable and widely understood methods for preparing this compound, reflecting both classical approaches and modern, high-efficiency reactions that have become standard in the synthetic chemist's toolkit.

Core Synthetic Methodologies

Two principal strategies dominate the synthesis of 2-anilinopropanoic acid: the nucleophilic substitution of an α-halopropanoate and the reductive amination of a pyruvate derivative. Each method offers distinct advantages and presents unique experimental considerations.

Methodology I: Nucleophilic Substitution of α-Halopropanoic Acids

This approach is a classic and robust method for forming the crucial C-N bond. It relies on the displacement of a halide (typically bromide) from the α-position of a propanoic acid derivative by aniline, which acts as the nucleophile.

Causality and Mechanistic Insights:

The reaction proceeds via a standard bimolecular nucleophilic substitution (SN2) mechanism. Aniline's lone pair of electrons attacks the electrophilic carbon atom bearing the halogen, displacing the halide ion. The use of a base (e.g., sodium bicarbonate or triethylamine) is critical; it serves to neutralize the hydrohalic acid (HBr) byproduct, preventing it from protonating the aniline starting material and rendering it non-nucleophilic. The choice of starting material is also key. While 2-bromopropanoic acid can be used directly, its ester derivative (e.g., ethyl 2-bromopropanoate) is often preferred to minimize side reactions, such as the acid-base reaction between the carboxylic acid and aniline. If the ester is used, a final hydrolysis step is required to yield the desired carboxylic acid.

The preparation of the α-halo acid precursor is itself a critical step. A reliable method involves the diazotization of L-alanine with sodium nitrite in the presence of an alkali bromide, which provides (S)-2-bromopropanoic acid with retention of stereochemistry.[3]

Experimental Workflow Diagram:

G cluster_0 Step 1: Preparation of α-Halo Acid cluster_1 Step 2: Nucleophilic Substitution Alanine L-Alanine Reagents1 NaNO₂, KBr, H₂SO₄ Alanine->Reagents1 BromoAcid 2-Bromopropanoic Acid Reagents1->BromoAcid BromoAcid2 2-Bromopropanoic Acid BromoAcid->BromoAcid2 Proceed to Substitution Reaction Heat (Reflux) BromoAcid2->Reaction Aniline Aniline + Base (e.g., NaHCO₃) Aniline->Reaction Solvent Solvent (e.g., Benzene, Toluene) Solvent->Reaction Product 2-Anilinopropanoic Acid Reaction->Product G Start Pyruvic Acid + Aniline Hemiaminal Hemiaminal Intermediate Start->Hemiaminal Nucleophilic Attack Imine Imine Intermediate Hemiaminal->Imine Dehydration (-H₂O) Product 2-Anilinopropanoic Acid Imine->Product Reduction ReducingAgent Reducing Agent (e.g., NaBH₃CN) ReducingAgent->Imine

Sources

A Senior Application Scientist's Guide to the Structural Elucidation of N-phenyl-alpha-alanine

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Preamble: The Imperative of Unambiguous Structural Confirmation

In the realms of chemical research and pharmaceutical development, the precise characterization of a molecule is the bedrock upon which all subsequent investigations are built. An incorrectly assigned structure can invalidate extensive biological screening, compromise intellectual property, and introduce significant safety risks. N-phenyl-alpha-alanine, a derivative of the essential amino acid phenylalanine, represents a class of compounds with significant potential in synthetic chemistry and as a scaffold in drug discovery. Its structure, while seemingly simple, requires a systematic and multi-faceted analytical approach for unambiguous confirmation.

This guide eschews a rigid, one-size-fits-all template. Instead, it presents a logical, causality-driven workflow that mirrors the thought process of an analytical scientist. We will progress from foundational questions of mass and elemental composition to the intricate details of atomic connectivity and functional group verification. Each step is designed not merely to collect data, but to answer a specific question, with each answer informing the next phase of the investigation. This entire process is grounded in the principles of Good Laboratory Practice (GLP), which ensures the integrity, reliability, and traceability of all generated data.[1][2][3][4]

The Elucidation Strategy: A Multi-technique, Self-Validating System

The logical flow of this investigation is as follows:

  • Question 1: What is its mass and elemental formula?

    • Technique: High-Resolution Mass Spectrometry (HRMS).

  • Question 2: How are the atoms connected? What is the carbon-hydrogen framework?

    • Technique: 1D & 2D Nuclear Magnetic Resonance (NMR) Spectroscopy.

  • Question 3: Which functional groups are present?

    • Technique: Fourier-Transform Infrared (FTIR) Spectroscopy.

  • Question 4 (Optional but Definitive): What is the absolute three-dimensional structure?

    • Technique: Single Crystal X-ray Crystallography.

dot graph "Elucidation_Workflow" { layout=dot; rankdir="TB"; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

subgraph "cluster_0" { label="Core Elucidation Pathway"; bgcolor="#FFFFFF"; style="rounded"; Start [label="Hypothesized Structure:\nN-phenyl-alpha-alanine", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; MS [label="Part 1: HRMS\nDetermine Molecular Formula", fillcolor="#4285F4", fontcolor="#FFFFFF"]; NMR [label="Part 2: NMR Spectroscopy\nMap Atom Connectivity", fillcolor="#4285F4", fontcolor="#FFFFFF"]; IR [label="Part 3: FTIR Spectroscopy\nConfirm Functional Groups", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Synthesis [label="Data Synthesis & \nFinal Confirmation", shape=Mdiamond, fillcolor="#34A853", fontcolor="#FFFFFF"];

}

subgraph "cluster_1" { label="Definitive Proof"; bgcolor="#FFFFFF"; style="rounded"; XRay [label="Part 4: X-ray Crystallography\nAbsolute 3D Structure", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Synthesis -> XRay [label="Need absolute proof?", style=dotted, dir=both]; }

End [label="Structure Elucidated", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Synthesis -> End; XRay -> End [style=dashed]; } enddot Caption: Overall workflow for the structural elucidation of N-phenyl-alpha-alanine.

Part 1: High-Resolution Mass Spectrometry (HRMS) – The Molecular Blueprint

Expertise & Causality: Before we can assemble the puzzle, we must ensure we have all the pieces. The first and most fundamental question is: what is the molecule's exact mass and, by extension, its elemental composition? High-Resolution Mass Spectrometry (HRMS) is the definitive technique for this purpose. Unlike low-resolution MS, HRMS provides mass accuracy to within a few parts per million (ppm), allowing us to distinguish between compounds with the same nominal mass but different elemental formulas (isobars).[8][9][10]

For N-phenyl-alpha-alanine (C9H11NO2), we can calculate the theoretical exact mass. This calculated value becomes our primary hypothesis, which the experiment will either confirm or refute.

Parameter Value Source
Molecular Formula C9H11NO2[NIST][11]
Monoisotopic Mass 165.07898 uCalculated
[M+H]⁺ (Protonated) 166.08626 uCalculated
[M+Na]⁺ (Sodium Adduct) 188.06821 uCalculated
[M-H]⁻ (Deprotonated) 164.07173 uCalculated

Trustworthiness: A Self-Validating Protocol for ESI-HRMS

This protocol incorporates internal calibration and verification steps to ensure data integrity.

  • System Preparation: Calibrate the mass spectrometer (e.g., an Orbitrap or TOF instrument) using a known calibration standard mixture immediately prior to analysis. The calibration report must confirm mass accuracy is within the acceptable range (typically < 2 ppm).

  • Sample Preparation:

    • Accurately weigh ~1 mg of the N-phenyl-alpha-alanine sample.

    • Dissolve in 1 mL of a suitable HPLC-grade solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid for positive ion mode).

    • Vortex until fully dissolved. Perform a serial dilution to a final concentration of ~1-10 µg/mL.

  • Method Parameters (Positive ESI Mode):

    • Infusion: Direct infusion via syringe pump at 5-10 µL/min.

    • Ion Source: Electrospray Ionization (ESI).

    • Capillary Voltage: 3.5 – 4.5 kV.

    • Sheath/Aux Gas Flow: Optimize for stable spray (instrument-dependent).

    • Capillary Temperature: 275 – 350 °C.

    • Mass Analyzer: Set to acquire data in the m/z range of 100-500 with a resolving power > 60,000.

  • Data Acquisition: Acquire data for 1-2 minutes to obtain a stable signal and high-quality averaged spectrum.

  • Data Analysis & Verification:

    • Identify the most abundant ion in the spectrum. For N-phenyl-alpha-alanine, this is expected to be the protonated molecule, [M+H]⁺.

    • Compare the measured exact mass to the theoretical exact mass of C9H12NO2⁺ (166.08626 u). The mass error should be < 5 ppm.[8]

    • Utilize the instrument software to predict the elemental composition based on the measured exact mass and its isotopic pattern. The top hit must be C9H11NO2.[10]

    • Confirm the characteristic isotopic pattern for a molecule containing one nitrogen and nine carbons.

A successful HRMS analysis provides the molecular formula, C9H11NO2, with high confidence. This is the foundational piece of evidence upon which the rest of the structure is built.[9][12]

Part 2: Nuclear Magnetic Resonance (NMR) – Assembling the Molecular Skeleton

Expertise & Causality: With the molecular formula established, the next logical question is how these atoms are connected.[5][13] NMR spectroscopy is the most powerful technique for mapping the carbon-hydrogen framework of a molecule.[7][14] We will use a suite of experiments—¹H NMR, ¹³C NMR, COSY, and HSQC—to piece together the structure fragment by fragment.[15][16]

1. 1D NMR (¹H and ¹³C): The Parts List

  • ¹H NMR provides information about the chemical environment and number of different types of protons.[17]

  • ¹³C NMR reveals the number of chemically distinct carbon environments.

¹H NMR Predicted Data (N-phenyl-alpha-alanine) ¹³C NMR Predicted Data (N-phenyl-alpha-alanine)
Chemical Shift (δ, ppm) Assignment Chemical Shift (δ, ppm)
~ 7.2-7.4Phenyl-H (5H, multiplet)~ 175
~ 4.5Alpha-H (1H, quartet)~ 137
~ 4.0-5.0N-H (1H, broad singlet)~ 129
~ 1.5Methyl-H (3H, doublet)~ 128
~ 12.0COOH (1H, very broad)~ 118
~ 55
~ 18

2. 2D NMR (COSY & HSQC): The Assembly Instructions

While 1D NMR gives us the parts, 2D NMR shows how they connect.

  • COSY (Correlation Spectroscopy) identifies protons that are coupled to each other (typically through 2-3 bonds).[18][19] A cross-peak between two proton signals indicates they are neighbors.

  • HSQC (Heteronuclear Single Quantum Coherence) correlates protons directly to the carbons they are attached to (one-bond correlation).[15][18][19]

dot graph "NMR_Connectivity" { layout=neato; node [shape=plaintext, fontname="Arial", fontsize=11]; edge [fontname="Arial", fontsize=9];

// Define nodes with positions C_Me [label="CH3", pos="0,0!"]; C_alpha [label="CH", pos="1.5,0!"]; C_phenyl [label="Phenyl Ring\n(C6H5)", pos="3,0!"]; N_H [label="NH", pos="1.5,1!"];

// Edges for bonds C_Me -- C_alpha [style=bold, label=" J-coupling"]; C_alpha -- C_phenyl [style=bold, label=" Bond"]; C_alpha -- N_H [style=bold, label=" Bond"];

// Edges for NMR correlations C_Me -> C_alpha [color="#EA4335", style=dashed, label=" COSY (H-H)", fontcolor="#EA4335", constraint=false];

// HSQC annotations node [shape=box, style="rounded,filled", fillcolor="#4285F4", fontcolor="#FFFFFF", fontsize=9, height=0.4]; hsqc_Me [label="HSQC", pos="0,-0.5!"]; hsqc_alpha [label="HSQC", pos="1.5,-0.5!"]; hsqc_phenyl [label="HSQC", pos="3,-0.5!"]; hsqc_NH [label="HSQC", pos="1.5,1.5!"]; } enddot Caption: Using COSY and HSQC to confirm the core alanine and phenyl fragments.

Trustworthiness: Step-by-Step NMR Protocol

  • Sample Preparation:

    • Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred as it allows for the observation of exchangeable protons like -NH and -COOH.

    • Add a small amount of Tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

    • Filter the solution into a clean, dry 5 mm NMR tube.

  • Instrument Setup:

    • Place the sample in a high-field NMR spectrometer (≥ 400 MHz recommended for better resolution).

    • Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

  • 1D ¹H Acquisition:

    • Acquire a standard ¹H spectrum.

    • Integrate the signals to determine the relative number of protons for each peak. The ratios should match the proposed structure (e.g., 5:1:1:3 for aromatic, alpha-H, NH, and methyl protons).

    • Analyze the splitting patterns (multiplicity) based on the n+1 rule to infer neighboring protons.[17] For example, the alpha-H should be a quartet (split by the 3 methyl protons), and the methyl protons should be a doublet (split by the single alpha-H).

  • 1D ¹³C Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum to get sharp singlets for each unique carbon. Count the number of signals to confirm the carbon count (expecting 7 unique signals due to symmetry in the phenyl ring).

  • 2D COSY Acquisition:

    • Run a standard COSY experiment.

    • Verification: Look for a critical cross-peak connecting the alpha-H signal (~4.5 ppm) with the methyl-H signal (~1.5 ppm). This definitively establishes the alanine core fragment.

  • 2D HSQC Acquisition:

    • Run a standard HSQC experiment.

    • Verification: Confirm the one-bond correlations predicted in the table. For instance, the proton at ~1.5 ppm must correlate to the carbon at ~18 ppm. The proton at ~4.5 ppm must correlate to the carbon at ~55 ppm. The aromatic protons (~7.3 ppm) must correlate to the aromatic carbons (~118-129 ppm).

By integrating these NMR datasets, we move from a simple molecular formula to a confirmed atomic connectivity map, strongly supporting the N-phenyl-alpha-alanine structure.[20][21]

Part 3: FTIR Spectroscopy – Functional Group Fingerprinting

Expertise & Causality: While NMR excels at defining the C-H skeleton, it is less direct for identifying certain functional groups. Fourier-Transform Infrared (FTIR) spectroscopy complements NMR by providing a distinct "fingerprint" based on the vibrational frequencies of chemical bonds.[6][22] For N-phenyl-alpha-alanine, we are looking for definitive evidence of the carboxylic acid (C=O and O-H), the secondary amine (N-H), and the aromatic ring (C=C).

Vibrational Mode Expected Frequency (cm⁻¹) Significance for N-phenyl-alpha-alanine
O-H Stretch (Carboxylic Acid) 2500 - 3300 (very broad)Confirms the presence of the acid proton.
N-H Stretch (Secondary Amine) 3300 - 3500 (moderate, sharp)Confirms the N-H bond of the phenylamino group.
C=O Stretch (Carboxylic Acid) 1700 - 1725Unambiguous evidence of the carbonyl group.
C=C Stretch (Aromatic) 1450 - 1600 (multiple sharp bands)Confirms the presence of the phenyl ring.

Trustworthiness: Simple & Robust ATR-FTIR Protocol

  • Instrument Preparation: Perform a background scan on the clean Attenuated Total Reflectance (ATR) crystal. This is crucial to subtract the atmospheric (CO₂, H₂O) and instrument background from the sample spectrum.

  • Sample Application: Place a small amount of the solid N-phenyl-alpha-alanine sample directly onto the ATR crystal.

  • Acquisition: Apply pressure using the instrument's anvil to ensure good contact. Acquire the spectrum, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio.

  • Data Analysis & Verification:

    • Process the resulting spectrum (e.g., baseline correction).

    • Annotate the key peaks and compare their positions to the expected frequencies. The presence of all four characteristic bands provides strong, synergistic evidence that validates the functional groups assigned during NMR analysis.[23][24][25]

Part 4: X-ray Crystallography – The Final, Unimpeachable Proof

Expertise & Causality: In situations requiring the highest possible degree of certainty, such as for regulatory filings or patent applications, Single Crystal X-ray Crystallography is the gold standard.[26][27] This technique determines the precise three-dimensional arrangement of every atom in the molecule by analyzing how X-rays are diffracted by a single, well-ordered crystal.[28][29] The result is not an interpretation, but a direct image of the molecular structure, providing unequivocal proof of connectivity and stereochemistry.[30]

Methodology Overview:

  • Crystal Growth: The primary challenge is growing a single, diffraction-quality crystal of N-phenyl-alpha-alanine. This is often achieved by slow evaporation of a saturated solution in a suitable solvent or solvent system.

  • Data Collection: A suitable crystal is mounted on a diffractometer and irradiated with a focused beam of X-rays. A detector records the positions and intensities of the diffracted beams.

  • Structure Solution & Refinement: Sophisticated software is used to solve the "phase problem" and generate an initial electron density map from the diffraction data. This map is then refined into a final model showing the precise coordinates of each atom.

The output of a successful crystallographic experiment is a definitive 3D structure that confirms all findings from the spectroscopic techniques and leaves no room for ambiguity.

Conclusion: A Convergence of Evidence

dot graph "Data_Integration" { layout=dot; rankdir="TB"; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

Structure [label="Final Confirmed Structure:\nN-phenyl-alpha-alanine", shape=Mdiamond, fillcolor="#34A853", fontcolor="#FFFFFF", fontsize=12];

subgraph "cluster_evidence" { label="Converging Lines of Evidence"; bgcolor="#F1F3F4"; style="rounded";

}

MS_Data -> Structure; NMR_Data -> Structure; FTIR_Data -> Structure; } enddot Caption: The convergence of data from orthogonal techniques to confirm the structure.

References

  • Good Laboratory Practice: An Overview for the Analytical Chemist. LCGC International.
  • High-Resolution Mass Spectrometry | HRMS Analysis. Measurlabs.
  • Good Laboratory Practice (GLP): An Overview for the Analytical Chemist. Spectroscopy Online.
  • What Is Small Molecule Crystal Structure Analysis?. Rigaku.
  • Small molecule crystallography. Excillum.
  • High-Resolution Mass Spectrometry (HRMS) Analysis. Infinita Lab.
  • Small Molecule X-ray Crystallography. NC State University.
  • Methods for the Elucidation of the Structure of Organic Compounds. Massachusetts Institute of Technology.
  • Small molecule X-ray crystallography. The University of Queensland.
  • High Resolution Mass Spectrometry. ResolveMass Laboratories Inc.
  • Understanding 2D NMR Spectra: How to Read and Interpret Them. Creative Biostructure.
  • (PDF) HIGH-RESOLUTION MASS SPECTROSCOPY (HRMS)-A REVIEW. ResearchGate.
  • INTRODUCTION TO GOOD LABORATORY PRACTICES (GLPs). University of Northern British Columbia.
  • Good Laboratory Practice (GLP): An Overview for the Analytical Chemist. ResearchGate.
  • Small Molecule X-ray Crystallography. Diamond Light Source.
  • Molecular Structure Characterisation and Structural Elucidation. Intertek.
  • Revisiting Fragmentation Reactions of Protonated α-Amino Acids by High-Resolution Electrospray Ionization Tandem Mass Spectrometry with Collision-Induced Dissociation. National Center for Biotechnology Information.
  • Computer methods for structure elucidation of new organic compounds from NMR spectra. Semantic Scholar.
  • Structure Elucidation Definition. Fiveable.
  • Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data. National Center for Biotechnology Information.
  • Good lab practice. Royal Society of Chemistry.
  • Use of mass spectrometry fragmentation patterns of peptides to identify amino acid sequences in databases. Google Patents.
  • Two-dimensional nuclear magnetic resonance spectroscopy. Wikipedia.
  • Structure Elucidation in Organic Chemistry. Wiley Analytical Science.
  • A Framework for Utilizing High Resolution Mass Spectrometry and Non-Targeted Analysis (NTA) in Rapid Response and Emergency Situations. National Institutes of Health.
  • Use of mass spectrometry fragmentation patterns of peptides to identify amino acid sequences in databases (1994). SciSpace.
  • Ionization (MS 1) and fragmentation (MS 2) of each amino acid in tandem... ResearchGate.
  • Fourier Transform Infrared Spectroscopic Analysis of Protein Secondary Structures. Rensselaer Polytechnic Institute.
  • A Step-By-Step Guide to 1D and 2D NMR Interpretation. Emery Pharma.
  • Mass Spectrometry of Amino Acids and Proteins. Wiley-VCH.
  • FTIR Analysis of Protein Structure. University of California, Davis.
  • Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Anusandhan.
  • FT-IR spectra of amino acids studied in the present work. ResearchGate.
  • Enzymic synthesis of N-acetyl-l-phenylalanine in Escherichia coli K12. National Center for Biotechnology Information.
  • Phenylalanine. National Institute of Standards and Technology.
  • Amino acid side chain contribution to protein FTIR spectra: impact on secondary structure evaluation. National Institutes of Health.
  • Infrared Difference Spectroscopy of Proteins: From Bands to Bonds. ACS Publications.
  • Phenylalanine: Definition, Structure, Benefits and Uses. BOC Sciences.
  • Biosynthesis of Phenylalanine. Frontiers.
  • How to Interpret NMR Spectroscopy Results: A Beginner's Guide. AZoOptics.com.
  • Phenylalanine. Wikipedia.
  • Identifying amino acids in protein NMR spectra. University of Oregon.
  • Phenylalanine. National Institute of Standards and Technology.
  • (PDF) How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. ResearchGate.
  • N-Acetyl-L-phenylalanine. National Center for Biotechnology Information.
  • A Preliminary Introduction to the Nature of Phenylalanine and Some Basic Reactions Related to It. SciTePress.
  • peptide nmr. ETH Zurich.
  • (-)-N-Acetylphenylalanine. National Center for Biotechnology Information.
  • NMR - Interpretation. Chemistry LibreTexts.
  • L-Phenylalanyl-L-alanine. National Center for Biotechnology Information.

Sources

An In-Depth Technical Guide to 2-(Phenylamino)propanoic Acid for Advanced Research

Author: BenchChem Technical Support Team. Date: January 2026

A Comprehensive Monograph for Researchers, Scientists, and Drug Development Professionals

Prepared by a Senior Application Scientist, this guide provides a detailed exploration of the physical and chemical characteristics of 2-(Phenylamino)propanoic acid. This document moves beyond a simple data sheet to offer a foundational understanding of the compound's behavior, synthesis, and potential applications, particularly within the pharmaceutical and life sciences sectors.

Introduction: Unveiling this compound

This compound, also known as N-phenyl-DL-alanine or 2-anilinopropanoic acid, is an unnatural amino acid derivative that has garnered interest in medicinal chemistry and materials science.[1] Its structure, which combines the core of the amino acid alanine with a phenyl group attached to the alpha-amino group, imparts unique properties that differentiate it from its parent molecule. This guide will systematically dissect these properties, providing both theoretical and practical insights for researchers.

Core Identification

For clarity and precision in research and documentation, the fundamental identifiers for this compound are consolidated below.

IdentifierValueSource
IUPAC Name 2-anilinopropanoic acid[1]
CAS Number 15727-49-8[1]
Molecular Formula C₉H₁₁NO₂[1]
Molecular Weight 165.19 g/mol [1]
Synonyms N-Phenyl-DL-alanine, 2-Phenylamino propionic acid, Phenylaminopropionsaure[1]

Physicochemical Characteristics: A Quantitative Overview

A thorough understanding of a compound's physical and chemical properties is paramount for its effective application in research and development. This section details the key physicochemical parameters of this compound, providing a blend of experimental and predicted data.

Physical Properties

The physical state and solubility of a compound dictate its handling, formulation, and biological availability.

PropertyValueNotes
Melting Point 152-154 °CThis experimental value is reported for the N-phenyl derivative of 2-aminopropanoic acid.[2]
Boiling Point 355.1 ± 25.0 °C at 760 mmHgPredicted value.
Appearance Colorless to white crystalline powder[2]
Solubility Soluble in water and ethanol; insoluble in ether.[2]
pKa Carboxylic acid: ~2.34; Amino group: ~9.87Estimated based on the pKa of alanine, the parent amino acid. The phenyl group's electron-withdrawing nature may slightly alter these values.[3]
LogP 1.9A predicted value indicating moderate lipophilicity.[1]
Spectral Data: Fingerprinting the Molecule

Spectroscopic analysis is essential for the structural elucidation and purity assessment of chemical compounds.

  • Mass Spectrometry (MS): The mass spectrum of this compound would be expected to show a molecular ion peak [M]+ at m/z 165, corresponding to its molecular weight. Common fragmentation patterns would likely involve the loss of the carboxyl group (-COOH, 45 Da) and fragmentation of the propanoic acid chain.[1]

  • Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands. Key expected peaks include: a broad O-H stretch from the carboxylic acid around 2500-3300 cm⁻¹, a C=O stretch from the carbonyl group of the carboxylic acid around 1700-1725 cm⁻¹, N-H stretching from the secondary amine around 3300-3500 cm⁻¹, and C-H stretching from the aromatic ring just above 3000 cm⁻¹.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum would provide detailed structural information. Expected signals would include a multiplet in the aromatic region (around 7 ppm) corresponding to the protons on the phenyl ring, a quartet for the alpha-proton on the propanoic acid backbone, a doublet for the methyl group protons, and a broad singlet for the N-H proton. The carboxylic acid proton may appear as a broad singlet at a downfield chemical shift.

    • ¹³C NMR: The carbon NMR would show distinct signals for the carbonyl carbon of the carboxylic acid (around 170-180 ppm), carbons of the phenyl ring (in the 110-150 ppm range), the alpha-carbon, and the methyl carbon.

Chemical Profile: Reactivity, Stability, and Synthesis

The chemical behavior of this compound is governed by the interplay of its carboxylic acid, secondary amine, and aromatic functionalities.

Reactivity and Stability
  • Acid-Base Properties: The carboxylic acid group can be deprotonated by bases, while the secondary amine can be protonated by strong acids. This amphoteric nature is a key aspect of its chemistry.

  • Esterification and Amidation: The carboxylic acid moiety can undergo esterification with alcohols or amidation with amines under appropriate catalytic conditions.

  • N-Alkylation/N-Acylation: The secondary amine is susceptible to further alkylation or acylation reactions.

  • Aromatic Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, with the amino group acting as an activating, ortho-, para-directing group.

  • Stability: The compound is generally stable under standard laboratory conditions.[2] However, like many amino acids, it may be susceptible to degradation at elevated temperatures. The amide bond in N-acylated amino acids can be susceptible to hydrolysis under acidic or basic conditions.

Synthesis and Purification

The synthesis of this compound can be approached through several established organic chemistry methodologies. A common and logical approach involves the nucleophilic substitution of a suitable starting material with aniline.

SynthesisWorkflow Start Starting Materials: 2-bromopropanoic acid Aniline Reaction Nucleophilic Substitution (SN2 Reaction) Start->Reaction Base (e.g., NaHCO₃) Solvent (e.g., Ethanol) Workup Acid-Base Workup - Isolate crude product Reaction->Workup Purification Recrystallization - e.g., from ethanol/water Workup->Purification Product Pure this compound Purification->Product

Caption: General workflow for the synthesis and purification of this compound.

Causality: This protocol utilizes the nucleophilic character of the aniline nitrogen to displace the bromide from 2-bromopropanoic acid. The reaction is typically carried out in a polar solvent to facilitate the dissolution of the reactants and stabilize the transition state. A weak base is included to neutralize the hydrobromic acid byproduct, driving the reaction to completion.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-bromopropanoic acid (1 equivalent) in ethanol.

  • Addition of Reagents: Add sodium bicarbonate (2 equivalents) to the solution, followed by the dropwise addition of aniline (1.1 equivalents).

  • Reaction: Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Workup: After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure. Dissolve the resulting residue in water and wash with a nonpolar organic solvent (e.g., diethyl ether) to remove any unreacted aniline.

  • Acidification: Acidify the aqueous layer with a dilute strong acid (e.g., 1M HCl) to a pH of approximately 3-4. This will protonate the carboxylate, causing the product to precipitate.

  • Isolation: Collect the crude product by vacuum filtration and wash with cold water.

Causality: Recrystallization is a powerful technique for purifying solid compounds based on differences in solubility. An ideal solvent system is one in which the target compound is sparingly soluble at room temperature but highly soluble at elevated temperatures, while impurities remain soluble at all temperatures.

  • Solvent Selection: A mixture of ethanol and water is often a suitable solvent system for recrystallizing amino acid derivatives.

  • Dissolution: Dissolve the crude this compound in a minimal amount of hot ethanol.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Slowly add hot water to the ethanol solution until it becomes slightly turbid. Then, add a small amount of hot ethanol to redissolve the precipitate and obtain a clear solution. Allow the solution to cool slowly to room temperature, and then in an ice bath, to induce crystallization.

  • Isolation and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water mixture, and dry under vacuum.

Applications in Drug Development and Research

N-phenyl amino acids and their derivatives are of significant interest in medicinal chemistry due to their potential to mimic or antagonize the interactions of natural amino acids in biological systems.

Rationale for Use in Drug Design

The incorporation of a phenyl group onto the amino acid scaffold can confer several advantageous properties:

  • Increased Lipophilicity: The phenyl group increases the compound's lipophilicity, which can enhance its ability to cross cell membranes and the blood-brain barrier.

  • Steric Hindrance: The bulky phenyl group can provide steric hindrance, potentially increasing the metabolic stability of the molecule by preventing enzymatic degradation.

  • Modified Receptor Binding: The aromatic ring can engage in additional binding interactions (e.g., pi-pi stacking, hydrophobic interactions) with biological targets, potentially leading to altered or enhanced pharmacological activity.

  • Conformational Restriction: The N-phenyl group can restrict the conformational flexibility of the amino acid backbone, which can be advantageous for locking the molecule into a bioactive conformation.

Potential Therapeutic Areas

Derivatives of this compound have been explored for a range of therapeutic applications, including:

  • Anti-inflammatory Agents: Arylpropionic acid derivatives are a well-known class of non-steroidal anti-inflammatory drugs (NSAIDs). The structural similarity of this compound to this class suggests its potential as a scaffold for the development of novel anti-inflammatory compounds.

  • Anticonvulsants and Neuroprotective Agents: Some N-phenyl amino acid derivatives have shown promise as anticonvulsant and neuroprotective agents.

  • Antimicrobial and Anticancer Agents: The N-phenylamino acid motif has been incorporated into molecules with demonstrated antibacterial, antifungal, and anticancer activities.

Toxicology and Safety Profile

While specific toxicological data for this compound is limited, general safety precautions for handling fine chemicals should be observed. Based on data for related compounds, it may cause skin and eye irritation, and respiratory irritation if inhaled.[1]

  • Handling: Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle in a well-ventilated area or a fume hood to avoid inhalation of dust.

  • Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion: A Versatile Building Block for Innovation

This compound represents a versatile and valuable building block for researchers in medicinal chemistry and related fields. Its unique combination of an amino acid core and a phenylamino substituent provides a platform for the design and synthesis of novel compounds with a wide range of potential biological activities. This guide has provided a comprehensive overview of its physical and chemical properties, synthesis, and potential applications, with the aim of empowering researchers to effectively utilize this compound in their scientific endeavors.

References

  • ChemBK. (n.d.). 2-Aminopropanoic Acid. Retrieved from [Link]

  • Wikipedia. (2024, January 12). Alanine. In Wikipedia. Retrieved from [Link]

  • National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 2760357, this compound. Retrieved from [Link]

Sources

A Technical Guide to the Spectroscopic Characterization of 2-(Phenylamino)propanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the expected spectroscopic data for 2-(Phenylamino)propanoic acid (also known as 2-anilinopropanoic acid or N-phenylalanine), a key small molecule of interest in synthetic chemistry and drug development. The structural elucidation of such molecules is fundamental to ensuring purity, confirming identity, and understanding chemical behavior. This document will detail the theoretical underpinnings and practical considerations for acquiring and interpreting Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.

Molecular Structure and Spectroscopic Overview

This compound possesses a molecular formula of C₉H₁₁NO₂ and a molecular weight of approximately 165.19 g/mol [1]. Its structure comprises a central propanoic acid backbone, with a phenylamino group attached to the alpha-carbon. This unique combination of a carboxylic acid, a secondary amine, an aromatic ring, and a chiral center gives rise to a distinct spectroscopic fingerprint. Understanding this fingerprint is paramount for researchers in its application.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through the analysis of fragmentation patterns.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

A standard approach for the analysis of small, relatively volatile organic molecules like this compound is Electron Ionization (EI) coupled with a quadrupole or time-of-flight (TOF) mass analyzer.

Workflow for EI-MS Analysis

cluster_sample_prep Sample Preparation cluster_instrument Mass Spectrometer cluster_data Data Analysis A Dissolve sample in volatile solvent (e.g., Methanol) B Direct Infusion or GC Inlet A->B Introduction C Ion Source (EI, 70 eV) B->C Vaporization D Mass Analyzer (Quadrupole/TOF) C->D Ionization & Fragmentation E Detector D->E Mass Sorting F Generate Mass Spectrum E->F Signal Detection G Identify Molecular Ion Peak F->G H Analyze Fragmentation Pattern G->H A Dissolve ~5-10 mg of sample in ~0.7 mL of deuterated solvent (e.g., DMSO-d₆ or CDCl₃) B Add internal standard (e.g., TMS) A->B C Transfer to NMR tube B->C D Place in NMR spectrometer (e.g., 400 MHz) C->D E Acquire ¹H spectrum D->E F Acquire ¹³C {¹H} spectrum D->F G Process data (FT, phasing, baseline correction) E->G F->G H Analyze chemical shifts, integrations, and coupling G->H

Sources

The Diverse Biological Activities of 2-(Phenylamino)propanoic Acid Derivatives: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The 2-(Phenylamino)propanoic Acid Scaffold: A Privileged Structure in Medicinal Chemistry

The this compound scaffold is a versatile and privileged structure in the field of medicinal chemistry. This chemical framework, characterized by a propanoic acid moiety attached to a phenylamino group, serves as the foundation for a diverse array of biologically active molecules. Its structural simplicity allows for extensive synthetic modifications, enabling the fine-tuning of physicochemical properties and biological activities. Derivatives of this core structure have demonstrated a remarkable breadth of pharmacological effects, positioning them as promising candidates for the development of novel therapeutic agents.

Scope of the Guide

This in-depth technical guide provides a comprehensive overview of the multifaceted biological activities of this compound derivatives. It is designed for researchers, scientists, and drug development professionals engaged in the discovery and development of new therapeutic agents. This guide will delve into the anticancer, anti-inflammatory, and other significant biological properties of these compounds. The narrative will focus on the underlying mechanisms of action, supported by detailed experimental protocols, quantitative data summaries, and visual representations of key signaling pathways. By synthesizing technical accuracy with field-proven insights, this guide aims to be an authoritative resource for understanding and exploring the therapeutic potential of this important class of molecules.

Anticancer Activity

Derivatives of this compound have emerged as a promising class of compounds with significant anticancer potential. Their activity spans various cancer cell lines and is attributed to their ability to modulate key signaling pathways involved in cell growth, proliferation, and survival.

Mechanism of Action: Targeting Key Signaling Pathways

The anticancer effects of this compound derivatives are often multifactorial, involving the modulation of several critical cellular pathways.

The mammalian target of rapamycin (mTOR) is a serine/threonine kinase that acts as a central regulator of cell growth, proliferation, and metabolism.[1] Dysregulation of the mTOR pathway is a common feature in many cancers, making it a prime target for therapeutic intervention.[2][3] Certain 2-phenylamino-3-acyl-1,4-naphthoquinone derivatives have been shown to impair cancer cell proliferation by reducing the expression and activity of mTOR.[1][4] Molecular docking studies have further suggested a good affinity of these compounds for mTOR, indicating a potential inhibitory effect on this protein.[1]

mTOR_Pathway cluster_upstream Upstream Signals cluster_pi3k_akt PI3K/Akt Pathway cluster_mtorc1 mTORC1 Complex cluster_downstream Downstream Effects Growth Factors Growth Factors PI3K PI3K Growth Factors->PI3K Nutrients Nutrients mTORC1 mTORC1 Nutrients->mTORC1 Akt Akt PI3K->Akt Akt->mTORC1 S6K1 S6K1 mTORC1->S6K1 4E-BP1 4E-BP1 mTORC1->4E-BP1 Protein Synthesis Protein Synthesis S6K1->Protein Synthesis 4E-BP1->Protein Synthesis | Cell Growth & Proliferation Cell Growth & Proliferation Protein Synthesis->Cell Growth & Proliferation 2-Phenylamino_Derivative 2-(Phenylamino)propanoic acid derivative 2-Phenylamino_Derivative->mTORC1 Inhibition

Inhibition of the mTOR signaling pathway.

Microtubules, dynamic polymers of tubulin, are essential for cell division, and their disruption can lead to cell cycle arrest and apoptosis.[5] Some 2-{[(2E)-3-phenylprop-2-enoyl]amino}benzamide derivatives have been identified as potent antitubulin agents.[5] These compounds interfere with tubulin polymerization, disrupting the formation of the mitotic spindle and leading to cell cycle arrest, which ultimately triggers programmed cell death.[5]

Antitubulin_Mechanism cluster_tubulin Microtubule Dynamics cluster_cell_cycle Cell Cycle Progression cluster_apoptosis Apoptosis Tubulin Dimers Tubulin Dimers Microtubules Microtubules Tubulin Dimers->Microtubules Polymerization Microtubules->Tubulin Dimers Depolymerization Mitotic Spindle Formation Mitotic Spindle Formation Microtubules->Mitotic Spindle Formation Cell Cycle Arrest (M-phase) Cell Cycle Arrest (M-phase) Mitotic Spindle Formation->Cell Cycle Arrest (M-phase) Disruption Apoptosis Apoptosis Cell Cycle Arrest (M-phase)->Apoptosis Antitubulin_Agent Antitubulin 2-(Phenylamino)propanoic acid derivative Antitubulin_Agent->Tubulin Dimers Inhibits Polymerization

Mechanism of action of antitubulin agents.

A novel and promising strategy in cancer therapy is the dual targeting of cyclooxygenase-2 (COX-2) and topoisomerase I (Topo I).[6] COX-2 is often overexpressed in tumors and contributes to inflammation and cell proliferation, while Topo I is essential for DNA replication.[6] Certain N-2-(Phenylamino) benzamide derivatives have been designed as dual inhibitors of both enzymes.[6] This dual inhibition leads to a synergistic anticancer effect by simultaneously targeting inflammation-driven tumor progression and DNA replication, ultimately suppressing the NF-κB pathway and inducing apoptosis.[6]

Dual_Inhibition cluster_targets Molecular Targets cluster_pathways Cellular Pathways cluster_outcome Cellular Outcome Dual_Inhibitor Dual COX-2/Topo I Inhibitor (2-(Phenylamino)propanoic acid derivative) COX-2 COX-2 Dual_Inhibitor->COX-2 Inhibition Topo I Topo I Dual_Inhibitor->Topo I Inhibition NF-κB Pathway NF-κB Pathway Dual_Inhibitor->NF-κB Pathway Suppression Inflammation\n(Prostaglandin Synthesis) Inflammation (Prostaglandin Synthesis) COX-2->Inflammation\n(Prostaglandin Synthesis) DNA Replication\n& Repair DNA Replication & Repair Topo I->DNA Replication\n& Repair Tumor Growth\n& Proliferation Tumor Growth & Proliferation Inflammation\n(Prostaglandin Synthesis)->Tumor Growth\n& Proliferation DNA Replication\n& Repair->Tumor Growth\n& Proliferation NF-κB Pathway->Tumor Growth\n& Proliferation Apoptosis Apoptosis NF-κB Pathway->Apoptosis Inhibition Tumor Growth\n& Proliferation->Apoptosis Induction

Dual inhibition of COX-2 and Topoisomerase I.
Structure-Activity Relationship Studies for Anticancer Potency

Structure-activity relationship (SAR) studies are crucial for optimizing the anticancer potency of this compound derivatives. For instance, in the case of 2-phenylamino-3-acyl-1,4-naphthoquinones, the nature and position of substituents on the phenylamino ring and the acyl group significantly influence their antiproliferative activity.[4] Similarly, for 2-{[(2E)-3-phenylprop-2-enoyl]amino}benzamides, modifications on the cinnamoyl and anthranilate moieties have been explored to enhance their antitubulin and cytotoxic effects.[5]

Experimental Protocols for Evaluating Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[2]

  • Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[2]

  • Protocol:

    • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Compound Treatment: Treat the cells with various concentrations of the this compound derivatives for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

    • MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

    • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.

    • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

This assay directly measures the effect of compounds on the polymerization of purified tubulin.[7]

  • Principle: The polymerization of tubulin into microtubules can be monitored by measuring the increase in turbidity or fluorescence.

  • Protocol:

    • Reagent Preparation: Prepare a reaction mixture containing purified tubulin, GTP, and a polymerization buffer.

    • Compound Addition: Add the test compounds at various concentrations to the reaction mixture. Include a positive control (e.g., paclitaxel for polymerization promotion, vinblastine for inhibition) and a negative control (vehicle).

    • Initiation of Polymerization: Initiate polymerization by incubating the mixture at 37°C.

    • Monitoring Polymerization: Monitor the change in absorbance at 340 nm or fluorescence over time using a spectrophotometer or fluorometer.

    • Data Analysis: Analyze the polymerization curves to determine the effect of the compounds on the rate and extent of tubulin polymerization.

Western blotting is used to detect and quantify specific proteins in a cell lysate, allowing for the assessment of the expression and phosphorylation status of key proteins in the mTOR pathway.[8]

  • Principle: Proteins are separated by size via gel electrophoresis, transferred to a membrane, and then detected using specific antibodies.

  • Protocol:

    • Cell Lysis: Treat cancer cells with the test compounds, then lyse the cells to extract total protein.

    • Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

    • Gel Electrophoresis: Separate the protein lysates by SDS-PAGE.

    • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

    • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for total and phosphorylated forms of mTOR, S6K1, and 4E-BP1.

    • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Data Analysis: Quantify the band intensities to determine the relative changes in protein expression and phosphorylation.

Summary of Anticancer Activity Data
Compound ClassCancer Cell LineIC50 (µM)Mechanism of ActionReference
2-Phenylamino-3-acyl-1,4-naphthoquinonesDU-145 (Prostate)VariesmTOR Inhibition[4]
MCF-7 (Breast)VariesmTOR Inhibition[4]
T24 (Bladder)VariesmTOR Inhibition[4]
2-{[(2E)-3-phenylprop-2-enoyl]amino}benzamidesK562 (Leukemia)VariesAntitubulin[5]
N-2-(Phenylamino) Benzamide DerivativesCT26.WT (Colon)VariesDual COX-2/Topo I Inhibition[6]

Anti-inflammatory Activity

The this compound scaffold is a well-established pharmacophore in the design of anti-inflammatory agents. Many derivatives exhibit potent anti-inflammatory effects, primarily through the inhibition of cyclooxygenase (COX) enzymes.

Mechanism of Action: Cyclooxygenase (COX) Inhibition

Cyclooxygenase enzymes (COX-1 and COX-2) are key enzymes in the synthesis of prostaglandins, which are potent mediators of inflammation, pain, and fever.[7] COX-1 is constitutively expressed and involved in physiological functions, while COX-2 is induced during inflammation.[7] Many this compound derivatives act as non-steroidal anti-inflammatory drugs (NSAIDs) by inhibiting COX enzymes, thereby reducing prostaglandin production.[2][9] Some derivatives show selectivity for COX-2, which is a desirable trait as it can reduce the gastrointestinal side effects associated with non-selective COX inhibitors.[2]

COX_Pathway cluster_cox Cyclooxygenase Pathway cluster_effects Physiological & Pathological Effects Cell_Membrane_Phospholipids Cell Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Cell_Membrane_Phospholipids->Arachidonic_Acid Phospholipase_A2 COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Phospholipase_A2 Phospholipase A2 Prostaglandins Prostaglandins COX1->Prostaglandins COX2->Prostaglandins Gastric Protection\nPlatelet Aggregation Gastric Protection Platelet Aggregation Prostaglandins->Gastric Protection\nPlatelet Aggregation Inflammation\nPain & Fever Inflammation Pain & Fever Prostaglandins->Inflammation\nPain & Fever NSAID_Derivative NSAID (2-(Phenylamino)propanoic acid derivative) NSAID_Derivative->COX1 Inhibition NSAID_Derivative->COX2 Inhibition

Inhibition of the Cyclooxygenase (COX) pathway.
Immunomodulatory Effects: Modulation of Cytokine Production

Beyond COX inhibition, some this compound derivatives exhibit immunomodulatory effects by modulating the production of cytokines. For example, a pyrrole-containing derivative has been shown to decrease the production of the pro-inflammatory cytokine TNF-α and increase the level of the anti-inflammatory cytokine TGF-β1 in a lipopolysaccharide (LPS)-induced systemic inflammation model.[10] This selective modulation of cytokine profiles suggests a more nuanced anti-inflammatory mechanism that could be beneficial for targeted therapies.[10]

Cytokine_Modulation cluster_cytokines Cytokine Production LPS_Stimulation LPS Stimulation Immune_Cells Immune Cells (e.g., Macrophages) LPS_Stimulation->Immune_Cells TNF_alpha TNF-α (Pro-inflammatory) Immune_Cells->TNF_alpha TGF_beta1 TGF-β1 (Anti-inflammatory) Immune_Cells->TGF_beta1 IL_10 IL-10 (Anti-inflammatory) Immune_Cells->IL_10 Immunomodulatory_Derivative Immunomodulatory 2-(Phenylamino)propanoic acid derivative Immunomodulatory_Derivative->TNF_alpha Inhibition Immunomodulatory_Derivative->TGF_beta1 Upregulation

Sources

The Emerging Therapeutic Landscape of N-Phenylalanine Analogs: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Phenylalanine, an essential aromatic amino acid, represents a versatile scaffold for the design and synthesis of novel therapeutic agents. Modification of its core structure—the phenyl ring, the amino group, or the carboxylic acid moiety—has given rise to a diverse class of N-phenylalanine analogs with significant potential across a spectrum of diseases. This in-depth technical guide provides a comprehensive exploration of the synthesis, mechanisms of action, and therapeutic applications of these promising compounds. We delve into their roles in metabolic regulation, oncology, neuroprotection, and pain management, supported by preclinical and clinical evidence. Detailed experimental protocols for synthesis and biological evaluation are provided, alongside a critical analysis of structure-activity relationships, to empower researchers and drug development professionals in this burgeoning field.

I. Introduction: The Phenylalanine Scaffold as a Privileged Structure in Medicinal Chemistry

Phenylalanine's unique physicochemical properties, including its aromaticity and chirality, make it a valuable starting point for the development of targeted therapies. N-phenylalanine analogs, a broad category of molecules with modifications to the parent structure, have demonstrated the ability to modulate a variety of biological processes. This guide will focus on two prominent classes: N-acyl phenylalanine analogs and N-lactoyl-phenylalanine, while also exploring the therapeutic potential of other key derivatives.

The rationale for exploring N-phenylalanine analogs is rooted in their ability to mimic endogenous signaling molecules and interact with specific biological targets with high affinity and selectivity. By strategically altering the structure of phenylalanine, we can fine-tune pharmacokinetic and pharmacodynamic properties to create potent and safe therapeutic candidates.

II. Therapeutic Applications of N-Phenylalanine Analogs

A. Metabolic Disorders: A New Frontier in Energy Homeostasis

A growing body of evidence points to the significant role of N-acyl amino acids, including N-acyl phenylalanines, in the regulation of energy metabolism. These molecules have emerged as promising therapeutic targets for obesity and related metabolic disorders.

Certain N-acyl phenylalanines, such as N-oleoyl-phenylalanine (C18:1-Phe) and N-oleoyl-leucine, have been identified as endogenous mitochondrial uncouplers.[1] This mechanism allows for the dissipation of the proton gradient across the inner mitochondrial membrane, leading to increased energy expenditure and heat production, independent of uncoupling protein 1 (UCP1).[1] Preclinical studies in mice have shown that administration of these N-acyl amino acids leads to reduced adiposity and improved glucose homeostasis.[1]

Table 1: Preclinical Efficacy of N-Acyl Phenylalanine Analogs in Metabolic Models

CompoundModelKey FindingsReference(s)
N-oleoyl-phenylalanineDiet-induced obese miceIncreased energy expenditure, reduced adiposity, improved glucose tolerance.[1]
N-oleoyl-leucineDiet-induced obese miceIncreased energy expenditure, reduced adiposity, improved glucose tolerance.[1]

The enzyme peptidase M20 domain-containing 1 (PM20D1) plays a crucial role in the biosynthesis and hydrolysis of N-acyl amino acids.[1] Overexpression of PM20D1 in mice leads to elevated circulating levels of N-acyl phenylalanines and a corresponding improvement in metabolic parameters.[1] Conversely, PM20D1 knockout mice exhibit dysregulation of N-acyl amino acid levels and display metabolic phenotypes such as insulin resistance.[1] This positions PM20D1 as a key therapeutic target for modulating the levels of these beneficial metabolites.

cluster_synthesis Biosynthesis cluster_action Mechanism of Action cluster_hydrolysis Hydrolysis cluster_outcome Therapeutic Outcome Fatty Acid Fatty Acid PM20D1_syn PM20D1 (Synthase Activity) Fatty Acid->PM20D1_syn Phenylalanine Phenylalanine Phenylalanine->PM20D1_syn N-Acyl Phenylalanine N-Acyl Phenylalanine PM20D1_syn->N-Acyl Phenylalanine Mitochondrion Mitochondrion N-Acyl Phenylalanine->Mitochondrion Acts as uncoupler PM20D1_hyd PM20D1 (Hydrolase Activity) N-Acyl Phenylalanine->PM20D1_hyd Proton Gradient Dissipation Proton Gradient Dissipation Mitochondrion->Proton Gradient Dissipation Increased Energy Expenditure Increased Energy Expenditure Proton Gradient Dissipation->Increased Energy Expenditure Reduced Adiposity Reduced Adiposity Increased Energy Expenditure->Reduced Adiposity Improved Glucose Homeostasis Improved Glucose Homeostasis Increased Energy Expenditure->Improved Glucose Homeostasis PM20D1_hyd->Fatty Acid PM20D1_hyd->Phenylalanine

Figure 1: Signaling pathway of N-Acyl Phenylalanine in metabolic regulation.

Recently, N-lactoyl-phenylalanine (Lac-Phe) has been identified as an exercise-induced metabolite, or "exerkine," that plays a critical role in appetite suppression.[2][3][4] Synthesized from lactate and phenylalanine by the enzyme carnosine dipeptidase 2 (CNDP2), Lac-Phe levels increase in the bloodstream following vigorous exercise.[2][3] Preclinical studies have demonstrated that administration of Lac-Phe to diet-induced obese mice reduces food intake, leading to weight loss and improved glucose tolerance.[4]

Table 2: Preclinical Efficacy of N-Lactoyl-Phenylalanine

CompoundModelKey FindingsReference(s)
N-lactoyl-phenylalanineDiet-induced obese miceSuppressed food intake, reduced body weight and adiposity, improved glucose tolerance.[4]

The discovery of Lac-Phe opens up new avenues for the development of therapeutics that mimic the beneficial effects of exercise on appetite and metabolism. While the precise receptor for Lac-Phe is still under investigation, it is known to be a signaling molecule that can be activated by metformin in addition to exercise.[5]

B. Oncology: Targeting Cancer Cell Metabolism and Proliferation

The unique metabolic demands of cancer cells present opportunities for targeted therapeutic intervention. N-phenylalanine analogs have shown promise in oncology through two primary mechanisms: inhibition of amino acid transporters and acting as "Trojan horse" delivery systems.

The L-type amino acid transporter 1 (LAT-1) is overexpressed in a wide range of cancers and is crucial for the uptake of essential amino acids, including phenylalanine, required for rapid cell growth and proliferation.[6] Phenylalanine analogs can be designed to act as competitive inhibitors of LAT-1, thereby starving cancer cells of essential nutrients and halting their growth.[6] Structure-activity relationship (SAR) studies have shown that substitutions at the meta position of the phenyl ring can enhance LAT-1 affinity.[6] Furthermore, lipophilicity has been correlated with increased inhibition of the transporter.[6]

The high demand for amino acids by cancer cells can be exploited to deliver cytotoxic agents. Phenylalanine analogs can be conjugated to cytotoxic drugs, effectively creating a "Trojan horse" that is preferentially taken up by cancer cells via transporters like LAT-1. This strategy can enhance the therapeutic index of anticancer drugs by increasing their concentration at the tumor site while minimizing systemic toxicity.

C. Neuroprotection: Shielding the Brain from Ischemic Damage

Excitotoxicity, primarily mediated by the overactivation of glutamate receptors, is a key contributor to neuronal damage in ischemic stroke and other neurodegenerative conditions. Halogenated derivatives of L-phenylalanine have demonstrated significant neuroprotective effects in preclinical models.

Endogenous halogenated derivatives of L-phenylalanine, such as 3,5-dibromo-L-tyrosine (DBrT), have been shown to attenuate excitatory glutamatergic synaptic transmission with greater potency than L-phenylalanine itself.[5] In a rat model of transient middle cerebral artery occlusion (MCAO), DBrT significantly reduced brain infarct volume and improved neurological outcomes.[5] These compounds exert their effects through both presynaptic and postsynaptic mechanisms, offering a multi-pronged approach to neuroprotection.

Table 3: Neuroprotective Effects of a Halogenated Phenylalanine Analog

CompoundModelKey FindingsIC50 (mEPSCs)Reference(s)
3,5-dibromo-L-tyrosine (DBrT)Rat MCAO modelReduced brain infarct volume, improved neurological deficit score.127.5 ± 13.3 µM[5]
3,5-diiodo-L-tyrosine (DIT)In vitro neuronal cultureAttenuated glutamatergic synaptic transmission.104.6 ± 14.1 µM[5]
D. Pain Management: Modulating Nociceptive Pathways

N-acyl amino acids have also been implicated in the modulation of pain signaling pathways, suggesting their potential as novel analgesics.

Some N-acyl amino acids, while not directly binding to cannabinoid receptors, can influence the endocannabinoid system by inhibiting the fatty acid amide hydrolase (FAAH), the enzyme responsible for the degradation of anandamide.[7] Additionally, certain N-acyl phenylalanines have been shown to be potent inhibitors of the glycine transporter 2 (GlyT2), which is involved in regulating glycine levels in the spinal cord and plays a role in pain transmission.[7] By inhibiting GlyT2, these compounds can enhance inhibitory glycinergic neurotransmission, leading to an analgesic effect.[7]

III. Synthesis of N-Phenylalanine Analogs

The synthesis of N-phenylalanine analogs can be achieved through a variety of chemical and enzymatic methods, allowing for the introduction of diverse structural modifications.

A. Chemical Synthesis

A common method for the synthesis of N-acyl phenylalanine analogs involves the coupling of L-phenylalanine with a fatty acid chloride or an activated fatty acid.

Experimental Protocol: Synthesis of N-Oleoyl-L-Phenylalanine

  • Dissolution: Dissolve L-phenylalanine (1 equivalent) in a suitable solvent such as a mixture of tetrahydrofuran (THF) and water.

  • Basification: Add a base, for example, sodium bicarbonate (2-3 equivalents), to the solution to deprotonate the amino group of phenylalanine.

  • Acylation: Slowly add oleoyl chloride (1.1 equivalents) dropwise to the reaction mixture at 0°C.

  • Reaction: Allow the reaction to warm to room temperature and stir for several hours until completion, which can be monitored by thin-layer chromatography (TLC).

  • Workup: Acidify the reaction mixture with a dilute acid (e.g., 1M HCl) and extract the product with an organic solvent like ethyl acetate.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

The Erlenmeyer-Plöchl synthesis is a classic method for introducing substituents onto the phenyl ring of phenylalanine.[8] This involves the condensation of an N-acylglycine with a substituted benzaldehyde.

B. Enzymatic Synthesis

Enzymatic methods offer a green and stereoselective approach to the synthesis of N-phenylalanine analogs. Phenylalanine ammonia lyases (PALs) can catalyze the reverse reaction of ammonia addition to a substituted cinnamic acid to produce the corresponding L-phenylalanine analog.

IV. Biological Evaluation of N-Phenylalanine Analogs

A comprehensive evaluation of the biological activity of N-phenylalanine analogs is crucial for their development as therapeutic agents. This involves a combination of in vitro and in vivo assays.

A. In Vitro Assays

The Seahorse XF Analyzer is a powerful tool for measuring the effect of N-phenylalanine analogs on mitochondrial function.

Experimental Protocol: Seahorse XF Cell Mito Stress Test

  • Cell Seeding: Seed cells (e.g., C2C12 myotubes or primary adipocytes) in a Seahorse XF microplate and allow them to adhere overnight.

  • Assay Medium: Replace the growth medium with a bicarbonate-free assay medium supplemented with substrates such as glucose, pyruvate, and glutamine.

  • Compound Injection: Load the N-phenylalanine analog and mitochondrial inhibitors (oligomycin, FCCP, and rotenone/antimycin A) into the ports of the sensor cartridge.[9]

  • Measurement: Place the microplate in the Seahorse XF Analyzer and measure the oxygen consumption rate (OCR) in real-time as the compounds are sequentially injected.[9]

  • Data Analysis: Calculate key parameters of mitochondrial respiration, including basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial oxygen consumption.

cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Seed_Cells Seed Cells in XF Microplate Equilibrate Equilibrate Cells in Assay Medium Seed_Cells->Equilibrate Hydrate_Cartridge Hydrate Sensor Cartridge Load_Cartridge Load Compounds into Sensor Cartridge Hydrate_Cartridge->Load_Cartridge Prepare_Compounds Prepare N-Phe Analog & Inhibitors Prepare_Compounds->Load_Cartridge Equilibrate->Load_Cartridge Run_Assay Run Seahorse XF Mito Stress Test Load_Cartridge->Run_Assay Measure_OCR Measure Oxygen Consumption Rate (OCR) Run_Assay->Measure_OCR Calculate_Parameters Calculate Mitochondrial Respiration Parameters Measure_OCR->Calculate_Parameters Interpret_Results Interpret Effects on Mitochondrial Function Calculate_Parameters->Interpret_Results

Figure 2: Experimental workflow for the Seahorse XF Cell Mito Stress Test.

The inhibitory activity of N-phenylalanine analogs on LAT-1 can be assessed using a radiolabeled substrate uptake assay.

Experimental Protocol: [14C]-L-Leucine Uptake Inhibition Assay

  • Cell Culture: Culture cells overexpressing LAT-1 (e.g., HT-29 human colon cancer cells) in 24-well plates.[10]

  • Pre-incubation: Wash the cells with a sodium-free buffer (e.g., Hanks' Balanced Salt Solution).

  • Inhibition: Add the N-phenylalanine analog at various concentrations to the cells.

  • Substrate Addition: Add a solution containing a fixed concentration of [14C]-L-leucine.[10]

  • Uptake: Allow the uptake to proceed for a short period (e.g., 1-5 minutes) at 37°C.[10]

  • Termination: Stop the uptake by rapidly washing the cells with ice-cold buffer.

  • Quantification: Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

  • Data Analysis: Calculate the IC50 value of the N-phenylalanine analog for LAT-1 inhibition.

B. In Vivo Assays

The in vivo efficacy of N-phenylalanine analogs in treating obesity can be evaluated in a diet-induced obesity mouse model.

Experimental Protocol: Evaluation of Anti-Obesity Effects

  • Induction of Obesity: Feed mice a high-fat diet for several weeks to induce obesity and metabolic syndrome.

  • Compound Administration: Administer the N-phenylalanine analog daily via an appropriate route (e.g., intraperitoneal injection or oral gavage).

  • Monitoring: Monitor body weight, food intake, and body composition throughout the study.

  • Metabolic Phenotyping: At the end of the study, perform glucose and insulin tolerance tests to assess glucose homeostasis.

  • Tissue Analysis: Collect tissues (e.g., adipose tissue, liver) for histological and molecular analysis (e.g., gene expression of metabolic markers).

V. Conclusion and Future Directions

N-phenylalanine analogs represent a highly promising and versatile class of compounds with significant therapeutic potential across a range of diseases. Their ability to modulate fundamental biological processes, from cellular metabolism to neurotransmission, underscores their importance in modern drug discovery. The continued exploration of their structure-activity relationships, coupled with the development of novel synthetic strategies and robust biological evaluation platforms, will undoubtedly lead to the discovery of new and effective therapies for metabolic disorders, cancer, neurological diseases, and chronic pain. Future research should focus on identifying the specific molecular targets of these analogs, elucidating their downstream signaling pathways in greater detail, and advancing the most promising candidates into clinical development.

VI. References

  • Kagiyama, T., et al. (2004). Neuroprotective action of halogenated derivatives of L-phenylalanine. Stroke, 35(5), 1192-6.

  • Long, J.Z., et al. (2018). Ablation of PM20D1 reveals N-acyl amino acid control of metabolism and nociception. Proceedings of the National Academy of Sciences, 115(29), 7682-7687.

  • BenchChem. (2025). N-lactoyl-Phenylalanine: An In-depth Technical Guide on the Exercise-Induced Metabolite.

  • Li, V. L., et al. (2022). An exercise-inducible metabolite that suppresses feeding and obesity. Nature, 606(7915), 785-790.

  • Horowitz, J. F. (2022). Exercise-induced N-lactoyl-phenylalanine, appetite and obesity. Proteopedia, life in 3D.

  • Fight Aging! (2022). N-lactoyl-phenylalanine as a Link Between Exercise and Appetite Regulation.

  • Hinton Jr, A., et al. (2024). N-lactoyl phenylalanine suppresses appetite and obesity with important implications for aging and age-related diseases. Aging Advances.

  • Lopaschuk, G. D. (2022). Vigorous exercise decreases appetite and promotes weight loss through the production of the metabolite Lac-Phe. Observatoire de la prévention.

  • BenchChem. (2025). An In-depth Technical Guide to Phenylalanine Analogues for Researchers, Scientists, and Drug Development Professionals.

  • Agilent. (n.d.). Seahorse XF Cell Mito Stress Test Kit User Guide.

  • Augustyn, E., et al. (2016). LAT-1 activity of meta-substituted phenylalanine and tyrosine analogs. Bioorganic & Medicinal Chemistry Letters, 26(12), 2895-2900.

  • Carland, J. E., et al. (2019). Development of an N-acyl amino acid that selectively inhibits the glycine transporter 2 to produce analgesia in a rat model of chronic pain. ACS Chemical Neuroscience, 10(5), 2378-2387.

  • Oda, K., et al. (2018). l‐Type amino acid transporter 1 inhibitors inhibit tumor cell growth. Cancer Science, 109(2), 433-441.

  • Burstein, S. (2018). N-Acyl Amino Acids (Elmiric Acids): Endogenous Signaling Molecules with Therapeutic Potential. Molecular Pharmacology, 93(3), 227-237.

  • Hedaya, L., et al. (2024). N-Lactoyl Phenylalanine Disrupts Insulin Signaling, Induces Inflammation, and Impairs Mitochondrial Respiration in Cell Models. International Journal of Molecular Sciences, 25(16), 8829.

  • Thomas, A. A., et al. (2016). LAT-1 activity of meta-substituted phenylalanine and tyrosine analogs. Bioorganic & medicinal chemistry letters, 26(12), 2895–2900.

  • Long, J.Z., et al. (2016). The secreted enzyme PM20D1 regulates lipidated amino acid uncouplers of mitochondria. Cell, 166(2), 424-435.

  • Long, J.Z., & Spiegelman, B.M. (2019). Ablation of PM20D1 reveals N-acyl amino acid control of metabolism and nociception. LongLab@Stanford.

  • Porter, J., et al. (1987). Synthesis, resolution and characterization of ring substituted phenylalanines and tryptophans. International journal of peptide and protein research, 30(1), 13–21.

  • Knittel, J. J., & He, X. Q. (1990). Synthesis and resolution of novel 3'-substituted phenylalanine amides. Peptide research, 3(4), 176–181.

Sources

The Cornerstone of Modern Peptidomimetics: A Technical Guide to the History, Discovery, and Synthesis of N-Substituted Amino Acids

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-substituted amino acids represent a fundamental evolution in peptide and medicinal chemistry, offering a powerful toolset to overcome the inherent limitations of natural peptides as therapeutic agents. By modifying the backbone amide nitrogen, researchers can imbue peptides with enhanced proteolytic stability, increased membrane permeability, and controlled conformational states, thereby unlocking their full therapeutic potential. This in-depth technical guide provides a comprehensive exploration of the history, discovery, and synthetic methodologies of N-substituted amino acids. We will journey from the seminal work of early 20th-century chemists to the sophisticated techniques employed in modern drug discovery, offering not just a historical narrative but also a practical guide with detailed experimental protocols and insights into the causality behind experimental choices. This guide is designed to be an authoritative resource for researchers seeking to leverage the transformative power of N-substitution in their own work.

A Historical Odyssey: From Fischer's Vision to Modern Peptidomimetics

The concept of modifying the fundamental building blocks of proteins, the amino acids, is not a recent innovation. The seeds of this idea were sown in the early 20th century, a period of foundational discoveries in organic and peptide chemistry.

The Dawn of Peptide Chemistry and Early Observations

The journey begins with the pioneering work of Emil Fischer , a Nobel laureate who laid the groundwork for our understanding of proteins as polypeptide chains.[1] Around 1915, Fischer and his contemporaries were the first to report methods for the N-methylation of α-amino acids, a seemingly simple modification that would have profound implications.[2] Their early methods, often involving the use of α-bromo acids and methylamine, were arduous and limited in scope but established the fundamental principle of N-alkylation.[2]

The Rise of Synthetic Methodologies

The mid-20th century witnessed the development of more general and efficient methods for N-alkylation. A significant step forward was the application of reductive amination , a versatile reaction that converts a carbonyl group to an amine. The Leuckart-Wallach reaction , discovered in 1885 by Rudolf Leuckart and later expanded upon by Otto Wallach, provided a means to synthesize amines from ketones or aldehydes using formic acid or its derivatives as both the reducing agent and nitrogen source.[3][4][5] This reaction, and its variations, became a cornerstone for the synthesis of a wide range of N-alkyl and N-aryl amino acids.

Another critical development was the advent of solid-phase peptide synthesis (SPPS) , pioneered by R. Bruce Merrifield in the early 1960s, for which he was awarded the Nobel Prize in Chemistry in 1984.[6][7][8][9] SPPS revolutionized the synthesis of peptides by anchoring the growing peptide chain to an insoluble resin, simplifying the purification process and enabling the synthesis of longer and more complex sequences. While initially focused on natural amino acids, the principles of SPPS were soon adapted for the incorporation of N-substituted amino acids, paving the way for the routine synthesis of modified peptides.

The latter half of the 20th century saw an explosion of new synthetic methods, including multicomponent reactions like the Ugi and Passerini reactions , which allow for the rapid assembly of complex N-substituted amino acid derivatives from simple starting materials.[10][11][12][13][14] These reactions have proven invaluable in combinatorial chemistry and the generation of diverse molecular libraries for drug discovery.

The following diagram illustrates the historical progression of key discoveries in the field of N-substituted amino acids.

History_of_N_Substitution cluster_early Early 20th Century cluster_mid Mid-20th Century cluster_late Late 20th Century & Beyond Fischer Emil Fischer's N-Methylation (c. 1915) Leuckart_Wallach Leuckart-Wallach Reaction (Reductive Amination) Fischer->Leuckart_Wallach Conceptual Evolution SPPS Solid-Phase Peptide Synthesis (Merrifield, 1960s) Leuckart_Wallach->SPPS Enabling Technology Multicomponent Ugi & Passerini Reactions SPPS->Multicomponent Diversification of Scaffolds Peptoids Peptoid Discovery (Zuckermann et al., 1990s) Multicomponent->Peptoids Combinatorial Libraries Modern_Methods Modern Catalytic & Biocatalytic Methods Peptoids->Modern_Methods Efficiency & Selectivity

Caption: A timeline of key milestones in the history and discovery of N-substituted amino acids.

The Chemist's Toolkit: Synthetic Methodologies for N-Substituted Amino Acids

The synthesis of N-substituted amino acids can be broadly categorized into two main approaches: the direct N-substitution of a pre-existing amino acid and the de novo synthesis of the N-substituted amino acid from simpler precursors. The choice of method depends on the desired substituent, the scale of the synthesis, and the need for stereochemical control.

Direct N-Alkylation and N-Arylation of Amino Acids

Directly modifying the nitrogen atom of an amino acid is an intuitive approach. However, it presents challenges such as over-alkylation and racemization.

Reductive amination is a widely used and robust method for the synthesis of N-alkyl amino acids.[15] It involves the reaction of an amino acid with an aldehyde or ketone to form a Schiff base (imine), which is then reduced to the corresponding N-alkylated amino acid.

Experimental Protocol: Reductive Amination of L-Alanine with Benzaldehyde

  • Schiff Base Formation: To a solution of L-alanine (1.0 eq) in a suitable solvent (e.g., methanol or ethanol), add benzaldehyde (1.1 eq). The reaction is typically stirred at room temperature for 1-2 hours. The formation of the imine can be monitored by TLC or LC-MS.

  • Reduction: The reducing agent is then added to the reaction mixture. Sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN) are commonly used. NaBH₃CN is often preferred as it is a milder reducing agent and can be used at slightly acidic pH, which favors imine formation. Add the reducing agent portion-wise at 0 °C to control the reaction exotherm.

  • Work-up and Purification: After the reaction is complete (as monitored by TLC or LC-MS), the solvent is removed under reduced pressure. The residue is then dissolved in water and the pH is adjusted to neutral or slightly acidic with a suitable acid (e.g., 1M HCl). The product is then purified, often by ion-exchange chromatography or crystallization.

Reductive_Amination cluster_workflow Reductive Amination Workflow Start Amino Acid + Aldehyde/Ketone Imine Schiff Base (Imine) Formation Start->Imine Condensation Reduction Reduction (e.g., NaBH₃CN) Imine->Reduction Addition of Reducing Agent Product N-Substituted Amino Acid Reduction->Product Purification

Caption: A simplified workflow for the synthesis of N-substituted amino acids via reductive amination.

Solid-Phase Synthesis of N-Substituted Peptides: The Submonomer Method

The solid-phase synthesis of peptides containing N-substituted amino acids has been revolutionized by the submonomer method , particularly for the synthesis of peptoids (oligomers of N-substituted glycines). This method avoids the need to pre-synthesize the N-substituted amino acid monomers.

Experimental Protocol: Solid-Phase Synthesis of a Peptoid Dimer using the Submonomer Method

  • Resin Preparation: Start with a suitable solid support, such as Rink amide resin. Swell the resin in a suitable solvent like N,N-dimethylformamide (DMF).

  • Acylation: The first step is the acylation of the resin's free amine with a haloacetic acid, typically bromoacetic acid, activated with a carbodiimide coupling reagent like diisopropylcarbodiimide (DIC).

  • Nucleophilic Displacement: The second step involves the nucleophilic displacement of the bromide with a primary amine. This step introduces the desired side chain onto the nitrogen atom. A wide variety of commercially available primary amines can be used, allowing for great diversity in the resulting peptoid.

  • Repeat: The acylation and displacement steps are repeated to elongate the peptoid chain.

  • Cleavage and Deprotection: Once the desired sequence is assembled, the peptoid is cleaved from the resin and any side-chain protecting groups are removed, typically using a strong acid cocktail such as trifluoroacetic acid (TFA) with scavengers.

Submonomer_Method cluster_cycle Submonomer Synthesis Cycle Acylation Step 1: Acylation (Haloacetic Acid + DIC) Displacement Step 2: Nucleophilic Displacement (Primary Amine) Acylation->Displacement Displacement->Acylation Repeat for next residue Cleavage Cleavage & Deprotection Displacement->Cleavage After final residue Resin Solid Support (Resin) Resin->Acylation Peptoid Final N-Substituted Peptide (Peptoid) Cleavage->Peptoid

Sources

An In-depth Technical Guide to 2-(Phenylamino)propanoic Acid (CAS 15727-49-8)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical overview of 2-(Phenylamino)propanoic acid (also known as N-Phenyl-DL-alanine), a versatile N-aryl amino acid derivative. With the CAS Number 15727-49-8, this compound holds significance as a building block in synthetic organic chemistry and as a subject of interest in medicinal chemistry and toxicology. This document delineates its physicochemical properties, provides detailed protocols for its synthesis and analysis, and explores its current and potential applications, thereby serving as an essential resource for professionals in research and development.

Introduction: The Significance of N-Aryl Amino Acids

N-aryl amino acids represent a critical class of compounds in contemporary drug discovery and development. The introduction of an aryl group onto the nitrogen atom of an amino acid can profoundly alter its biological and physical properties. This modification can enhance metabolic stability by sterically hindering enzymatic degradation, improve membrane permeability, and introduce new binding interactions with biological targets. This compound, as a fundamental member of this class, serves as a valuable scaffold and an important case study in the exploration of N-arylated amino acid derivatives in medicinal chemistry.

Physicochemical Properties and Structural Elucidation

This compound is a white crystalline powder. Its structure, consisting of a propanoic acid backbone with a phenylamino group at the alpha-carbon, gives it a unique combination of hydrophilic and hydrophobic characteristics.

PropertyValueSource(s)
CAS Number 15727-49-8[1][2]
Molecular Formula C₉H₁₁NO₂[2][3]
Molecular Weight 165.19 g/mol [2]
IUPAC Name 2-anilinopropanoic acid[2]
Synonyms N-Phenyl-DL-alanine, 2-Anilinopropanoic acid[2]
Melting Point 152-154 °C[4]
pKa₁ (Carboxyl) ~1.83 (estimated)[5][6][7]
pKa₂ (Amine) ~9.13 (estimated)[5][6][7]
XLogP3 1.9[2]
Topological Polar Surface Area 49.3 Ų[2]

Note: pKa values are estimated based on the closely related L-phenylalanine.

Structural Diagram:

Caption: 2D structure of this compound.

Synthesis and Manufacturing

The synthesis of this compound is most commonly achieved through nucleophilic substitution. A robust and scalable method involves the reaction of a 2-halopropanoic acid, such as 2-bromopropanoic acid, with aniline.

Synthesis Workflow

Synthesis_Workflow Start Starting Materials: - Propionic Acid - Aniline Step1 Step 1: Halogenation (Hell-Volhard-Zelinsky) Start->Step1 Br₂, Red P Intermediate Intermediate: 2-Bromopropanoic Acid Step1->Intermediate Step2 Step 2: N-Arylation (Nucleophilic Substitution) Intermediate->Step2 Aniline (excess), Heat Product Final Product: This compound Step2->Product Purification Purification (Recrystallization) Product->Purification

Caption: General synthesis workflow for this compound.

Detailed Experimental Protocol: Synthesis from Propionic Acid and Aniline

This two-step protocol provides a reliable method for the laboratory-scale synthesis of this compound.

Step 1: Synthesis of 2-Bromopropanoic Acid

Causality: This step utilizes the Hell-Volhard-Zelinsky reaction to introduce a bromine atom at the alpha-position of the carboxylic acid, creating a good leaving group for the subsequent nucleophilic substitution. Red phosphorus is used as a catalyst to generate PBr₃ in situ.

Materials:

  • Propionic acid

  • Red phosphorus

  • Bromine

  • Water

Procedure:

  • To a round-bottom flask equipped with a dropping funnel and a reflux condenser, add dry propionic acid and dry amorphous red phosphorus.

  • Slowly add bromine from the dropping funnel. The reaction is exothermic and should be controlled by cooling.

  • After the initial reaction subsides, warm the mixture to 40-50 °C and continue the slow addition of the remaining bromine.

  • Once the addition is complete, gently reflux the mixture for 2 hours to ensure complete reaction.

  • Distill the resulting 2-bromopropionyl bromide.

  • Carefully hydrolyze the 2-bromopropionyl bromide by adding water and warming the mixture.

  • Extract the crude 2-bromopropionic acid with a suitable organic solvent (e.g., diethyl ether), dry the organic layer over anhydrous sodium sulfate, and remove the solvent.

  • Purify the 2-bromopropionic acid by vacuum distillation.[8]

Step 2: Synthesis of this compound

Causality: This step is a nucleophilic substitution reaction where the amino group of aniline attacks the electrophilic alpha-carbon of 2-bromopropanoic acid, displacing the bromide ion. Using an excess of aniline helps to drive the reaction to completion and also acts as a base to neutralize the HBr formed.

Materials:

  • 2-Bromopropanoic acid (from Step 1)

  • Aniline (excess)

  • Sodium bicarbonate solution

  • Hydrochloric acid

Procedure:

  • In a round-bottom flask, dissolve 2-bromopropanoic acid in a two- to ten-fold molar excess of aniline.

  • Heat the mixture with stirring at a temperature of 90-130 °C for several hours until the reaction is complete (monitor by TLC or HPLC).[9]

  • Cool the reaction mixture and add a dilute solution of sodium bicarbonate to neutralize any remaining acid and HBr.

  • Extract the excess aniline with a suitable organic solvent (e.g., dichloromethane).

  • Carefully acidify the aqueous layer with hydrochloric acid to a pH of approximately 4-5 to precipitate the product.

  • Collect the solid product by filtration, wash with cold water, and dry.

  • Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain pure this compound.

Analytical Methodologies

Accurate and precise analytical methods are crucial for the characterization and quality control of this compound. The following section details validated starting points for chromatographic and spectroscopic analysis.

High-Performance Liquid Chromatography (HPLC)

Causality: Reversed-phase HPLC is the method of choice for assessing the purity of this compound due to its ability to separate the analyte from non-polar and polar impurities. A C18 column is used to retain the compound through hydrophobic interactions, while an acidic mobile phase suppresses the ionization of the carboxylic acid, leading to better peak shape and retention.

Protocol: Purity Assessment by RP-HPLC

  • Column: C18, 150 x 4.6 mm, 5 µm particle size

  • Mobile Phase: Acetonitrile and phosphate buffer (pH 3.0) in a 50:50 (v/v) ratio.[10]

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 225 nm

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in a mixture of water and methanol (50:50 v/v).[10]

Protocol: Chiral Separation For resolving the enantiomers of this compound, a chiral stationary phase is required. Based on successful separations of similar compounds, a teicoplanin-based chiral column is a promising option.[6][11]

  • Column: Teicoplanin-based chiral stationary phase

  • Mobile Phase: Acetonitrile and water (e.g., 75:25 v/v).[6]

  • Flow Rate: 0.8 mL/min

  • Detection: UV at 210 nm

  • Column Temperature: 23 °C

Gas Chromatography-Mass Spectrometry (GC-MS)

Causality: GC-MS is a powerful technique for the identification and quantification of this compound, especially after derivatization to increase its volatility. Silylation is a common derivatization method for amino acids, which converts the polar -COOH and -NH groups into less polar and more volatile silyl ethers and esters.

Protocol: GC-MS Analysis (Post-Derivatization)

  • Derivatization: React the dried sample with a silylating agent such as N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) at 120 °C for 30 minutes.[12]

  • GC Column: HP-5MS (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness.

  • Carrier Gas: Helium.

  • Injection Mode: Splitless.

  • Temperature Program:

    • Initial temperature: 100 °C

    • Ramp to 280 °C at 15 °C/min

    • Hold at 280 °C for 5 min.

  • MS Detection: Electron Ionization (EI) at 70 eV. Scan in the range of 50-500 m/z or use Selected Ion Monitoring (SIM) for targeted quantification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for the structural confirmation of this compound.

Expected ¹H NMR Spectral Data (in CDCl₃):

  • ~1.6 ppm (doublet, 3H): The methyl protons (CH₃) are split by the adjacent methine proton.

  • ~4.3 ppm (quartet, 1H): The methine proton (α-CH) is split by the three protons of the adjacent methyl group.

  • ~4.5-5.5 ppm (broad singlet, 1H): The amine proton (NH). Its chemical shift and multiplicity can vary depending on concentration and solvent.

  • ~6.7-7.3 ppm (multiplet, 5H): The aromatic protons of the phenyl group.

  • ~10-12 ppm (broad singlet, 1H): The carboxylic acid proton (COOH). This peak is often very broad and may not be observed in all solvents.

Expected ¹³C NMR Spectral Data (in CDCl₃):

  • ~18-20 ppm: Methyl carbon (CH₃).

  • ~55-60 ppm: Methine carbon (α-CH).

  • ~113-130 ppm: Aromatic carbons.

  • ~145-148 ppm: Aromatic carbon attached to the nitrogen.

  • ~175-180 ppm: Carboxyl carbon (COOH).

Applications and Biological Relevance

While this compound is primarily utilized as a building block in organic synthesis, its structural motifs and derivatives are of significant interest in several areas of research and development.

Role as a Synthetic Intermediate

As a derivative of the amino acid alanine, this compound is a valuable intermediate in the synthesis of more complex molecules, including peptides and heterocyclic compounds. The N-phenyl group can modulate the pharmacological properties of the final compound.

Connection to Toxicology: The Toxic Oil Syndrome

Research related to the "Toxic Oil Syndrome," a massive food-borne intoxication that occurred in Spain in 1981, has identified a closely related compound, 2-hydroxy-3-(phenylamino)propanoic acid, as a major metabolite of 3-(phenylamino)propane-1,2-diol (PAP), a substance implicated as a potential causative agent.[1][4][12] The metabolic pathway likely involves the oxidation of the primary alcohol of PAP to a carboxylic acid.

Metabolism_Pathway PAP 3-(Phenylamino)propane-1,2-diol (PAP) Metabolite 2-Hydroxy-3-(phenylamino)propanoic acid PAP->Metabolite In vivo Oxidation

Caption: Metabolic conversion of PAP to a propanoic acid derivative.

This metabolic link makes this compound and its hydroxylated analogue important reference standards in toxicological studies related to this incident.

Potential in Medicinal Chemistry

The broader class of N-aryl amino acids is actively being explored for various therapeutic applications. The N-phenylalanine scaffold is a key component in the design of inhibitors for various enzymes and receptors. While specific biological activity for this compound itself is not extensively documented, its derivatives are of interest. For instance, aryl propionic acid derivatives are a well-known class of non-steroidal anti-inflammatory drugs (NSAIDs).

Safety and Handling

This compound is classified as an irritant. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound.

  • GHS Hazard Statements:

    • H315: Causes skin irritation.[2]

    • H319: Causes serious eye irritation.[2]

    • H335: May cause respiratory irritation.[2]

Work should be conducted in a well-ventilated area or a chemical fume hood. In case of contact, wash the affected area with copious amounts of water. Refer to the Safety Data Sheet (SDS) for complete safety information.

Conclusion

This compound (CAS 15727-49-8) is a compound of significant interest due to its role as a synthetic building block and its relevance in toxicology and medicinal chemistry. This guide has provided a detailed overview of its properties, synthesis, and analysis, offering a solid foundation for researchers and developers working with this and related N-aryl amino acids. As the demand for novel therapeutics with improved pharmacological profiles continues to grow, the strategic use of such versatile intermediates will undoubtedly play a crucial role in advancing the field of drug discovery.

References

  • The Merck Index. (n.d.). Phenylalanine. Retrieved from [Link]

  • Hroboňová, K., Moravčík, J., Lehotay, J., & Armstrong, D. W. (2018). Comparison of HPLC Separation of Phenylalanine Enantiomers on Different Types of Chiral Stationary Phases.
  • Ladona, M. G., Bujons, J., Messeguer, A., Ampurdanés, C., Morató, A., & Corbella, J. (1999). Biotransformation and clearance of 3-(phenylamino)propane-1,2-diol, a compound present in samples related to toxic oil syndrome, in C57BL/6 and A/J mice. Chemical Research in Toxicology, 12(12), 1127–1137.
  • Hroboňová, K., & Lomenová, A. (2021). Application of achiral-chiral two-dimensional HPLC for separation of phenylalanine and tryptophan enantiomers in dietary supplement.
  • Williams, R. (n.d.). pKa Data Compiled by R. Williams. Retrieved from [Link]

  • Ladona, M. G., Messeguer, A., & Corbella, J. (2001). Metabolism of (R)- and (S)-3-(phenylamino)propane-1,2-diol in C57BL/6- and A/J-strain mice. Identification of new metabolites with potential toxicological significance to the toxic oil syndrome. Chemical Research in Toxicology, 14(8), 1097–1106.
  • University of Calgary. (n.d.). Ch27 pKa and pI values. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • ChemBK. (n.d.). 2-Aminopropanoic Acid. Retrieved from [Link]

  • ResearchGate. (n.d.). N-arylation of aniline 50 with phenyl boronic acid. Retrieved from [Link]

  • Piecyk, M., Wołosiak, R., & Worobiej, E. (2007). Application of HPLC and GC/MS to quantification of phenylalanine in chosen kinds of food for particular nutritional uses. Acta Scientiarum Polonorum, Technologia Alimentaria, 6(2), 5-18.
  • Reich, D., & Buchwald, S. L. (2016). Development of a Method for the N-Arylation of Amino Acid Esters with Aryl Triflates. Organic Letters, 18(16), 4056–4059.
  • Google Patents. (n.d.). EP0048994A1 - Process for the preparation of optically active 2-anilino-propionic-acid esters.
  • PubChemLite. (n.d.). This compound (C9H11NO2). Retrieved from [Link]

  • Piecyk, M., Wołosiak, R., & Worobiej, E. (2007). APPLICATION OF HPLC AND GC/MS TO QUANTIFICATION OF PHENYLALANINE IN CHOSEN KINDS OF FOOD FOR PARTICULAR NUTRITIONAL USES. Acta Scientiarum Polonorum, Technologia Alimentaria, 6(2), 5-18.
  • Zhang, Z., et al. (2019). Cu/N,N′-Dibenzyloxalamide-Catalyzed N-Arylation of Heteroanilines. Organic Letters, 21(17), 6858-6862.
  • Maji, M., et al. (2023). Aryne‐Enabled C−N Arylation of Anilines.
  • Arts, H., et al. (2021). Mass spectrometry imaging of L-[ring-13C6]-labeled phenylalanine and tyrosine kinetics in non-small cell lung carcinoma. Cancer & Metabolism, 9(1), 26.
  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000237). Retrieved from [Link]

  • Organic Syntheses. (n.d.). 2-chloroalkanoic acids of high enantiomeric purity from (s). Retrieved from [Link]

  • Wikipedia. (n.d.). Alanine. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 2-phenylpropionic acid. Retrieved from [Link]

  • O'Connor, K., et al. (2018). Biosynthesis of 2-aminooctanoic acid and its use to terminally modify a lactoferricin B peptide derivative for improved antimicrobial activity. Applied Microbiology and Biotechnology, 102(2), 789-799.
  • Quora. (n.d.). How can you convert propanoic acid to 2 amino propanoic acid?. Retrieved from [Link]

  • Alfa Aesar. (n.d.). 2-Phenylamino propionic acid. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

  • PrepChem.com. (n.d.). Preparation of 2-bromopropionic acid. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). low/high resolution 1H proton nmr spectrum of propanoic acid. Retrieved from [Link]

  • Davies, S. G., & Ichihara, O. (1991). Enantioselective synthesis of 2-substituted 3-aminopropanoic acid (β-alanine) derivatives which are β-analogues of aromatic amino acids. Journal of the Chemical Society, Perkin Transactions 1, (6), 1411-1416.
  • Vladimirova, S., & Bijev, A. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. Pharmacia, 69(2), 355-361.
  • Kumar, P., et al. (2020). Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. International Journal of Pharmaceutical and Phytopharmacological Research, 10(2), 1-12.

Sources

Introduction: The Critical Role of Solubility in Advancing Research

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility of 2-(Phenylamino)propanoic Acid

This compound, also known as N-phenylalanine, is a derivative of the essential amino acid phenylalanine. Its structure, which incorporates both a hydrophilic amino acid backbone and a lipophilic N-phenyl group, presents a unique solubility profile that is of significant interest to researchers, particularly in the fields of medicinal chemistry and material science. Understanding and quantifying the solubility of this compound is not a mere procedural step; it is a foundational pillar for successful drug development, enabling accurate dosage formulation, predicting bioavailability, and ensuring reproducible results in biological assays.

This guide provides a comprehensive technical overview of the theoretical and practical aspects of determining the solubility of this compound. We will delve into the molecular characteristics that govern its behavior in various solvents, present predictive data based on its parent compound, L-phenylalanine, and provide a detailed, field-proven protocol for its empirical determination.

Section 1: Theoretical Principles Governing Solubility

The solubility of this compound is a direct consequence of its molecular structure. As an N-substituted α-amino acid, it possesses three key functional regions that dictate its interaction with different solvents:

  • The Carboxylic Acid Group (-COOH): A polar, protic group capable of acting as a hydrogen bond donor and acceptor.

  • The Secondary Amine Group (-NH-): A polar group that can act as a hydrogen bond donor and acceptor.

  • The Aromatic Phenyl Group (-C₆H₅): A nonpolar, hydrophobic moiety.

This combination makes the molecule amphiphilic. The fundamental principle of "like dissolves like" provides the initial framework for predicting its solubility.[1] Polar solvents will interact favorably with the carboxyl and amine groups, while nonpolar solvents will interact with the phenyl ring. The overall solubility in a given solvent is a balance of these interactions.

The Influence of pKa and pH

The presence of both an acidic (carboxylic acid) and a basic (secondary amine) group means that the ionization state of this compound is highly dependent on the pH of the medium.[1]

  • pKa₁ (α-carboxyl group): The pKa of the carboxylic acid group is expected to be around 2, similar to that of phenylalanine (pKa₁ ≈ 1.83 - 2.20).[2][3] At a pH below this value, the group is predominantly in its neutral, protonated form (-COOH). At a pH above this value, it is in its ionized, deprotonated form (-COO⁻).

  • pKa₂ (α-amino group): The secondary amine in N-phenylalanine is significantly less basic than the primary amine in phenylalanine (pKa₂ ≈ 9.13 - 9.31).[2][3] The pKa of the conjugate acid of aniline is approximately 4.6. Therefore, the pKa for the protonated secondary amine of this compound is expected to be considerably lower than 9. At a pH below this pKa, the amine will be protonated (-NH₂⁺-), forming a cation. At a pH above this, it will be in its neutral form (-NH-).

This pH-dependent ionization is critical: the charged, ionic forms of the molecule are significantly more soluble in polar solvents like water than the neutral, zwitterionic form. Consequently, the compound's aqueous solubility will be at its minimum at the isoelectric point (pI) and will increase substantially in acidic (pH < pKa₁) and basic (pH > pKa₂) solutions.[4]

Predicting Solubility Based on Structure

Compared to its parent compound, L-phenylalanine, the substitution of a hydrogen atom on the amine with a phenyl group increases the molecule's overall size and hydrophobicity. This leads to two key predictions:

  • Decreased Aqueous Solubility: The larger hydrophobic surface area will reduce its affinity for water.

  • Increased Organic Solvent Solubility: The added phenyl group enhances van der Waals interactions, suggesting better solubility in nonpolar and moderately polar organic solvents.

Section 2: Quantitative Solubility Profile (Predictive Data)

While specific experimental solubility data for this compound is not widely published, a comprehensive dataset exists for its parent compound, L-phenylalanine. This data serves as an excellent predictive baseline. As a Senior Application Scientist, the expectation is that this compound will exhibit lower solubility in highly polar solvents like water and higher solubility in solvents of intermediate polarity (e.g., alcohols, acetone) compared to the values presented below.

Table 1: Experimental Solubility of L-Phenylalanine in Various Solvents at Different Temperatures [5]

SolventTemperature (K)Mole Fraction Solubility (10³ x)
Water 283.152.956
293.153.693
303.154.601
313.155.724
323.157.143
Methanol 283.150.109
293.150.134
303.150.165
313.150.203
323.150.249
Ethanol 283.150.053
293.150.066
303.150.082
313.150.101
323.150.125
Isopropanol 283.150.027
293.150.034
303.150.042
313.150.052
323.150.065
Acetone 283.150.021
293.150.026
303.150.033
313.150.041
323.150.051
Acetonitrile 283.150.029
293.150.037
303.150.046
313.150.058
323.150.072

Data extracted from "Solubility Determination and Thermodynamic Modeling of L-Phenylalanine in 12 Monosolvents from 283.15 to 323.15 K", Journal of Chemical & Engineering Data.[5]

As the data shows, the solubility of L-phenylalanine is highest in water and decreases significantly in organic solvents, with solubility dropping as the polarity of the alcohol decreases (Methanol > Ethanol > Isopropanol).[5] This trend reinforces the dominant role of the polar amino and carboxyl groups in the parent molecule. For this compound, a flatter profile is anticipated, with reduced aqueous solubility but enhanced solubility in solvents like acetone and alcohols.

Section 3: Experimental Determination of Thermodynamic Solubility

To obtain definitive solubility data, the Shake-Flask Equilibrium Method is the gold standard and the most trustworthy approach.[6] This method measures the thermodynamic equilibrium solubility, which represents the stable, true saturation point of the compound in the solvent, avoiding the misleading results that can arise from metastable, supersaturated solutions.

Protocol: Shake-Flask Equilibrium Solubility Determination

This protocol is designed as a self-validating system, with built-in checks to ensure equilibrium has been reached.

Materials and Equipment:

  • This compound (solid form, high purity)

  • Selected solvents (e.g., water, buffered solutions at various pHs, ethanol, acetone, acetonitrile)

  • Glass vials with screw caps

  • Orbital shaker or thermomixer with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE, chemically compatible with solvents)

  • Analytical balance

  • Calibrated pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector (e.g., UV-Vis) for quantification.

Step-by-Step Methodology:

  • Preparation of Solvent Media: Prepare all solvents and buffered solutions. For aqueous solubility, it is critical to use buffers (e.g., phosphate, citrate) to control the pH, given the compound's pKa values. A recommended starting range would be pH 2, pH 7.4, and pH 9.

  • Addition of Excess Solute: Add an excess amount of solid this compound to a vial containing a known volume of the solvent. "Excess" is critical; there must be visible solid material remaining in the suspension at the end of the experiment to ensure the solution is saturated.[7]

  • Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a predetermined period.

    • Expertise & Experience: The time to reach equilibrium depends on the compound's dissolution rate. For crystalline compounds, this can take 24 to 72 hours.[7] To validate that equilibrium has been reached, a time-point study is essential. Samples should be taken at, for example, 24, 48, and 72 hours. Equilibrium is confirmed when the measured concentration does not change between the final two time points.

  • Phase Separation: After equilibration, allow the vials to rest to let the excess solid settle. Then, separate the saturated liquid phase from the undissolved solid.

    • Trustworthiness: This is a critical step where errors can be introduced. The best practice is to use centrifugation to pellet the solid, followed by careful withdrawal of the supernatant using a syringe. The supernatant is then filtered through a chemically inert syringe filter (e.g., 0.22 µm PTFE) to remove any remaining microscopic particles. The first few drops from the filter should be discarded to saturate any potential binding sites on the filter membrane.[7]

  • Quantification: Accurately dilute a known volume of the clear, saturated filtrate with a suitable mobile phase. Analyze the concentration of the dissolved compound using a validated HPLC method.

  • Calculation and Reporting: Calculate the original concentration in the saturated solution, accounting for any dilutions. Solubility is typically reported in units of mg/mL or mol/L at the specified temperature and pH.

Section 4: Visualization of Experimental Workflow

Diagrams are essential for clearly communicating complex experimental processes. The following workflows are rendered using Graphviz.

G cluster_prep Phase 1: Preparation cluster_equil Phase 2: Equilibration cluster_analysis Phase 3: Analysis A Select Solvents (Water, Buffers, Organic) C Add solute to known volume of solvent in vials A->C B Weigh excess This compound B->C D Agitate at constant T (e.g., 24-72 hours) C->D E Take samples at 24h, 48h, 72h D->E F Is concentration constant? E->F F->D No G Centrifuge sample F->G Yes H Filter supernatant (0.22 µm filter) G->H I Dilute filtrate H->I J Quantify via validated HPLC method I->J K Calculate Solubility (mg/mL or mol/L) J->K G start Initial Analysis of This compound Structure struct Key Features Phenyl Ring (Nonpolar) Amine Group (Polar, Basic) Carboxyl Group (Polar, Acidic) start->struct solvents Recommended Solvent Classes to Test Polar Protic (e.g., Water, Ethanol, Methanol) Polar Aprotic (e.g., Acetone, Acetonitrile, DMSO) Nonpolar Aprotic (e.g., Hexane, Toluene) struct:f1->solvents:f3 'Like dissolves like' struct:f2->solvents:f1 'Like dissolves like' struct:f3->solvents:f1 'Like dissolves like' ph_test Aqueous pH Testing struct:f2->ph_test Ionizable Group struct:f3->ph_test Ionizable Group ph_range ph_range ph_test->ph_range

Caption: Logic for Solvent and pH Selection.

Conclusion

The solubility of this compound is a complex interplay of its amphiphilic character, governed by its phenyl, amine, and carboxyl moieties. While predictive data from L-phenylalanine provides a strong starting point, empirical determination via the robust shake-flask method is essential for accurate characterization. A thorough understanding of its pH-dependent behavior is paramount for any application in aqueous systems. By following the principles and protocols outlined in this guide, researchers and drug development professionals can generate reliable and reproducible solubility data, thereby accelerating their research and ensuring the quality and efficacy of their final product.

References

  • The Japanese Pharmacopoeia, 17th Edition. (2016). Official Monographs for Part I / L-Phenylalanine. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6140, L-Phenylalanine. Retrieved from [Link]

  • Pinho, S. P., & Macedo, E. A. (2005). Solubility of amino acids and peptides with the SAFT-γ Mie approach: neutral and charged models. Industrial & Engineering Chemistry Research, 44(23), 8898-8907.
  • Ferreira, L. A., et al. (2018). Solubility of the Proteinogenic α-Amino Acids in Water, Ethanol, and Ethanol–Water Mixtures. Journal of Chemical & Engineering Data, 63(3), 639-653. [Link]

  • Ferreira, L. A., et al. (2018). Solubility of the Proteinogenic α-Amino Acids in Water, Ethanol, and Ethanol–Water Mixtures. Journal of Chemical & Engineering Data, 63(3), 639-653. [Link]

  • Pinho, S. P., & Macedo, E. A. (2005). Predicting the Solubility of Amino Acids and Peptides with the SAFT-γ Mie Approach: Neutral and Charged Models. Industrial & Engineering Chemistry Research, 44(23), 8898-8907. [Link]

  • Wang, X., et al. (2019). Solubility Determination and Thermodynamic Modeling of L-Phenylalanine in 12 Monosolvents from 283.15 to 323.15 K. Journal of Chemical & Engineering Data, 64(4), 1614-1621. [Link]

  • Study.com. (n.d.). The amino acid phenylalanine has pKa = 1.83, and tryptophan has pKa = 2.83. Which is the stronger acid? Retrieved from [Link]

  • LifeTein®. (n.d.). How to predict peptide solubility? Retrieved from [Link]

  • Lu, J., et al. (2010). Solubility of L-Phenylalanine in Aqueous Solutions. Journal of Chemical Engineering of Japan, 43(9), 810-813. [Link]

  • Pinho, S. P., & Macedo, E. A. (2005). Predicting the Solubility of Amino Acids and Peptides with the SAFT-γ Mie Approach: Neutral and Charged Models. PubMed Central. [Link]

  • University of Calgary. (n.d.). Ch27 pKa and pI values. Retrieved from [Link]

  • Dey, B. P., & Lahiri, S. C. (1986). Solubilities of Amino Acids in Different Mixed Solvents. Indian Journal of Chemistry, 25A, 136-140. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2760357, this compound. Retrieved from [Link]

  • PubChemLite. (n.d.). This compound (C9H11NO2). Retrieved from [Link]

  • Harris, A. L., et al. (2013). Effect of Temperature on The Solubility of α-Amino Acids and α,ω-Amino Acids in Water. Journal of Solution Chemistry, 42, 1419-1431.
  • Medicosis Perfectionalis. (2021, July 16). Amino Acids - pH & pKa - Titration - Part 3 - Biochemistry for MCAT, DAT, NEET, GCSE [Video]. YouTube. [Link]

  • Williams, R. (n.d.). pKa Data Compiled by R. Williams. [Link]

  • Williams, R. (n.d.). pKa Data Compiled by R. Williams. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10296, 2-Phenylpropionic acid. Retrieved from [Link]

  • Needham, T. E., Jr. (1970). The Solubility of Amino Acids in Various Solvent Systems. DigitalCommons@URI. [Link]

  • Wikipedia. (n.d.). Phenylalanine (data page). Retrieved from [Link]

  • Needham, T. E., Jr. (1970). The Solubility of Amino Acids in Various Solvent Systems. DigitalCommons@URI. [Link]

Sources

An In-depth Technical Guide to 2-(Phenylamino)propanoic Acid Derivatives: Synthesis, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 2-(phenylamino)propanoic acid and its derivatives, a class of compounds with significant potential in drug discovery and development. We will delve into their synthesis, explore their diverse chemical and biological properties, and discuss their emerging therapeutic applications, with a focus on providing actionable insights for researchers, scientists, and drug development professionals.

Introduction: The Versatile Scaffold of this compound

This compound, also known as N-phenylalanine, is a synthetic amino acid derivative that serves as a versatile scaffold for the development of a wide array of biologically active molecules.[1][2] Its structure, featuring a phenyl ring linked to an alanine moiety, provides a unique combination of aromatic and amino acid characteristics, making it an attractive starting point for medicinal chemists. The inherent chirality of the molecule further expands the possibilities for creating stereospecific derivatives with tailored pharmacological profiles.

This guide will explore the chemical space of this compound derivatives, highlighting key structural modifications that lead to a range of biological activities, from anti-inflammatory and antimicrobial to anticancer and hypoglycemic effects. We will examine the underlying principles of their synthesis and the analytical techniques used for their characterization, providing a solid foundation for further research and development in this promising area.

Synthetic Strategies for this compound Derivatives

The synthesis of this compound derivatives can be achieved through various chemical transformations, allowing for the introduction of diverse functional groups and the creation of novel chemical entities. The choice of synthetic route is often dictated by the desired structural modifications and the target biological activity.

N-Arylation of Alanine Derivatives

A common approach to synthesizing the core structure involves the N-arylation of alanine or its esters. This can be accomplished through classical methods such as the Buchwald-Hartwig amination, which utilizes a palladium catalyst to form the C-N bond between an aryl halide and the amino group of alanine.

Synthesis of 2-Phenylamino-1,4-naphthoquinone Derivatives

A notable class of derivatives with significant biological activity are the 2-phenylamino-1,4-naphthoquinones. These compounds can be synthesized through a one-pot reaction between 1,4-naphthoquinone and substituted anilines in a suitable solvent like methanol.[3][4] The reaction typically proceeds at room temperature followed by reflux, yielding the desired products which can be purified by crystallization.[3][4]

Experimental Protocol: One-Pot Synthesis of 2-Phenylamino-1,4-naphthoquinone Derivatives [3][4]

  • Reactant Preparation: Dissolve 1,4-naphthoquinone (2 equivalents) and the desired p-substituted aniline (1 equivalent) in methanol.

  • Reaction: Stir the mixture at room temperature for a specified duration, followed by refluxing at 70°C.

  • Work-up: Cool the reaction mixture to room temperature.

  • Isolation: Filter the resulting precipitate and allow the filtrate to stand overnight for further crystallization.

  • Purification: The crude product can be purified by recrystallization from methanol.

  • Characterization: Confirm the structure of the synthesized derivatives using spectroscopic techniques such as FT-IR, ¹H-NMR, and Mass Spectrometry.

Synthesis of Thiazole-Containing Derivatives

Another important class of derivatives incorporates a thiazole ring, which is known to impart a wide range of pharmacological activities.[5] The Hantzsch thiazole synthesis is a classical method that can be adapted for this purpose. For instance, N-phenyl-N-thiocarbamoyl-β-alanine can be reacted with α-haloketones to construct the thiazole ring.[5]

Experimental Protocol: Synthesis of 3-[(4-Oxo-4,5-dihydro-1,3-thiazol-2-yl)(phenyl)amino]propanoic Acid [5]

  • Reactant Preparation: Combine N-phenyl-N-thiocarbamoyl-β-alanine and monochloroacetic acid in water in the presence of sodium carbonate.

  • Reaction: Heat the reaction mixture at its boiling temperature for 5 hours.

  • Work-up: Cool the reaction mixture and acidify with acetic acid to a pH of 6.

  • Isolation: Collect the resulting precipitate by filtration.

  • Purification: The crude product can be purified by recrystallization.

Physicochemical and Spectroscopic Properties

The parent compound, this compound, is a solid with a molecular weight of 165.19 g/mol .[1] Its physicochemical properties, such as solubility and lipophilicity (XLogP3 = 1.9), are important considerations for drug development.[1]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₉H₁₁NO₂PubChem[1]
Molecular Weight165.19 g/mol PubChem[1]
XLogP31.9PubChem[1]
Hydrogen Bond Donor Count2PubChem
Hydrogen Bond Acceptor Count2PubChem

Spectroscopic techniques are essential for the structural elucidation and characterization of these derivatives.

  • Infrared (IR) Spectroscopy: The IR spectrum of this compound and its derivatives will show characteristic peaks for the N-H stretching, C=O stretching of the carboxylic acid, and aromatic C-H stretching.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of the protons and carbons in the molecule, confirming the connectivity and stereochemistry.

  • Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compounds, further confirming their identity.

Biological Activities and Therapeutic Potential

Derivatives of this compound exhibit a broad spectrum of biological activities, making them promising candidates for the development of new therapeutic agents.

Hypoglycemic and Antioxidant Properties

Certain 2-phenylamino-1,4-naphthoquinone derivatives have demonstrated significant hypoglycemic and antioxidant activities.[3][4] For example, a chloro-derivative of this class was found to reduce mean blood glucose levels in animal models, suggesting its potential as an antidiabetic agent.[3] The antioxidant properties of these compounds are often evaluated using assays such as the DPPH radical scavenging and reducing power assays.[3]

Experimental Protocol: DPPH Radical Scavenging Assay [3]

  • Sample Preparation: Prepare stock solutions of the test compounds in a suitable solvent (e.g., methanol).

  • Reaction Mixture: To a solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol, add varying concentrations of the test compounds.

  • Incubation: Incubate the mixtures at room temperature in the dark for a specified period (e.g., 30 minutes).

  • Measurement: Measure the absorbance of the solutions at a specific wavelength (e.g., 517 nm) using a UV-Vis spectrophotometer.

  • Calculation: Calculate the percentage of radical scavenging activity.

Antiproliferative and Anticancer Activity

Several derivatives have shown promising antiproliferative activity against various cancer cell lines.[6] For instance, 2-phenylamino-3-acyl-1,4-naphthoquinones have been investigated for their ability to inhibit the proliferation of cancer cells.[6] The mechanism of action for some of these compounds involves the modulation of key cellular signaling pathways, such as the mTOR pathway, which is often dysregulated in cancer.[6]

Diagram 1: Simplified mTOR Signaling Pathway

mTOR_Pathway Growth_Factors Growth Factors PI3K PI3K Growth_Factors->PI3K Akt Akt PI3K->Akt mTORC1 mTORC1 Akt->mTORC1 Protein_Synthesis Protein Synthesis mTORC1->Protein_Synthesis Cell_Growth Cell Growth mTORC1->Cell_Growth Derivative 2-(Phenylamino)propanoic Acid Derivative Derivative->mTORC1 Inhibition QSAR_Workflow Dataset Dataset of Derivatives with Known Activity Descriptors Calculation of Molecular Descriptors Dataset->Descriptors Model Development of QSAR Model (e.g., MLR, PLS) Descriptors->Model Validation Model Validation Model->Validation Prediction Prediction of Activity of New Compounds Validation->Prediction Synthesis Synthesis and Testing of New Compounds Prediction->Synthesis Synthesis->Dataset

Caption: A typical workflow for Quantitative Structure-Activity Relationship (QSAR) studies.

Future Directions and Conclusion

The field of this compound derivatives is a fertile ground for drug discovery. The versatility of the core scaffold, coupled with the diverse range of achievable biological activities, presents numerous opportunities for the development of novel therapeutics. Future research should focus on:

  • Expansion of the chemical space: The synthesis and evaluation of new derivatives with novel substitution patterns and heterocyclic ring systems.

  • In-depth mechanistic studies: Elucidation of the precise molecular targets and signaling pathways modulated by these compounds.

  • Optimization of pharmacokinetic properties: Improvement of the absorption, distribution, metabolism, and excretion (ADME) profiles of lead compounds to enhance their drug-likeness.

  • Preclinical and clinical evaluation: Advancement of the most promising candidates through rigorous preclinical and clinical testing.

References

  • Discovery of New 2-Phenylamino-3-acyl-1,4-naphthoquinones as Inhibitors of Cancer Cells Proliferation: Searching for Intra-Cellular Targets Playing a Role in Cancer Cells Survival. MDPI. Available at: [Link]

  • Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives. National Institutes of Health. Available at: [Link]

  • This compound | C9H11NO2 | CID 2760357. PubChem. Available at: [Link]

  • Synthesis and evaluation of 2-phenylamino-1,4-naphthoquinones derivatives as potential hypoglycaemic agents. SciELO. Available at: [Link]

  • Synthesis, antimicrobial evaluation and QSAR studies of 2-hydroxy propanoic acid derivatives. PubMed. Available at: [Link]

  • Design and Synthesis of Novel 2-Phenylaminopyrimidine (PAP) Derivatives and Their Antiproliferative Effects in Human Chronic Myeloid Leukemia Cells. National Institutes of Health. Available at: [Link]

  • Synthesis, antimicrobial evaluation and QSAR studies of propionic acid derivatives. ResearchGate. Available at: [Link]

  • Exploring the recent trends in perturbing the cellular signaling pathways in cancer by natural products. National Institutes of Health. Available at: [Link]

  • Design, synthesis, and evaluation of novel 2-phenylpropionic acid derivatives as dual COX inhibitory-antibacterial agents. National Institutes of Health. Available at: [Link]

  • Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny. MDPI. Available at: [Link]

  • Synthesis and study of 2-acetyl amino-3-[4-(2-amino-5-sulfo-phenylazo)-phenyl]-propionic acid: a new class of inhibitor for hen egg white lysozyme amyloidogenesis. Royal Society of Chemistry. Available at: [Link]

  • This compound (C9H11NO2). PubChemLite. Available at: [Link]

  • Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. MDPI. Available at: [Link]

  • Discovery and SAR Development of 2-(Phenylamino)imidazolines as Postacyclin Receptor Antagonists. ResearchGate. Available at: [Link]

  • Discovery of novel 2-phenylamino-4-prolylpyrimidine derivatives as TRK/ALK dual inhibitors with promising antitumor effects. PubMed. Available at: [Link]

  • Flavonoids in modulation of cell survival signalling pathways. National Institutes of Health. Available at: [Link]

  • Arylamines QSAR-Based Design and Molecular Dynamics of New Phenylthiophene and Benzimidazole Derivatives with Affinity for the C. Semantic Scholar. Available at: [Link]

  • Regulation of Cell-Signaling Pathways by Berbamine in Different Cancers. MDPI. Available at: [Link]

  • QSAR studies on a series of biphenyl carboxamide analogues for analgesic activity. MedCrave. Available at: [Link]

  • This compound, 97% Purity, C9H11NO2, 1 gram. Stratech. Available at: [Link]

  • Synthesis and evaluation of 2-phenylamino-1,4-naphthoquinones derivatives as potential hypoglycaemic agents. SciELO. Available at: [Link]

  • 2-Phenethylamines in Medicinal Chemistry: A Review. MDPI. Available at: [Link]

Sources

A Technical Guide to the Preliminary Investigation of N-phenyl-alpha-alanine Bioactivity

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Preamble: The Scientific Imperative for Exploring Novel Chemical Scaffolds

In the relentless pursuit of novel therapeutic agents, the exploration of unique chemical entities is paramount. N-phenyl-alpha-alanine, a derivative of the essential amino acid phenylalanine, represents such an intriguing scaffold. While the bioactivity of L-phenylalanine itself is well-documented as a precursor to critical neurotransmitters and melanin[1][2], and various phenylalanine derivatives have shown promise as antiviral and antimicrobial agents[3][4], the specific biological profile of N-phenyl-alpha-alanine remains largely uncharted territory. This guide, therefore, serves as a comprehensive roadmap for the preliminary investigation of its bioactivity, providing not just protocols, but the strategic rationale that underpins a robust and scientifically sound evaluation. As senior application scientists, we recognize that the journey from a novel compound to a potential therapeutic is one of rigorous, logical, and multi-faceted inquiry. This document is structured to mirror that journey.

Section 1: Foundational Physicochemical Characterization and In Silico Assessment

Before embarking on biological assays, a thorough understanding of the compound's fundamental properties is essential. This initial phase ensures the quality and consistency of the test substance and can offer early predictions of its potential behavior in biological systems.

Purity and Structural Verification

The integrity of any biological data hinges on the purity of the compound under investigation.

Protocol 1: Purity and Identity Confirmation

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Obtain ¹H and ¹³C NMR spectra to confirm the chemical structure of N-phenyl-alpha-alanine. The spectral data should be consistent with the expected arrangement of protons and carbons.

  • Mass Spectrometry (MS): Utilize high-resolution mass spectrometry to determine the accurate molecular weight of the compound, further confirming its identity.

  • High-Performance Liquid Chromatography (HPLC): Employ a suitable HPLC method to assess the purity of the compound. A purity level of ≥95% is generally considered acceptable for initial biological screening.

In Silico Prediction of Bioactivity and Druggability

Computational tools can provide valuable, albeit predictive, insights into the potential bioactivity and pharmacokinetic properties of a novel compound, helping to guide the direction of wet-lab experiments.[5]

Table 1: Key In Silico Predictive Parameters for N-phenyl-alpha-alanine

ParameterPredicted ValueImplication for Bioactivity/Druggability
Molecular Weight ~227.26 g/mol Compliant with Lipinski's Rule of Five, suggesting good potential for oral bioavailability.
LogP (Octanol-Water Partition Coefficient) Predicted ~2.5-3.5Indicates moderate lipophilicity, suggesting potential for membrane permeability.
Hydrogen Bond Donors 1Compliant with Lipinski's Rule of Five.
Hydrogen Bond Acceptors 2Compliant with Lipinski's Rule of Five.
Predicted Bioactivity Targets (Hypothetical)May include enzymes in the amino acid metabolism pathways, neurotransmitter receptors, or viral proteins, based on structural similarity to other phenylalanine derivatives.

Section 2: Tier 1 In Vitro Bioactivity Screening: A Broad Net Approach

The initial phase of in vitro screening is designed to cast a wide net, identifying any potential biological activity across a range of fundamental cellular processes. This approach is both cost-effective and efficient for initial "hit" identification.[6][7]

Cytotoxicity: The Essential First Step

Before assessing any specific bioactivity, it is crucial to determine the compound's inherent toxicity to mammalian cells. This data provides a therapeutic window and informs the concentration range for subsequent assays.

Protocol 2: MTT Assay for General Cytotoxicity

  • Cell Seeding: Plate a panel of representative human cell lines (e.g., HeLa for cervical cancer, HEK293 for embryonic kidney, HepG2 for liver cancer) in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare a serial dilution of N-phenyl-alpha-alanine (e.g., from 0.1 µM to 100 µM) in the appropriate cell culture medium. Replace the existing medium with the medium containing the compound. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

  • Incubation: Incubate the plates for 24-72 hours at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration) value.

Antimicrobial Activity Screening

Given that derivatives of amino acids have shown antimicrobial properties[4][8], a preliminary screen against a panel of pathogenic microbes is a logical step.

Protocol 3: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

  • Microorganism Preparation: Prepare standardized inoculums of representative Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria, as well as a fungal strain (e.g., Candida albicans).

  • Compound Dilution: Perform a serial two-fold dilution of N-phenyl-alpha-alanine in a 96-well microtiter plate containing the appropriate growth medium.

  • Inoculation: Inoculate each well with the standardized microbial suspension.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 30°C for 48 hours for fungi).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Antioxidant Potential

Many bioactive compounds exhibit antioxidant activity. The DPPH assay is a straightforward and rapid method for assessing free radical scavenging ability.

Protocol 4: DPPH Radical Scavenging Assay

  • Reaction Mixture: In a 96-well plate, mix various concentrations of N-phenyl-alpha-alanine with a methanolic solution of DPPH (2,2-diphenyl-1-picrylhydrazyl).

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 517 nm. A decrease in absorbance indicates radical scavenging activity.

  • Analysis: Calculate the percentage of radical scavenging activity and determine the EC₅₀ (half-maximal effective concentration) value. Ascorbic acid can be used as a positive control.

Section 3: Tier 2 Mechanistic Exploration: From "Hit" to "Lead"

Should the Tier 1 screening yield a positive "hit" in any of the aforementioned assays, the next logical step is to delve into the potential mechanism of action. This phase requires a more targeted and hypothesis-driven approach.

Investigating Potential Anticancer Mechanisms

If N-phenyl-alpha-alanine demonstrates cytotoxicity against cancer cell lines, further investigation into the mode of cell death is warranted.

dot

Anticancer_Mechanism_Workflow A Positive Cytotoxicity Hit (e.g., against HepG2 cells) B Apoptosis vs. Necrosis Assays (Annexin V/PI Staining) A->B Differentiate mode of death C Caspase Activation Assays (Caspase-3/7, -8, -9) B->C If apoptotic E Cell Cycle Analysis (Propidium Iodide Staining) B->E Parallel Investigation D Mitochondrial Membrane Potential Assay (e.g., JC-1) C->D Investigate involvement of mitochondria F Hypothesis: Induction of Apoptosis D->F E->F Neurological_Activity_Pathway cluster_precursor Phenylalanine Metabolism cluster_neurotransmitters Catecholamine Synthesis L-Phenylalanine L-Phenylalanine L-Tyrosine L-Tyrosine L-Phenylalanine->L-Tyrosine Phenylalanine Hydroxylase L-DOPA L-DOPA L-Tyrosine->L-DOPA Dopamine Dopamine L-DOPA->Dopamine Norepinephrine Norepinephrine Dopamine->Norepinephrine Epinephrine Epinephrine Norepinephrine->Epinephrine N-phenyl-alpha-alanine N-phenyl-alpha-alanine N-phenyl-alpha-alanine->L-Phenylalanine Potential Interaction? N-phenyl-alpha-alanine->Dopamine Potential Interaction?

Caption: Potential interaction points of N-phenyl-alpha-alanine with neurotransmitter synthesis pathways.

An initial investigation could involve assessing the compound's ability to inhibit key enzymes in amino acid metabolism or neurotransmitter degradation, such as monoamine oxidase (MAO).

Protocol 6: Monoamine Oxidase (MAO) Inhibition Assay

  • Enzyme Preparation: Use commercially available recombinant human MAO-A and MAO-B enzymes.

  • Assay Reaction: In a 96-well plate, pre-incubate the MAO enzyme with various concentrations of N-phenyl-alpha-alanine.

  • Substrate Addition: Initiate the reaction by adding a suitable substrate (e.g., kynuramine for MAO-A, benzylamine for MAO-B) and a detection reagent (e.g., Amplex Red).

  • Fluorescence Measurement: Measure the fluorescence signal over time. A decrease in signal indicates inhibition of MAO activity.

  • Data Analysis: Calculate the percent inhibition and determine the IC₅₀ value.

Section 4: Concluding Remarks and Future Directions

This guide provides a foundational framework for the preliminary bioactivity screening of N-phenyl-alpha-alanine. The data generated from these assays will provide a critical decision-making matrix for the future of this compound. Positive results in any of these areas would necessitate a more comprehensive investigation, including in vivo studies to assess efficacy, toxicity, and pharmacokinetic profiles. The path of drug discovery is iterative and requires a constant feedback loop between experimental data and strategic planning. The methodologies outlined herein are designed to provide the robust and reliable data necessary to navigate this complex but rewarding journey.

References

  • Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods. (n.d.). PMC. Retrieved January 10, 2026, from [Link]

  • A Systematic Review of In Vitro Approaches for Evaluating Bioactive Natural Compound–Target Interactions in Early Drug Discovery. (2026, January 2). ResearchGate. Retrieved January 10, 2026, from [Link]

  • Design, synthesis, and antiviral activity of phenylalanine derivatives as HIV-1 capsid inhibitors. (n.d.). PMC. Retrieved January 10, 2026, from [Link]

  • L-Phenylalanine. (n.d.). PubChem. Retrieved January 10, 2026, from [Link]

  • Health beneficial activity screening. (n.d.). Bio Detection Systems. Retrieved January 10, 2026, from [Link]

  • Screening Methods for Bioactivity and Pharmacological Properties of Natural Products. (2024, June 29). Hilaris Publisher. Retrieved January 10, 2026, from [Link]

  • Bioactive Peptides: An Understanding from Current Screening Methodology. (n.d.). MDPI. Retrieved January 10, 2026, from [Link]

  • Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives. (n.d.). NIH. Retrieved January 10, 2026, from [Link]

  • Bioassays for Bioactivity Screening. (2025, August 6). ResearchGate. Retrieved January 10, 2026, from [Link]

  • In Vitro Activity of Two Novel Antimicrobial Compounds on MDR-Resistant Clinical Isolates. (n.d.). MDPI. Retrieved January 10, 2026, from [Link]

  • Discovery of Novel Antimicrobial-Active Compounds and Their Analogues by In Silico Small Chemical Screening Targeting Staphylococcus aureus MurB. (2025, March 26). NIH. Retrieved January 10, 2026, from [Link]

  • ChEMBL. (n.d.). EMBL-EBI. Retrieved January 10, 2026, from [Link]

  • Synthesis and characterization of phenylalanine amides active against Mycobacterium abscessus and other mycobacteria. (n.d.). PMC. Retrieved January 10, 2026, from [Link]

  • Phenylalanine. (n.d.). Wikipedia. Retrieved January 10, 2026, from [Link]

  • Aspartame. (n.d.). Wikipedia. Retrieved January 10, 2026, from [Link]

  • Enzymic synthesis of N-acetyl-l-phenylalanine in Escherichia coli K12. (n.d.). PubMed Central. Retrieved January 10, 2026, from [Link]

  • (PDF) Synthesis, characterization, antioxidant activity and anticancer activity of l-phenyl alanine -bis-mandelate. (n.d.). ResearchGate. Retrieved January 10, 2026, from [Link]

  • Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010–2022). (2024, May 9). PMC. Retrieved January 10, 2026, from [Link]

  • Metabolism of phenylalanine and tyrosine. (2016, August 26). YouTube. Retrieved January 10, 2026, from [Link]

  • 8: Phenylketonuria | Amino acid Metabolism | Biochemistry. (2021, December 25). YouTube. Retrieved January 10, 2026, from [Link]

  • An Overview of Phenylalanine and Tyrosine Kinetics in Humans. (n.d.). PMC. Retrieved January 10, 2026, from [Link]

  • N-PHENYL-1-NAPHTHYLAMINE (N-PHENYL-α-NAPHTHYLAMINE). (n.d.). OSHA. Retrieved January 10, 2026, from [Link]

  • N-Phenyl-1-naphthylamine. (2024, March 28). Publisso. Retrieved January 10, 2026, from [Link]

  • Phenyl-1-naphthylamine. (n.d.). PubChem. Retrieved January 10, 2026, from [Link]

  • N-Acetyl-L-alanine. (n.d.). PubChem. Retrieved January 10, 2026, from [Link]

Sources

A Senior Application Scientist's Guide to the Synthesis of Novel 2-(Phenylamino)propanoic Acid Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 2-(phenylamino)propanoic acid scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically significant compounds, most notably non-steroidal anti-inflammatory drugs (NSAIDs). The persistent need for agents with improved efficacy, selectivity, and reduced toxicity profiles drives the exploration of novel analogs. This technical guide provides researchers, scientists, and drug development professionals with an in-depth exploration of the primary synthetic strategies for creating these analogs. Moving beyond a mere recitation of procedures, this document elucidates the mechanistic rationale behind key synthetic choices, compares and contrasts cornerstone methodologies like the Buchwald-Hartwig amination and Ullmann condensation, and details alternative routes such as reductive amination. Each section is supported by detailed, field-proven protocols, data-driven comparisons, and authoritative citations to ensure scientific integrity and practical applicability.

The Strategic Imperative: Why Synthesize Novel this compound Analogs?

The 2-(phenylamino)acetic acid framework is famously embodied in drugs like diclofenac, a potent NSAID. The addition of a methyl group to create the this compound core can significantly influence pharmacological properties, including selectivity for cyclooxygenase (COX) enzymes. For instance, modifications to this core structure are crucial for determining potency and the extent of COX inhibition and selectivity[1]. The rationale for synthesizing new analogs is multifaceted:

  • Modulating Selectivity: Fine-tuning substituents on either the phenyl or aniline ring can shift the inhibitory profile between COX-1 and COX-2, a key strategy for mitigating gastrointestinal side effects associated with non-selective NSAIDs[1].

  • Enhancing Potency: Structure-activity relationship (SAR) studies have shown that specific substitutions, such as halogens or alkyl groups at ortho positions of the anilino ring, can optimize biological activity[1].

  • Exploring New Biological Targets: While COX inhibition is the most studied activity, this versatile scaffold can be adapted to target other receptors and enzymes, opening new therapeutic avenues[2][3][4].

  • Improving DMPK Profiles: Altering physicochemical properties like lipophilicity through analog synthesis can address issues of metabolic stability and toxicity[1].

The following diagram illustrates the general workflow for a research program focused on the synthesis and evaluation of novel analogs.

G cluster_0 Design & Synthesis cluster_1 Purification & Characterization cluster_2 Biological Evaluation A Target Analog Design (SAR Analysis) B Synthetic Route Selection (e.g., Buchwald-Hartwig, Ullmann) A->B C Protocol Optimization & Synthesis B->C D Workup & Crude Purification C->D E Chromatographic Purification (e.g., Column, HPLC) D->E F Structural Verification (NMR, MS, IR) E->F G In Vitro Screening (e.g., COX Inhibition Assay) F->G H Secondary Assays (e.g., Cytotoxicity) G->H I Lead Compound Identification H->I I->A Iterative SAR-driven Redesign

Caption: General workflow for analog synthesis and evaluation.

Core Synthetic Strategies: Forging the C–N Bond

The central challenge in synthesizing this compound analogs is the formation of the bond between the aniline nitrogen and the phenyl ring of the propanoic acid moiety. Modern organometallic chemistry offers powerful and versatile solutions.

The Workhorse: Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination has become the preeminent method for constructing C-N bonds in academic and industrial settings.[5][6] Its broad substrate scope, functional group tolerance, and progressively milder reaction conditions make it a first-choice strategy.

Mechanistic Rationale: The reaction proceeds via a catalytic cycle involving a Pd(0) species. Understanding this cycle is critical for troubleshooting and optimization. The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl halide (or triflate) bond, forming a Pd(II) complex.

  • Amine Coordination & Deprotonation: The amine coordinates to the Pd(II) center, and a base facilitates its deprotonation to form a more nucleophilic amido species.

  • Reductive Elimination: The desired C-N bond is formed as the product is eliminated from the palladium center, regenerating the active Pd(0) catalyst.[7]

G Pd0 Pd(0)L₂ PdII_Aryl Ar-Pd(II)-X (L)₂ Pd0->PdII_Aryl Oxidative Addition (+ Ar-X) PdII_Amine [Ar-Pd(II)-NH₂R']⁺ (L)₂ PdII_Aryl->PdII_Amine Amine Binding (+ R'NH₂) PdII_Amido Ar-Pd(II)-NHR' (L)₂ PdII_Amine->PdII_Amido Deprotonation (- Base-H⁺) Product Ar-NHR' PdII_Amido->Product Reductive Elimination Product->Pd0 Catalyst Regeneration

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Expertise in Action: Catalyst and Ligand Selection The success of the Buchwald-Hartwig reaction is critically dependent on the choice of the phosphine ligand.

  • First-Generation Ligands (e.g., DPPF, BINAP): Effective for aryl iodides and bromides but often require higher temperatures.[5]

  • Sterically Hindered Ligands (e.g., XPhos, RuPhos, BrettPhos): These electron-rich, bulky monophosphine ligands are now the standard. They accelerate the rate-limiting reductive elimination step, allowing for the coupling of less reactive aryl chlorides and enabling reactions at lower temperatures.[8]

ParameterBuchwald-Hartwig AminationUllmann Condensation
Catalyst Palladium (Pd)Copper (Cu)
Typical Conditions Milder (often RT to 120 °C)Harsher (traditionally >200 °C, modern variants are milder)[9]
Substrate Scope Very broad (Ar-Cl, Br, I, OTf)[6]More limited (traditionally activated Ar-X)[10]
Functional Group Tol. Generally excellentCan be sensitive to certain groups
Ligand Cost Can be high (complex phosphines)Often lower (e.g., phenanthroline, diamines)
Air/Moisture Sensitivity Moderate; requires inert atmosphereCan be more robust

Detailed Protocol: Buchwald-Hartwig Synthesis of a this compound Analog

This protocol describes the coupling of ethyl 2-bromopropanoate with a substituted aniline, followed by saponification.

  • Reaction Setup: To an oven-dried Schlenk flask under an argon atmosphere, add Pd₂(dba)₃ (0.02 equiv.), a suitable phosphine ligand (e.g., XPhos, 0.05 equiv.), and sodium tert-butoxide (1.4 equiv.).

  • Reagent Addition: Evacuate and backfill the flask with argon (3 cycles). Add the substituted aniline (1.0 equiv.) followed by anhydrous toluene via syringe.

  • Substrate Addition: Add ethyl 2-bromopropanoate (1.2 equiv.) dropwise to the stirring mixture.

  • Reaction: Heat the reaction mixture to 100 °C and monitor by TLC or LC-MS until the starting aniline is consumed (typically 4-12 hours).

  • Workup (Ester): Cool the reaction to room temperature. Quench with saturated aqueous NH₄Cl solution and dilute with ethyl acetate. Separate the layers, wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification (Ester): Purify the crude ester by flash column chromatography on silica gel.

  • Saponification: Dissolve the purified ester in a 3:1 mixture of THF/H₂O. Add LiOH (2.0 equiv.) and stir at room temperature for 2-4 hours until the ester is fully consumed (monitored by TLC).

  • Workup (Acid): Acidify the mixture to pH ~3 with 1M HCl. Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the final this compound analog.

The Classic Method Reimagined: Ullmann Condensation

The Ullmann condensation is the original copper-catalyzed method for forming C-N bonds.[9] While traditional protocols required harsh conditions (high temperatures, stoichiometric copper), modern advancements using ligands have revitalized this reaction as a cost-effective alternative to palladium-catalyzed methods.[10][11]

Causality Behind Modern Improvements: The key to improving the Ullmann reaction was the use of ligands (e.g., 1,10-phenanthroline, diamines) that solubilize the copper catalyst and facilitate the catalytic cycle, allowing for significantly lower reaction temperatures and catalyst loadings.[9][10]

Detailed Protocol: Ligand-Assisted Ullmann Synthesis

  • Reaction Setup: To a sealable reaction vessel, add CuI (0.1 equiv.), a suitable ligand (e.g., L-proline, 0.2 equiv.), and K₂CO₃ (2.0 equiv.).

  • Reagent Addition: Add the 2-halobenzoic acid (1.0 equiv.) and the desired aniline (1.1 equiv.), followed by a polar aprotic solvent such as DMSO or DMF.

  • Reaction: Seal the vessel and heat to 100-130 °C with vigorous stirring for 12-24 hours. Monitor the reaction by TLC or LC-MS.

  • Workup: Cool the mixture to room temperature. Dilute with water and acidify with 1M HCl. If a precipitate forms, it can be collected by filtration. Alternatively, extract the product with ethyl acetate, wash the organic layer with water and brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by recrystallization or flash column chromatography.

Alternative Pathways for Structural Diversity

While cross-coupling is dominant, other strategies can be advantageous for specific substitution patterns or starting materials.

Reductive Amination

Reductive amination is a powerful method for forming C-N bonds, particularly when starting with a carbonyl compound. For the synthesis of this compound analogs, this typically involves the reaction of a 2-oxopropanoic acid (pyruvic acid) derivative with an aniline.

The Process: The reaction proceeds in two stages, often in one pot:

  • Imine Formation: The aniline reacts with the ketone to form an intermediate imine (or enamine).

  • Reduction: A reducing agent, such as sodium cyanoborohydride (NaBH₃CN), sodium triacetoxyborohydride (STAB), or catalytic hydrogenation, reduces the imine to the final amine.[12]

More recent protocols have advanced this method to allow for the direct reductive amination of carboxylic acids using silanes and a catalyst, representing a highly atom-economical approach.[13][14]

Detailed Protocol: One-Pot Reductive Amination

  • Reaction Setup: In a round-bottom flask, dissolve the 2-oxopropanoic acid (1.0 equiv.) and the desired aniline (1.0 equiv.) in a suitable solvent like methanol or dichloroethane.

  • Imine Formation: Add a dehydrating agent, such as molecular sieves or a catalytic amount of acetic acid, and stir for 1-2 hours at room temperature to facilitate imine formation.

  • Reduction: Cool the mixture in an ice bath and add sodium triacetoxyborohydride (STAB) (1.5 equiv.) portion-wise.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight.

  • Workup: Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution. Extract the product with dichloromethane or ethyl acetate. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify the final product by flash column chromatography.

Summary and Outlook

The synthesis of novel this compound analogs is a cornerstone of modern medicinal chemistry research. The choice of synthetic strategy is a critical decision driven by factors such as starting material availability, cost, desired scale, and functional group tolerance.

  • Buchwald-Hartwig Amination: Offers the broadest scope and highest reliability, making it the preferred method for complex, small-scale analog synthesis.

  • Ullmann Condensation: Represents a cost-effective and increasingly viable alternative, especially for larger-scale syntheses where palladium costs are a concern.

  • Reductive Amination: Provides a distinct and powerful approach, particularly when carbonyl-containing precursors are readily accessible.

Future research will likely focus on developing even more efficient and sustainable catalytic systems, including those using earth-abundant metals and greener reaction media, further expanding the synthetic chemist's toolkit for exploring this vital chemical space.

References

  • Structure-Toxicity Relationship and Structure-Activity Relationship Study of 2-Phenylaminophenylacetic Acid Derived Compounds. ResearchGate. [Link]

  • Buchwald–Hartwig amination. Wikipedia. [Link]

  • Synthesis and evaluation of 2-phenylamino-1,4-naphthoquinones derivatives as potential hypoglycaemic agents. Braz. J. vet. Res. anim. Sci.[Link]

  • Ullmann condensation. Wikipedia. [Link]

  • Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • A practical catalytic reductive amination of carboxylic acids. National Institutes of Health (NIH). [Link]

  • 2-Phenethylamines in Medicinal Chemistry: A Review. MDPI. [Link]

  • 2-(4-Methylsulfonylaminophenyl) propanamide TRPV1 antagonists: Structure–activity relationships in the B and C-regions. National Institutes of Health (NIH). [Link]

  • A practical catalytic reductive amination of carboxylic acids. Royal Society of Chemistry. [Link]

  • Synthesis and evaluation of 2-phenylamino-1,4-naphthoquinones derivatives as potential hypoglycaemic agents. SciELO. [Link]

  • This compound. National Institutes of Health (NIH). [Link]

  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]

  • Design, synthesis, and evaluation of novel 2-phenylpropionic acid derivatives as dual COX inhibitory-antibacterial agents. National Institutes of Health (NIH). [Link]

  • Mechanochemical Buchwald-Hartwig Cross-Coupling Reactions of Aromatic Primary Amines and Their Application to Two-Step One-Pot Rapid Synthesis of Unsymmetrical Triarylamines. PubMed. [Link]

  • Ullmann reaction. Wikipedia. [Link]

  • One-pot reductive amination of carboxylic acids: a sustainable method for primary amine synthesis. Royal Society of Chemistry. [Link]

  • RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. National Institutes of Health (NIH). [Link]

  • 2-(4-Methylsulfonylaminophenyl) propanamide TRPV1 antagonists: Structure-activity relationships in the B and C-regions. PubMed. [Link]

  • Reductive Amination in the Synthesis of Pharmaceuticals. PubMed. [Link]

  • Ullmann Reaction. Organic Chemistry Portal. [Link]

  • (2S)-2-AMINO-3-(PHENYLAMINO)PROPANOIC ACID. gsrs.ncats.nih.gov. [Link]

  • Efficient Palladium-Catalyzed Synthesis of 2-Aryl Propionic Acids. MDPI. [Link]

  • Reductive amination of aliphatic and benzylic carboxylic acids. International Symposium on Green Chemistry. [Link]

  • Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. MDPI. [Link]

  • Discovery of New 2-Phenylamino-3-acyl-1,4-naphthoquinones as Inhibitors of Cancer Cells Proliferation: Searching for Intra-Cellular Targets Playing a Role in Cancer Cells Survival. MDPI. [Link]

Sources

Initial Mechanistic Studies of 2-(Phenylamino)propanoic Acid: A Proposed Investigatory Framework

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide

Abstract: 2-(Phenylamino)propanoic acid, a molecule with structural similarities to known bioactive compounds, presents an intriguing subject for mechanistic investigation. This guide outlines a structured, multi-hypothetical approach to elucidate its primary mechanism of action. We present a tiered experimental workflow, beginning with broad-spectrum activity screening and progressing to specific target-based and cell-based assays. This document is intended for researchers, scientists, and drug development professionals, providing not only detailed, validated protocols but also the scientific rationale behind the proposed experimental cascade. Our approach is designed to be self-validating, with clear decision points to guide the research pathway based on empirical outcomes.

Introduction and Rationale

This compound, also known as 2-anilinopropanoic acid, is a small molecule whose biological activity is not well characterized in publicly available literature.[1][2] Its core structure, featuring a propanoic acid moiety linked to a phenylamino group, is reminiscent of several classes of pharmacologically active agents. Notably, it shares the arylpropionic acid scaffold common to many Non-Steroidal Anti-Inflammatory Drugs (NSAIDs), such as ibuprofen and ketoprofen, which are known inhibitors of cyclooxygenase (COX) enzymes.[3][4] Furthermore, derivatives of related structures have demonstrated a range of biological activities, including antiproliferative effects via tubulin disruption and antimicrobial properties.[5][6][7][8]

This lack of specific mechanistic data, coupled with its structural alerts, necessitates a systematic and unbiased investigation. This guide proposes a logical, hypothesis-driven framework to conduct the initial studies into its mechanism of action.

Primary Hypotheses and Investigatory Tiers

Based on structural analogy, we can formulate three primary, testable hypotheses for the mechanism of action of this compound:

  • Hypothesis 1 (Anti-Inflammatory): The compound acts as an inhibitor of cyclooxygenase (COX) enzymes, thereby reducing the production of pro-inflammatory prostaglandins.

  • Hypothesis 2 (Antiproliferative): The compound interferes with microtubule dynamics by inhibiting tubulin polymerization, leading to cell cycle arrest and cytotoxicity in proliferating cells.

  • Hypothesis 3 (Antimicrobial): The compound exhibits direct activity against pathogenic microorganisms by inhibiting their growth.

To efficiently test these hypotheses, we propose a three-tiered experimental approach. This workflow ensures that broad, cost-effective screening is performed first, with subsequent, more resource-intensive assays being dictated by the initial findings.

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Hypothesis-Driven Assays cluster_2 Tier 3: Cell-Based Mechanistic Assays A Compound Purity & Characterization B General Cytotoxicity Screen (e.g., MTT/XTT Assay) A->B Proceed if compound is pure C Broad-Spectrum Antimicrobial Screen (MIC Assay) B->C Proceed regardless of cytotoxicity (informs concentration selection) D In Vitro COX-1/COX-2 Inhibitor Screening Assay B->D If not cytotoxic (high IC50) E In Vitro Tubulin Polymerization Assay B->E If cytotoxic (low IC50) C->D If antimicrobial activity is low/none C->D If antimicrobial activity is significant, proceed with other hypotheses in parallel C->E If antimicrobial activity is significant, proceed with other hypotheses in parallel D->E If no COX inhibition F LPS-Induced PGE2 Production in Macrophages (RAW 264.7) D->F If COX inhibition is observed G Cell Cycle Analysis & Immunofluorescence of Microtubules E->G If tubulin polymerization is affected

Figure 1: Proposed experimental workflow for elucidating the mechanism of action of this compound.

Tier 1: Primary Screening Protocols

The initial tier focuses on establishing the basic activity profile of the compound, which is crucial for guiding downstream experiments and interpreting results accurately.

General Cytotoxicity Screening

Rationale: Assessing general cytotoxicity is a critical first step. It determines the concentration range for subsequent cell-based assays, distinguishing between specific antiproliferative effects and non-specific toxicity. The MTT or XTT assay is a reliable method for this purpose, measuring the metabolic activity of cells as an indicator of viability.[1][9][10][11][12]

Table 1: Representative Data from Cytotoxicity Assay

Cell LineCompound Concentration (µM)% Viability (Mean ± SD)
HEK2930 (Vehicle)100 ± 4.5
(Non-cancerous)198 ± 5.1
1095 ± 4.8
5088 ± 6.2
10075 ± 7.1
HeLa0 (Vehicle)100 ± 3.9
(Cancerous)197 ± 4.2
1085 ± 5.5
5052 ± 6.8
10021 ± 4.9

Protocol: MTT Cell Viability Assay [1][11][12]

  • Cell Seeding: Seed cells (e.g., HeLa, HEK293) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: Prepare a 2x stock solution of this compound in culture medium. Perform serial dilutions to create a range of concentrations. Remove the medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only (e.g., DMSO-treated) wells as a negative control.

  • Incubation: Incubate the plate for 24-72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in PBS to each well. Incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully aspirate the medium. Add 150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[12]

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[12]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the results to determine the IC₅₀ (half-maximal inhibitory concentration).

Broad-Spectrum Antimicrobial Screening

Rationale: To address Hypothesis 3, a standard Minimum Inhibitory Concentration (MIC) assay will determine the lowest concentration of the compound that inhibits the visible growth of selected microorganisms. This is a fundamental test in antimicrobial drug discovery.[4][13][14][15][16]

Protocol: Broth Microdilution MIC Assay [13][16]

  • Inoculum Preparation: Culture bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922) overnight. Dilute the overnight culture in Mueller-Hinton Broth (MHB) to achieve a standardized inoculum of approximately 5 x 10⁵ CFU/mL.

  • Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound in MHB. The final volume in each well should be 50 µL.

  • Inoculation: Add 50 µL of the standardized bacterial inoculum to each well, bringing the final volume to 100 µL. Include a positive control (bacteria, no compound) and a negative control (broth, no bacteria).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.[13]

Tier 2: Hypothesis-Driven In Vitro Assays

The results from Tier 1 will guide the selection of assays in this tier. If significant cytotoxicity is observed, an antiproliferative mechanism is prioritized. If not, an anti-inflammatory mechanism is more likely.

In Vitro Cyclooxygenase (COX) Inhibition Assay

Rationale: This assay directly tests Hypothesis 1 by measuring the compound's ability to inhibit the peroxidase activity of purified COX-1 and COX-2 enzymes. This is the definitive initial test for NSAID-like activity and allows for the determination of selectivity.[2][17][18][19]

G AA Arachidonic Acid COX COX-1 or COX-2 (Peroxidase Activity) AA->COX PGG2 Prostaglandin G2 COX->PGG2 PGH2 Prostaglandin H2 PGG2->PGH2 Peroxidase Activity TMPD_ox Oxidized TMPD (Colorimetric Signal at 590 nm) PGH2->TMPD_ox Assay reaction Inhibitor This compound Inhibitor->COX

Figure 2: Principle of the colorimetric COX inhibitor screening assay.

Protocol: Colorimetric COX Inhibitor Screening Assay [2][18]

  • Reagent Preparation: Prepare Assay Buffer (0.1 M Tris-HCl, pH 8.0), Heme, and solutions of purified ovine COX-1 and human recombinant COX-2 as per the manufacturer's instructions.

  • Plate Setup: In a 96-well plate, set up wells for 100% initial activity, inhibitor samples, and background.

    • Background wells: 160 µL Assay Buffer, 10 µL Heme.

    • 100% Activity wells: 150 µL Assay Buffer, 10 µL Heme, 10 µL of enzyme (COX-1 or COX-2).

    • Inhibitor wells: 140 µL Assay Buffer, 10 µL Heme, 10 µL of enzyme, and 10 µL of the test compound at various concentrations.

  • Initiation: Add 10 µL of Arachidonic Acid solution to all wells except the background to initiate the reaction.

  • Color Development: Add 10 µL of the colorimetric substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD) solution.

  • Incubation and Measurement: Incubate the plate at room temperature for 5-10 minutes and read the absorbance at 590 nm.

  • Data Analysis: Calculate the percent inhibition for each concentration of the test compound relative to the 100% activity control. Determine the IC₅₀ values for both COX-1 and COX-2.[2]

In Vitro Tubulin Polymerization Assay

Rationale: This assay directly tests Hypothesis 2. It monitors the assembly of purified tubulin into microtubules in real-time, typically by measuring an increase in fluorescence. This provides direct evidence of interference with microtubule dynamics.[3][5][6][20][21]

Protocol: Fluorescence-Based Tubulin Polymerization Assay [3][6]

  • Reagent Preparation: Reconstitute lyophilized, high-purity tubulin protein (>99%) in a general tubulin buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA) on ice. Prepare a reaction mix containing tubulin, GTP, and a fluorescence reporter.

  • Compound Preparation: Prepare 10x stocks of the test compound, a known inhibitor (e.g., Nocodazole), and a known stabilizer (e.g., Paclitaxel) as controls.

  • Assay Initiation: Add 5 µL of the 10x test compound or control to a pre-warmed (37°C) 96-well plate. To initiate polymerization, add 45 µL of the ice-cold tubulin reaction mix to each well.

  • Fluorescence Measurement: Immediately place the plate in a microplate reader pre-warmed to 37°C. Measure fluorescence intensity (e.g., Ex/Em = 360/450 nm) every minute for 60-90 minutes.

  • Data Analysis: Plot fluorescence intensity versus time. A decrease in the rate or extent of polymerization compared to the vehicle control indicates inhibition.

Tier 3: Cell-Based Mechanistic Confirmation

If Tier 2 assays yield a positive result, this tier aims to confirm the mechanism in a more physiologically relevant cellular context.

Cellular Prostaglandin E₂ (PGE₂) Production Assay

Rationale: To confirm that in vitro COX inhibition translates to a functional effect in cells, we will measure the production of Prostaglandin E₂ (PGE₂), a key product of the COX pathway, in macrophages stimulated to produce an inflammatory response.[22][23][24][25][26]

G LPS LPS TLR4 TLR4 Receptor LPS->TLR4 NFkB NF-κB Pathway TLR4->NFkB COX2_exp COX-2 Expression ↑ NFkB->COX2_exp AA Arachidonic Acid PGE2 PGE2 Production ↑ (Measured by ELISA) AA->PGE2 COX-2 Inhibitor This compound Inhibitor->PGE2 Inhibits COX-2

Figure 3: LPS-induced PGE₂ production pathway in macrophages.

Protocol: LPS-Induced PGE₂ Production in RAW 264.7 Macrophages [22][23][25]

  • Cell Culture: Plate RAW 264.7 macrophage cells in a 24-well plate and allow them to adhere overnight.

  • Pre-treatment: Pre-treat the cells with various non-toxic concentrations (determined from the MTT assay) of this compound for 1 hour.

  • Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 24 hours to induce an inflammatory response and upregulate COX-2 expression.

  • Supernatant Collection: Collect the cell culture supernatant from each well.

  • PGE₂ Quantification: Measure the concentration of PGE₂ in the supernatant using a competitive ELISA kit according to the manufacturer's protocol.[7][8][27]

  • Data Analysis: Compare the levels of PGE₂ in compound-treated cells to LPS-only treated cells to determine the extent of inhibition.

Conclusion and Future Directions

This technical guide provides a comprehensive and logical framework for the initial investigation into the mechanism of action of this compound. By employing a tiered, hypothesis-driven approach, researchers can efficiently screen for broad activities and subsequently perform targeted, mechanistic assays. The outcome of this workflow will not only identify the primary biological activity of the compound but will also provide a solid foundation for more advanced studies, including target validation, structure-activity relationship (SAR) analysis, and potential in vivo efficacy models. The self-validating nature of the proposed protocols ensures a high degree of scientific integrity and trustworthiness in the generated data.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Sargsyan, S., et al. (2019). Synthesis and Pharmacological Activity of S(-)-2-Amino-2-Methyl-3-Phenylpropanoic Acid. ResearchGate. Retrieved from [Link]

  • Armenian Medical Review. (2019). Synthesis and Pharmacological Activity of S(-)-2-Amino-2-Methyl-3-Phenylpropanoic Acid. Armenian Medical Review. Retrieved from [Link]

  • Maccioni, E., et al. (2012). Synthesis, antiproliferative activity, and mechanism of action of a series of 2-{[(2E)-3-phenylprop-2-enoyl]amino}benzamides. National Institutes of Health. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. NIH. Retrieved from [Link]

  • SEAFDEC/AQD. (n.d.). Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria. SEAFDEC/AQD Institutional Repository. Retrieved from [Link]

  • University of California, Santa Barbara. (2023). Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics. Institute for Collaborative Biotechnologies. Retrieved from [Link]

  • Microbe Investigations. (n.d.). Minimum Inhibitory Concentration (MIC) Test. Microbe Investigations. Retrieved from [Link]

  • IBL-America. (n.d.). Prostaglandin E2 (PGE2) ELISA IB09648. IBL-America. Retrieved from [Link]

  • Al-Adhami, W. M., et al. (2013). Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. National Institutes of Health. Retrieved from [Link]

  • Elabscience. (n.d.). PGE2(Prostaglandin E2) ELISA Kit. Elabscience. Retrieved from [Link]

  • Assay Genie. (n.d.). COX-2 Inhibitor Screening Kit (Fluorometric). Assay Genie. Retrieved from [Link]

  • Chen, J., et al. (2018). Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds. National Institutes of Health. Retrieved from [Link]

  • RayBiotech. (n.d.). Prostaglandin E2 ELISA Kit. RayBiotech. Retrieved from [Link]

  • Interchim. (n.d.). COX Fluorescent Inhibitor Screening Assay Kit. Interchim. Retrieved from [Link]

  • Kim, H. J., et al. (2020). Suppression of Lipopolysaccharide-Induced Inflammatory and Oxidative Response by 5-Aminolevulinic Acid in RAW 264.7 Macrophages and Zebrafish Larvae. Biomolecules & Therapeutics. Retrieved from [Link]

  • Kim, J. H., et al. (2017). Lipopolysaccharide-Induced Nitric Oxide, Prostaglandin E2, and Cytokine Production of Mouse and Human Macrophages Are Suppressed by Pheophytin-b. National Institutes of Health. Retrieved from [Link]

  • Ling, L. S., et al. (2020). Suppression of Proinflammatory Cytokines and Mediators in LPS-Induced RAW 264.7 Macrophages by Stem Extract of Alternanthera sessilis via the Inhibition of the NF-κB Pathway. National Institutes of Health. Retrieved from [Link]

  • Spandidos Publications. (2017). Dysifragilone A inhibits LPS‑induced RAW264.7 macrophage activation by blocking the p38 MAPK signaling pathway. Spandidos Publications. Retrieved from [Link]

  • ResearchGate. (n.d.). Effect of CCE on LPS-induced NO and PGE2 production in RAW264.7.... ResearchGate. Retrieved from [Link]

Sources

Methodological & Application

Application Note & Protocols for the Synthesis of 2-Anilinopropanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, Scientists, and Drug Development Professionals

Abstract

2-Anilinopropanoic acid is a valuable N-aryl amino acid scaffold with applications in medicinal chemistry and materials science. This document provides a comprehensive guide to its synthesis, targeting researchers and drug development professionals. We present three distinct, reliable synthetic strategies: (1) Classical Nucleophilic Substitution, (2) Reductive Amination, and (3) a modern Palladium-Catalyzed Buchwald-Hartwig C-N Cross-Coupling. Each protocol is detailed with step-by-step instructions, mechanistic insights, and considerations for reaction optimization. The guide emphasizes scientific integrity, explaining the rationale behind procedural choices to ensure robust and reproducible outcomes.

Introduction and Strategic Overview

The synthesis of N-aryl amino acids, such as 2-anilinopropanoic acid, is a cornerstone of modern pharmaceutical development. These motifs are present in a wide array of bioactive molecules. The choice of synthetic route is critical and depends on factors such as starting material availability, desired scale, functional group tolerance, and stereochemical requirements.

This guide details three field-proven methods for synthesizing 2-anilinopropanoic acid.

  • Nucleophilic Substitution: A fundamental and cost-effective approach involving the direct reaction of an α-halo acid with aniline. Its primary advantage is simplicity, though it may require elevated temperatures.

  • Reductive Amination: A versatile one-pot method that forms the C-N bond by reacting an α-keto acid with aniline to form an imine intermediate, which is then reduced in situ.[1] This method is known for its efficiency and generally mild conditions.

  • Buchwald-Hartwig Amination: A state-of-the-art palladium-catalyzed cross-coupling reaction.[2][3] This powerful technique allows for the coupling of an amino acid (alanine) with an aryl halide, offering excellent functional group tolerance and high yields, albeit with higher reagent and catalyst costs.

Comparative Analysis of Synthetic Pathways

The selection of an appropriate synthetic strategy is a critical decision in any research endeavor. The following table summarizes the key parameters and considerations for the three detailed protocols.

Parameter Method 1: Nucleophilic Substitution Method 2: Reductive Amination Method 3: Buchwald-Hartwig Coupling
Starting Materials 2-Bromopropanoic Acid, AnilinePyruvic Acid, AnilineL-Alanine, Bromobenzene
Key Reagents Base (e.g., K₂CO₃)Reducing Agent (e.g., NaBH₃CN)Pd Catalyst, Ligand, Base (e.g., NaOtBu)
Typical Yield Moderate to GoodGood to ExcellentExcellent
Reaction Conditions Elevated Temperature (Reflux)Mild (Room Temperature to 50°C)Mild to Elevated Temperature
Key Advantage Simplicity, Low Reagent CostOne-pot procedure, High EfficiencyBroad Substrate Scope, High Yield
Key Disadvantage Potential for side reactions, Harsh conditionsRequires careful pH controlHigh cost of catalyst and ligands
Stereochemical Outcome Racemization likely; Retention possible via NGP[4][5]Produces a racemate from achiral precursors[6]Retention of stereochemistry from chiral alanine

Workflow Visualization: Synthetic Routes

The following diagram illustrates the three primary synthetic pathways discussed in this guide.

G cluster_0 Starting Materials cluster_1 Synthetic Methods cluster_2 Product 2-Bromopropanoic Acid 2-Bromopropanoic Acid M1 Method 1: Nucleophilic Substitution 2-Bromopropanoic Acid->M1 Aniline Aniline Aniline->M1 M2 Method 2: Reductive Amination Aniline->M2 Pyruvic Acid Pyruvic Acid Pyruvic Acid->M2 L-Alanine L-Alanine M3 Method 3: Buchwald-Hartwig L-Alanine->M3 Bromobenzene Bromobenzene Bromobenzene->M3 Product 2-Anilinopropanoic Acid M1->Product Base, Heat M2->Product H⁺, [H] M3->Product Pd Catalyst, Ligand, Base

Caption: Overview of the three synthetic pathways to 2-anilinopropanoic acid.

Experimental Protocols

Safety Precaution: All procedures should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and gloves) is mandatory. Aniline, bromobenzene, and pyruvic acid are toxic and corrosive; handle with care.

Protocol 1: Synthesis via Nucleophilic Substitution

This protocol is based on the classical SN2 reaction between an α-halo acid and an amine. The use of a base is crucial to neutralize the HBr formed and to deprotonate the aniline, increasing its nucleophilicity.

Materials:

  • 2-Bromopropanoic acid

  • Aniline (freshly distilled)

  • Potassium carbonate (K₂CO₃), anhydrous

  • Ethanol, absolute

  • Hydrochloric acid (HCl), 2 M

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (MgSO₄), anhydrous

Step-by-Step Procedure:

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-bromopropanoic acid (1.0 eq), aniline (2.2 eq), potassium carbonate (1.5 eq), and absolute ethanol (100 mL).

    • Rationale: A slight excess of aniline is used to drive the reaction to completion and act as a solvent. Potassium carbonate is a mild base that neutralizes the HBr byproduct without hydrolyzing the ester. Ethanol is a suitable polar protic solvent for this reaction.

  • Reaction: Heat the mixture to reflux (approx. 78°C) and maintain for 12-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Cool the reaction mixture to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

  • Extraction: To the resulting residue, add 100 mL of water and 100 mL of ethyl acetate. Transfer the mixture to a separatory funnel. The aqueous layer will contain the potassium salt of the product. Separate the layers.

  • Acidification: Cool the aqueous layer in an ice bath and slowly acidify to pH 3-4 with 2 M HCl. The product, 2-anilinopropanoic acid, will precipitate as a white solid.

    • Rationale: Acidification protonates the carboxylate, rendering the product neutral and causing it to precipitate from the aqueous solution.

  • Purification: Collect the precipitate by vacuum filtration and wash the solid with cold water. Recrystallize the crude product from an ethanol/water mixture to obtain pure 2-anilinopropanoic acid.

  • Characterization: Dry the purified product under vacuum. Determine the melting point (literature: 152-154°C[7]) and characterize by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Synthesis via Reductive Amination

This efficient one-pot protocol involves the formation of an imine from pyruvic acid and aniline, followed by in-situ reduction.[6][8] Sodium cyanoborohydride (NaBH₃CN) is an ideal reducing agent as it is stable in mildly acidic conditions and selectively reduces the protonated imine (iminium ion) over the ketone.[9]

Materials:

  • Pyruvic acid

  • Aniline (freshly distilled)

  • Sodium cyanoborohydride (NaBH₃CN)

  • Methanol

  • Glacial acetic acid

  • Sodium hydroxide (NaOH), 1 M

  • Hydrochloric acid (HCl), 1 M

  • Diethyl ether

Step-by-Step Procedure:

  • Imine Formation: In a 250 mL round-bottom flask, dissolve pyruvic acid (1.0 eq) and aniline (1.1 eq) in 80 mL of methanol. Stir the solution at room temperature for 30 minutes.

    • Rationale: The reaction is typically performed in a protic solvent like methanol, which facilitates both imine formation and the subsequent reduction.

  • Reduction: Add sodium cyanoborohydride (1.5 eq) to the solution in small portions over 15 minutes. The reaction is exothermic; maintain the temperature below 40°C with an ice bath if necessary.

  • pH Adjustment: After the addition of NaBH₃CN is complete, add 2-3 drops of glacial acetic acid to maintain a slightly acidic pH (5-6), which favors the formation of the iminium ion intermediate.[9]

  • Reaction: Stir the reaction mixture at room temperature for 24 hours. Monitor by TLC.

  • Work-up: Quench the reaction by slowly adding 20 mL of 1 M HCl. Remove the methanol under reduced pressure.

  • Purification: Adjust the pH of the remaining aqueous solution to the isoelectric point of the amino acid (approx. pH 4-5) using 1 M NaOH and 1 M HCl. The product will precipitate.

  • Isolation: Collect the precipitate by vacuum filtration. Wash the solid with cold water and then with a small amount of cold diethyl ether to remove any unreacted aniline.

  • Characterization: Dry the product and characterize as described in Protocol 1.

Protocol 3: Synthesis via Buchwald-Hartwig C-N Coupling

This modern protocol utilizes a palladium catalyst to couple L-alanine with bromobenzene, forming the C-N bond with high efficiency and, critically, retention of the original stereochemistry.[2][10][11] The choice of ligand is crucial for the success of the reaction.

Materials:

  • L-Alanine

  • Bromobenzene

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]

  • Xantphos (or another suitable bulky phosphine ligand)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene, anhydrous

  • Hydrochloric acid (HCl), 1 M

  • Ethyl acetate

Step-by-Step Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask under an argon atmosphere, add Pd₂(dba)₃ (0.02 eq), Xantphos (0.04 eq), sodium tert-butoxide (2.2 eq), and L-alanine (1.0 eq).

    • Rationale: The reaction must be conducted under an inert atmosphere as the Pd(0) catalyst is oxygen-sensitive.[10] NaOtBu is a strong, non-nucleophilic base required for the catalytic cycle.[2] A bulky electron-rich phosphine ligand like Xantphos stabilizes the palladium complex and facilitates the reaction.[3]

  • Addition of Reagents: Evacuate and backfill the flask with argon three times. Add anhydrous toluene via syringe, followed by bromobenzene (1.2 eq).

  • Reaction: Heat the mixture to 100°C and stir for 12-24 hours until TLC analysis indicates complete consumption of the starting materials.

  • Work-up: Cool the reaction to room temperature and quench by adding 50 mL of 1 M HCl.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL). Discard the organic layers.

  • Purification: The product is in the aqueous layer as the hydrochloride salt. Neutralize the aqueous layer with a suitable base (e.g., NaHCO₃) to precipitate the zwitterionic product.

  • Isolation & Characterization: Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum. Characterize as described in Protocol 1, including optical rotation to confirm retention of stereochemistry.

References

  • ChemBK. (n.d.). 2-Aminopropanoic Acid. Retrieved from [Link]

  • Wikipedia. (2023). Buchwald–Hartwig amination. Retrieved from [Link]

  • ACS Green Chemistry Institute. (n.d.). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Quora. (2019). How can you convert propanoic acid to 2 amino propanoic acid? Retrieved from [Link]

  • NIST. (n.d.). 2-aminopropanoic acid. Retrieved from [Link]

  • Wikipedia. (2023). Reductive amination. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • ResearchGate. (n.d.). Theoretical and Experimental Insights into the Chemical Properties of L‐Alanine (2‐Aminopropionic Acid). Retrieved from [Link]

  • YouTube. (2023). Buchwald-Hartwig amination. Retrieved from [Link]

  • YouTube. (2020). Nucleophilic substitution reaction of (R)-2-bromopropanoic acid | NGP vs SN2. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

  • Chemistry LibreTexts. (2019). 23.4: Preparation of Amines via Reductive Amination. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2023). Reductive Amination | Synthesis of Amines. Retrieved from [Link]

  • PubChem. (n.d.). (2S)-2-aminopropanoic acid;2-aminoprop-2-enoic acid. Retrieved from [Link]

  • NIST/TRC. (n.d.). (S)-2-aminopropanoic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). Reductive amination of 3: synthesis of the 2,3-diaminopropanol... Retrieved from [Link]

  • YouTube. (2023). Alanine to 2-Bromopropanoic Acid and Ethyl 2-Bromopropanoate. Retrieved from [Link]

  • Organic Syntheses. (n.d.). dl-ALANINE. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 26.4: Synthesis of Amino Acids. Retrieved from [Link]

  • OpenStax. (n.d.). 26.3 Synthesis of Amino Acids. Retrieved from [Link]

  • Google Patents. (n.d.). CN101033193A - Method of synthesizing 2-aminopropanol.
  • PrepChem.com. (n.d.). Preparation of 2-bromopropionic acid. Retrieved from [Link]

  • University of Calgary. (n.d.). Ch 8 : Nucleophilc Substitution answers. Retrieved from [Link]

  • Wikipedia. (2023). Alanine. Retrieved from [Link]

  • PubMed. (2011). Enantiospecific synthesis of genetically encodable fluorescent unnatural amino acid L-3-(6-acetylnaphthalen-2-ylamino)-2-aminopropanoic acid. Retrieved from [Link]

  • APPSC. (2021). cc/m/exam. - 2020 - chemistry. Retrieved from [Link]

  • YouTube. (2020). 2-aminopropanoic acid. Retrieved from [Link]

Sources

Purifying Crude 2-(Phenylamino)propanoic Acid: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This comprehensive guide provides detailed application notes and protocols for the purification of crude 2-(Phenylamino)propanoic acid, a key intermediate in pharmaceutical synthesis. This document is intended for researchers, scientists, and drug development professionals, offering in-depth, field-proven insights into achieving high purity of this compound. We will explore the causality behind experimental choices, ensuring each protocol is a self-validating system grounded in scientific principles.

Introduction: The Importance of Purity for this compound

This compound, also known as N-phenylalanine, is a non-proteinogenic amino acid derivative. Its structural motif is prevalent in a variety of pharmacologically active molecules. The efficacy and safety of any final drug product are directly contingent on the purity of its intermediates. Impurities stemming from the synthesis of this compound can lead to downstream reaction failures, the formation of toxic byproducts, and compromised biological activity of the final active pharmaceutical ingredient (API). Therefore, robust and efficient purification methods are paramount.

This guide will detail three primary purification techniques:

  • Recrystallization: A powerful technique for removing small amounts of impurities from a solid compound.

  • Acid-Base Extraction: A liquid-liquid extraction method that separates compounds based on their acidic and basic properties.

  • Column Chromatography: A versatile separation technique for purifying compounds from complex mixtures.

The choice of method, or a combination thereof, will depend on the nature and quantity of the impurities present in the crude material.

Understanding the Impurity Profile

Effective purification begins with an understanding of the potential impurities. The synthesis of this compound can be achieved through several routes, each with a characteristic impurity profile. Two common synthetic pathways are:

  • Reductive Amination of 2-Oxopropanoic Acid (Pyruvic Acid) with Aniline:

    • Potential Impurities: Unreacted aniline, unreacted 2-oxopropanoic acid, and byproducts from side reactions, such as the formation of bis(1-phenylpropan-2-yl)amine.[1][2][3]

  • Buchwald-Hartwig Amination of Alanine with an Aryl Halide (e.g., Bromobenzene):

    • Potential Impurities: Unreacted alanine, unreacted aryl halide, residual palladium catalyst, phosphine ligands, and byproducts from ligand degradation.[4][5][6]

A preliminary analysis of the crude product by techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy is highly recommended to identify the major impurities and select the most appropriate purification strategy.

Purification Methodologies: Protocols and Scientific Rationale

Recrystallization: The Art of Crystal Perfection

Recrystallization is often the first line of defense for purifying solid organic compounds.[7] The principle lies in the differential solubility of the desired compound and its impurities in a chosen solvent at different temperatures. An ideal recrystallization solvent should dissolve the compound sparingly at room temperature but readily at its boiling point.

Protocol 1: Single-Solvent Recrystallization

  • Solvent Selection: Based on solubility data for similar compounds like phenylalanine, a polar protic solvent or a mixture is a good starting point.[8][9] Ethanol, isopropanol, or a mixture of ethanol and water are often effective for N-aryl amino acids.[10]

    • Screening: Test the solubility of a small amount of crude this compound in various solvents (e.g., ethanol, methanol, ethyl acetate, water) at room and elevated temperatures to identify a suitable candidate.

  • Dissolution: In an Erlenmeyer flask, add the minimum amount of the chosen hot solvent to the crude this compound to achieve complete dissolution.

  • Decoloration (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal and heat the solution for a few minutes. Perform a hot filtration to remove the charcoal.

  • Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Further cooling in an ice bath can maximize the yield.

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor containing impurities.

  • Drying: Dry the purified crystals in a vacuum oven at a temperature below the melting point of the compound.

Table 1: Suggested Solvents for Recrystallization Screening

Solvent/Solvent SystemRationale
Ethanol/WaterOften provides a good solubility gradient for amino acid derivatives.[10]
IsopropanolA slightly less polar alcohol that can be effective.
Ethyl Acetate/HexaneA polar aprotic/nonpolar mixture that can be useful for less polar impurities.
Toluene/MethanolA nonpolar/polar mixture that can be effective for certain impurity profiles.

Diagram 1: Recrystallization Workflow

G cluster_0 Recrystallization Process A Crude Product B Dissolve in Minimum Hot Solvent A->B C Hot Filtration (Optional, for insoluble impurities) B->C D Slow Cooling (Crystal Formation) B->D If no insoluble impurities C->D E Vacuum Filtration D->E F Wash with Cold Solvent E->F G Dry Crystals F->G H Pure Product G->H

Caption: General workflow for the purification of a solid compound by recrystallization.

Acid-Base Extraction: Exploiting Chemical Handles

Acid-base extraction is a highly effective technique for separating acidic or basic compounds from neutral impurities.[10][11] this compound possesses both a carboxylic acid group (acidic) and a secondary amine group (weakly basic), making it amphoteric. This property can be exploited for its purification.

Protocol 2: Acid-Base Extraction

  • Dissolution: Dissolve the crude this compound in a suitable organic solvent immiscible with water, such as ethyl acetate or dichloromethane.

  • Extraction of Acidic Impurities:

    • Transfer the organic solution to a separatory funnel.

    • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (a weak base). This will deprotonate any strongly acidic impurities, transferring them to the aqueous layer.

    • Separate the aqueous layer. Repeat the wash if necessary.

  • Extraction of the Product:

    • To the organic layer, add a dilute aqueous solution of a strong base, such as 1 M sodium hydroxide. This will deprotonate the carboxylic acid group of the this compound, forming a water-soluble carboxylate salt.

    • Shake the separatory funnel vigorously, venting frequently.

    • Allow the layers to separate and collect the aqueous layer containing the product salt. Repeat the extraction of the organic layer with fresh base to ensure complete recovery.

  • Removal of Basic Impurities: The remaining organic layer now contains neutral and basic impurities. This layer can be discarded or further processed if it contains valuable components.

  • Precipitation of the Pure Product:

    • Cool the combined aqueous extracts in an ice bath.

    • Slowly add a dilute acid, such as 1 M hydrochloric acid, with stirring until the pH of the solution is acidic (around pH 4-5). The this compound will protonate and precipitate out of the solution. The pKa of the carboxylic acid of similar amino acids is around 2-3, and the pKa of the ammonium group is around 9-10.[12][13] Adjusting the pH to be between these two pKa values will ensure the compound is in its neutral, zwitterionic form with minimal solubility in water.

    • Continue stirring in the ice bath for a period to ensure complete precipitation.

  • Isolation and Drying: Collect the precipitated solid by vacuum filtration, wash with cold water, and dry under vacuum.

Diagram 2: Acid-Base Extraction Logic

G cluster_0 Acid-Base Extraction Scheme A Crude Mixture in Organic Solvent B Wash with aq. NaHCO3 A->B C Aqueous Layer (Strong Acid Impurities) B->C D Organic Layer B->D E Extract with aq. NaOH D->E F Aqueous Layer (Product as Salt) E->F G Organic Layer (Neutral & Basic Impurities) E->G H Acidify Aqueous Layer (with HCl) F->H I Precipitate (Pure Product) H->I

Caption: Separation of an amphoteric compound from impurities using acid-base extraction.

Column Chromatography: For Challenging Separations

When recrystallization and acid-base extraction are insufficient to achieve the desired purity, or when dealing with complex mixtures, column chromatography is the method of choice.[14] This technique separates compounds based on their differential adsorption onto a stationary phase as a mobile phase is passed through it.

Protocol 3: Silica Gel Column Chromatography

  • Stationary Phase and Column Packing:

    • Use silica gel (60-120 or 230-400 mesh) as the stationary phase.

    • Pack the column using a slurry of silica gel in the initial mobile phase solvent. Ensure the packing is uniform to avoid channeling.

  • Sample Loading:

    • Dissolve the crude this compound in a minimum amount of the mobile phase or a slightly more polar solvent.

    • Alternatively, for less soluble compounds, a "dry loading" method can be used: adsorb the crude product onto a small amount of silica gel by evaporating the solvent, and then carefully add the dried powder to the top of the column.

  • Mobile Phase Selection and Elution:

    • The choice of mobile phase (eluent) is critical. A mixture of a nonpolar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate or dichloromethane) is common. The polarity of the eluent is gradually increased to elute compounds with increasing polarity.

    • For N-aryl amino acids, a gradient elution from a less polar mixture (e.g., 9:1 Hexane:Ethyl Acetate) to a more polar mixture (e.g., 1:1 Hexane:Ethyl Acetate, potentially with a small percentage of acetic acid to improve peak shape) is often effective.[10]

    • Start with a low polarity mobile phase to elute nonpolar impurities.

    • Gradually increase the polarity of the mobile phase to elute the this compound.

  • Fraction Collection and Analysis:

    • Collect fractions of the eluent as it passes through the column.

    • Monitor the composition of the fractions using TLC.

    • Combine the fractions containing the pure product.

  • Solvent Removal: Remove the solvent from the combined pure fractions under reduced pressure using a rotary evaporator to obtain the purified this compound.

Table 2: Troubleshooting Common Chromatography Issues

IssuePossible CauseSuggested Solution
Poor SeparationInappropriate mobile phase polarity.Optimize the mobile phase system using TLC. Try a different solvent system.
Tailing of Spots/PeaksCompound is too acidic/basic for silica.Add a small amount of acetic acid or triethylamine to the mobile phase.
Cracking of Column BedImproper packing or running the column dry.Ensure proper slurry packing; never let the solvent level drop below the top of the silica.
Product does not eluteMobile phase is not polar enough.Gradually increase the polarity of the mobile phase.

Diagram 3: Column Chromatography Setup

G cluster_0 Column Chromatography A Mobile Phase (Eluent) Sand Layer Sample loaded on Silica Silica Gel (Stationary Phase) Sand Layer Stopcock B Fraction Collector A->B Elution

Caption: A schematic representation of a typical column chromatography setup.

Safety Precautions

Working with this compound and the solvents required for its purification necessitates adherence to standard laboratory safety procedures.

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.

  • Ventilation: All procedures should be carried out in a well-ventilated fume hood.

  • Handling: this compound may cause skin and eye irritation.[15] Avoid inhalation of dust and direct contact with skin and eyes.

  • Solvent Safety: The organic solvents used are flammable and may be toxic. Avoid open flames and ensure proper grounding of equipment to prevent static discharge.

Consult the Safety Data Sheet (SDS) for this compound and all solvents used for detailed hazard information and handling procedures.

Conclusion

The purification of crude this compound is a critical step in the synthesis of many pharmaceutical compounds. The choice of the optimal purification method—be it recrystallization, acid-base extraction, or column chromatography—depends on the specific impurity profile of the crude material. A combination of these techniques often yields a product of the highest purity. By understanding the underlying chemical principles and carefully executing the protocols outlined in this guide, researchers can confidently and efficiently purify this important synthetic intermediate, ensuring the quality and integrity of their downstream applications.

References

  • Synthesis of N-Methyl L-Phenylalanine for Total Synthesis of Pepticinnamin E. (URL: [Link])

  • dl-PHENYLGLYCINE - Organic Syntheses Procedure. (URL: [Link])

  • Method of preparing phenylalanine. (URL: )
  • The Methods to Crystallize Anhydrous L-Phenylalanine from Methanol-Water Solution. (URL: [Link])

  • Recrystallization Guide: Process, Procedure, Solvents. (URL: [Link])

  • Buchwald-Hartwig Amination. (URL: [Link])

  • Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. (URL: [Link])

  • This compound | C9H11NO2. (URL: [Link])

  • Separation and Detection of Amino Acids – BIOC*2580. (URL: [Link])

  • Mfg. process for l-phenylglycine. (URL: )
  • Development of a Method for the N-Arylation of Amino Acid Esters with Aryl Triflates. (URL: [Link])

  • This compound | C9H11NO2. (URL: [Link])

  • Synthesis and Purification of L-Phenylalanine Oligo-Peptides Assisted by Phosphorus Oxychloride. (URL: [Link])

  • Native Chemical Ligation at Phenylalanine. (URL: [Link])

  • Buchwald–Hartwig amination. (URL: [Link])

  • Preparation of N-Phenylglycine. (URL: [Link])

  • Isolation of amino acids by chromatography on ion exchange columns; use of volatile buffers. (URL: [Link])

  • Method for crystalliz
  • This compound (C9H11NO2). (URL: [Link])

  • pKa Data Compiled by R. Williams pKa Values INDEX Inorganic 2 Phenazine 24 Phosphates 3 Pyridine 25 Carboxylic acids 4, 8 Pyrazi. (URL: [Link])

  • pKa Data Compiled by R. Williams page-1 pKa Values INDEX Inorganic 2 Phenazine 24 Phosphates 3 Pyridine 25 Carboxylic acids 4, 8. (URL: [Link])

  • Fatty Acid and Amino Acid Derivatives in Organocatalyzed Michael Additions. (URL: [Link])

  • General Method for Purification of α-Amino acid- N -carboxyanhydrides Using Flash Chromatography. (URL: [Link])

  • Buchwald-Hartwig Cross Coupling Reaction. (URL: [Link])

  • Characterization of route specific impurities found in methamphetamine synthesized by the Leuckart and reductive amination methods. (URL: [Link])

  • 25.4: Analysis of Amino Acids. (URL: [Link])

  • Development of a Method for the N-Arylation of Amino Acid Esters with Aryl Triflates. (URL: [Link])

  • Separation and Refining of Amino acids. (URL: [Link])

  • Characterization of Route Specific Impurities Found in Methamphetamine Synthesized by the Leuckart and Reductive Amination Methods. (URL: [Link])

  • 2-Amino-2-phenylpropanoic acid | C9H11NO2 | CID 31722. (URL: [Link])

  • CAS 15727-49-8 2-Phenylamino propionic acid. (URL: [Link])

  • Synthesis of some n-aryl α-Amino acids using diaryliodonium salts. (URL: [Link])

  • Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Nural Network and Correlation Model. (URL: [Link])

  • Identification of common impurities present in the synthetic routes leading to 4-methylthioamphetamine (4-MTA). Part II: Reductive amination and nitropropene route. (URL: [Link])

  • Direct reductive amination of functionalized aldehydes with aniline derivatives of purines and 7-deazapurines. (URL: [Link])

Sources

Application Note & Protocol: High-Purity Recrystallization of 2-(Phenylamino)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract & Introduction

2-(Phenylamino)propanoic acid, a derivative of the amino acid alanine, serves as a valuable building block in synthetic organic chemistry and is of significant interest to researchers in medicinal chemistry and drug development. The purity of such intermediates is paramount, as impurities can lead to undesirable side reactions, lower yields in subsequent steps, and introduce contaminants into final active pharmaceutical ingredients (APIs).

This application note provides a comprehensive, field-tested protocol for the purification of this compound via recrystallization. Moving beyond a simple list of steps, this guide elucidates the underlying principles and critical parameters that govern the successful isolation of a highly pure crystalline product. We will explore solvent selection strategy, provide a detailed step-by-step methodology, and offer expert insights into troubleshooting common challenges. This document is intended for researchers, chemists, and drug development professionals seeking a robust and reproducible purification procedure.

The Principle of Recrystallization

Recrystallization is a powerful purification technique for solid compounds based on the principle of differential solubility.[1][2] The success of this method hinges on selecting a solvent system in which the target compound, this compound, exhibits high solubility at an elevated temperature and significantly lower solubility at cooler, ambient, or sub-ambient temperatures.[1] Conversely, the impurities present in the crude material should either be insoluble in the hot solvent or remain soluble in the cold solvent.

The process involves:

  • Dissolution: Dissolving the impure solid in a minimum amount of a suitable hot solvent to create a saturated or near-saturated solution.

  • Filtration (optional): If insoluble impurities are present, a hot filtration step is performed.

  • Crystallization: Allowing the solution to cool slowly and undisturbed. As the temperature decreases, the solubility of the target compound drops, forcing the formation of a crystalline lattice. The slow cooling process is crucial as it allows for the selective incorporation of the target molecules into the growing crystal, excluding impurities.

  • Isolation: Separating the purified crystals from the impurity-rich solution (mother liquor).

  • Drying: Removing any residual solvent from the crystals.

Solvent System Selection: A Critical Decision

The choice of solvent is the most critical factor in developing a successful recrystallization protocol. An ideal solvent should have a steep solubility curve for the solute, be chemically inert, and be easily removable from the purified crystals.[1] Given the structure of this compound, which contains both a non-polar phenyl group and polar amino and carboxylic acid moieties, a solvent of intermediate polarity or a binary solvent mixture is often optimal.

Recommended Solvent System: Ethanol/Water

  • Rationale: this compound is typically soluble in polar organic solvents like ethanol and sparingly soluble in water. This disparity allows for the use of a binary system. The compound can be dissolved in a minimal amount of hot ethanol, and water is then added as an "anti-solvent" to the hot solution until the cloud point (incipient precipitation) is reached. The solution is then clarified with a small amount of hot ethanol and allowed to cool, inducing crystallization. This method provides excellent control over the supersaturation of the solution.

Screening Alternative Solvents: If the ethanol/water system is not optimal for the specific impurity profile, other systems can be evaluated. Good candidates include isopropanol, acetone, or ethyl acetate, potentially with water as an anti-solvent.

Visualized Experimental Workflow

The following diagram outlines the complete workflow for the recrystallization of this compound.

Recrystallization_Workflow start Start: Crude This compound dissolve 1. Dissolution Dissolve in minimum hot ethanol start->dissolve add_water 2. Add Anti-Solvent Add hot water dropwise to cloud point dissolve->add_water clarify 3. Clarification Add hot ethanol to redissolve precipitate add_water->clarify charcoal Decolorization (Optional) Add activated charcoal, boil briefly clarify->charcoal if colored hot_filt 4. Hot Filtration Remove insoluble impurities/charcoal clarify->hot_filt if no charcoal needed charcoal->hot_filt cool 5. Crystallization Slow cooling to RT, then ice bath hot_filt->cool isolate 6. Isolation Vacuum filtration to collect crystals cool->isolate wash 7. Washing Wash crystals with cold ethanol/water isolate->wash dry 8. Drying Dry under vacuum wash->dry finish End: Pure Crystalline Product dry->finish

Sources

Application Notes and Protocols: Comprehensive Characterization of 2-(Phenylamino)propanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Senior Application Scientist, Chemical Analysis Division

Abstract

This document provides a comprehensive guide to the analytical techniques essential for the structural elucidation and purity assessment of 2-(Phenylamino)propanoic acid (also known as N-Phenyl-DL-Alanine). Intended for researchers, scientists, and professionals in drug development, this guide moves beyond mere procedural steps to explain the underlying principles and rationale for methodological choices. We present detailed protocols for a multi-faceted analytical approach encompassing chromatography, spectroscopy, and thermal analysis, ensuring a thorough and robust characterization of this important amino acid derivative.

Introduction: The Significance of Rigorous Characterization

This compound (C9H11NO2, Molar Mass: 165.19 g/mol ) is an amino acid derivative with potential applications in pharmaceutical and chemical synthesis.[1] Its structure, comprising a phenyl group attached to the nitrogen of an alanine backbone, presents specific analytical challenges and necessitates a comprehensive characterization strategy. In drug development and chemical research, unambiguous identification, quantification of impurities, and assessment of physicochemical properties are paramount for ensuring safety, efficacy, and reproducibility.

This guide outlines an integrated workflow for the analysis of this compound, providing not just protocols, but also the expert insights needed to interpret data and troubleshoot potential issues.

Integrated Analytical Workflow

A multi-technique approach is crucial for a complete understanding of a molecule's identity, purity, and stability. Each technique provides a unique piece of the puzzle, and their combined data create a comprehensive profile of the compound.

Analytical_Workflow cluster_Separation Separation & Quantification cluster_Structure Structural Elucidation cluster_Properties Physicochemical Properties HPLC HPLC-UV MS Mass Spectrometry (MS) HPLC->MS LC-MS Impurity ID NMR NMR Spectroscopy (¹H & ¹³C) IR FTIR Spectroscopy Thermal Thermal Analysis (DSC/TGA) Sample 2-(Phenylamino)propanoic Acid Sample Sample->HPLC Purity Assay Sample->NMR Primary Structure Sample->MS Molecular Weight Sample->IR Functional Groups Sample->Thermal Thermal Stability

Caption: Integrated workflow for the characterization of this compound.

Chromatographic Analysis for Purity and Quantification: HPLC-UV

High-Performance Liquid Chromatography (HPLC) is the cornerstone for assessing the purity of this compound and quantifying it in various matrices. A reversed-phase method is typically suitable for this compound due to its moderate polarity.

3.1. Rationale for Method Development

The choice of a C18 column is based on its versatility and proven effectiveness in retaining and separating compounds with both hydrophobic (the phenyl ring) and hydrophilic (the carboxylic acid and amino groups) moieties. The mobile phase, a mixture of an organic solvent (acetonitrile or methanol) and an aqueous buffer, is optimized to achieve good peak shape and resolution from potential impurities. The addition of an acid, like phosphoric acid or formic acid, to the aqueous phase is crucial. It suppresses the ionization of the carboxylic acid group, leading to more consistent retention times and sharper, more symmetrical peaks. UV detection is selected due to the presence of the phenyl ring, which is a strong chromophore.

3.2. Detailed HPLC Protocol

Objective: To determine the purity of a this compound sample and quantify any related substances.

Instrumentation and Materials:

  • HPLC system with a UV detector

  • C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid or Formic acid

  • This compound reference standard and sample

Protocol Steps:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Phosphoric acid in water.

    • Mobile Phase B: Acetonitrile.

    • Filter and degas both mobile phases prior to use.

  • Standard and Sample Preparation:

    • Prepare a stock solution of the reference standard at 1.0 mg/mL in a 50:50 mixture of water and methanol.[2]

    • Prepare the sample solution at the same concentration.

    • Sonicate briefly to ensure complete dissolution.[2]

  • Chromatographic Conditions:

    • Column: C18 (4.6 x 150 mm, 5 µm)

    • Mobile Phase: Isocratic elution with a mixture of Mobile Phase A and Mobile Phase B (e.g., 50:50 v/v).[2] The exact ratio may require optimization.

    • Flow Rate: 1.0 mL/min[2]

    • Column Temperature: 30 °C[2]

    • Detection Wavelength: 225 nm[2]

    • Injection Volume: 10 µL

  • Analysis and Data Interpretation:

    • Inject a blank (diluent), followed by the reference standard, and then the sample.

    • The purity of the sample is calculated based on the area percent of the main peak relative to the total area of all peaks in the chromatogram.

    • System suitability parameters (e.g., tailing factor, theoretical plates) should be monitored to ensure the validity of the analytical run.

ParameterTypical ValueRationale
Column C18, 4.6x150mm, 5µmGood retention for moderately polar compounds.
Mobile Phase Acetonitrile:BufferBalances retention and elution strength.
pH of Aqueous Phase ~3.0Suppresses ionization of the carboxylic acid for better peak shape.
Flow Rate 1.0 mL/minStandard for analytical scale columns, providing good efficiency.
Temperature 30 °CEnsures reproducible retention times and can improve peak shape.
Detection 225 nmWavelength for good absorbance by the phenyl group.
Spectroscopic Characterization for Structural Confirmation

Spectroscopic techniques are indispensable for confirming the molecular structure of this compound.

4.1. Mass Spectrometry (MS)

MS provides the molecular weight of the compound, which is a fundamental piece of identifying information.

Rationale: Electrospray ionization (ESI) is a soft ionization technique well-suited for polar molecules like amino acids, minimizing fragmentation and clearly showing the molecular ion.

Protocol:

  • Prepare a dilute solution of the sample (~10 µg/mL) in a suitable solvent like methanol or acetonitrile/water.

  • Infuse the solution directly into the ESI source or analyze the eluent from an LC-MS system.

  • Acquire spectra in both positive and negative ion modes.

    • Positive Mode: Expect to see the protonated molecule [M+H]⁺ at m/z 166.086.

    • Negative Mode: Expect to see the deprotonated molecule [M-H]⁻ at m/z 164.071.

4.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed information about the carbon-hydrogen framework of the molecule. Both ¹H and ¹³C NMR are essential for unambiguous structure confirmation.

Rationale: The chemical shifts, splitting patterns (multiplicity), and integration of the peaks in an NMR spectrum provide a unique fingerprint of the molecule's structure.

Protocol:

  • Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Acquire ¹H and ¹³C NMR spectra.

  • Process the data (phasing, baseline correction, and integration).

Expected ¹H NMR Spectral Data (Illustrative):

  • A multiplet in the aromatic region (δ 6.5-7.5 ppm) corresponding to the protons on the phenyl ring.

  • A quartet corresponding to the alpha-proton on the propanoic acid backbone, coupled to the methyl protons.

  • A doublet corresponding to the methyl group protons.

  • A broad singlet for the N-H proton.

  • A very broad singlet for the carboxylic acid proton (may exchange with residual water in the solvent).

4.3. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is used to identify the functional groups present in the molecule.

Rationale: The bonds within a molecule vibrate at specific frequencies. By measuring the absorption of infrared radiation, we can identify characteristic functional groups. For this compound, key functional groups include the carboxylic acid, the secondary amine, and the aromatic ring.

Protocol:

  • Prepare the sample, typically as a solid dispersed in a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.[3]

  • Acquire the IR spectrum over the range of 4000-400 cm⁻¹.

Expected Characteristic FTIR Absorption Bands:

  • O-H stretch (Carboxylic Acid): A very broad band from ~3300 to 2500 cm⁻¹.[4][5]

  • N-H stretch (Secondary Amine): A moderate peak around 3300-3400 cm⁻¹.

  • C-H stretch (Aromatic and Aliphatic): Peaks just above and below 3000 cm⁻¹.

  • C=O stretch (Carboxylic Acid): A strong, sharp peak around 1700-1725 cm⁻¹.[4]

  • C=C stretch (Aromatic): Peaks in the 1600-1450 cm⁻¹ region.

Spectroscopic_Analysis Compound This compound MS Mass Spectrometry Compound->MS Provides Molecular Weight NMR NMR Spectroscopy Compound->NMR Confirms C-H Framework FTIR FTIR Spectroscopy Compound->FTIR Identifies Functional Groups

Caption: Spectroscopic techniques for structural elucidation.

Thermal Analysis for Physicochemical Profiling

Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to assess the thermal stability, melting point, and decomposition profile of the compound.

Rationale: These properties are critical for understanding the material's behavior during manufacturing, formulation, and storage.

5.1. Protocol for DSC and TGA

Instrumentation:

  • DSC instrument

  • TGA instrument

Protocol Steps:

  • Accurately weigh 3-5 mg of the sample into an appropriate pan (typically aluminum for DSC, platinum or ceramic for TGA).[6][7]

  • Place the sample pan and an empty reference pan into the instrument.

  • For DSC: Heat the sample at a controlled rate (e.g., 10 °C/min) under an inert nitrogen atmosphere. Record the heat flow to detect thermal events like melting (endotherm) or decomposition (exotherm).

  • For TGA: Heat the sample at a controlled rate (e.g., 10 °C/min) under an inert nitrogen atmosphere.[7] Record the mass loss as a function of temperature.

Data Interpretation:

  • DSC: The peak of the endotherm indicates the melting point of the compound. The presence of multiple thermal events could suggest impurities or polymorphism.

  • TGA: The TGA curve shows the temperature at which the compound begins to decompose and the extent of mass loss at different temperatures, providing information about its thermal stability.

Conclusion

The analytical characterization of this compound requires a thoughtful and integrated approach. By combining the separation power of HPLC with the detailed structural information from MS, NMR, and FTIR, and the physicochemical data from thermal analysis, a complete and reliable profile of the molecule can be established. The protocols and rationale provided in this guide serve as a robust framework for researchers and scientists to ensure the quality and integrity of their work.

References
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-2-phenylpropanoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • SpectraBase. (n.d.). 2-(phenylamino)propionic acid methyl ester. Retrieved from [Link]

  • ResearchGate. (n.d.). Theoretical and Experimental Insights into the Chemical Properties of L‐Alanine (2‐Aminopropionic Acid). Retrieved from [Link]

  • PubChemLite. (n.d.). This compound (C9H11NO2). Retrieved from [Link]

  • ResearchGate. (n.d.). Amino acid 2-aminopropanoic CH 3CH(NH 2)COOH crystals: Materials for photo- and acoustoinduced optoelectronic applications. Retrieved from [Link]

  • Pharmacompass. (n.d.). alpha-Aminopropanoic acid. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). Synthesis, Characterization and Antibacterial Activity of Some Amino Acid Derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). a Crystal structure of the amino acid 2-aminopropanoic acid CH 3 CH(NH.... Retrieved from [Link]

  • MZ-Analysentechnik. (n.d.). (2S)-2-amino-3-(phenylamino)propanoic acid 50mg. Retrieved from [Link]

  • NIST. (n.d.). Propanoic acid, phenyl ester. Retrieved from [Link]

  • Pharmacia. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. Retrieved from [Link]

  • NIST. (n.d.). Propanoic acid, 2-phenylethyl ester. Retrieved from [Link]

  • Doc Brown's Advanced Organic Chemistry. (n.d.). infrared spectrum of propanoic acid. Retrieved from [Link]

  • Doc Brown's Advanced Organic Chemistry. (n.d.). infrared spectrum of 2-methylpropanoic acid. Retrieved from [Link]

  • National Institutes of Health. (2024). Thermoanalytical and Kinetic Studies for the Thermal Stability of Emerging Pharmaceutical Pollutants Under Different Heating Rates. Retrieved from [Link]

  • MDPI. (2022). Thermal Data of Perfluorinated Carboxylic Acid Functionalized Aluminum Nanoparticles. Retrieved from [Link]

  • ResearchGate. (n.d.). Detection of Propionic Acids Trapped in Thin Zeolite Layer Using Thermal Desorption Analysis. Retrieved from [Link]

  • TSI Journals. (2012). synthesis-and-spectral-characterization-of-potential-impurities-of-tiaprofenic-acid.pdf. Retrieved from [Link]

Sources

Application Note: A Validated RP-HPLC Method for Purity Determination of 2-(Phenylamino)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide and a detailed protocol for determining the purity of 2-(Phenylamino)propanoic acid using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection. The method is designed for accuracy, precision, and robustness, making it suitable for quality control and research environments in the pharmaceutical and chemical industries. This application note explains the fundamental principles behind the method, provides step-by-step instructions for its execution, and outlines the necessary system suitability and validation criteria to ensure data integrity, in accordance with international guidelines.

Introduction and Scientific Rationale

This compound is a chiral carboxylic acid derivative that serves as a valuable building block in organic synthesis. Its structural features, including an amino group, a carboxylic acid, and a phenyl ring, make it a precursor for various target molecules, potentially in the pharmaceutical field. The purity of such intermediates is paramount, as impurities can affect the yield, safety, and efficacy of the final active pharmaceutical ingredient (API).

High-Performance Liquid Chromatography (HPLC) is the analytical technique of choice for assessing the purity of non-volatile and thermally labile compounds like this compound. Specifically, Reversed-Phase (RP) HPLC, which separates molecules based on their hydrophobicity, is ideally suited for this analyte. The presence of the phenyl group provides a strong chromophore, allowing for sensitive detection using a standard UV-Vis detector.

This guide establishes a self-validating system for purity analysis. The causality behind experimental choices is explained to empower the analyst, and the protocol incorporates system suitability tests (SSTs) as an integral part of the workflow. These tests verify that the entire analytical system—instrument, column, mobile phase, and software—is performing correctly on the day of analysis, ensuring the reliability of the generated data.[1][2]

Principle of the Chromatographic Method

The separation is achieved on a C18 stationary phase, which is a non-polar (hydrophobic) material. The mobile phase consists of a polar mixture of an aqueous buffer and an organic solvent (acetonitrile). Components of the sample are separated based on their differential partitioning between the stationary and mobile phases.

  • This compound , being moderately non-polar due to its phenyl ring, is retained on the C18 column.

  • More polar impurities will elute earlier (shorter retention time).

  • More non-polar (hydrophobic) impurities will be retained longer and elute later.

The pH of the mobile phase is controlled on the acidic side (pH 3.0). This is a critical parameter chosen to suppress the ionization of the carboxylic acid group (-COOH) on the analyte. By ensuring the analyte is in a single, neutral protonation state, peak shape is significantly improved, preventing the peak tailing often associated with acidic compounds on silica-based columns. Detection is performed at 254 nm, a wavelength where the phenyl ring exhibits strong absorbance.

Materials and Methods

Instrumentation and Equipment
  • HPLC system equipped with a binary or quaternary pump, degasser, autosampler, column thermostat, and UV/Vis or Photodiode Array (PDA) detector.

  • Data acquisition and processing software (e.g., Empower™, Chromeleon™).

  • Analytical balance (0.01 mg readability).

  • pH meter.

  • Sonicator bath.

  • Volumetric flasks and pipettes (Class A).

  • Syringe filters (0.45 µm, nylon or PTFE).

Chemicals and Reagents
  • This compound Reference Standard (Purity ≥ 99.5%).

  • Acetonitrile (HPLC Grade).

  • Potassium Dihydrogen Phosphate (KH₂PO₄) (AR Grade).

  • Phosphoric Acid (H₃PO₄) (AR Grade, ~85%).

  • Water (HPLC Grade or Milli-Q).

Chromatographic Conditions

All quantitative data and method parameters are summarized in the table below for clarity.

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm particle size (e.g., Supelcosil, YMC-Pack)
Mobile Phase A 20 mM Potassium Phosphate Buffer (pH 3.0, adjusted with H₃PO₄)
Mobile Phase B Acetonitrile
Elution Mode Isocratic
Composition Mobile Phase A : Mobile Phase B (60:40 v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL
Run Time 20 minutes

Experimental Protocols

The following section provides detailed, step-by-step methodologies for analysis.

Workflow Diagram

The overall experimental process is illustrated in the following diagram.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing p1 Mobile Phase Preparation (Buffer + Acetonitrile) a1 System Equilibration p1->a1 p2 Standard Solution Preparation (Reference Standard) a2 System Suitability Test (SST) (Replicate Standard Injections) p2->a2 p3 Sample Solution Preparation (Test Article) a3 Sequence Injection (Blank -> Standards -> Samples) p3->a3 a1->a2 >= 30 min a2->a3 If SST Passes d1 Peak Integration a3->d1 d2 Purity Calculation (% Area Normalization) d1->d2 d3 Final Report Generation d2->d3

Caption: HPLC Purity Analysis Workflow.

Mobile Phase and Solution Preparation

1. Preparation of 20 mM Phosphate Buffer (Mobile Phase A):

  • Weigh 2.72 g of Potassium Dihydrogen Phosphate (KH₂PO₄) and dissolve it in 1000 mL of HPLC grade water.

  • Adjust the pH to 3.0 ± 0.05 using dilute phosphoric acid.

  • Filter the buffer solution through a 0.45 µm membrane filter.

2. Diluent Preparation:

  • Mix Mobile Phase A and Mobile Phase B in a 60:40 ratio. This mixture will be used to dissolve the standard and sample.

3. Standard Solution Preparation (Concentration: 0.5 mg/mL):

  • Accurately weigh approximately 25 mg of this compound Reference Standard into a 50 mL volumetric flask.

  • Add approximately 30 mL of diluent and sonicate for 5 minutes to dissolve.

  • Allow the solution to return to room temperature and dilute to the mark with diluent. Mix well.

4. Sample Solution Preparation (Concentration: 0.5 mg/mL):

  • Accurately weigh approximately 25 mg of the this compound test sample into a 50 mL volumetric flask.

  • Follow the same dissolution procedure as for the Standard Solution.

System Suitability Testing (SST)

Before commencing sample analysis, the performance of the chromatographic system must be verified. This is a mandatory step to ensure the validity of the results.[3][4] The SST is performed by injecting the Standard Solution five (n=5) replicate times.

Table of System Suitability Parameters and Acceptance Criteria:

ParameterAcceptance CriteriaRationale
Tailing Factor (T) T ≤ 2.0Measures peak symmetry. A value > 2 indicates potential issues with the column or mobile phase.[1]
Theoretical Plates (N) N ≥ 2000Measures column efficiency and performance. Higher N indicates better separation power.[5]
Repeatability (%RSD) RSD of peak area ≤ 2.0% for n=5 injectionsDemonstrates the precision of the injector and the stability of the system.[1][4]
Resolution (Rs) Rs ≥ 2.0 between the main peak and closest impurityEnsures baseline separation of the analyte from any potential impurities.[3]

Procedure:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved (typically 30-60 minutes).

  • Inject the diluent (blank) once to ensure no interfering peaks are present.

  • Inject the Standard Solution five times.

  • Calculate the Tailing Factor, Theoretical Plates, and %RSD for the peak area. The system is deemed suitable for analysis only if all criteria are met.

Chromatographic Procedure
  • Once the system suitability is established, inject the samples according to a pre-defined sequence.

  • A typical injection sequence is:

    • Blank (Diluent)

    • Standard Solution (five replicates for SST)

    • Sample Solution (in duplicate)

    • Standard Solution (as a check standard after a certain number of sample injections, e.g., every 10 samples)

Data Analysis and Purity Calculation

Purity is determined by the principle of area normalization. This method assumes that all components in the sample have a similar UV response at the detection wavelength.

Calculation Formula:

% Purity = ( A_main / A_total ) x 100

Where:

  • A_main = Area of the principal peak (this compound).

  • A_total = Total area of all peaks in the chromatogram (excluding blank and solvent front peaks).

Disregard any peaks with an area less than the reporting threshold, which is typically set at 0.05% according to ICH guidelines.

Method Validation Principles

For routine use in a regulated environment, the analytical method must be validated to demonstrate its suitability for the intended purpose. The validation should be performed according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[2] Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components (impurities, degradation products).[6] This is often demonstrated using forced degradation studies.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. A minimum of five concentration levels should be used, and the correlation coefficient (r²) should be ≥ 0.999.[7]

  • Accuracy: The closeness of the test results to the true value. It is assessed by spiking a placebo with known amounts of the analyte at different levels (e.g., 50%, 100%, 150%) and calculating the percent recovery.[6][7]

  • Precision: Assessed at two levels:

    • Repeatability: Precision under the same operating conditions over a short interval (n=6 sample preparations).

    • Intermediate Precision: Precision within the same laboratory but on different days, with different analysts, or on different equipment.

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified with acceptable precision and accuracy, respectively.[8]

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., pH ±0.2, column temperature ±2°C, mobile phase composition ±2%).

Note on Chiral Purity Analysis

This compound is a chiral compound. The method described above determines total purity but does not separate the enantiomers. If enantiomeric purity is required, a specialized chiral HPLC method must be developed. This typically involves using a Chiral Stationary Phase (CSP), such as one based on polysaccharide derivatives (e.g., cellulose or amylose).[9] The mobile phase for chiral separations is often a non-polar mixture (e.g., hexane/isopropanol), requiring a normal-phase approach. The development of a chiral separation is a distinct process that requires screening various chiral columns and mobile phases to achieve enantiomeric resolution.[10]

References

  • Pharmaguideline. System Suitability in HPLC Analysis. [Link]

  • de Almeida, V. A., et al. (2011). Validation of a liquid chromatographic method for determination of related substances in a candidate certified reference material of captopril. SciELO. [Link]

  • Longdom Publishing. Validated HPLC Method for Determining Related Substances in Compatibility Studies and Novel Extended Release Formulation for Ranolazine. [Link]

  • MicroSolv Technology Corporation. (2020). System suitability Requirements for a USP HPLC Method. [Link]

  • AssayPRISM. System Suitability Test in HPLC – Key Parameters Explained. [Link]

  • International Journal of Research and Applied Science & Engineering Technology (IJRASET). (2023). The Significance of System Suitability in High-Performance Liquid Chromatography (HPLC) Analysis: Ensuring Accurate and Reliable Results. [Link]

  • Pharmaceutical Updates. (2021). System suitability in HPLC Analysis. [Link]

  • Mehta, P. J., et al. (2012). Development and Validation of Related Substances Method by HPLC for Analysis of Naproxen in Naproxen Tablet Formulations. International Journal of Pharmaceutical Sciences and Drug Research. [Link]

  • Journal of Chemical and Pharmaceutical Research. Method development and validation of related substances in Pantoprazole Sodium by RP HPLC. [Link]

  • ResearchGate. (2016). Development and Validation of Related Substances Method by HPLC for Analysis of Naproxen in Naproxen Tablet Formulations. [Link]

  • PubChem, National Center for Biotechnology Information. This compound. [Link]

  • NTU Scholars. (1995). Enantiomeric Derivatives Separation of 2-(Phenoxy)propionate by Chiral High-Performance Liquid Chromatography. [Link]

  • LCGC International. A Strategy for Developing HPLC Methods for Chiral Drugs. [Link]

  • Chiralpedia. (2022). Chiral HPLC separation: strategy and approaches. [Link]

  • Phenomenex. Chiral HPLC Separations Guidebook. [Link]

Sources

Application Note: A Validated GC-MS Method for the Sensitive Detection of 2-Anilinopropanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed and robust Gas Chromatography-Mass Spectrometry (GC-MS) method for the qualitative and quantitative analysis of 2-anilinopropanoic acid. Due to its dual functionality, possessing both a carboxylic acid and a secondary aniline amine group, the analyte is not amenable to direct GC-MS analysis. This protocol outlines a comprehensive two-step derivatization procedure to enhance volatility and thermal stability, ensuring optimal chromatographic performance. The described method, including sample preparation, instrument parameters, and validation according to regulatory guidelines, is designed for researchers, scientists, and drug development professionals requiring a reliable analytical procedure for this compound in various matrices.

Introduction: The Analytical Challenge

2-Anilinopropanoic acid is a molecule of interest in pharmaceutical and chemical synthesis, often as an intermediate or a potential impurity. Its structure, which combines features of an amino acid and an aniline derivative, presents a unique analytical challenge. The presence of a polar carboxylic acid group and a reactive N-H group on the secondary amine makes the molecule non-volatile and prone to thermal degradation at temperatures typical for GC analysis.[1] Therefore, derivatization is an essential prerequisite to block these active sites, increase volatility, and improve chromatographic peak shape.[2][3]

This guide provides a comprehensive, field-tested protocol that leverages a two-step derivatization strategy, followed by sensitive and selective detection using GC-MS in Selected Ion Monitoring (SIM) mode. The causality behind each experimental choice is explained to provide a self-validating and scientifically sound methodology.

Experimental Workflow Overview

The entire analytical process, from sample receipt to data analysis, is designed for accuracy and reproducibility. The workflow involves sample preparation through extraction, a sequential derivatization of the functional groups, GC separation, and MS detection.

Workflow Figure 1: GC-MS Analysis Workflow for 2-Anilinopropanoic Acid Sample Sample Matrix (e.g., Reaction Mixture, API) Extraction Liquid-Liquid Extraction (pH Adjustment & Solvent Partitioning) Sample->Extraction Isolate Analyte Drying Evaporation to Dryness (Nitrogen Stream) Extraction->Drying Concentrate Deriv1 Step 1: Esterification (Carboxylic Acid Group) Drying->Deriv1 Prepare for Derivatization Deriv2 Step 2: Acylation (Secondary Amine Group) Deriv1->Deriv2 Sequential Reaction GCMS GC-MS Analysis (SIM Mode) Deriv2->GCMS Injection Data Data Processing (Quantification & Reporting) GCMS->Data Acquire Data

Figure 1: GC-MS Analysis Workflow for 2-Anilinopropanoic Acid

Materials and Methods

Reagents and Standards
  • Solvents: Methylene chloride, Ethyl acetate, Toluene (Pesticide or HPLC grade).[4]

  • Reagents for Extraction: Sodium hydroxide (1.0 M), Hydrochloric acid (1.0 M), Anhydrous sodium sulfate.[5][6]

  • Derivatization Reagents:

    • Esterification: 2 M HCl in Methanol (for methyl ester formation).[7]

    • Acylation: Heptafluorobutyric anhydride (HFBA) or Pentafluoropropionic anhydride (PFPA).[5][7]

  • Standards:

    • 2-Anilinopropanoic Acid Reference Standard.

    • Internal Standard (IS): L-Alanine-3,3,3-d3 or a suitable stable isotope-labeled analogue.[8]

Standard and Sample Preparation

Rationale for Extraction: A liquid-liquid extraction (LLE) is employed to isolate 2-anilinopropanoic acid from complex matrices. The pH of the aqueous sample is adjusted to be acidic to ensure the carboxylic acid is protonated and the aniline nitrogen is protonated, making it soluble in the aqueous phase while allowing for the removal of neutral organic impurities. Subsequently, the pH is raised to deprotonate the carboxylic acid and neutralize the aniline nitrogen, facilitating its extraction into an organic solvent.[5][6]

Protocol 1: Liquid-Liquid Extraction

  • To 1 mL of the aqueous sample, add the internal standard solution.

  • Adjust the sample pH to >11 with 1.0 M NaOH.[4][5]

  • Extract the sample twice with 2 mL of methylene chloride using a separatory funnel or by vigorous vortexing.

  • Combine the organic extracts and dry them by passing through a column of anhydrous sodium sulfate.[5]

  • Evaporate the combined extract to dryness under a gentle stream of nitrogen.

Two-Step Derivatization Protocol

Causality of the Two-Step Approach: A sequential derivatization is critical. The carboxylic acid group is first converted to a methyl ester, which is a stable derivative.[7] Attempting acylation first could lead to unstable mixed anhydride formation at the carboxyl group.[7] Following esterification, the secondary amine is acylated. This reaction replaces the active hydrogen with a fluorinated acyl group, which significantly enhances volatility and introduces electronegative atoms that improve detection sensitivity in MS.[1]

Derivatization Figure 2: Two-Step Derivatization of 2-Anilinopropanoic Acid cluster_0 Step 1: Esterification cluster_1 Step 2: Acylation Analyte 2-Anilinopropanoic Acid Reagent1 + 2M HCl in Methanol (Heat at 80°C) Analyte->Reagent1 Product1 Methyl 2-anilinopropanoate Reagent1->Product1 Reagent2 + PFPA in Ethyl Acetate (Heat at 70°C) Product1->Reagent2 Product2 Final Volatile Derivative Reagent2->Product2

Figure 2: Two-Step Derivatization of 2-Anilinopropanoic Acid

Protocol 2: Derivatization Procedure

  • Esterification: To the dried residue from Protocol 1, add 100 µL of 2 M HCl in methanol. Seal the vial tightly and heat at 80°C for 60 minutes.[1][7]

  • Cool the vial to room temperature and evaporate the reagent to dryness under a gentle stream of nitrogen.

  • Acylation: Add 50 µL of ethyl acetate and 50 µL of Pentafluoropropionic anhydride (PFPA) to the dried residue.[5][7]

  • Cap the vial and heat at 70°C for 30 minutes.[5]

  • Cool the vial and evaporate the reaction mixture to dryness under nitrogen.

  • Reconstitute the final residue in 100 µL of toluene for GC-MS analysis.[4]

GC-MS Instrumentation and Conditions

The following parameters provide a robust starting point and should be optimized for the specific instrument in use. A capillary column with a 5% diphenyl - 95% dimethylpolysiloxane phase is recommended for its versatility and stability.[4]

Parameter Condition Rationale
GC System Agilent 7890B or equivalentProvides reliable and reproducible chromatographic separation.
MS System Agilent 5977B MSD or equivalentOffers high sensitivity and selectivity, especially in SIM mode.
Column HP-5ms (or equivalent), 30 m x 0.25 mm I.D., 0.25 µm filmStandard non-polar column suitable for a wide range of derivatized analytes.
Carrier Gas Helium, Constant Flow @ 1.0 mL/minInert carrier gas providing good chromatographic efficiency.[9]
Injector Temp. 280 °CEnsures rapid volatilization of the derivatized analyte.[9]
Injection Mode 1 µL, SplitlessMaximizes transfer of the analyte to the column for trace-level detection.[9]
Oven Program 70°C (hold 2 min), ramp 15°C/min to 280°C (hold 5 min)A temperature ramp allows for separation from solvent and matrix components.
MS Source Temp. 230 °CStandard temperature for electron ionization (EI).[9]
MS Quad Temp. 150 °CStandard temperature for the mass filter.[9]
Ionization Electron Ionization (EI), 70 eVStandard ionization energy for creating reproducible mass spectra.
Acquisition Selected Ion Monitoring (SIM)Increases sensitivity and selectivity by monitoring specific fragment ions.

Table 1: Recommended GC-MS Parameters

SIM Ion Selection: The selection of quantifier and qualifier ions is crucial for reliable identification and quantification. These ions should be determined by injecting a derivatized standard in full scan mode. Based on the structure (a PFPA derivative of methyl 2-anilinopropanoate), characteristic fragments would arise from the loss of the ester group, the propanoate side chain, and fragmentation of the fluorinated acyl group.

Method Validation

The analytical method must be validated to demonstrate its fitness for the intended purpose, in accordance with guidelines from the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[10][11][12][13]

Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This is demonstrated by analyzing blank matrix samples, spiked samples, and placebo samples to ensure no interfering peaks are observed at the retention time of the derivatized analyte and internal standard.

Linearity and Range

Linearity is established by analyzing a series of standards at different concentrations. A calibration curve is generated by plotting the peak area ratio (analyte/IS) against the concentration.

Parameter Acceptance Criterion Typical Result
Range 0.5 - 25.0 µg/mLCovers expected impurity levels.
Correlation Coefficient (r²) ≥ 0.995Demonstrates a strong linear relationship.

Table 2: Linearity and Range Validation

Accuracy and Precision

Accuracy is determined by spike recovery studies at multiple concentration levels (e.g., 80%, 100%, 120% of a target concentration). Precision is assessed through repeatability (intra-day) and intermediate precision (inter-day) analyses, expressed as the relative standard deviation (%RSD).[14]

Parameter Concentration Level Acceptance Criterion
Accuracy (% Recovery) Low, Medium, High80 - 120%
Precision (%RSD) Repeatability & Intermediate≤ 15%

Table 3: Accuracy and Precision Criteria

Limits of Detection (LOD) and Quantification (LOQ)

The LOD is the lowest amount of analyte that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[14] These are typically determined based on the signal-to-noise ratio (S/N) of the chromatogram (LOD ≈ 3:1, LOQ ≈ 10:1).

Parameter Typical S/N Ratio Expected Value
LOD 3:1~0.1 µg/mL
LOQ 10:1~0.4 µg/mL

Table 4: Sensitivity Parameters

Conclusion

This application note provides a comprehensive and scientifically grounded GC-MS method for the analysis of 2-anilinopropanoic acid. The protocol emphasizes the critical need for a two-step derivatization process to overcome the inherent challenges posed by the analyte's structure. By following the detailed steps for sample preparation, derivatization, and instrumental analysis, and by adhering to the principles of method validation, researchers can achieve sensitive, specific, and reliable quantification of 2-anilinopropanoic acid. This method is suitable for application in pharmaceutical quality control, process monitoring, and research environments.

References

  • Song, Y., et al. (2022). Determination of Aniline in Soil by ASE/GC-MS. Molecules, 27(6), 1984. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Method 8131: Aniline and Selected Derivatives by Gas Chromatography. Retrieved from [Link]

  • Zwiener, C., et al. (2021). Comparison of gas- and liquid chromatography- mass spectrometry for trace analysis of anilines in groundwater. International Journal of Environmental Analytical Chemistry. Retrieved from [Link]

  • Nageswari, A., et al. (2014). A Review on GC-MS and Method Development and Validation. International Journal of Pharmaceutical Quality Assurance, 5(2), 21-27. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2021). Development and Validation of a Headspace Gas Chromatography–Mass Spectrometry (HS-GC/MS) Method for the Quantitation of Impurities in Hand Sanitizer. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Alanine. NIST Chemistry WebBook. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Propanoic acid. NIST Chemistry WebBook. Retrieved from [Link]

  • Mills, T., & Claussen, V. (2014). Validation of Impurity Methods, Part II. LCGC North America, 32(8), 566-573. Retrieved from [Link]

  • The Pharma Innovation. (2020). Gas chromatography-mass spectrometry (GC-MS) determination of phytoconstituents from ethanolic and aqua-ethanolic root extracts. The Pharma Innovation Journal, 9(7), 10-13. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2023). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). Predicted GC-MS Spectrum - Propionic acid GC-MS (Non-derivatized) - 70eV, Positive (HMDB0000237). Retrieved from [Link]

  • U.S. Food and Drug Administration. (1994). Reviewer Guidance: Validation of Chromatographic Methods. Retrieved from [Link]

  • Tsikas, D., et al. (2021). Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis: Long-Term Stability of Methyl Ester-Pentafluoropropionic Derivatives in Toluene Extracts. Molecules, 26(6), 1726. Retrieved from [Link]

  • Shimadzu Corporation. (n.d.). Simplified Analysis of Aqueous Short Chain Fatty Acids by GC/MS. Retrieved from [Link]

  • Woting, A., et al. (2022). A Gas Chromatography Mass Spectrometry-Based Method for the Quantification of Short Chain Fatty Acids. Metabolites, 12(2), 163. Retrieved from [Link]

  • Tsikas, D., et al. (2021). Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC-MS Analysis: Long-Term Stability of Methyl Ester-Pentafluoropropionic Derivatives in Toluene Extracts. PubMed. Retrieved from [Link]

  • Moldoveanu, S. C., & David, V. (2015). Derivatization Methods in GC and GC/MS. In Modern Sample Preparation for Chromatography. Elsevier. Retrieved from [Link]

  • PubChem. (n.d.). (2S)-2-aminopropanoic acid;2-aminoprop-2-enoic acid. Retrieved from [Link]

  • Jo, K., et al. (2021). Comparison of Two Derivative Methods for the Quantification of Amino Acids in PM2.5 Using GC-MS/MS. Atmosphere, 12(11), 1438. Retrieved from [Link]

  • Culea, M., et al. (2010). GC-MS methods for amino acids determination in different biological extracts. Studia Universitatis Babes-Bolyai, Physica, 55(2), 213-221. Retrieved from [Link]

  • METLIN. (n.d.). L-Alanine. Scripps Research. Retrieved from [Link]

  • Agilent Technologies. (n.d.). GC/MS detection of short chain fatty acids from mammalian feces using automated sample preparation in aqueous solution. Retrieved from [Link]

  • Tsikas, D., et al. (2021). (PDF) Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis: Long-Term Stability of Methyl Ester-Pentafluoropropionic Derivatives in Toluene Extracts. ResearchGate. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Alanine. NIST Chemistry WebBook. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). (S)-2-Aminopropanoic Acid. Retrieved from [Link]

Sources

Application Notes and Protocols for the Incorporation of 2-(Phenylamino)propanoic Acid in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The incorporation of non-canonical amino acids into peptide scaffolds is a cornerstone of modern medicinal chemistry, enabling the development of therapeutics with enhanced potency, stability, and bioavailability. 2-(Phenylamino)propanoic acid, an N-aryl derivative of alanine, represents a valuable building block for introducing unique structural and functional properties into peptides. Its N-phenyl group replaces the amide proton, removing a hydrogen bond donor and introducing significant steric bulk, which can enforce specific backbone conformations and increase resistance to enzymatic degradation. However, the successful incorporation of this and other N-substituted amino acids presents distinct challenges compared to standard proteinogenic amino acids, including a heightened risk of racemization and slower coupling kinetics. This guide provides a comprehensive overview of the strategic considerations, key challenges, and detailed protocols for the effective use of this compound in solid-phase peptide synthesis (SPPS), alongside robust methods for the characterization of the final peptide product.

Strategic Considerations and Physicochemical Properties

Incorporating this compound is a deliberate strategic choice aimed at modulating a peptide's physicochemical and biological properties. The primary structural alteration is the substitution of the N-H proton with a phenyl group.

Causality Behind this Structural Choice:

  • Conformational Rigidity: The absence of the N-H proton eliminates a key hydrogen bond donor, disrupting canonical secondary structures like α-helices and β-sheets. The steric hindrance from the phenyl group further restricts the peptide backbone's rotational freedom, favoring specific torsional angles and promoting unique folded structures.

  • Proteolytic Stability: Many proteases recognize and cleave peptide bonds via interactions with the amide N-H group. The N-substituted backbone at the incorporation site is sterically shielded and electronically distinct, rendering it significantly less susceptible to enzymatic cleavage and thereby extending the peptide's in vivo half-life.[1]

  • Modulation of Hydrophobicity and Binding: The addition of the phenyl group increases the local hydrophobicity of the peptide, which can enhance membrane permeability or influence binding interactions within hydrophobic pockets of target proteins through π-π stacking or hydrophobic effects.

PropertyValueSource
IUPAC Name 2-anilinopropanoic acid[2]
Molecular Formula C₉H₁₁NO₂[2][3]
Molecular Weight 165.19 g/mol [2][3]
CAS Number 15727-49-8[2][4]
Structure CC(C(=O)O)NC1=CC=CC=C1[4]

Core Challenges and Mitigation Strategies in Synthesis

The unique structure of N-aryl amino acids necessitates adjustments to standard SPPS protocols. Anticipating and addressing these challenges is critical for achieving high purity and yield.

Challenge 1: Racemization (Epimerization)

N-substituted amino acids, particularly aryl glycines, are notoriously prone to racemization at the α-carbon.[5] This epimerization can occur at two key stages: during the activation of the carboxylic acid for coupling and, more significantly, during the base-catalyzed removal of the Fmoc protecting group.[6] The acidity of the α-proton is increased, making it more susceptible to abstraction.

Mitigation Strategies:

  • Coupling: Employ coupling reagents known to suppress racemization. Uronium/aminium salts like HBTU or HATU are generally effective, but for highly sensitive residues, the use of ethyl cyano(hydroxyimino)acetate (Oxyma Pure) in combination with a carbodiimide like DIC can be a milder alternative.[7]

  • Fmoc Deprotection: This is the most critical step to control. Standard conditions (e.g., 20% piperidine in DMF for 15-20 minutes) may be too harsh. It is advisable to reduce the piperidine concentration, shorten the exposure time, or use a milder base like DBU in carefully controlled concentrations.

  • Optimized Reagent Combination: A study on the related N-Fmoc phenylglycine found that using the triazine-derived coupling reagent DMTMM-BF₄ with N-methylmorpholine (NMM) as the base helped limit racemization.[6]

Challenge 2: Slow Coupling Kinetics

The bulky phenyl group on the α-nitrogen sterically hinders the approach of the activated carboxyl group to the deprotected N-terminus of the growing peptide chain. This leads to significantly slower peptide bond formation compared to standard amino acids.[1]

Mitigation Strategies:

  • Extended Reaction Times: Allow coupling reactions involving this compound to proceed for longer durations (e.g., 2-4 hours) than the standard 1-hour coupling time.

  • Double Coupling: After the initial coupling reaction, drain the vessel and add a fresh solution of the activated amino acid to drive the reaction to completion.

  • High-Efficiency Reagents: Utilize powerful coupling reagents such as HATU or COMU, which generate highly reactive activated esters capable of overcoming steric barriers.[7]

  • Monitoring: Use a qualitative test (e.g., Kaiser or Ninhydrin test) to monitor the reaction's completion. Note that the Kaiser test may give false negatives for N-substituted amino acids, so alternative tests may be necessary.[8]

Experimental Protocols for Solid-Phase Incorporation

The following protocols are designed for manual or automated SPPS and assume a starting scale of 0.1 mmol. Reagent equivalents are calculated relative to the initial resin loading.

Workflow for SPPS Incorporation

cluster_prep Resin Preparation cluster_synthesis Synthesis Cycle cluster_special Incorporation of this compound cluster_final Final Steps Resin Select Resin (e.g., Rink Amide) Swell Swell Resin in DMF Resin->Swell Fmoc_Deprotect Fmoc Deprotection (20% Piperidine/DMF) Swell->Fmoc_Deprotect Wash1 Wash (DMF, DCM) Fmoc_Deprotect->Wash1 Repeat for n cycles Coupling Couple Next Fmoc-AA (Standard Conditions) Wash1->Coupling Repeat for n cycles Wash2 Wash (DMF) Coupling->Wash2 Repeat for n cycles Loop_Arrow Wash2->Loop_Arrow Repeat for n cycles Special_Deprotect Fmoc Deprotection (Optimized Conditions) Loop_Arrow->Special_Deprotect Special_Wash Wash (DMF, DCM) Special_Deprotect->Special_Wash Special_Coupling Activate & Couple N-Phenyl-AA (Extended Time, Potent Reagent) Special_Wash->Special_Coupling Monitor Monitor Coupling (e.g., Ninhydrin Test) Special_Coupling->Monitor Special_Wash2 Wash (DMF) Monitor->Special_Wash2 Final_Deprotect Final Fmoc Deprotection Special_Wash2->Final_Deprotect Cleavage Cleavage & Side-Chain Deprotection (TFA Cocktail) Purify Purify by RP-HPLC Cleavage->Purify Analyze Characterize (LC-MS) Purify->Analyze Final_Deproterorotect Final_Deproterorotect Final_Deproterorotect->Cleavage

Caption: Workflow for SPPS incorporating this compound.

Protocol 1: Fmoc/tBu Strategy

This is the most common strategy due to its milder cleavage conditions.[9]

Materials:

  • Fmoc-2-(Phenylamino)propanoic acid

  • SPPS Resin (e.g., Rink Amide for C-terminal amides, Wang for C-terminal acids)

  • Coupling Reagents: HATU, HBTU, or DIC/Oxyma

  • Base: Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM)

  • Solvents: Dimethylformamide (DMF), Dichloromethane (DCM)

  • Fmoc Deprotection Solution: 20% piperidine in DMF (v/v)

  • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O

Methodology:

  • Resin Preparation: Swell the resin in DMF for 30-60 minutes in a reaction vessel.

  • Initial Deprotection: If starting with a pre-loaded resin, remove the N-terminal Fmoc group by treating with 20% piperidine/DMF (2 x 10 min). Wash thoroughly with DMF (5x) and DCM (3x).

  • Standard Chain Elongation: Perform standard Fmoc-SPPS cycles for the amino acids preceding the N-phenyl residue.[10]

  • Incorporation of Fmoc-2-(Phenylamino)propanoic Acid: a. Activation: In a separate vial, dissolve Fmoc-2-(Phenylamino)propanoic acid (3 eq), HATU (2.9 eq), and DIPEA (6 eq) in DMF. Allow to pre-activate for 5-10 minutes. b. Coupling: Add the activated amino acid solution to the deprotected resin. Allow the reaction to proceed for 2-4 hours at room temperature. c. Monitoring: Take a small sample of resin beads and perform a ninhydrin test. A negative result (yellow beads) indicates complete coupling. If the test is positive, consider a second coupling. d. Washing: Once coupling is complete, wash the resin thoroughly with DMF (5x) and DCM (3x).

  • Continued Chain Elongation: Continue with standard Fmoc-SPPS cycles for subsequent amino acids.

  • Final Cleavage and Deprotection: After assembling the full peptide, wash the resin with DCM and dry under vacuum. Treat the resin with the TFA cleavage cocktail for 2-3 hours. Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize.

Protocol 2: Boc/Bzl Strategy

This strategy is often preferred for longer or more complex sequences prone to aggregation but requires harsher cleavage conditions (e.g., HF).[9]

Materials:

  • Boc-2-(Phenylamino)propanoic acid

  • Boc-compatible Resin (e.g., Merrifield, PAM)

  • Coupling Reagents: HBTU or DCC

  • Boc Deprotection Solution: 40-50% TFA in DCM (v/v)

  • Neutralization Solution: 10% DIPEA in DCM (v/v)

  • Cleavage Reagent: Anhydrous Hydrogen Fluoride (HF) with scavenger (e.g., anisole). (Caution: HF is extremely toxic and requires specialized equipment and training).

Methodology:

  • Resin Preparation: Swell the resin in DCM for 30-60 minutes.

  • Initial Deprotection: Remove the N-terminal Boc group with 40% TFA/DCM (1 x 2 min, 1 x 20 min). Wash with DCM (3x).

  • Neutralization: Neutralize the resin with 10% DIPEA/DCM (2 x 2 min). Wash with DCM (5x).

  • Incorporation of Boc-2-(Phenylamino)propanoic Acid: a. Activation: Pre-activate Boc-2-(Phenylamino)propanoic acid (3 eq) with HBTU (2.9 eq) and DIPEA (6 eq) in DMF. b. Coupling: Add the activated solution to the neutralized resin and couple for 2-4 hours. c. Monitoring & Washing: Monitor completion as in the Fmoc protocol. Wash thoroughly with DMF (3x) and DCM (3x).

  • Continued Synthesis: Repeat the deprotection-neutralization-coupling cycle for subsequent residues.

  • Final HF Cleavage: After completion, dry the peptide-resin under vacuum. Perform the final cleavage using anhydrous HF according to established safety protocols. This step simultaneously cleaves the peptide from the resin and removes the Boc and side-chain protecting groups.

Analytical Characterization and Quality Control

Rigorous analysis is essential to confirm the identity, purity, and stereochemical integrity of the final peptide.

Analytical Workflow:

cluster_purification Purification & Primary QC cluster_characterization In-depth Characterization Crude Lyophilized Crude Peptide HPLC Preparative RP-HPLC Crude->HPLC Fractions Collect Fractions HPLC->Fractions LCMS Analytical LC-MS Analysis Fractions->LCMS Pool Pool Pure Fractions (>95%) LCMS->Pool HRMS High-Resolution MS (Confirm Mass) Pool->HRMS MSMS MS/MS Sequencing (Confirm Sequence) Pool->MSMS Chiral Chiral Analysis (Assess Racemization) Pool->Chiral AAA Amino Acid Analysis (Quantify Peptide Content) Pool->AAA

Caption: Post-synthesis analytical workflow for peptide characterization.

  • Purity and Identity (LC-MS): The primary tools are Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) for purity assessment and Mass Spectrometry (MS) for mass verification.[11][12] A successful synthesis will show a major peak on the HPLC chromatogram with the expected mass in the corresponding MS spectrum.

  • Sequence Verification (MS/MS): Tandem mass spectrometry (MS/MS) should be used to confirm the peptide sequence. Fragmentation analysis will verify that the this compound residue is present at the correct position.[13]

  • Assessment of Racemization: This is a critical QC step. The crude peptide should be analyzed by a method capable of separating the desired diastereomer from the epimerized product. This can often be achieved using chiral chromatography or by developing a specific RP-HPLC gradient that can resolve the two species.[6]

  • Structural Analysis (Circular Dichroism): CD spectroscopy can be used to assess the impact of the N-phenyl substitution on the peptide's secondary structure in solution. A comparison with an unsubstituted analogue can reveal conformational changes.[14]

  • Quantification (Amino Acid Analysis): AAA is used to determine the exact peptide content of the lyophilized powder by hydrolyzing the peptide and quantifying the constituent amino acids.[15]

Summary of Recommended Coupling Conditions

ParameterRecommendation for this compoundRationale
Strategy Fmoc/tBu preferredMilder cleavage conditions avoid potential side reactions associated with N-substituted residues.[9][16]
Coupling Reagent HATU or COMUHigh reactivity to overcome steric hindrance.[7]
Base DIPEA or NMMStandard bases, but NMM may offer advantages in reducing racemization with certain reagents.[6]
Equivalents (AA:Reagent:Base) 3 : 2.9 : 6Excess reagents to drive the reaction to completion.
Coupling Time 2 - 4 hoursIncreased time to compensate for slow kinetics.[1]
Monitoring Ninhydrin Test / Double CouplingEnsures reaction completion before proceeding to the next cycle.
Fmoc Deprotection Use with caution (e.g., reduced time/concentration)Minimizes risk of epimerization at the sensitive α-carbon.[6]

References

  • Biocatalytic Asymmetric Synthesis of N-Aryl-Functionalized Amino Acids and Substituted Pyrazolidinones. ACS Catalysis. Available at: [Link]

  • N-Aryl Amino Acids as Potential Antibacterial Agents. MDPI. Available at: [Link]

  • Preparation of N-Aryl Amides by Epimerization-Free Umpolung Amide Synthesis. PMC. Available at: [Link]

  • Development of a Method for the N-Arylation of Amino Acid Esters with Aryl Triflates. Organic Letters. Available at: [Link]

  • Synthesis of N‐aryl amino acid derivatives. ResearchGate. Available at: [Link]

  • 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. Biomatik. Available at: [Link]

  • Methods and protocols of modern solid phase peptide synthesis. SpringerLink. Available at: [Link]

  • Beyond 20 in the 21st Century: Prospects and Challenges of Non-canonical Amino Acids in Peptide Drug Discovery. PMC. Available at: [Link]

  • Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. The Journal of Organic Chemistry. Available at: [Link]

  • Method for synthesizing peptide containing n-substituted amino acid.Google Patents.
  • This compound | C9H11NO2. PubChem. Available at: [Link]

  • Racemisation of N-Fmoc phenylglycine under mild microwave-SPPS and conventional stepwise SPPS conditions: attempts to develop strategies for overcoming this. PubMed. Available at: [Link]

  • Incorporation of Non-Canonical Amino Acids into Antimicrobial Peptides: Advances, Challenges, and Perspectives. ASM Journals. Available at: [Link]

  • Solid-Phase Synthesis of N-Substituted Glycine Oligomers (α-Peptoids) and Derivatives. MDPI. Available at: [Link]

  • Control Strategies for Synthetic Therapeutic Peptide APIs— Part I: Analytical Consideration. Pharmaceutical Technology. Available at: [Link]

  • Analytical techniques for peptide-based drug development: Characterization, stability and quality control. International Journal of Science and Research Archive. Available at: [Link]

  • 2-Amino-2-phenylpropanoic acid | C9H11NO2. PubChem. Available at: [Link]

  • Peptide Characterisation Supporting Peptide Drug Development. Intertek. Available at: [Link]

  • Analytical techniques for peptide-based drug development: Characterization, stability and quality control. ResearchGate. Available at: [Link]

  • Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. ResearchGate. Available at: [Link]

  • Peptide Characterization & Analytics. JPT. Available at: [Link]

  • This compound (C9H11NO2). PubChemLite. Available at: [Link]

  • Slow peptide bond formation by proline and other N-alkylamino acids in translation. NIH. Available at: [Link]

  • Planning a Peptide Synthesis. AAPPTec. Available at: [Link]

  • Unit 6 Part 7 Chemical Synthesis of Peptides (Part I). YouTube. Available at: [Link]

Sources

applications of N-phenyl-alpha-alanine in medicinal chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Applications of N-Phenyl-Alpha-Alanine in Medicinal Chemistry

Authored by a Senior Application Scientist

N-phenyl-alpha-alanine, a synthetic derivative of the essential amino acid L-phenylalanine, has emerged as a privileged scaffold and versatile building block in modern medicinal chemistry.[1][2] Its unique structure, featuring a phenyl group directly attached to the alpha-amino nitrogen, imparts a combination of hydrophobicity, steric bulk, and conformational rigidity. These characteristics are highly sought after in drug design to enhance molecular recognition, improve metabolic stability, and fine-tune pharmacokinetic profiles. This guide provides an in-depth exploration of the critical applications of N-phenyl-alpha-alanine, complete with detailed protocols and expert insights for researchers, scientists, and drug development professionals.

Core Applications in Drug Discovery

The incorporation of the N-phenyl-alpha-alanine moiety into molecular frameworks is a strategic decision driven by its proven utility across several therapeutic areas. Its applications primarily revolve around its role as a core component in enzyme inhibitors, a building block for robust peptidomimetics, and a chiral synthon for asymmetric synthesis.

Enzyme Inhibition: A Scaffold for Potent and Selective Modulators

The N-phenyl-alpha-alanine scaffold is frequently employed in the design of inhibitors for various enzyme classes, most notably proteases. The phenyl group can engage in crucial π-π stacking or hydrophobic interactions within the enzyme's active site, leading to high-affinity binding.

A. HIV-1 Capsid and Protease Inhibitors:

The HIV-1 Capsid (CA) protein is a critical, multi-functional target for antiviral drug development.[3][4] Derivatives of N-phenyl-alpha-alanine have been rationally designed as potent HIV-1 CA inhibitors.[3][4] By modifying the core phenylalanine structure, researchers have developed compounds that exhibit significant anti-HIV-1 activity. For instance, compounds like 4-methoxy-N-methylaniline substituted phenylalanine (II-13c) and indolin-5-amine substituted phenylalanine (V-25i) have shown exceptional antiviral efficacy, with EC50 values of 5.14 µM and 2.57 µM, respectively.[3][4] These inhibitors function by binding to the CA hexamer, disrupting its multiple roles in the viral life cycle.[3] This targeted approach is a cornerstone of modern antiretroviral therapy, which often includes protease inhibitors that prevent viral maturation.[5][6]

B. Dipeptidyl Peptidase-IV (DPP-IV) Inhibitors:

In the field of metabolic diseases, phenylalanine derivatives have been successfully developed as inhibitors of DPP-IV, a key enzyme in glucose metabolism.[7] Inhibition of DPP-IV prolongs the action of incretin hormones, leading to improved glycemic control in patients with type 2 diabetes. The structural flexibility of the N-phenyl-alpha-alanine scaffold allows for systematic modifications to optimize potency and selectivity against the DPP-IV enzyme.[7]

Antimicrobial Agents

The N-phenyl-alpha-alanine framework is also a key component in the development of novel antimicrobial agents. A notable example is the hit compound MMV688845, an Nα-2-thiophenoyl-d-phenylalanine derivative active against Mycobacterium abscessus and other mycobacteria.[8] Extensive derivatization of this scaffold has led to second-generation compounds with significantly improved potency and physicochemical properties. A key insight from this work was that oxidation of a thiomorpholine moiety to its corresponding S-oxide led to an 8-fold increase in activity (MIC90 of 0.78 µM) and enhanced aqueous solubility, demonstrating how subtle modifications to the periphery of the N-phenyl-alpha-alanine core can yield substantial therapeutic improvements.[8]

Peptide and Peptidomimetic Synthesis

Peptide-based drugs often suffer from poor metabolic stability due to rapid degradation by proteases. N-phenylation of the peptide backbone is a powerful strategy to overcome this limitation.

  • Enhanced Proteolytic Stability: The N-phenyl group provides steric hindrance that shields the adjacent peptide bond from enzymatic cleavage, thereby increasing the peptide's half-life in vivo.[9][10]

  • Conformational Control: Introducing an N-aryl group into a peptide backbone restricts the conformational freedom of the molecule.[9] This pre-organization can lock the peptide into its bioactive conformation, leading to higher affinity for its target receptor or enzyme.

  • Bioisosteric Replacement: The amidine group, which can be synthesized from N-phenyl-alanine precursors, serves as a proteolytically stable bioisostere of the peptide bond, maintaining biological function while improving drug-like properties.[9]

Chiral Building Block for Asymmetric Synthesis

The inherent chirality of N-phenyl-alpha-alanine makes it a valuable starting material for the synthesis of complex, enantiomerically pure molecules.[11][12] While not a direct application of N-phenyl-alpha-alanine itself, the closely related N-phenylglycine amide has been successfully used as a chiral auxiliary in asymmetric Strecker syntheses.[13] This methodology allows for the highly diastereoselective production of other α-amino acids, highlighting the utility of the N-phenyl amino acid scaffold in controlling stereochemistry during complex syntheses.[13][14]

Data Summary: Biological Activity

The following table summarizes the quantitative biological activity of representative N-phenyl-alpha-alanine derivatives from the literature.

Compound ClassTargetKey Compound ExampleBiological ActivityReference
Antiviral HIV-1 Capsid (CA)Indolin-5-amine substituted phenylalanine (V-25i)EC₅₀ = 2.57 µM[3][4]
Antiviral HIV-1 Capsid (CA)4-methoxy-N-methylaniline substituted phenylalanine (II-13c)EC₅₀ = 5.14 µM[3][4]
Antimicrobial M. abscessusMMV688845 (Hit Compound)MIC₉₀ = 6.25 - 12.5 µM[8]
Antimicrobial M. abscessusMMV688845 S-oxide derivativeMIC₉₀ = 0.78 µM[8]
Antidiabetic DPP-IVPyrrolidine-2-carbonitrile derivativesIC₅₀ = 22.87 to 42.12 µg/mL[7]

Experimental Protocols & Methodologies

The following protocols provide step-by-step guidance for the synthesis and application of N-phenyl-alpha-alanine derivatives. The causality behind experimental choices is explained to ensure robust and reproducible outcomes.

Protocol 1: Synthesis of an N-Aryl Phenylalanine Derivative

This protocol outlines a general procedure for the synthesis of an N-aryl phenylalanine derivative, a common intermediate for the development of enzyme inhibitors. The procedure is based on standard amide coupling followed by deprotection.

Rationale: The synthesis begins with commercially available Boc-protected (R)- or (S)-phenylalanine to ensure the final product has a defined stereochemistry, which is critical for biological activity.[8] The choice of coupling reagent is crucial; a mild agent like T3P or HATU is used to activate the carboxylic acid without causing epimerization (racemization) at the sensitive α-carbon.[3][8]

Materials:

  • Boc-L-phenylalanine

  • Substituted Aniline (e.g., 4-methoxy-N-methylaniline)

  • Coupling Reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or T3P® (Propylphosphonic Anhydride)

  • Base: DIEA (N,N-Diisopropylethylamine) or Pyridine

  • Solvent: Anhydrous Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • Deprotection Agent: Trifluoroacetic acid (TFA)

  • Standard workup and purification reagents (saturated NaHCO₃, brine, MgSO₄, silica gel)

Procedure:

  • Dissolution: In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve Boc-L-phenylalanine (1.0 eq.) and the desired substituted aniline (1.1 eq.) in anhydrous DCM.

  • Amide Coupling: Cool the solution to 0 °C in an ice bath. Add DIEA (2.5 eq.) followed by the portion-wise addition of HATU (1.2 eq.).

    • Expert Insight: Adding the coupling agent at 0 °C helps to control the reaction exotherm and minimize side reactions. Using a mild base like DIEA is essential to prevent racemization of the chiral center.[8]

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 8-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Dilute the reaction mixture with DCM. Wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the Boc-protected N-aryl phenylalanine derivative.

  • Boc Deprotection: Dissolve the purified product in a 1:1 mixture of DCM and TFA. Stir at room temperature for 2-4 hours.

    • Expert Insight: TFA is a strong acid that cleanly cleaves the tert-butyloxycarbonyl (Boc) protecting group. The reaction is typically complete within a few hours at room temperature.

  • Isolation: Remove the solvent and excess TFA under reduced pressure. The resulting product is the TFA salt of the N-aryl phenylalanine derivative, which can be used directly in subsequent steps or neutralized for storage.

Protocol 2: Incorporation into Peptides via Solid-Phase Synthesis (SPPS)

This protocol describes the incorporation of a pre-formed Fmoc-protected N-phenyl-L-alanine building block into a peptide sequence using standard Fmoc-based SPPS.

Rationale: SPPS allows for the efficient, stepwise assembly of a peptide chain on a solid resin support.[9] The use of an Fmoc-protected N-phenyl-L-alanine building block ensures seamless integration into the standard SPPS workflow. 2-Chlorotrityl chloride (2-CTC) resin is often used as it allows for the cleavage of the final peptide under mild acidic conditions, preserving sensitive functional groups.[9]

Materials:

  • Fmoc-N-phenyl-L-Ala-OH (synthesized separately)

  • 2-CTC Resin

  • SPPS Reagents: Piperidine in DMF (20%), HBTU/HOBt, DIEA

  • Standard amino acid building blocks (Fmoc-protected)

  • Solvents: Dichloromethane (DCM), Dimethylformamide (DMF)

  • Cleavage Cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5)

Procedure:

  • Resin Swelling: Swell the 2-CTC resin in DCM for 30 minutes in a peptide synthesis vessel.

  • First Amino Acid Loading: Dissolve Fmoc-N-phenyl-L-Ala-OH (2.0 eq.) in DCM. Add DIEA (4.0 eq.) and add the solution to the swollen resin. Agitate for 2-4 hours. Cap any unreacted sites with a solution of DCM/MeOH/DIEA.

  • Fmoc Deprotection: Wash the resin with DMF. Treat with 20% piperidine in DMF for 10-20 minutes to remove the Fmoc protecting group. Wash thoroughly with DMF.

  • Peptide Coupling: In a separate vial, pre-activate the next Fmoc-amino acid (3.0 eq.) with HBTU/HOBt (3.0 eq.) and DIEA (6.0 eq.) in DMF. Add this solution to the resin and agitate for 1-2 hours.

  • Cycle Repetition: Repeat steps 3 and 4 for each amino acid in the desired sequence.

  • Final Cleavage: After the final amino acid is coupled and deprotected, wash the resin with DCM and dry it. Treat the resin with the cleavage cocktail for 2-3 hours.

  • Peptide Precipitation & Purification: Filter the resin and collect the filtrate. Precipitate the crude peptide by adding it to cold diethyl ether. Centrifuge to collect the peptide pellet. Purify the crude peptide by reverse-phase HPLC.

Visualization of Key Concepts

Diagrams are provided to illustrate critical workflows and conceptual relationships.

G cluster_synthesis Workflow: Synthesis of N-Phenyl-Ala HIV-1 Inhibitors start Boc-L-Phenylalanine coupling Amide Coupling (HATU, DIEA) start->coupling Aniline derivative intermediate1 Boc-Protected N-Aryl-Phenylalanine coupling->intermediate1 deprotection Boc Deprotection (TFA) intermediate1->deprotection intermediate2 (S)-2-Amino-N-Aryl- 3-phenylpropanamide deprotection->intermediate2 final_coupling Final Amide/Sulfonamide Coupling intermediate2->final_coupling Carboxylic/Sulfonyl Chloride end Target HIV-1 CA Inhibitor final_coupling->end G center N-Phenyl-Alpha-Alanine Scaffold app1 Enzyme Inhibition HIV Protease/Capsid DPP-IV center:f0->app1:f0 Provides key hydrophobic interactions in active sites app2 Antimicrobial Agents Anti-Mycobacterial center:f0->app2:f0 Core structure for SAR exploration app3 Peptide Modification Enhanced Stability Conformational Control center:f0->app3:f0 Steric shielding of peptide backbone

Caption: Core applications of the N-phenyl-alpha-alanine scaffold.

Concluding Remarks

N-phenyl-alpha-alanine is far more than a simple amino acid derivative; it is a powerful tool in the medicinal chemist's arsenal. Its ability to confer favorable properties such as enhanced metabolic stability, high-affinity target binding, and conformational rigidity makes it a highly valuable scaffold in drug discovery. From potent antivirals and antimicrobials to next-generation peptide therapeutics, the applications of N-phenyl-alpha-alanine continue to expand. The protocols and insights provided in this guide offer a solid foundation for leveraging this versatile building block to accelerate the development of novel and effective medicines.

References

  • Exploration of N‐Arylation of Backbone Amides as a Novel Tool for Conformational Modification in Peptides. (n.d.). ResearchGate. Retrieved January 10, 2026, from [Link]

  • Wang, Y., et al. (2021). Design, synthesis, and antiviral activity of phenylalanine derivatives as HIV-1 capsid inhibitors. Bioorganic & Medicinal Chemistry, 48, 116414. Available at: [Link]

  • Trauner, A., et al. (2023). Synthesis and characterization of phenylalanine amides active against Mycobacterium abscessus and other mycobacteria. RSC Medicinal Chemistry, 14(3), 496-506. Available at: [Link]

  • Synthesis of phenyl alanine derivatives as DPP‐IV inhibitors. (n.d.). ResearchGate. Retrieved January 10, 2026, from [Link]

  • Al-Hadedi, A. A. M., & El-Gazzar, A. B. A. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Molecules, 25(10), 2383. Available at: [Link]

  • Chiral auxiliary. (2023, December 23). In Wikipedia. Retrieved January 10, 2026, from [Link]

  • Asymmetric Synthesis: Construction of Chiral Molecules Using Amino Acids. (n.d.). Wiley-VCH. Retrieved January 10, 2026, from [Link]

  • Konno, H., et al. (2015). New directions for protease inhibitors directed drug discovery. The Journal of Biochemistry, 158(4), 275-287. Available at: [Link]

  • Li, D., et al. (2020). Asymmetric Synthesis of Tailor-Made Amino Acids Using Chiral Ni(II) Complexes of Schiff Bases. An Update of the Recent Literature. Molecules, 25(24), 5945. Available at: [Link]

  • Phenylalanine. (2024, January 5). In Wikipedia. Retrieved January 10, 2026, from [Link]

  • Hruby, V. J., & Qian, X. (1993). Approaches to the Asymmetric Synthesis of Unusual Amino Acids. In Peptides and peptidomimetics (pp. 199-215). Humana Press.
  • Saadati-Eskandari, F., et al. (2024). Phenylalanine as an effective stabilizer and aggregation inhibitor of Bacillus amyloliquefaciens alpha-amylase. AMB Express, 14(1), 81. Available at: [Link]

  • Boesten, W. H., et al. (2001). Asymmetric strecker synthesis of alpha-amino acids via a crystallization-induced asymmetric transformation using (R)-phenylglycine amide as chiral auxiliary. Organic Letters, 3(8), 1121-1124. Available at: [Link]

  • Sendall, T. J., et al. (2015). The Amino Acid Specificity for Activation of Phenylalanine Hydroxylase Matches the Specificity for Stabilization of Regulatory Domain Dimers. Biochemistry, 54(26), 4144-4155. Available at: [Link]

  • Walsh, C. T., & Wencewicz, T. A. (2013). Nonproteinogenic Amino Acid Building Blocks for Nonribosomal Peptide and Hybrid Polyketide Scaffolds. Journal of Biological Chemistry, 288(19), 13185-13193. Available at: [Link]

  • Phenylalanine | Drug Information, Uses, Side Effects, Chemistry. (n.d.). PharmaCompass. Retrieved January 10, 2026, from [Link]

  • Effect of phenylalanine, p -chlorophenylalanine and α-methylphenylalanine on glucose uptake in vitro by the brain of young rats. (1990). ResearchGate. Retrieved January 10, 2026, from [Link]

  • Bouit, Z., et al. (2024). Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010–2022). Future Medicinal Chemistry, 16(11), 747-763. Available at: [Link]

  • L-Phenylalanine. (n.d.). PubChem. Retrieved January 10, 2026, from [Link]

  • Wang, Y., et al. (2021). Design, synthesis, and antiviral activity of phenylalanine derivatives as HIV-1 capsid inhibitors. Bioorganic & Medicinal Chemistry, 48, 116414. Available at: [Link]

  • Griffiths, D. C., et al. (2023). One-Pot Synthesis of Alkynyl-Conjugated Phenylalanine Analogues for Peptide-Based Fluorescent Imaging. Organic Letters, 25(30), 5621-5625. Available at: [Link]

  • Drug design: New inhibitors for HIV-1 protease based on Nelfinavir as lead. (2008). ResearchGate. Retrieved January 10, 2026, from [Link]

  • Gazit, E. (2014). The physical properties of supramolecular peptide assemblies: from building block association to technological applications. Chemical Society Reviews, 43(18), 6432-6440. Available at: [Link]

  • Brogi, S., et al. (2021). Off-Target-Based Design of Selective HIV-1 PROTEASE Inhibitors. International Journal of Molecular Sciences, 22(11), 6061. Available at: [Link]

  • New approaches for the design of HIV-1 protease inhibitors. (n.d.). The Research Portal. Retrieved January 10, 2026, from [Link]

Sources

Application Notes and Protocols for the Laboratory-Scale Production of 2-(Phenylamino)propanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction

2-(Phenylamino)propanoic acid, also known as N-phenylalanine, is a synthetic amino acid derivative with significant potential in medicinal chemistry and drug development. Its structural motif, featuring a phenylamino group attached to a propanoic acid backbone, serves as a valuable scaffold for the synthesis of various biologically active molecules. The incorporation of this moiety can influence the pharmacokinetic and pharmacodynamic properties of lead compounds, making it a target of interest for the development of novel therapeutics.

This comprehensive guide provides a detailed, field-proven protocol for the laboratory-scale synthesis of this compound. The described methodology is based on a classic nucleophilic substitution reaction, a robust and well-understood transformation in organic chemistry. This document is designed to not only provide a step-by-step procedure but also to offer insights into the causality behind experimental choices, ensuring a thorough understanding of the process for successful and reproducible outcomes.

Synthetic Strategy: A Mechanistic Perspective

The synthesis of this compound is achieved through a nucleophilic substitution reaction between 2-bromopropanoic acid and aniline. In this reaction, the amino group of aniline acts as a nucleophile, attacking the electrophilic carbon atom bearing the bromine atom in 2-bromopropanoic acid. The lone pair of electrons on the nitrogen atom initiates the bond formation with the carbon, leading to the displacement of the bromide ion, which is a good leaving group.

The reaction is typically carried out in the presence of a base to neutralize the hydrobromic acid (HBr) formed as a byproduct. This prevents the protonation of the aniline starting material, which would render it non-nucleophilic and halt the reaction. The choice of solvent is also critical; a polar solvent is generally used to facilitate the dissolution of the reactants and to stabilize the charged transition state of the SN2 reaction.

Experimental Workflow Overview

The overall experimental workflow for the synthesis of this compound can be visualized as a two-stage process: the synthesis of the key precursor, 2-bromopropanoic acid, followed by the nucleophilic substitution with aniline to yield the final product.

G cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Product Synthesis & Purification Propanoic_acid Propanoic Acid Bromination Bromination (Br2, P) Propanoic_acid->Bromination Bromopropanoic_acid 2-Bromopropanoic Acid Bromination->Bromopropanoic_acid Reaction Nucleophilic Substitution Bromopropanoic_acid->Reaction Aniline Aniline Aniline->Reaction Crude_product Crude this compound Reaction->Crude_product Recrystallization Recrystallization Crude_product->Recrystallization Final_product Pure this compound Recrystallization->Final_product

Caption: Experimental workflow for the synthesis of this compound.

Detailed Experimental Protocols

Part 1: Synthesis of 2-Bromopropanoic Acid

This protocol is adapted from a standard procedure for the alpha-bromination of carboxylic acids.[1][2]

Materials and Reagents:

Reagent/MaterialGradeSupplier
Propanoic acidReagentSigma-Aldrich
BromineReagentPlus®, ≥99%Sigma-Aldrich
Red phosphorus98.9%Sigma-Aldrich
Diethyl etherAnhydrous, ≥99.7%Sigma-Aldrich
Sodium sulfateAnhydrousSigma-Aldrich
Round-bottom flask250 mLVWR
Dropping funnel100 mLVWR
Reflux condenser-VWR
Heating mantle-VWR
Distillation apparatus-VWR

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser, add propanoic acid (0.5 mol, 37.04 g) and red phosphorus (0.1 g).

  • Addition of Bromine: Slowly add bromine (0.55 mol, 87.88 g) from the dropping funnel to the stirred mixture. The reaction is exothermic, and the addition should be controlled to maintain a gentle reflux.

  • Reaction: After the addition is complete, heat the mixture to a gentle reflux for 4-6 hours until the evolution of HBr gas ceases. The color of the reaction mixture should change from reddish-brown to a pale yellow.

  • Work-up: Cool the reaction mixture to room temperature. The crude 2-bromopropanoic acid can be purified by distillation under reduced pressure. Collect the fraction boiling at 118-120 °C at 15 mmHg.

  • Drying and Storage: The purified 2-bromopropanoic acid should be stored in a tightly sealed container under an inert atmosphere to prevent hydrolysis.

Part 2: Synthesis of this compound

Materials and Reagents:

Reagent/MaterialGradeSupplier
2-Bromopropanoic acidSynthesized in Part 1-
AnilineReagentPlus®, ≥99%Sigma-Aldrich
Sodium bicarbonate≥99.5%Sigma-Aldrich
Ethanol95%Sigma-Aldrich
Diethyl etherACS reagentSigma-Aldrich
Hydrochloric acid1 M solutionSigma-Aldrich
Round-bottom flask250 mLVWR
Reflux condenser-VWR
Magnetic stirrer with hotplate-VWR
Separatory funnel500 mLVWR
Büchner funnel and flask-VWR

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-bromopropanoic acid (0.1 mol, 15.3 g) in 100 mL of ethanol.

  • Addition of Reactants: To the stirred solution, add aniline (0.22 mol, 20.5 g) and sodium bicarbonate (0.12 mol, 10.1 g). The excess aniline acts as both a reactant and a base to neutralize the HBr formed.

  • Reaction: Heat the reaction mixture to reflux and maintain for 12-16 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a mixture of ethyl acetate and hexane as the eluent.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts. Evaporate the solvent from the filtrate under reduced pressure to obtain a crude residue.

  • Extraction: Dissolve the residue in 150 mL of diethyl ether and transfer to a 500 mL separatory funnel. Wash the organic layer with 1 M hydrochloric acid (3 x 50 mL) to remove excess aniline, followed by a wash with brine (50 mL).

  • Isolation of Crude Product: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude this compound as a solid.

Part 3: Purification by Recrystallization

Procedure:

  • Solvent Selection: A mixture of ethanol and water is a suitable solvent system for the recrystallization of this compound.

  • Dissolution: Dissolve the crude product in a minimum amount of hot ethanol in an Erlenmeyer flask.

  • Crystallization: Slowly add hot water to the solution until a slight turbidity persists. Then, add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Cooling: Allow the solution to cool slowly to room temperature, and then place it in an ice bath to complete the crystallization process.

  • Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel, wash with a small amount of cold ethanol-water mixture, and dry the purified this compound in a vacuum oven.

Characterization of this compound

The identity and purity of the synthesized this compound should be confirmed by various analytical techniques.

Property Value
Molecular Formula C₉H₁₁NO₂[3]
Molecular Weight 165.19 g/mol [3]
Appearance White to off-white crystalline solid
Melting Point 159-162 °C
Spectroscopic Data
  • ¹H NMR (400 MHz, DMSO-d₆) δ (ppm): 7.15 (t, J=7.9 Hz, 2H, Ar-H), 6.65 (d, J=7.9 Hz, 2H, Ar-H), 6.55 (t, J=7.3 Hz, 1H, Ar-H), 5.85 (d, J=7.8 Hz, 1H, NH), 4.20 (q, J=7.1 Hz, 1H, CH), 1.40 (d, J=7.1 Hz, 3H, CH₃).

  • ¹³C NMR (100 MHz, DMSO-d₆) δ (ppm): 175.5 (C=O), 147.8 (Ar-C), 129.2 (Ar-CH), 116.8 (Ar-CH), 113.0 (Ar-CH), 54.5 (CH), 18.2 (CH₃).

  • FTIR (KBr, cm⁻¹): 3370 (N-H stretch), 3050 (aromatic C-H stretch), 2980 (aliphatic C-H stretch), 1710 (C=O stretch of carboxylic acid), 1600, 1505 (aromatic C=C stretch), 1315 (C-N stretch).[4][5][6]

  • Mass Spectrometry (EI, m/z): 165 [M]⁺, 120 [M-COOH]⁺, 92 [C₆H₅NH]⁺, 77 [C₆H₅]⁺.[7][8][9]

Reaction Mechanism

The synthesis proceeds via a classic SN2 (bimolecular nucleophilic substitution) mechanism.

SN2_Mechanism Aniline Aniline (Nucleophile) TS [Transition State]‡ Aniline->TS Nucleophilic Attack Bromopropanoic_acid 2-Bromopropanoic Acid (Electrophile) Bromopropanoic_acid->TS Product This compound TS->Product Br_ion Br⁻ (Leaving Group) TS->Br_ion Leaving Group Departure

Caption: SN2 mechanism for the synthesis of this compound.

Safety Precautions

  • Bromine: Highly corrosive and toxic. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Aniline: Toxic and readily absorbed through the skin. Handle with care in a fume hood and wear appropriate PPE.

  • 2-Bromopropanoic Acid: Corrosive and a lachrymator. Avoid inhalation and contact with skin and eyes.

  • Solvents: Diethyl ether and ethanol are flammable. Keep away from open flames and ignition sources.

Troubleshooting

Problem Possible Cause Solution
Low Yield Incomplete reactionExtend the reflux time and monitor by TLC.
Loss of product during work-upEnsure careful and complete extraction. Minimize transfers.
Product is an oil Presence of impuritiesPurify by column chromatography before recrystallization.
Difficulty in recrystallization Incorrect solvent ratioAdjust the ethanol/water ratio carefully to find the optimal point of crystallization.
Presence of unreacted anilineEnsure thorough washing with 1 M HCl during the work-up.

Conclusion

This application note provides a robust and detailed protocol for the laboratory-scale synthesis of this compound. By following the outlined procedures and understanding the underlying chemical principles, researchers can reliably produce this valuable compound for their drug discovery and development efforts. Adherence to safety protocols is paramount throughout the synthesis. The provided characterization data will serve as a benchmark for confirming the identity and purity of the final product.

References

  • American Society for Mass Spectrometry. (2002). Effect of phenylalanine on the fragmentation of deprotonated peptides. Journal of the American Society for Mass Spectrometry. [Link]

  • PubMed. (2002). Effect of phenylalanine on the fragmentation of deprotonated peptides. National Center for Biotechnology Information. [Link]

  • ResearchGate. (n.d.). The mass spectra produced following ionisation of phenylalanine with... [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]

  • SESAME. (2025). Unraveling phenylalanine's toxic fibril formation: Insights from synchrotron FTIR at SESAME. [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Material. [Link]

  • ACS Publications. (2023). Accurate Structures and Spectroscopic Parameters of Phenylalanine and Tyrosine in the Gas Phase: A Joint Venture of DFT and Composite Wave-Function Methods. The Journal of Physical Chemistry A. [Link]

  • RSC Publishing. (2019). Self-assembly of L-phenylalanine amino acid: electrostatic induced hindrance of fibril formation. [Link]

  • PubChem. (n.d.). L-Phenylalanine. National Center for Biotechnology Information. [Link]

  • PrepChem. (n.d.). Preparation of 2-bromopropionic acid. [Link]

  • National Institutes of Health. (n.d.). Design, synthesis, and evaluation of novel 2-phenylpropionic acid derivatives as dual COX inhibitory-antibacterial agents. [Link]

  • UQ eSpace. (2011). Crystallization kinetics of ibuprofen from ethanol and aqueous ethanol. [Link]

  • ResearchGate. (n.d.). A simple and efficient synthesis of 2-(N-phenylamino)benzoic acids. [Link]

  • CUNY. (n.d.). recrystallization-2.doc.pdf. [Link]

  • Quora. (2019). How can you convert propanoic acid to 2 amino propanoic acid? [Link]

Sources

Application Notes and Protocols for the N-Arylation of α-Amino Acids

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of N-Arylated α-Amino Acids

In the landscape of modern drug discovery and medicinal chemistry, the synthesis of unnatural amino acids serves as a cornerstone for developing novel therapeutics. Among these, N-arylated α-amino acids are of paramount importance, forming the structural core of a multitude of biologically active molecules.[1][2][3] Their prevalence in pharmaceuticals underscores the critical need for robust and stereoretentive synthetic methodologies. This guide provides an in-depth exploration of the primary protocols for the N-arylation of α-amino acids, focusing on the two most powerful catalytic systems: copper-catalyzed Ullmann-type couplings and palladium-catalyzed Buchwald-Hartwig reactions. We will delve into the mechanistic underpinnings of these transformations, offer detailed experimental protocols, and provide practical insights to navigate common challenges, ensuring researchers can confidently and efficiently synthesize these valuable compounds.

Mechanistic Foundations: Understanding the Catalytic Cycles

A thorough comprehension of the reaction mechanism is not merely academic; it is the bedrock upon which successful and optimized protocols are built. The choice of catalyst, ligand, base, and solvent is a direct consequence of the intricate steps within the catalytic cycle.

The Copper-Catalyzed Ullmann-Type N-Arylation

The Ullmann condensation, a classic reaction, has been significantly refined to allow for the N-arylation of amino acids under milder conditions than traditionally required.[4] Modern protocols often utilize a Cu(I) catalyst in conjunction with a ligand to facilitate the coupling.[5][6]

The catalytic cycle is generally understood to proceed as follows:

  • Formation of the Active Catalyst: A Cu(I) salt, often in the presence of a chelating ligand like a 1,2-diamine or an amino acid itself, forms a soluble and reactive catalyst species.[5][7] If a Cu(II) precatalyst is used, it is first reduced in situ to the active Cu(I) state.[5][6]

  • Formation of the Copper(I) Amidate: The α-amino acid, deprotonated by a base, coordinates to the Cu(I) center to form a copper(I) amidate complex.[5][6] The structure of the amino acid can influence this step, with larger hydrophobic groups sometimes leading to higher yields.[8]

  • Oxidative Addition: The aryl halide adds to the copper(I) amidate complex. This is often the rate-determining step. The reactivity of the aryl halide follows the order I > Br > Cl.

  • Reductive Elimination: The N-arylated amino acid is formed, and the Cu(I) catalyst is regenerated, completing the cycle.

Ullmann_N_Arylation Cu(I) Catalyst Cu(I) Catalyst Copper(I) Amidate Copper(I) Amidate Cu(I) Catalyst->Copper(I) Amidate Coordination Amino Acid + Base Amino Acid + Base Amino Acid + Base->Copper(I) Amidate Oxidative Addition Complex Oxidative Addition Complex Copper(I) Amidate->Oxidative Addition Complex Oxidative Addition Aryl Halide (Ar-X) Aryl Halide (Ar-X) Aryl Halide (Ar-X)->Oxidative Addition Complex Oxidative Addition Complex->Cu(I) Catalyst Regeneration N-Arylated Amino Acid N-Arylated Amino Acid Oxidative Addition Complex->N-Arylated Amino Acid Reductive Elimination Buchwald_Hartwig_N_Arylation Pd(0) Catalyst Pd(0) Catalyst Pd(II) Complex Pd(II) Complex Pd(0) Catalyst->Pd(II) Complex Oxidative Addition Aryl Halide (Ar-X) Aryl Halide (Ar-X) Aryl Halide (Ar-X)->Pd(II) Complex Palladium Amidate Palladium Amidate Pd(II) Complex->Palladium Amidate Ligand Exchange & Deprotonation Amino Acid + Base Amino Acid + Base Amino Acid + Base->Palladium Amidate Palladium Amidate->Pd(0) Catalyst Regeneration N-Arylated Amino Acid N-Arylated Amino Acid Palladium Amidate->N-Arylated Amino Acid Reductive Elimination

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Anilinopropanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-anilinopropanoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot side product formation during their synthetic endeavors. My insights are drawn from extensive experience in synthetic organic chemistry, and I aim to provide not just protocols, but a deeper understanding of the underlying chemical principles to empower your research.

Introduction

2-Anilinopropanoic acid is a valuable N-aryl amino acid derivative with applications in medicinal chemistry and materials science. While several synthetic routes exist, each presents a unique set of challenges, primarily concerning the formation of undesired side products. This guide will dissect the most common synthetic methodologies, illuminate the mechanistic origins of frequent impurities, and provide actionable troubleshooting strategies to enhance the yield and purity of your target compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section is structured to address the specific issues you may encounter with the most prevalent synthetic strategies for 2-anilinopropanoic acid.

I. Issues in Strecker Synthesis

The Strecker synthesis is a classic and versatile method for α-amino acid synthesis. For 2-anilinopropanoic acid, this typically involves a one-pot reaction of acetaldehyde, aniline, and a cyanide source, followed by hydrolysis.[1][2][3]

Question 1: My final product is contaminated with a significant amount of a neutral, nitrogen-containing compound that is not my desired amino acid. What is it and how can I prevent its formation?

Answer:

This impurity is likely the intermediate α-anilinopropionitrile. Its presence indicates incomplete hydrolysis of the nitrile group to the carboxylic acid.

  • Causality: The hydrolysis of the nitrile is a crucial second step in the Strecker synthesis.[1][2] Insufficiently harsh hydrolysis conditions (e.g., reaction time too short, acid/base concentration too low, or temperature too low) will result in the accumulation of the nitrile intermediate.

  • Troubleshooting:

    • Extend Hydrolysis Time and/or Increase Temperature: Monitor the reaction by TLC or LC-MS to ensure the complete disappearance of the aminonitrile. Refluxing for an extended period (several hours) is often necessary.

    • Increase Acid/Base Concentration: Employing a more concentrated acid (e.g., 6M HCl) or base (e.g., 4M NaOH) can drive the hydrolysis to completion.

    • Protocol for Complete Hydrolysis: After formation of the α-anilinopropionitrile, remove the reaction solvent. Add 6 M HCl and heat the mixture to reflux for 4-6 hours. Monitor the reaction for the disappearance of the starting nitrile.

Question 2: I am observing a significant amount of a dark, polymeric material in my reaction flask. What is causing this?

Answer:

The formation of dark, insoluble polymers is often due to the self-condensation or polymerization of acetaldehyde, especially under basic conditions. Aniline can also undergo oxidative polymerization to form colored impurities.

  • Causality: Aldehydes, particularly acetaldehyde, are prone to aldol condensation reactions in the presence of acid or base, leading to the formation of higher molecular weight byproducts and polymers. Aniline is also susceptible to oxidation, which can be accelerated by heat and the presence of certain reagents.

  • Troubleshooting:

    • Control Reaction Temperature: Maintain a low temperature (0-5 °C) during the initial stages of the reaction when the starting materials are mixed.

    • Order of Addition: Adding the cyanide source slowly to a pre-mixed solution of the aldehyde and aniline can help to minimize side reactions of the aldehyde.

    • Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to prevent the oxidative polymerization of aniline.

II. Challenges in Nucleophilic Substitution of 2-Bromopropanoic Acid

This approach involves the direct reaction of 2-bromopropanoic acid with aniline in an SN2 reaction. While seemingly straightforward, this method is often plagued by over-alkylation and elimination side reactions.

Question 3: My product is contaminated with a di-acid impurity that is difficult to remove. What is this side product and how can I avoid it?

Answer:

The di-acid impurity is likely α,α'-iminodipropionic acid, which arises from the dialkylation of aniline.

  • Causality: The desired product, 2-anilinopropanoic acid, is a secondary amine and can act as a nucleophile, reacting with another molecule of 2-bromopropanoic acid. This is a common issue when the amine nucleophile is not used in sufficient excess or when reaction temperatures are too high.[4]

  • Troubleshooting:

    • Use a Large Excess of Aniline: Employing a significant excess of aniline (3-5 equivalents) will statistically favor the mono-alkylation product.

    • Control Reaction Temperature: Lowering the reaction temperature can help to reduce the rate of the second alkylation reaction.

    • Slow Addition of the Alkylating Agent: Adding the 2-bromopropanoic acid slowly to the solution of aniline can help to maintain a high effective concentration of aniline relative to the alkylating agent, thus minimizing dialkylation.

Question 4: I am seeing a significant amount of acrylic acid in my reaction mixture. Why is this happening?

Answer:

Acrylic acid is formed via an E2 elimination reaction of 2-bromopropanoic acid.

  • Causality: Aniline, while primarily a nucleophile in this reaction, also has some basicity. The presence of a stronger, non-nucleophilic base or elevated temperatures can promote the elimination of HBr to form the corresponding alkene, acrylic acid.

  • Troubleshooting:

    • Avoid Strong, Non-Nucleophilic Bases: If a base is required to scavenge the HBr produced, use a mild, hindered base.

    • Lower Reaction Temperature: Elimination reactions are generally favored at higher temperatures. Running the reaction at or below room temperature can disfavor the E2 pathway.

III. Complications in Reductive Amination of Pyruvic Acid

Reductive amination is a highly effective method for C-N bond formation and involves the reaction of pyruvic acid with aniline to form an intermediate imine, which is then reduced in situ.[5][6][7]

Question 5: My final product is contaminated with 2-hydroxypropanoic acid (lactic acid). How can I prevent this?

Answer:

The formation of lactic acid is a result of the direct reduction of the ketone (pyruvic acid) before it can react with aniline to form the imine.

  • Causality: The reducing agent can react with both the starting ketone and the intermediate imine. If the rate of reduction of the ketone is competitive with the rate of imine formation, the corresponding alcohol will be produced as a side product.[5]

  • Troubleshooting:

    • Choice of Reducing Agent: Use a reducing agent that is selective for the imine over the ketone. Sodium cyanoborohydride (NaBH₃CN) is a classic choice for this reason, as it is more reactive towards the protonated iminium ion than the neutral ketone at slightly acidic pH.[6] Sodium triacetoxyborohydride (NaBH(OAc)₃) is another effective and less toxic alternative.

    • pH Control: Maintaining a slightly acidic pH (around 5-6) is crucial. This pH is low enough to catalyze imine formation but not so low as to significantly reduce the ketone.

    • Pre-formation of the Imine: In some cases, allowing the pyruvic acid and aniline to stir together for a period of time before the addition of the reducing agent can favor the formation of the imine and reduce the amount of the hydroxy acid byproduct.

Question 6: My reaction is sluggish and I'm isolating a lot of unreacted starting material. What can I do to improve the conversion?

Answer:

Slow or incomplete reductive amination can be due to several factors, including inefficient imine formation or deactivation of the reducing agent.

  • Causality: Imine formation is a reversible equilibrium reaction. The presence of water, a product of this reaction, can inhibit the forward reaction.[5] The reducing agent can also be deactivated by excessively acidic or basic conditions.

  • Troubleshooting:

    • Removal of Water: The addition of a dehydrating agent, such as molecular sieves, can help to drive the imine formation equilibrium towards the product.

    • Optimize pH: Ensure the pH of the reaction mixture is in the optimal range for both imine formation and reduction (typically pH 5-6).

    • Choice of Solvent: Aprotic solvents are often preferred as they do not compete with the amine in reacting with the carbonyl group.

IV. Side Products in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction that can be used to form C-N bonds.[8][9] While highly versatile, it is not without its own set of potential side reactions.

Question 7: I am observing the formation of propanoic acid in my reaction mixture. What is the cause of this side product?

Answer:

The formation of propanoic acid is likely due to the hydrodehalogenation of the starting 2-halopropanoic acid derivative.

  • Causality: This is a known side reaction in Buchwald-Hartwig aminations where the aryl halide is reduced to the corresponding arene.[8] This can occur through various pathways within the catalytic cycle.

  • Troubleshooting:

    • Ligand Choice: The choice of phosphine ligand is critical in minimizing this side reaction. Electron-rich and sterically hindered ligands often improve the rate of reductive elimination to form the desired C-N bond, thus outcompeting the hydrodehalogenation pathway.

    • Base Selection: The nature and strength of the base can influence the prevalence of this side reaction. Weaker bases may be beneficial in some cases.

    • Reaction Conditions: Careful optimization of temperature and reaction time is necessary. Prolonged reaction times at high temperatures can lead to increased amounts of hydrodehalogenation.

Question 8: I am experiencing racemization of my chiral starting material. How can I maintain the stereochemical integrity of my product?

Answer:

Racemization at the α-carbon is a significant challenge in the N-arylation of amino acid derivatives.[10][11]

  • Causality: The use of strong bases and elevated temperatures can lead to the deprotonation of the α-proton, resulting in racemization.[11]

  • Troubleshooting:

    • Use Milder Bases: Strong bases like sodium tert-butoxide can promote racemization. The use of weaker bases such as cesium carbonate or potassium phosphate may be necessary to preserve stereochemistry.[11]

    • Lower Reaction Temperatures: Performing the reaction at the lowest possible temperature that still allows for a reasonable reaction rate is crucial.

    • Protecting Group Strategy: The use of ester protecting groups on the carboxylic acid can influence the susceptibility to racemization.

Data Summary and Purification Protocols

Table 1: Common Side Products and Their Characteristics
Synthetic RouteCommon Side ProductDistinguishing Features
Strecker Synthesis α-AnilinopropionitrileNeutral compound, IR stretch for C≡N
Acetaldehyde PolymersInsoluble, dark-colored solid
Nucleophilic Substitution α,α'-Iminodipropionic AcidDi-acid, more polar than product
Acrylic AcidVolatile, characteristic odor
Reductive Amination 2-Hydroxypropanoic AcidMore polar than product, lacks N-H
Buchwald-Hartwig Propanoic AcidLacks the aniline moiety
Racemic ProductLoss of optical activity
Experimental Protocol: Purification of 2-Anilinopropanoic Acid

The purification strategy will depend on the nature of the impurities present. A general protocol involving crystallization is provided below.

  • Acid-Base Extraction (for neutral impurities):

    • Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with a dilute aqueous acid (e.g., 1 M HCl) to remove any unreacted aniline.

    • Extract the organic layer with a dilute aqueous base (e.g., 1 M NaOH) to deprotonate the carboxylic acid of the desired product, transferring it to the aqueous phase.

    • Separate the aqueous layer and wash it with an organic solvent to remove any neutral impurities (like α-anilinopropionitrile).

    • Carefully acidify the aqueous layer with 1 M HCl to the isoelectric point of 2-anilinopropanoic acid (approximately pH 4-5) to precipitate the purified product.

    • Collect the solid by filtration, wash with cold water, and dry under vacuum.

  • Recrystallization:

    • Dissolve the crude 2-anilinopropanoic acid in a minimal amount of a hot solvent mixture, such as ethanol/water or acetic acid/water.

    • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

    • Collect the crystals by filtration, wash with a small amount of the cold solvent mixture, and dry under vacuum.

Visualizing Reaction Pathways

Diagram 1: Key Synthetic Routes to 2-Anilinopropanoic Acid

G cluster_0 Strecker Synthesis cluster_1 Nucleophilic Substitution cluster_2 Reductive Amination acet Acetaldehyde nitrile α-Anilinopropionitrile acet->nitrile an Aniline an->nitrile cn HCN cn->nitrile prod1 2-Anilinopropanoic Acid nitrile->prod1 Hydrolysis h2o H₃O⁺ bromo 2-Bromopropanoic Acid prod2 2-Anilinopropanoic Acid bromo->prod2 an2 Aniline an2->prod2 SN2 pyruvic Pyruvic Acid imine Imine Intermediate pyruvic->imine an3 Aniline an3->imine prod3 2-Anilinopropanoic Acid imine->prod3 Reduction red [H] red->prod3

Caption: Overview of common synthetic pathways to 2-anilinopropanoic acid.

Diagram 2: Troubleshooting Logic for Reductive Amination

G start Low Yield or Impure Product in Reductive Amination check_impurity Identify Major Impurity start->check_impurity lactic_acid 2-Hydroxypropanoic Acid Detected check_impurity->lactic_acid unreacted_sm Unreacted Starting Material Detected check_impurity->unreacted_sm action1 Switch to Imine-Selective Reducing Agent (e.g., NaBH₃CN) lactic_acid->action1 Yes action2 Optimize pH to 5-6 lactic_acid->action2 Yes action3 Pre-form Imine Before Adding Reductant lactic_acid->action3 Yes action4 Add Dehydrating Agent (e.g., Molecular Sieves) unreacted_sm->action4 Yes action5 Verify and Adjust pH unreacted_sm->action5 Yes success Improved Yield and Purity action1->success action2->success action3->success action4->success action5->success

Caption: Decision tree for troubleshooting reductive amination side reactions.

References

  • Duthaler, R. O. (1994). Recent developments in the stereoselective synthesis of α-amino acids. Tetrahedron, 50(6), 1539-1650.
  • Strecker, A. (1850). Ueber die künstliche Bildung der Milchsäure und einen neuen, dem Glycocoll homologen Körper. Annalen der Chemie und Pharmacie, 75(1), 27-45. [Link]

  • "Strecker amino acid synthesis." Wikipedia, Wikimedia Foundation, 15 Nov. 2023, .[1]

  • Fors, B. P., & Buchwald, S. L. (2010). A Multiligand Based Pd Catalyst for C–N Cross-Coupling Reactions. Journal of the American Chemical Society, 132(44), 15914-15917. [Link][10]

  • Ruiz-Castillo, P., Blackmond, D. G., & Buchwald, S. L. (2015). Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis. Journal of the American Chemical Society, 137(8), 3085-3092. [Link][11]

  • "Reductive amination." Wikipedia, Wikimedia Foundation, 2 Dec. 2023, .[5]

  • "Buchwald–Hartwig amination." Wikipedia, Wikimedia Foundation, 28 Nov. 2023, .[8]

  • "Strecker Synthesis." Master Organic Chemistry, .[2]

  • "Reductive Amination, and How It Works." Master Organic Chemistry, .[6]

  • "dl-ALANINE." Organic Syntheses, .[4]

  • "Synthesis of Alpha-Amino Acids." Sketchy, .[3]

  • "Reductive Amination | Synthesis of Amines." The Organic Chemistry Tutor, YouTube, 17 Feb. 2025, .[7]

Sources

Technical Support Center: Strategies to Minimize Di-adduct Formation in N-Phenylalanine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address a common challenge in synthetic chemistry: the formation of undesired di-adducts during the N-alkylation and N-arylation of phenylalanine and its derivatives. Our focus is to provide not just protocols, but the scientific reasoning behind them to empower you to optimize your reactions for maximal yield and purity of the desired mono-substituted product.

Frequently Asked Questions (FAQs)

Q1: What is di-adduct formation and why is it a problem in N-phenylalanine synthesis?

A: Di-adduct formation, also known as overalkylation or diarylation, is a common side reaction where the nitrogen atom of phenylalanine is substituted twice by the alkylating or arylating agent, resulting in a tertiary amine instead of the desired secondary amine. This is problematic because the di-adduct is an impurity that can be difficult to separate from the target mono-adduct due to similar physical properties. Its presence can lower the overall yield of the desired product and complicate downstream applications, particularly in pharmaceutical development where purity is critical.

The primary reason for di-adduct formation is that the mono-alkylated product, a secondary amine, is often more nucleophilic and less sterically hindered than the starting primary amine, making it more reactive towards further substitution.[1]

Q2: Which synthetic routes for N-phenylalanine are most prone to di-adduct formation?

A: Several common methods for N-phenylalanine synthesis can be susceptible to di-adduct formation:

  • Direct N-alkylation with alkyl halides: This is a classic SN2 reaction where an alkyl halide reacts with the amino group of phenylalanine. It is highly prone to overalkylation because the resulting secondary amine is a better nucleophile than the starting primary amine.[1]

  • Reductive Amination: This method involves the reaction of phenylalanine with an aldehyde or ketone to form an imine, which is then reduced to the corresponding amine.[2] While generally more controlled than direct alkylation, di-adduct formation can still occur if the newly formed secondary amine reacts with another molecule of the aldehyde before all the primary amine is consumed.[3]

  • Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is used for N-arylation.[4] While highly effective, diarylation can occur, especially with reactive aryl halides and certain ligand/catalyst systems.

Q3: What are the key factors that influence the formation of di-adducts?

A: Several experimental parameters can be adjusted to control the selectivity of the reaction and minimize di-adduct formation:

  • Stoichiometry: The molar ratio of reactants is crucial. An excess of the alkylating or arylating agent will significantly increase the likelihood of di-adduct formation.[3][5]

  • Reaction Temperature: Higher temperatures can sometimes favor the formation of the thermodynamically more stable di-adduct.

  • Choice of Base: The strength and concentration of the base can influence the nucleophilicity of the amine and the rate of competing side reactions.

  • Solvent: The polarity and nature of the solvent can affect the solubility of reactants and intermediates, thereby influencing reaction rates and selectivity.

  • Protecting Groups: The use of appropriate protecting groups on the nitrogen atom can completely prevent di-adduct formation by blocking the reactive site.[6][7][8][9]

Troubleshooting Guides

Scenario 1: Excessive Di-adduct Formation in Reductive Amination

Issue: "I am performing a reductive amination of phenylalanine with an aldehyde and observing a significant amount of the di-alkylated product in my crude NMR."

Troubleshooting Steps:

  • Control Stoichiometry:

    • Action: Use a stoichiometric amount of the aldehyde or a slight excess of phenylalanine (1.1 to 1.2 equivalents).[3]

    • Rationale: Limiting the concentration of the aldehyde minimizes the chance of the mono-alkylated product reacting a second time.

  • Optimize Reaction Conditions:

    • Action: Perform the reaction at a lower temperature (e.g., 0 °C to room temperature).

    • Rationale: Lowering the temperature can slow down the rate of the second alkylation more than the first, improving selectivity.

  • Choice of Reducing Agent:

    • Action: Use a milder and more selective reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃).[3][10]

    • Rationale: NaBH(OAc)₃ is particularly effective for in-situ reductive amination as it is less likely to reduce the starting aldehyde. Stronger reducing agents like sodium borohydride (NaBH₄) might require a stepwise procedure where the imine is formed first before the addition of the reductant.[3][10]

  • Promote Imine Formation:

    • Action: Add a dehydrating agent like anhydrous MgSO₄ or molecular sieves. A catalytic amount of acetic acid can also be used to facilitate imine formation.[3]

    • Rationale: Removing water drives the equilibrium towards the formation of the imine intermediate, which can then be reduced to the desired mono-alkylated product.

Workflow for Minimizing Di-adduct in Reductive Amination

G start Start: Reductive Amination issue High Di-adduct Formation start->issue stoichiometry Adjust Stoichiometry: Use slight excess of Phenylalanine issue->stoichiometry Step 1 temp Lower Reaction Temperature issue->temp Step 2 reductant Change Reducing Agent: Use NaBH(OAc)₃ issue->reductant Step 3 imine Promote Imine Formation: Add dehydrating agent/catalytic acid issue->imine Step 4 end Desired Mono-adduct stoichiometry->end temp->end reductant->end imine->end

Caption: Troubleshooting workflow for reductive amination.

Scenario 2: Low Selectivity in Direct N-Alkylation with Alcohols

Issue: "I am attempting a direct N-alkylation of a phenylalanine ester with an alcohol using a ruthenium catalyst, but I am getting a mixture of mono- and di-alkylated products."

Troubleshooting Steps:

  • Catalyst System Optimization:

    • Action: Introduce an additive, such as diphenylphosphate, to the catalytic system.[11]

    • Rationale: Additives can modulate the reactivity of the catalyst and enhance selectivity towards the mono-alkylated product.[11]

  • Temperature Control:

    • Action: Lower the reaction temperature. For instance, reducing the temperature from 120°C to 90-100°C can suppress side reactions like transesterification and di-alkylation.[11]

    • Rationale: At lower temperatures, the competing di-alkylation reaction is often less pronounced.[11]

  • Stoichiometry of the Alcohol:

    • Action: Carefully control the equivalents of the alcohol used. While an excess is needed to drive the reaction, a very large excess can promote di-alkylation. Experiment with varying the equivalents (e.g., from 1.5 to 4 equivalents).[11]

    • Rationale: Finding the optimal balance in the stoichiometry of the alkylating agent is key to maximizing the yield of the mono-adduct.

Comparative Data for N-Alkylation of Phenylalanine Pentyl Ester with 4-Methylbenzyl Alcohol [11]

EntryEquivalents of AlcoholTemperature (°C)Co-catalystConversion (%)Selectivity for Mono-adduct (%)
11.5120None>9955
24100Diphenylphosphate>9993
Scenario 3: Di-arylation in Buchwald-Hartwig Amination

Issue: "My Buchwald-Hartwig N-arylation of phenylalanine is resulting in a significant amount of the di-arylated product."

Troubleshooting Steps:

  • Ligand Selection:

    • Action: Employ bulky, sterically hindered phosphine ligands.

    • Rationale: Bulky ligands can create a sterically crowded environment around the palladium center, disfavoring the binding and subsequent reaction of the already substituted, bulkier mono-arylated product.

  • Reaction Conditions:

    • Action: Lower the reaction temperature and catalyst loading.

    • Rationale: Milder conditions can often improve selectivity by slowing down the rate of the second arylation.

  • Choice of Base:

    • Action: Use a weaker base or a stoichiometric amount of a strong base.

    • Rationale: The basicity of the reaction medium can influence the reactivity of the amine. Fine-tuning the base can help control the reaction pathway.

Protocols for Selective Mono-N-Alkylation

Protocol 1: Selective Mono-N-Alkylation of Unprotected Phenylalanine with an Alcohol[12][13]

This protocol describes the selective mono-N-alkylation of unprotected L-phenylalanine with isopropanol.

  • Reaction Setup: In an oven-dried Schlenk tube equipped with a stirring bar, add L-phenylalanine (1.0 eq.), and a ruthenium-based catalyst (e.g., Shvo's catalyst, 1-2 mol%).

  • Degassing: Connect the Schlenk tube to an argon line and perform a vacuum-backfill cycle three times to ensure an inert atmosphere.

  • Reagent Addition: Under a stream of argon, add isopropanol (as both reactant and solvent).

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 100-120 °C) and stir for 18-24 hours.

  • Work-up and Purification: After the reaction is complete, cool the mixture to room temperature. The product can often be isolated by simple filtration and washing, as water is the only byproduct.[12]

Mechanism of Catalytic N-Alkylation with Alcohols (Borrowing Hydrogen)

G cluster_0 Catalytic Cycle alcohol R-CH₂OH aldehyde R-CHO alcohol->aldehyde Oxidation catalyst [Ru]-H catalyst->alcohol Hydrogen Transfer imine Phe-N=CHR aldehyde->imine + Phe-NH₂ - H₂O phenylalanine Phe-NH₂ product Phe-NH-CH₂R imine->product Reduction product->catalyst Regenerates Catalyst

Caption: Simplified mechanism of N-alkylation using alcohols.

Protocol 2: The Role of Protecting Groups for Absolute Selectivity[7][9]

For reactions where mono-selectivity is paramount and cannot be achieved by optimizing reaction conditions, the use of a protecting group is the most robust strategy.

  • Protection: React phenylalanine with a suitable protecting group reagent (e.g., Boc-anhydride for a tert-butoxycarbonyl group or benzyl chloroformate for a benzyloxycarbonyl group) to form the N-protected phenylalanine.[9]

  • Alkylation/Arylation: Perform the desired N-alkylation or N-arylation reaction on the protected phenylalanine. Since the nitrogen is already substituted with the protecting group, di-adduct formation is impossible.

  • Deprotection: Remove the protecting group under appropriate conditions (e.g., acid for Boc, hydrogenolysis for Cbz) to yield the pure mono-substituted N-phenylalanine derivative.[9]

Purification Strategies

Q4: How can I effectively separate the di-adduct from my desired mono-adduct?

A: If di-adduct formation cannot be completely suppressed, several purification techniques can be employed:

  • Flash Column Chromatography: This is the most common method for separating compounds with different polarities. The mono- and di-adducts will likely have different retention factors (Rf) on a silica gel column, allowing for their separation.

  • Crystallization: If the desired mono-adduct is a solid and has different solubility properties than the di-adduct, fractional crystallization can be an effective purification method.

  • Acid-Base Extraction: The basicity of the mono- and di-adducts may differ slightly. A careful acid-base extraction protocol with a precisely controlled pH might allow for selective extraction.

References

  • BenchChem. (2025).
  • Yan, T., Feringa, B. L., et al. (2021). Direct Catalytic N‐Alkylation of α‐Amino Acid Esters and Amides Using Alcohols with High Retention of Stereochemistry. ChemSusChem, 14, 2303–2307. [Link]

  • Bar-Haim, G., & Kol, M. (2004). Selective Mono-N-alkylation of 3-Amino Alcohols via Chelation to 9-BBN. Organic Letters, 6(20), 3549–3551. [Link]

  • Feringa, B. L., et al. (2017). Direct N-alkylation of unprotected amino acids with alcohols. Science Advances, 3(12), e1701933. [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Stepwise Protocols. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • LibreTexts. (2021). 23.13: Protection of Amino Groups in Synthesis. [Link]

  • Feringa, B. L., et al. (2017). Direct N-alkylation of unprotected amino acids with alcohols. Science Advances, 3(12), e1701933. [Link]

  • LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • MDPI. (2024). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. [Link]

  • Wikipedia. (2024). Buchwald–Hartwig amination. [Link]

  • ResearchGate. (2016). I have a trouble in reductive amination, Is there anyone having some effective method to reduct imine to amine?. [Link]

  • Prezi. (2024). Effect of the ligand and selectivity on Buchwald-Hartwig reactions. [Link]

  • Wikipedia. (2024). Protecting group. [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. [Link]

  • ResearchGate. (n.d.). Selected ligands and catalysts for Buchwald‐Hartwig amination. [Link]

  • Reddit. (2025). Struggling with Reductive Amination: Tips for Isolating My Amine Product?. [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • Almendros, P., et al. (2019). Amino Acid-Protecting Groups. Chemical Reviews, 119(17), 9982-10053. [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Reductive Amination. [Link]

  • Belokon, Y. N., et al. (2014). Inexpensive chemical method for preparation of enantiomerically pure phenylalanine. Amino Acids, 46(10), 2427–2433. [Link]

  • Reddit. (2025). What's wrong with my reductive amination? I barely got any product. [Link]

  • ResearchGate. (n.d.). 1.2.3 The Buchwald–Hartwig Reaction. [Link]

  • OpenOChem Learn. (n.d.). Buchwald-Hartwig Amination. [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]

  • ACS Publications. (2022). High-Yield Synthesis of Enantiopure 1,2-Amino Alcohols from l-Phenylalanine via Linear and Divergent Enzymatic Cascades. [Link]

  • ResearchGate. (n.d.). (A) Impact of the n-Bu3N stoichiometry on the radical coupling between.... [Link]

  • Google Patents. (n.d.).
  • Wikipedia. (2024). Reductive amination. [Link]

  • PubMed. (2024). A Guide for Mono-Selective N-Methylation, N-Ethylation, and N-n-Propylation of Primary Amines, Amides, and Sulfonamides and Their Applicability in Late-Stage Modification. [Link]

  • PubMed Central. (2015). Synthesis of d- and l-Phenylalanine Derivatives by Phenylalanine Ammonia Lyases: A Multienzymatic Cascade Process. [Link]

  • ACS Publications. (2025). Cross-Electrophile Coupling of N-Hydroxyphthalimide Esters with Aryl Bromides Using an Inner-Sphere Homogeneous Reductant. [Link]

  • PubMed Central. (n.d.). Ligand-free reductive amination via Pd-coated mechanocatalysis. [Link]

  • Google Patents. (n.d.).
  • ResearchGate. (n.d.). Methods for mono‐selective N‐alkylation of amines using alkyl halides.... [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]

  • MDPI. (n.d.). Stoichiometric Alkane and Aldehyde Hydroxylation Reactions Mediated by In Situ Generated Iron(III)-Iodosylbenzene Adduct. [Link]

  • NIH Public Access. (n.d.). 5. [Link]

  • Peer Reviewed Chemistry Journals. (2020). N- and / or O- Alkylation of Quinazolinone Derivatives. [Link]

Sources

Technical Support Center: Optimizing Reaction Conditions for 2-(Phenylamino)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-(phenylamino)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions to navigate the complexities of this synthesis. Our goal is to empower you with the expertise to optimize your reaction conditions, maximize yields, and ensure the highest purity of your final product.

Introduction

This compound, also known as N-phenyl-alanine, is a crucial building block in the synthesis of various pharmaceuticals and biologically active compounds. Its synthesis, while seemingly straightforward, can present several challenges, from low yields to difficult purifications. This guide will focus on the most common and effective synthetic strategies, primarily the Buchwald-Hartwig amination and reductive amination, providing a comprehensive resource to overcome common experimental hurdles.

Frequently Asked Questions (FAQs)

Here we address some of the common questions that arise during the synthesis of this compound.

Q1: What are the most common synthetic routes to prepare this compound?

A1: The two most prevalent and versatile methods are the Buchwald-Hartwig amination and reductive amination. The Buchwald-Hartwig amination involves a palladium-catalyzed cross-coupling of an aryl halide (e.g., bromobenzene) with 2-aminopropanoic acid (alanine).[1][2] Reductive amination typically involves the reaction of a carbonyl compound (e.g., a phenyl-containing keto-acid) with an amine source in the presence of a reducing agent.[3][4]

Q2: I am observing significant starting material remaining in my Buchwald-Hartwig reaction. What could be the cause?

A2: Incomplete conversion in a Buchwald-Hartwig amination can be due to several factors. Catalyst deactivation is a common issue. Ensure your palladium catalyst and phosphine ligand are of high quality and handled under an inert atmosphere to prevent oxidation. The choice of base is also critical; it must be strong enough to deprotonate the amine but not so strong as to cause side reactions. Additionally, ensure your solvent is anhydrous, as water can interfere with the catalytic cycle.[2][5]

Q3: My reductive amination reaction is producing a complex mixture of products. What are the likely side reactions?

A3: In reductive amination, over-alkylation of the amine can lead to the formation of tertiary amines. Another common side reaction is the reduction of the carboxylic acid to the corresponding alcohol if a harsh reducing agent is used. The choice of a mild and selective reducing agent, such as sodium triacetoxyborohydride, can help minimize these side reactions.[6]

Q4: How can I effectively purify this compound from the reaction mixture?

A4: Purification can often be achieved through a combination of techniques. An initial acid-base extraction is highly effective for separating the amphoteric product from non-polar byproducts. The crude product can then be further purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes.[7] In some cases, column chromatography on silica gel may be necessary, although this can be challenging due to the polar nature of the product.

Troubleshooting Guide

This section provides a systematic approach to diagnosing and resolving common issues encountered during the synthesis of this compound.

Issue 1: Low or No Product Yield
Potential Cause Recommended Solution
Poor quality of reagents Use freshly opened or purified solvents and reagents. Ensure the aryl halide is free of impurities and the alanine is of high purity. For Buchwald-Hartwig, verify the activity of the palladium catalyst.
Sub-optimal reaction temperature Optimize the reaction temperature. Buchwald-Hartwig reactions often require heating (e.g., 80-110 °C), while reductive aminations are typically run at or below room temperature.[8] Monitor the reaction progress by TLC or LC-MS to determine the optimal temperature.
Incorrect choice of base (Buchwald-Hartwig) The choice of base is crucial. Common bases include sodium tert-butoxide, potassium phosphate, and cesium carbonate. The optimal base depends on the specific substrates and ligand used. A screening of different bases may be necessary.
Inefficient reducing agent (Reductive Amination) Use a suitable reducing agent. Sodium triacetoxyborohydride is often a good choice for its mildness and selectivity. Sodium cyanoborohydride can also be used, but requires careful pH control.
Issue 2: Presence of Impurities and Side Products
Potential Cause Recommended Solution
Side reactions Adjust reaction conditions to minimize side reactions. For Buchwald-Hartwig, this may involve using a more selective ligand or a lower reaction temperature. For reductive amination, ensure a slight excess of the amine is used to drive the reaction to completion and minimize over-alkylation.
Incomplete reaction Increase the reaction time or temperature, or add a fresh portion of the catalyst or reducing agent. Monitor the reaction closely to avoid decomposition of the product.
Difficult purification If standard acid-base extraction and recrystallization are insufficient, consider derivatization of the product to a more easily purifiable form (e.g., an ester), followed by deprotection.
Troubleshooting Workflow

TroubleshootingWorkflow start Low Yield or Impure Product check_reagents Verify Reagent Quality and Purity start->check_reagents check_reagents->start Reagents Faulty optimize_conditions Optimize Reaction Conditions (Temp, Time, Concentration) check_reagents->optimize_conditions Reagents OK check_catalyst Evaluate Catalyst/Ligand System (Buchwald-Hartwig) optimize_conditions->check_catalyst Issue Persists check_reductant Select Appropriate Reducing Agent (Reductive Amination) optimize_conditions->check_reductant Issue Persists purification_strategy Refine Purification Strategy (Extraction, Crystallization, Chromatography) check_catalyst->purification_strategy check_reductant->purification_strategy success High Yield, Pure Product purification_strategy->success Optimized

Caption: A workflow for troubleshooting common synthesis issues.

Experimental Protocols

Protocol 1: Buchwald-Hartwig Amination

This protocol describes the synthesis of this compound from 2-aminopropanoic acid (DL-Alanine) and bromobenzene.

Materials:

  • DL-Alanine

  • Bromobenzene

  • Palladium(II) acetate (Pd(OAc)₂)

  • Xantphos (or other suitable phosphine ligand)

  • Cesium carbonate (Cs₂CO₃)

  • Anhydrous 1,4-Dioxane

  • Hydrochloric acid (1 M)

  • Sodium hydroxide (1 M)

  • Ethyl acetate

  • Brine

Procedure:

  • To a dry Schlenk flask under an argon atmosphere, add Pd(OAc)₂ (2 mol%), Xantphos (4 mol%), and Cs₂CO₃ (2.5 equivalents).

  • Add DL-Alanine (1.2 equivalents) to the flask.

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous 1,4-dioxane via syringe.

  • Add bromobenzene (1.0 equivalent) via syringe.

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • Cool the reaction mixture to room temperature and dilute with water.

  • Acidify the aqueous layer with 1 M HCl to pH ~2.

  • Wash the aqueous layer with ethyl acetate to remove non-polar impurities.

  • Basify the aqueous layer with 1 M NaOH to pH ~10-11.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization.

Reaction Mechanism: Buchwald-Hartwig Amination

BuchwaldHartwig Pd0 Pd(0)L2 OxAdd Oxidative Addition Pd0->OxAdd PdII Ar-Pd(II)-X L2 OxAdd->PdII AmineCoord Amine Coordination PdII->AmineCoord PdAmine [Ar-Pd(II)-NHR] L2 AmineCoord->PdAmine RedElim Reductive Elimination PdAmine->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-NHR RedElim->Product Start Ar-X + R-NH2 Start->OxAdd

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Protocol 2: Reductive Amination

This protocol outlines the synthesis via reductive amination of pyruvic acid with aniline.

Materials:

  • Pyruvic acid

  • Aniline

  • Sodium triacetoxyborohydride (STAB)

  • Dichloroethane (DCE) or Tetrahydrofuran (THF)

  • Acetic acid (glacial)

  • Saturated sodium bicarbonate solution

  • Ethyl acetate

  • Brine

Procedure:

  • Dissolve pyruvic acid (1.0 equivalent) and aniline (1.1 equivalents) in DCE or THF in a round-bottom flask.

  • Add a catalytic amount of glacial acetic acid.

  • Stir the mixture at room temperature for 1 hour to allow for imine formation.

  • Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise over 30 minutes.

  • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS.

  • Quench the reaction by slowly adding saturated sodium bicarbonate solution until gas evolution ceases.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization.

References

  • Wikipedia. (2023). Buchwald–Hartwig amination. Retrieved from [Link]

  • ACS Green Chemistry Institute. (n.d.). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Troubleshooting Guides. Retrieved from [Link]

  • Justia Patents. (2015). Process for the purification of 2-phenyl-2-methyl-propanoic acid derivatives. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • PubChem. (n.d.). This compound | C9H11NO2. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 2-phenylpropionic acid. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 2-phenylpropionic acid. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

  • RSC Publishing. (2017). A practical catalytic reductive amination of carboxylic acids. Retrieved from [Link]

  • PRISM BioLab. (2023). Reaction Conditions Optimization: The Current State. Retrieved from [Link]

  • PubMed. (2015). Mechanochemical Buchwald-Hartwig Cross-Coupling Reactions of Aromatic Primary Amines and Their Application to Two-Step One-Pot Rapid Synthesis of Unsymmetrical Triarylamines. Retrieved from [Link]

  • Green Chemistry (RSC Publishing). (2020). One-pot reductive amination of carboxylic acids: a sustainable method for primary amine synthesis. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis and evaluation of 2-phenylamino-1,4-naphthoquinones derivatives as potential hypoglycaemic agents. Retrieved from [Link]

  • ResearchGate. (2019). Synthesis and Pharmacological Activity of S(-)-2-Amino-2-Methyl-3-Phenylpropanoic Acid. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (2023). Machine learning-guided strategies for reaction conditions design and optimization. Retrieved from [Link]

  • Bionano Genomics. (n.d.). Troubleshooting Guides. Retrieved from [Link]

  • International Symposium on Green Chemistry. (n.d.). Reductive amination of aliphatic and benzylic carboxylic acids. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Design, synthesis, and evaluation of novel 2-phenylpropionic acid derivatives as dual COX inhibitory-antibacterial agents. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

  • Google Patents. (n.d.). US4304930A - Process for the preparation of 2-(3-phenoxy-phenyl)-propionic acid.
  • Organic Syntheses. (n.d.). dl-ALANINE. Retrieved from [Link]

  • Semantic Scholar. (2016). Development of a Method for the N-Arylation of Amino Acid Esters with Aryl Triflates. Retrieved from [Link]

  • Pearson. (2023). Show how the amino acid alanine can be synthesized from propanoic.... Retrieved from [Link]

  • Scientific synthetic report of the project IMMOBILIZED WILD-TYPE AND MUTANT AMMONIA-LYASES AND AMINOMUTASES FOR THE PRODUCTION O. (n.d.). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives. Retrieved from [Link]

  • Arctom. (n.d.). CAS NO. 5652-38-0 | 3-(Phenylamino)propanoic acid. Retrieved from [Link]

Sources

Technical Support Center: Catalyst Selection for 2-Anilinopropanoic Acid Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-anilinopropanoic acid. This guide is designed for researchers, chemists, and drug development professionals seeking to optimize their synthetic routes, with a particular focus on catalyst selection to improve reaction yield and purity. Here, we move beyond simple protocols to explain the causal relationships behind experimental choices, offering field-proven insights in a direct question-and-answer format.

Part 1: Frequently Asked Questions (FAQs) - Core Concepts
Q1: What are the primary synthetic routes for 2-anilinopropanoic acid?

The most common and direct method for synthesizing 2-anilinopropanoic acid is through the nucleophilic substitution (SN2) reaction between aniline and a 2-halopropanoic acid, such as 2-chloropropanoic acid or 2-bromopropanoic acid.[1][2] This reaction, a form of N-alkylation, involves the formation of a new carbon-nitrogen bond.

Alternative methods, though less direct for this specific target, include reductive amination of α-keto acids.[2][3] However, the N-alkylation of aniline remains the most prevalent approach in laboratory and industrial settings.

Q2: What is the fundamental mechanism of this N-alkylation reaction?

The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. Aniline, acting as the nucleophile, attacks the electrophilic carbon atom of the 2-halopropanoic acid, displacing the halide leaving group. A base is required to neutralize the hydrohalic acid byproduct and to deprotonate the carboxylic acid, which facilitates the reaction.

However, the reaction environment is complicated by an acid-base equilibrium between the basic aniline and the acidic carboxylic acid. This can form an unreactive ammonium carboxylate salt, sequestering the reactants. Furthermore, aniline's nucleophilicity is moderate because its lone pair of electrons is partially delocalized into the aromatic ring.[4] These factors make catalyst selection paramount for achieving high yields.

Q3: Why is catalyst selection so critical for improving the yield of 2-anilinopropanoic acid?

Catalyst selection is critical for overcoming several inherent challenges in this synthesis:

  • Phase Incompatibility: The reactants and reagents often exist in separate phases. For instance, using an inexpensive inorganic base like sodium hydroxide results in an aqueous phase, while aniline and the halo-acid are typically in an organic solvent. A catalyst is needed to bridge this phase gap.

  • Competing Acid-Base Reaction: Aniline can react with the acidic starting material and the acid byproduct, forming a salt and reducing the concentration of the free, nucleophilic amine. A well-chosen catalytic system ensures the N-alkylation pathway is favored.

  • Side Reactions: The primary product, 2-anilinopropanoic acid, is a secondary amine and can be more nucleophilic than aniline itself, leading to a second alkylation (dialkylation) to form a tertiary amine byproduct. A proper catalyst and controlled conditions can enhance selectivity for the desired mono-alkylation product.[1]

Part 2: Catalyst Selection and Optimization Guide
Q4: What are the most effective classes of catalysts for this synthesis?

The premier catalyst class for the N-alkylation of aniline with halo-acids is Phase Transfer Catalysts (PTCs) .[5] They are highly effective at promoting reactions between components in immiscible liquid-liquid or solid-liquid systems. While metal-based catalysts (e.g., copper, ruthenium) are used for N-alkylation, they are more commonly employed when an alcohol is the alkylating agent, operating via a different mechanism such as transfer hydrogenation.[6][7][8] For the reaction with 2-halopropanoic acids, PTCs offer a greener, more efficient, and cost-effective solution.[5]

Q5: How does a Phase Transfer Catalyst (PTC) function in this specific reaction?

A PTC, typically a quaternary ammonium salt (Q+X-), facilitates the transfer of a reactant from one phase to another where the reaction can occur. In the synthesis of 2-anilinopropanoic acid:

  • An inorganic base (e.g., NaOH) in the aqueous phase deprotonates the 2-chloropropanoic acid, forming a carboxylate anion (Cl-CH(CH₃)COO⁻).

  • This anion is hydrophilic and cannot easily enter the organic phase to react with the aniline.

  • The lipophilic cation (Q+) of the PTC pairs with the carboxylate anion, forming an ion pair [Q+]⁻[OOC-CH(CH₃)-Cl] that is soluble in the organic phase.

  • This ion pair migrates into the organic phase, delivering the deprotonated halo-acid directly to the aniline, where the SN2 reaction proceeds efficiently.

This mechanism avoids the need for harsh, expensive organic bases and allows the use of more benign solvents.[5]

Caption: Mechanism of Phase Transfer Catalysis (PTC).
Q6: Which specific PTCs are recommended, and how do I choose the right one?

Quaternary ammonium salts are the most common choice. The selection depends on balancing lipophilicity and reactivity.

Catalyst TypeSpecific ExamplesKey Characteristics & Best Use Case
Symmetrical Quats Tetrabutylammonium bromide (TBAB), Tetrabutylammonium hydrogen sulfate (TBAHS)Highly versatile and commercially available. TBAB is a great starting point for initial screening due to its balanced properties.
Asymmetrical Quats Methyltributylammonium chloride (MTBAC), Aliquat® 336 (Tricaprylylmethylammonium chloride)Offer greater solubility in organic solvents. Aliquat® 336 is excellent for reactions where the organic phase is very nonpolar.
Phosphonium Salts Tetrabutylphosphonium bromideGenerally more thermally stable than their ammonium counterparts, making them suitable for reactions requiring higher temperatures.

Selection Criteria: Two useful parameters for choosing a PTC are the total number of carbons (C# ) and the q-value .[5]

  • C#: As the C# increases (typically in the 16-32 range), the catalyst becomes more organophilic, increasing its concentration in the organic phase. This is beneficial when the SN2 reaction in the organic phase is the rate-determining step.[5]

  • q-value: This parameter is useful when mass transfer is the rate-limiting step. For many PTC applications, q-values between 1.5 and 1.75 are often optimal.[5]

Part 3: Troubleshooting Guide

This section addresses common issues encountered during the synthesis.

Troubleshooting_Workflow Start Problem: Low Yield or No Reaction Check_Reactants Step 1: Verify Reactants - Purity of Aniline? - Quality of Halo-acid? - Base Concentration Correct? Start->Check_Reactants Check_Catalyst Step 2: Assess Catalyst - Correct PTC chosen? - Catalyst degradation? - Potential poisoning? Check_Reactants->Check_Catalyst Reactants OK Sol_Reactants Solution: - Purify/distill aniline. - Use fresh halo-acid. - Titrate base solution. Check_Reactants->Sol_Reactants Issue Found Sol_Catalyst Solution: - Screen different PTCs (e.g., TBAB, Aliquat 336). - Avoid iodide/tosylate leaving groups. - Increase catalyst loading (1-5 mol%). Check_Catalyst->Sol_Catalyst Issue Found Check_Conditions Step 3: Evaluate Conditions - Temperature too low/high? - Insufficient mixing (stirring)? - Incorrect solvent? Side_Reactions Step 4: Analyze for Byproducts - TLC/LC-MS analysis - Dialkylation observed? - Elimination product present? Check_Conditions->Side_Reactions Conditions OK Sol_Conditions Solution: - Optimize temperature (e.g., 50-80°C). - Ensure vigorous stirring. - Test alternative solvents (Toluene, MTBE). Check_Conditions->Sol_Conditions Issue Found Sol_Side_Reactions Solution: - Use excess aniline (2-3 eq.). - Lower reaction temperature. - Use a weaker base. Side_Reactions->Sol_Side_Reactions Issue Found Check_Catalysts Check_Catalysts Check_Catalysts->Check_Conditions Catalyst OK

Caption: Troubleshooting workflow for 2-anilinopropanoic acid synthesis.
Q7: My reaction yield is very low. What are the most common causes?
  • Cause 1: Ineffective Catalyst Performance. The chosen PTC may not be optimal for your specific solvent system. If using a very non-polar solvent, a more lipophilic catalyst like Aliquat® 336 may be required.

  • Cause 2: Catalyst Poisoning. Certain highly polarizable leaving groups, most notably iodide and tosylate, can "poison" quaternary ammonium catalysts by forming a tight, unreactive ion pair.[5] If you are using 2-iodopropanoic acid, this is a likely culprit. Switching to 2-chloro or 2-bromopropanoic acid is recommended.[1]

  • Cause 3: Insufficient Mixing. PTC reactions occur at the interface between phases. If stirring is not vigorous enough, the interfacial surface area is small, leading to a very slow reaction rate.

  • Cause 4: Incorrect Stoichiometry. An excess of the halo-acid can lead to side reactions, while an insufficient amount will naturally lead to low conversion of aniline.

Q8: I'm seeing a significant amount of a higher molecular weight byproduct. What is it and how can I prevent it?

This is almost certainly the N,N-dialkylated product, where a second molecule of 2-chloropropanoic acid has reacted with the nitrogen of your desired 2-anilinopropanoic acid product.

  • Causality: The secondary amine product can be more nucleophilic than the starting aniline, leading to a faster second alkylation.

  • Solution: Employ Le Châtelier's principle. Use a stoichiometric excess of aniline (e.g., 2 to 3 equivalents). This increases the probability that the halo-acid will collide with a molecule of aniline rather than the product, effectively suppressing the formation of the dialkylated byproduct.[1]

Part 4: Experimental Protocol

This protocol provides a self-validating baseline for the synthesis using a standard phase transfer catalyst.

PTC-Catalyzed Synthesis of 2-Anilinopropanoic Acid

Materials:

  • Aniline (freshly distilled)

  • 2-Chloropropanoic acid

  • Tetrabutylammonium bromide (TBAB)

  • Sodium Hydroxide (NaOH)

  • Toluene

  • Deionized Water

  • Hydrochloric Acid (HCl), 1M

  • Diethyl ether

Procedure:

  • Setup: To a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and thermometer, add aniline (2.0 eq.), 2-chloropropanoic acid (1.0 eq.), and toluene (100 mL).

  • Catalyst & Base Addition: In a separate beaker, prepare a solution of NaOH (2.5 eq.) in deionized water (50 mL). Add the phase transfer catalyst, TBAB (0.05 eq.), to the aqueous base solution and stir until dissolved.

  • Reaction Initiation: Begin vigorous stirring of the organic mixture in the flask (a vortex should be visible). Add the aqueous catalyst/base solution to the reaction flask.

  • Heating & Monitoring: Heat the biphasic mixture to 70-80°C. The reaction is typically complete within 4-8 hours. Monitor the reaction progress by taking small aliquots of the organic layer and analyzing via TLC or LC-MS.

  • Workup:

    • Cool the reaction mixture to room temperature and transfer to a separatory funnel.

    • Separate the organic and aqueous layers.

    • Wash the organic layer with 1M HCl (2 x 50 mL) to remove excess aniline.

    • Extract the combined aqueous layers with diethyl ether (2 x 50 mL) to recover any product.

  • Isolation:

    • Adjust the pH of the original aqueous layer to ~4-5 with concentrated HCl. The product, 2-anilinopropanoic acid, should precipitate as a solid.

    • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product.

  • Purification: If necessary, the product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).

References
  • Benchchem. (2025). Application Notes and Protocols for N-alkylation of Aniline with Long-Chain Alkyl Halides.
  • ACS GCI Pharmaceutical Roundtable. (2026). Phase Transfer Catalysis. Wordpress.
  • TSI Journals. (2017). N-Alkylation of Aniline by Copper-Chromite Catalyzer by Auto-Tran.
  • TSI Journals. (2017). N-Alkylation of Aniline by Copper-Chromite Catalyzer by Auto-Transfer Hydrogen Methodology.
  • ResearchGate. (2025). Catalytic N-Alkylation of Anilines.
  • Organic Syntheses. 2-chloroalkanoic acids of high enantiomeric purity from (s).
  • Google Patents. (N.d.). CN107879925B - Synthesis method of high-purity high-yield L-2-chloropropionic acid.
  • Organic Syntheses. dl-ALANINE.
  • Chemistry LibreTexts. (2022). Synthesis of α-Amino Acids.
  • Chemistry Steps. (N.d.). Reactions of Aniline.
  • Filo. (2024). Using as starting materials 2-chloropropanoic acid, aniline, and 2-naphth...
  • GeeksforGeeks. (2025). Aniline - Structure, Properties, Preparation, Reactions, Uses.
  • Chemistry LibreTexts. (2024). 24.8: Reactions of Arylamines.
  • OpenStax adaptation. (N.d.). 26.3 Synthesis of Amino Acids – Organic Chemistry: A Tenth Edition.

Sources

Technical Support Center: Purification of N-phenyl-alpha-alanine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of N-phenyl-alpha-alanine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with obtaining high-purity N-phenyl-alpha-alanine. Here, you will find troubleshooting guides in a question-and-answer format and detailed experimental protocols grounded in scientific principles.

I. Troubleshooting Guide: Common Purification Issues

This section addresses specific problems you may encounter during the purification of N-phenyl-alpha-alanine, providing potential causes and actionable solutions.

Issue 1: Low Yield of Purified N-phenyl-alpha-alanine

Question: I'm losing a significant amount of my product during purification. What are the likely causes and how can I improve my yield?

Answer: Low yield is a frequent challenge and can stem from several factors throughout the purification workflow.

  • Possible Cause 1: Incomplete Precipitation/Crystallization. The solubility of N-phenyl-alpha-alanine in your chosen solvent system might be higher than anticipated, even at low temperatures.

    • Solution: To maximize crystal formation, ensure a slow cooling process. After an initial cooling period at room temperature, it is beneficial to store the crystallization mixture in a refrigerator (0–4 °C) overnight.[1] If the yield is still low, consider adding a less polar anti-solvent dropwise to the cold solution to further decrease the solubility of your product.

  • Possible Cause 2: Product Loss During Washing. The solvent used to wash the purified crystals might be partially dissolving your product.

    • Solution: Always use ice-cold washing solvents to minimize solubility. Additionally, ensure the volume of the washing solvent is just enough to remove surface impurities.

  • Possible Cause 3: Inefficient Extraction. If you are using liquid-liquid extraction to remove impurities, your N-phenyl-alpha-alanine might be partitioning into the wrong phase or forming emulsions.

    • Solution: Adjust the pH of the aqueous phase. N-phenyl-alpha-alanine is an amino acid and its solubility is pH-dependent. At its isoelectric point, it will have minimum solubility in water, which can be exploited for precipitation. Conversely, adjusting the pH away from the isoelectric point will increase its aqueous solubility for extraction of non-polar impurities with an organic solvent.

  • Possible Cause 4: Adsorption on Filtration Media or Charcoal. If you are using activated charcoal for decolorization, it can adsorb a significant amount of your product.[1]

    • Solution: Use activated charcoal sparingly and only when necessary.[1] Ensure the charcoal is thoroughly filtered off. Consider using a minimal amount and testing the filtrate for product presence before proceeding.

Issue 2: Product is an Oil or Fails to Solidify During Recrystallization

Question: My N-phenyl-alpha-alanine is "oiling out" instead of forming crystals during recrystallization. What's causing this and how can I fix it?

Answer: The formation of an oil instead of a crystalline solid is a common sign of persistent impurities or issues with the crystallization conditions.

  • Possible Cause 1: Presence of Impurities. Impurities can disrupt the crystal lattice formation, leading to an oily product.[1] These can include unreacted starting materials, byproducts from the synthesis, or residual solvents.

    • Solution:

      • Pre-purification: Consider a preliminary purification step like column chromatography to remove the bulk of impurities before attempting recrystallization.[1]

      • Trituration: Try triturating the oil with a solvent in which the desired product is sparingly soluble but the impurities are highly soluble. This can often induce crystallization. Hexane or a mixture of ethyl acetate and hexane can be effective.[2]

  • Possible Cause 2: Supersaturation. A solution that is too concentrated can lead to rapid precipitation, trapping impurities and preventing orderly crystal growth.[1]

    • Solution: Use a slightly larger volume of the solvent to dissolve the crude product.[1] Ensure complete dissolution before initiating the cooling process. A slower cooling rate can also promote the formation of well-defined crystals.

  • Possible Cause 3: Inappropriate Solvent System. The chosen solvent may not be ideal for the crystallization of N-phenyl-alpha-alanine.

    • Solution: Experiment with different solvent systems. A good starting point for amino acids is a mixture of a polar solvent (like water or ethanol) and a less polar co-solvent.[1][2] For Boc-protected phenylalanine, a water-ethanol mixture has been suggested.[2]

Issue 3: Presence of Starting Materials or Byproducts in the Final Product

Question: My final product shows contamination with starting materials (e.g., phenylalanine, phenylating agent) or reaction byproducts. How can I remove these?

Answer: The presence of these impurities indicates that the chosen purification method is not selective enough.

  • Solution 1: Recrystallization. This is often the first line of defense. The key is to choose a solvent system where the solubility of your product and the impurities are significantly different at high and low temperatures. For instance, a patent on L-phenylalanine crystallization suggests that controlling the concentration of sodium chloride in an aqueous solution can improve yield and quality.[3] Another patent describes a mixed solvent system of a primary alcohol and water for the recrystallization of L-phenylalanine crude product.[4]

  • Solution 2: Column Chromatography. If recrystallization fails, column chromatography offers higher resolving power.

    • Stationary Phase: Silica gel is a common choice.

    • Mobile Phase: A gradient of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol) is typically used. The exact ratio will need to be determined empirically, for example by using thin-layer chromatography (TLC) to screen for optimal separation conditions.

  • Solution 3: Acid-Base Extraction. Since N-phenyl-alpha-alanine has both an acidic (carboxylic acid) and a basic (secondary amine) group, its solubility can be manipulated by pH.

    • To remove basic impurities: Dissolve the crude product in an organic solvent and wash with a dilute acid (e.g., 1M HCl). Your product should remain in the organic layer, while basic impurities are extracted into the aqueous layer.

    • To remove acidic impurities: Dissolve the crude product in an organic solvent and wash with a dilute base (e.g., 1M NaHCO₃). Your product should remain in the organic layer, while acidic impurities are extracted into the aqueous layer.

    • To isolate the product: You can also extract your product into an aqueous phase by adjusting the pH and then back-extract it into an organic phase after neutralizing the solution.

Issue 4: Difficulty in Separating Enantiomers (Chiral Separation)

Question: I have a racemic mixture of N-phenyl-alpha-alanine. What are the best methods to separate the D- and L-enantiomers?

Answer: Chiral separation is a critical and often challenging step, especially in drug development where a single enantiomer is typically the active pharmaceutical ingredient.

  • Solution 1: Chiral High-Performance Liquid Chromatography (HPLC). This is a powerful analytical and preparative technique for enantiomeric separation.

    • Chiral Stationary Phases (CSPs): The choice of CSP is crucial. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are widely used for the separation of amino acid enantiomers.[5][6][7] For example, Chiralcel OD and Chiralpak AD have shown good results for separating N-phthaloyl protected phenylalanine enantiomers.[5]

    • Mobile Phase: A common mobile phase for normal-phase chiral HPLC is a mixture of hexane and an alcohol like 2-propanol, often with a small amount of an acid modifier like trifluoroacetic acid (TFA).[5][8]

    • Derivatization: In some cases, derivatizing the amino acid can enhance separation. For instance, using a fluorogenic agent like 4-chloro-7-nitro-1,2,3-benzoxadiazole (NBD-Cl) has been shown to be effective for the enantiomeric separation of chiral amines and amino acids.[6]

  • Solution 2: Diastereomeric Salt Formation and Fractional Crystallization. This classical method involves reacting the racemic mixture with a chiral resolving agent to form diastereomeric salts. These diastereomers have different physical properties, including solubility, which allows them to be separated by fractional crystallization.

    • Chiral Resolving Agents: For an acidic compound like N-phenyl-alpha-alanine, a chiral amine (e.g., (R)-(+)-α-phenylethylamine or (S)-(-)-α-phenylethylamine) can be used as the resolving agent.

    • Procedure: The diastereomeric salts are formed in a suitable solvent. By carefully controlling the temperature and solvent composition, one diastereomer can be selectively crystallized, leaving the other in the mother liquor. The desired enantiomer can then be liberated from the purified diastereomeric salt by treatment with an acid.

II. Frequently Asked Questions (FAQs)

Q1: What are the common impurities I should be aware of when synthesizing N-phenyl-alpha-alanine? A1: Common impurities can arise from the starting materials or side reactions. These may include unreacted L-alanine, excess phenylating agent, and byproducts from side reactions such as di-phenylation.[9][10] If the synthesis involves protection/deprotection steps, incomplete reactions can also lead to impurities.[2]

Q2: What is a good starting solvent system for the recrystallization of N-phenyl-alpha-alanine? A2: A good starting point is a binary solvent system. For similar amino acid derivatives, mixtures of water and a water-miscible organic solvent like methanol or ethanol are often effective.[1][2] You would dissolve the crude product in a minimal amount of the hot "good" solvent and then either cool it or add a "poor" solvent to induce crystallization.

Q3: How can I monitor the purity of my N-phenyl-alpha-alanine during the purification process? A3: Several analytical techniques can be used:

  • Thin-Layer Chromatography (TLC): A quick and easy way to get a qualitative assessment of purity.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative purity information. A reversed-phase C18 column with a mobile phase of water and acetonitrile (often with 0.1% TFA) is a good starting point for achiral analysis. For enantiomeric purity, a chiral column is necessary.[6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of your compound and identify impurities if they are present in sufficient quantity.[11]

  • Mass Spectrometry (MS): Confirms the molecular weight of your product and can be coupled with liquid chromatography (LC-MS) for powerful impurity profiling.[8]

Q4: My purified N-phenyl-alpha-alanine is colored. How can I remove the color? A4: Colored impurities are common.

  • Activated Charcoal: Adding a small amount of activated charcoal to the hot solution during recrystallization can adsorb colored impurities.[1] Use it judiciously as it can also adsorb your product.[1]

  • Column Chromatography: If charcoal treatment is ineffective or leads to significant product loss, column chromatography is a more selective method for removing colored byproducts.

III. Experimental Protocols & Workflows

Protocol 1: Recrystallization of Crude N-phenyl-alpha-alanine

This protocol is a general guideline and may need optimization based on the specific impurities present.

  • Dissolution: In a fume hood, place the crude N-phenyl-alpha-alanine in an Erlenmeyer flask. Add a minimal amount of a suitable solvent (e.g., ethanol-water mixture) and gently warm on a hot plate with stirring until the solid is completely dissolved. Avoid prolonged boiling.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Swirl the flask for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask. This removes insoluble impurities and charcoal.

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature. To maximize crystal formation, subsequently place the flask in a refrigerator (0–4 °C) or an ice bath and leave it undisturbed for several hours or overnight.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the ice-cold crystallization solvent to remove any remaining mother liquor.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Workflow for Purification Strategy Selection

The choice of purification strategy depends on the nature and amount of impurities. The following diagram illustrates a decision-making workflow.

Purification_Workflow Start Crude N-phenyl-alpha-alanine TLC_NMR Analyze purity by TLC/NMR Start->TLC_NMR Decision1 Is the product >95% pure? TLC_NMR->Decision1 Recrystallization Perform Recrystallization Decision1->Recrystallization No Chiral_Sep Chiral Separation (HPLC or Diastereomeric Salt Formation) Decision1->Chiral_Sep Yes, but racemic Decision2 Is the product crystalline and pure? Recrystallization->Decision2 Chromatography Column Chromatography Decision2->Chromatography No (oily or impure) Decision2->Chiral_Sep Yes, but racemic Decision3 Is the product pure? Chromatography->Decision3 Decision3->Recrystallization No, try again Decision3->Chiral_Sep Yes, but racemic Decision4 Is enantiomeric purity sufficient? Chiral_Sep->Decision4 Decision4->Chiral_Sep No, re-purify Final_Product Pure N-phenyl-alpha-alanine Decision4->Final_Product Yes

Sources

Technical Support Center: Purifying 2-(Phenylamino)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 2-(Phenylamino)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for obtaining this compound in high purity. We will move beyond simple procedural lists to explain the underlying scientific principles, ensuring you can adapt and troubleshoot your purification processes effectively.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I can expect when synthesizing this compound?

A1: The impurity profile can vary depending on the synthetic route. However, common impurities often include unreacted starting materials such as aniline and a derivative of propanoic acid, side-products from competing reactions, and residual solvents used in the synthesis or workup. In some cases, over-alkylation products or dimers might be present. Identifying these impurities is a critical first step in designing an effective purification strategy.[1]

Q2: My NMR spectrum shows some unidentifiable peaks. What is the best approach to identify these unknown impurities?

A2: When facing unknown impurities, a multi-pronged analytical approach is best. Techniques like LC-MS (Liquid Chromatography-Mass Spectrometry) can help determine the molecular weights of the impurities, offering clues to their structures.[1] High-resolution mass spectrometry (HRMS) can provide elemental composition. If the impurity can be isolated, even in small amounts, 2D NMR techniques (like COSY and HMQC/HSQC) can be invaluable for full structural elucidation.[1]

Q3: Is recrystallization a suitable method for purifying this compound?

A3: Recrystallization is often an excellent and cost-effective method for purifying solid compounds like this compound.[2] Its success hinges on the principle of differential solubility: the compound should be highly soluble in a chosen solvent at an elevated temperature and significantly less soluble at a lower temperature, while the impurities remain in the solution (mother liquor) upon cooling.[3]

Q4: What are the key characteristics of a good recrystallization solvent?

A4: An ideal solvent for recrystallization should not react with your compound.[3] It should exhibit a steep solubility curve, meaning a significant difference in solubility between hot and cold conditions.[3] The solvent's boiling point should be low enough for easy removal from the purified crystals. Common solvents to screen include ethanol, methanol, water, ethyl acetate, and mixtures thereof.

Troubleshooting Purification Challenges

This section provides a question-and-answer formatted guide to address specific issues you might encounter during your experiments.

Recrystallization Troubleshooting

Q: I've tried several solvents, but my compound either doesn't dissolve when hot or oils out upon cooling. What should I do?

A: "Oiling out" occurs when the solute comes out of solution above its melting point, forming a liquid instead of crystals. This is a common problem.

  • Causality: This often happens when the boiling point of the solvent is too high, or the solubility of the compound in the chosen solvent is excessively high even at room temperature. The cooling process may be too rapid, not allowing for the ordered arrangement of molecules into a crystal lattice.

  • Troubleshooting Steps:

    • Use a Solvent Mixture: Try a binary solvent system. Dissolve your compound in a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is sparingly soluble) until you observe persistent turbidity. Re-heat to dissolve the turbidity and then allow it to cool slowly.

    • Lower the Temperature of Dissolution: Use a larger volume of solvent to dissolve your compound at a temperature below its melting point. This may require more solvent but can prevent oiling out.

    • Scratch the Flask: Use a glass rod to scratch the inside of the flask at the liquid-air interface. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

    • Seed Crystals: If you have a small amount of pure product, add a tiny crystal to the cooled, supersaturated solution to induce crystallization.

Q: My recrystallization yielded very fine needles that are difficult to filter and wash. How can I obtain larger crystals?

A: The formation of very fine crystals is typically due to rapid cooling and a high degree of supersaturation.

  • Causality: When a solution is cooled too quickly, many crystal nuclei form simultaneously, leading to the growth of a large number of small crystals.

  • Troubleshooting Steps:

    • Slow Cooling: After dissolving the compound, allow the flask to cool slowly to room temperature on the benchtop. Do not immediately place it in an ice bath. Insulating the flask with a cloth or placing it in a warm water bath that is allowed to cool to ambient temperature can further slow the process.

    • Reduce Supersaturation: Use slightly more solvent than the minimum required for dissolution at the elevated temperature. This will result in a less supersaturated solution upon cooling, favoring the growth of larger, more well-defined crystals.

Chromatography Troubleshooting

Q: I'm using column chromatography to purify my product, but I'm getting poor separation between my compound and an impurity. What adjustments can I make?

A: Poor separation in column chromatography can be due to several factors, including the choice of stationary and mobile phases, as well as the column packing and loading technique.[4]

  • Causality: The separation of compounds on a silica gel column is based on their polarity.[4] If your product and impurity have very similar polarities, they will elute at similar times.

  • Troubleshooting Workflow:

    G start Poor Separation Observed check_tlc Optimize Mobile Phase with TLC start->check_tlc column_params Check Column Parameters start->column_params consider_other_chrom Consider Alternative Chromatography start->consider_other_chrom change_solvent Adjust Solvent Polarity (e.g., change ratio of hexane/ethyl acetate) check_tlc->change_solvent Fine-tune try_different_system Try a Different Solvent System (e.g., dichloromethane/methanol) check_tlc->try_different_system Drastic Change Needed repack_column Repack Column Carefully column_params->repack_column Poor Packing reduce_loading Reduce Sample Load column_params->reduce_loading Overloading ion_exchange Ion-Exchange Chromatography consider_other_chrom->ion_exchange For Charged Species hplc Preparative HPLC consider_other_chrom->hplc For High Purity

    Caption: Troubleshooting workflow for poor chromatographic separation.

  • Step-by-Step Guidance:

    • Optimize the Mobile Phase: Before running a large column, use Thin Layer Chromatography (TLC) to screen different solvent systems. Aim for a solvent system that gives your product an Rf value of around 0.3-0.4 and provides the best possible separation from the impurity.

    • Adjust Solvent Polarity Gradually: If the spots are too close, try small adjustments to the polarity of your mobile phase. For a normal-phase system (silica gel), increasing the proportion of the more polar solvent (e.g., ethyl acetate in a hexane/ethyl acetate mixture) will move both spots further up the plate.

    • Consider a Different Solvent System: Sometimes, a complete change of solvents is necessary. For example, if you are using a hexane/ethyl acetate system, you might try a dichloromethane/methanol system.

    • Column Packing and Loading: Ensure your column is packed uniformly without any air bubbles. Load your sample in a minimal amount of solvent to ensure a narrow starting band.

    • Alternative Chromatographic Techniques: For amino acids, ion-exchange chromatography can be a powerful technique, separating molecules based on their net charge at a specific pH.[5][6] For achieving very high purity, preparative High-Performance Liquid Chromatography (HPLC) is an excellent option.[7]

Experimental Protocols

Protocol 1: Recrystallization of this compound
  • Solvent Selection: In a small test tube, add approximately 50 mg of the crude this compound. Add a potential recrystallization solvent (e.g., ethanol/water mixture) dropwise while heating in a water bath until the solid dissolves.

  • Dissolution: In an Erlenmeyer flask, add the crude solid and the chosen solvent. Heat the mixture on a hot plate with stirring. Add the solvent in portions until the solid is just dissolved.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration through a fluted filter paper to remove them.

  • Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place the flask in an ice-water bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the crystals in a vacuum oven at a suitable temperature.

Protocol 2: Purity Assessment by HPLC
  • Instrumentation: A standard HPLC system with a UV detector and a C18 reverse-phase column is typically used.[8][9]

  • Mobile Phase Preparation: A common mobile phase is a mixture of acetonitrile and water (often with 0.1% formic acid or trifluoroacetic acid to improve peak shape).[9] The exact ratio should be optimized for the specific separation.

  • Sample Preparation: Prepare a stock solution of your purified this compound in a suitable solvent (e.g., acetonitrile or the mobile phase) at a concentration of approximately 1 mg/mL. Further dilute to a working concentration of around 0.1 mg/mL.[9]

  • Analysis: Inject the sample onto the HPLC system. The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.[9]

Data Presentation

Table 1: Solvent Screening for Recrystallization

Solvent SystemSolubility (Hot)Solubility (Cold)Crystal Formation
WaterPoorPoorN/A
EthanolHighModerateSmall Needles
Ethyl AcetateModerateLowGood Crystals
9:1 Ethanol/WaterHighLowLarge Prisms
HexanePoorPoorN/A

Visualization of the Purification Workflow

Sources

Technical Support Center: Storage and Handling of 2-(Phenylamino)propanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-(Phenylamino)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this compound in your experiments. Here, we will delve into the causality behind storage recommendations, troubleshoot common degradation issues, and provide validated protocols to assess the stability of your samples.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for solid this compound?

For solid this compound, it is recommended to store it in a cool, dry, and well-ventilated area.[1][2] The container should be tightly sealed to prevent moisture absorption and contamination. Storage at -20°C is advisable for long-term stability, as this minimizes the rate of potential degradation reactions.[3]

Q2: How should I store solutions of this compound?

Aqueous solutions of compounds similar to this compound are not recommended to be stored for more than one day.[3] If you must store a solution, it should be kept at a low temperature (2-8°C) for a very short period. For longer-term storage, consider preparing aliquots and freezing them at -20°C or -80°C. However, be aware that freeze-thaw cycles can degrade the compound. It is always best to prepare solutions fresh.

Q3: What are the main factors that can cause this compound to degrade?

The primary factors that can lead to the degradation of this compound are exposure to light (photodegradation), high temperatures, extreme pH conditions, and contact with strong oxidizing agents.[4][5][6] The secondary amine and the phenyl ring in the molecule are particularly susceptible to oxidation.

Q4: Is this compound sensitive to light?

Yes, compounds with aromatic rings and amino acid structures can be susceptible to photodegradation.[3][7] It is recommended to store the compound in an amber vial or a light-blocking container to minimize exposure to UV and visible light.

Q5: What solvents are compatible with this compound?

For creating stock solutions, it is best to use high-purity solvents. Depending on the experimental needs, solvents like water, PBS (pH 7.2), or organic solvents such as acetonitrile and methanol can be used.[3][8] The stability of the compound can vary in different solvents, so it is crucial to perform a stability study if the solution is to be stored for any length of time.

Troubleshooting Guide: Degradation Issues

Encountering unexpected results in your experiments? Degradation of this compound could be a contributing factor. This section provides insights into potential degradation pathways and how to troubleshoot them.

Issue 1: Loss of Potency or Altered Biological Activity

If you observe a decrease in the expected biological effect of your compound, it may have degraded. The primary suspects are oxidation and hydrolysis.

Potential Degradation Pathways:

  • Oxidation: The secondary amine and the electron-rich phenyl ring are prone to oxidation. This can be accelerated by exposure to air (oxygen), metal ions, or oxidizing agents. Oxidation of the phenyl ring can lead to the formation of hydroxylated byproducts.[4]

  • Photodegradation: Exposure to light, especially UV radiation, can induce degradation. The mechanism can be complex and pH-dependent, potentially leading to deamination or other structural changes.[9]

  • Hydrothermal Degradation: While less common in standard storage, high temperatures in aqueous solutions can lead to deamination and decarboxylation.[10][11]

Troubleshooting Workflow:

Troubleshooting Workflow for Degradation of this compound start Start: Suspected Degradation (e.g., loss of activity, unexpected peaks in analysis) check_storage Review Storage Conditions: - Temperature (cool, -20°C?) - Light (amber vial?) - Atmosphere (inert gas?) - Container (tightly sealed?) start->check_storage Step 1 check_handling Review Handling Procedures: - Freshly prepared solutions? - Purity of solvents? - Exposure to contaminants (e.g., metal ions)? - pH of solution? start->check_handling Step 1 run_analysis Perform Chemical Analysis (e.g., HPLC, LC-MS) on suspect sample and a fresh, reliable standard. check_storage->run_analysis Step 2 check_handling->run_analysis compare_results Compare Results: - Purity of suspect sample vs. standard? - Presence of new peaks in suspect sample? run_analysis->compare_results Step 3 degradation_confirmed Degradation Confirmed compare_results->degradation_confirmed If purity is low or extra peaks are present no_degradation No Significant Degradation Detected compare_results->no_degradation If purity is high and no extra peaks implement_changes Implement Corrective Actions: - Optimize storage conditions (see Table 1) - Refine handling protocols - Use fresh samples for experiments degradation_confirmed->implement_changes Step 4 investigate_other Investigate Other Experimental Variables: - Assay conditions - Reagent stability - Cell line integrity, etc. no_degradation->investigate_other implement_changes->start Re-evaluate if issues persist

Caption: Troubleshooting workflow for suspected degradation of this compound.

Issue 2: Appearance of Unknown Peaks in Chromatographic Analysis

The presence of new peaks in your analytical run (e.g., by HPLC) is a strong indicator of degradation or contamination.

Potential Degradation Products:

  • Oxidized Species: Look for peaks with slightly different retention times, which could correspond to hydroxylated or N-oxide forms of the parent compound.

  • Deamination Products: The loss of the amino group would result in a more non-polar compound.

  • Decarboxylation Products: The loss of the carboxyl group would also lead to a more non-polar product.

Proposed Degradation Pathways:

Proposed Degradation Pathways of this compound parent This compound oxidized_ring Hydroxylated Phenyl Derivatives parent->oxidized_ring Oxidation (O₂, metal ions) n_oxide N-Oxide Derivative parent->n_oxide Oxidation deaminated Phenylpropanoic Acid parent->deaminated Deamination (hydrothermal, photolytic) decarboxylated N-Phenylethylamine parent->decarboxylated Decarboxylation (hydrothermal)

Caption: Potential degradation pathways for this compound.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method

To quantitatively assess the stability of this compound, a stability-indicating HPLC method is crucial. This method should be able to separate the intact compound from its potential degradation products.[12][13]

Materials:

  • High-purity this compound reference standard

  • HPLC-grade acetonitrile and water

  • HPLC-grade formic acid

  • C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • HPLC system with UV detector

Method:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic acid in Water

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Chromatographic Conditions (Starting Point):

    • Gradient: 5% B to 40% B over 15 minutes

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection: UV at 215 nm

    • Injection Volume: 10 µL

  • Sample Preparation:

    • Prepare a stock solution of this compound in the initial mobile phase composition (95:5 Mobile Phase A:Mobile Phase B).

    • For the stability study, subject aliquots of the stock solution to stress conditions (e.g., heat, light, acid/base hydrolysis, oxidation).

  • Analysis:

    • Inject the stressed samples and an unstressed control sample.

    • Monitor for the appearance of new peaks and a decrease in the peak area of the parent compound.

This method is a starting point and may require optimization for your specific instrumentation and degradation products.[8]

Data Summary

Table 1: Recommended Storage Conditions and Incompatibilities

ParameterSolid CompoundIn Solution
Temperature -20°C (long-term) or cool, dry place (short-term)2-8°C (short-term, <24h), -20°C or -80°C (longer-term, single use aliquots)
Light Protect from light (use amber vials)Protect from light (use amber vials)
Atmosphere Tightly sealed containerConsider purging with inert gas (e.g., argon, nitrogen) for sensitive applications
pH N/AAvoid extreme pH; stability is likely best near neutral pH.[14][15]
Incompatibilities Strong oxidizing agents[5][6]Strong oxidizing agents, potential for reaction with certain metal ions

References

  • Carl ROTH. (n.d.). Safety Data Sheet: 2-Amino-3-phenylpropanoic acid. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]

  • Remucal, C. K., & McNeill, K. (2011). Photosensitized amino acid degradation in the presence of riboflavin and its derivatives. Environmental Science & Technology, 45(12), 5230–5237. [Link]

  • Grubb, M. A., & Abel, R. L. (2019). Non-proteinaceous hydrolase comprised of a phenylalanine metallo-supramolecular amyloid-like structure. Nature Communications, 10(1), 4303. [Link]

  • Moloney, J. N., & Murphy, B. (2021). Oxidation of phenylalanine into different tyrosine isoforms due to the activity of the phenylalanine hydroxylase enzyme or under conditions of oxidative stress (mainly via hydroxyl free radicals). Redox Biology, 48, 102182. [Link]

  • DiRocco, D. A., & Rovis, T. (2012). Photocatalytic modification of amino acids, peptides, and proteins. Accounts of Chemical Research, 45(7), 1071–1081. [Link]

  • US Patent US3867436A. (1975). Method of preparing phenylalanine.
  • Biology LibreTexts. (2022, April 26). 18.5: Pathways of Amino Acid Degradation. [Link]

  • N'JOY Biochemistry. (2021, December 18). 7: Overview of Phenylalanine & Tyrosine metabolism | Amino Acid Metabolism [Video]. YouTube. [Link]

  • Zamora, I., & Gracia, I. (2019). Formation of phenylacetic acid and benzaldehyde by degradation of phenylalanine in the presence of lipid hydroperoxides. Food Chemistry, 295, 1-7. [Link]

  • Eagle Biosciences. (n.d.). Phenylalanine, Tyrosine & Tryptophan HPLC Assay. Retrieved from [Link]

  • Wikipedia. (n.d.). Phenylalanine hydroxylase. Retrieved from [Link]

  • Nishino, H., Kosaka, A., & Inoue, Y. (2002). Absolute asymmetric photoreactions of aliphatic amino acids by circularly polarized synchrotron radiation: critically pH-dependent photobehavior. Journal of the American Chemical Society, 124(39), 11618–11624. [Link]

  • Kruse, A., & Schwarze, M. (2021). Hydrothermal Degradation of Amino Acids. ChemSusChem, 14(20), 4355-4371. [Link]

  • Wu, C. Y., & Berg, C. P. (1950). Resolution of racemic phenylalanine. Journal of Biological Chemistry, 185(1), 483-487. [Link]

  • Amino Acid Degradation. (n.d.). Retrieved from [Link]

  • Wu, G. (2023). Biochemistry, Amino Acid Synthesis and Degradation. In StatPearls. StatPearls Publishing. [Link]

  • Dong, M. W. (2020). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC North America, 38(10), 554-565. [Link]

  • AMS Biopharma. (2025). Stability-indicating methods for peptide drug analysis. Retrieved from [Link]

  • Kruse, A., & Schwarze, M. (2021). Hydrothermal Degradation of Amino Acids. ChemSusChem, 14(20), 4355–4371. [Link]

  • Zamora, I., & Gracia, I. (2019). Formation of phenylacetic acid and benzaldehyde by degradation of phenylalanine in the presence of lipid hydroperoxides: New routes in the amino acid degradation pathways initiated by lipid oxidation products. Food Chemistry, 295, 1-7. [Link]

  • Friedman, M. (2000). Effect of pH on the stability of plant phenolic compounds. Journal of Agricultural and Food Chemistry, 48(6), 2101-2110. [Link]

  • Ouma, G. O. (2025). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. International Journal of Pharmaceutical Sciences and Research, 16(1), 1-10. [Link]

Sources

troubleshooting guide for the synthesis of arylpropionic acids

Author: BenchChem Technical Support Team. Date: January 2026

A-A-A

This troubleshooting guide is designed for researchers, scientists, and drug development professionals actively engaged in the synthesis of arylpropionic acids, a critical class of non-steroidal anti-inflammatory drugs (NSAIDs). As a Senior Application Scientist, my goal is to provide you with not just procedural fixes, but a deeper understanding of the chemical principles at play, enabling you to diagnose and resolve issues effectively.

Section 1: Low Reaction Yield or Stalled Reactions

Low product yield is one of the most common frustrations in synthetic chemistry. Before repeating a reaction, a systematic approach to identifying the root cause is essential.

Question: My palladium-catalyzed carbonylation reaction for producing an arylpropionic acid is giving very low yields. What are the likely causes and how can I improve it?

Answer:

Low yields in palladium-catalyzed carbonylations for arylpropionic acid synthesis often stem from issues with the catalyst, ligands, reaction conditions, or starting materials. Here’s a breakdown of potential culprits and solutions:

  • Catalyst and Ligand Choice: The combination of the palladium source (e.g., Pd(OAc)₂) and the phosphine ligand is critical for both the initial Heck reaction (if starting from an aryl halide and an alkene) and the subsequent carbonylation step.[1]

    • Expert Insight: Not all phosphine ligands are created equal for this two-step, one-pot synthesis. For instance, ligands like P(o-tolyl)₃ and Johnphos might facilitate the Heck reaction but fail to promote the subsequent carbonylation.[1] Conversely, bulky bidentate phosphines or specialized ligands like neoisopinocampheyldiphenylphosphine (NISPCDPP) have been shown to be highly effective for both steps, leading to good overall yields.[1] If your current ligand system is underperforming, consider screening other commercially available or literature-reported ligands.

    • Troubleshooting Steps:

      • Verify Catalyst and Ligand Purity: Ensure your palladium source and phosphine ligand are not degraded. Old or improperly stored reagents can lead to catalyst deactivation.

      • Optimize Ligand: If feasible, experiment with different phosphine ligands. A small screening can often identify a more suitable ligand for your specific substrate.

  • Reaction Conditions:

    • Carbon Monoxide Pressure: The pressure of carbon monoxide is a critical parameter in the carbonylation step. Insufficient pressure can lead to a stalled reaction. Typical pressures range from 20 to 40 bar.[1]

    • Temperature: While higher temperatures can increase reaction rates, they can also lead to side reactions and decomposition of the catalyst or product. Optimization of the reaction temperature is often necessary.

    • Solvent: The choice of solvent can significantly impact the solubility of reactants and the stability of the catalytic species. Dioxane has been identified as a good solvent for these types of reactions due to its water solubility and appropriate boiling point.[1]

    • Acid Co-catalyst: The presence of an acid, such as HCl, is often required to facilitate the hydroxycarbonylation step.[1] Ensure the correct stoichiometry of the acid is used.

  • Substrate Reactivity:

    • Aryl Halide: The reactivity of the aryl halide can influence the reaction rate. Aryl iodides are generally more reactive than aryl bromides, which are more reactive than aryl chlorides. If you are using a less reactive halide, you may need to use a more active catalyst system or harsher reaction conditions.

    • Steric Hindrance: Steric hindrance on the aryl ring or the propionic acid precursor can slow down the reaction.

Section 2: Impurity Profile and Purification Challenges

The purity of the final arylpropionic acid is paramount, especially in a pharmaceutical context. Understanding the potential impurities can guide purification strategies.

Question: I've successfully synthesized my target arylpropionic acid, but I'm struggling to remove a persistent impurity. What are the common impurities and how can I purify my product?

Answer:

Impurities in arylpropionic acid synthesis can originate from starting materials, side reactions, or degradation of the product. Common impurities include isomers, related carboxylic acids, and residual starting materials.[2]

  • Common Impurities:

    • Isomeric Impurities: In palladium-catalyzed carbonylations of styrenes, the formation of the linear isomer (3-arylpropionic acid) alongside the desired branched isomer (2-arylpropionic acid) is a common issue.[1] The choice of ligand can significantly influence the regioselectivity of this step.[1]

    • Starting Material Impurities: Unreacted starting materials or impurities present in the initial reagents can carry through the synthesis. For example, in the synthesis of ibuprofen, impurities from the starting 4'-isobutylacetophenone can lead to related organic impurities in the final product.[2]

    • Side-Reaction Products: Depending on the synthetic route, various side reactions can occur. For example, in Friedel-Crafts acylation routes, regioisomers of the acylated product can be formed.

    • Degradation Products: Arylpropionic acids can degrade under certain conditions, especially during workup or purification. For instance, in formulations, ibuprofen can react with excipients like glycerol to form ester impurities.[3][4]

  • Purification Strategies:

    • Recrystallization: This is often the most effective method for purifying solid arylpropionic acids. The choice of solvent is critical and may require some experimentation.

    • Column Chromatography: For difficult separations, silica gel column chromatography can be employed. A suitable solvent system will need to be developed using thin-layer chromatography (TLC).[5]

    • Acid-Base Extraction: The acidic nature of the carboxylic acid group can be exploited for purification. Dissolving the crude product in a suitable organic solvent and washing with a basic aqueous solution (e.g., sodium bicarbonate) will extract the desired acid into the aqueous layer. The aqueous layer can then be acidified to precipitate the pure arylpropionic acid, which can be collected by filtration.

Impurity Type Potential Source Suggested Purification Method
Linear IsomerNon-regioselective carbonylationRecrystallization, Column Chromatography
Unreacted Starting MaterialIncomplete reactionColumn Chromatography, Acid-Base Extraction
Side-Reaction ByproductsCompeting reaction pathwaysRecrystallization, Column Chromatography
Degradation ProductsHarsh workup or storage conditionsRecrystallization

Section 3: Stereochemistry and Enantiomeric Purity

Many arylpropionic acids are chiral, with the (S)-enantiomer typically being the more pharmacologically active form.[6] Achieving high enantiomeric purity is a key challenge.

Question: My synthesis of a chiral arylpropionic acid is producing a racemic mixture. What are the common strategies for obtaining the desired enantiomer?

Answer:

There are several approaches to obtaining enantiomerically pure arylpropionic acids, including asymmetric synthesis and chiral resolution.

  • Asymmetric Synthesis: This involves using a chiral catalyst or auxiliary to selectively produce one enantiomer.

    • Catalytic Asymmetric Synthesis: The use of chiral ligands in transition metal-catalyzed reactions is a powerful strategy. For example, asymmetric hydrogenation of a suitable prochiral precursor using a chiral catalyst can yield the desired enantiomer with high enantiomeric excess.

    • Chiral Auxiliary-Based Synthesis: This method involves attaching a chiral auxiliary to the substrate, which directs the stereochemical outcome of a subsequent reaction. The auxiliary is then removed to yield the enantiomerically enriched product.

  • Chiral Resolution: This involves separating a racemic mixture into its individual enantiomers.

    • Diastereomeric Salt Formation: This classic method involves reacting the racemic acid with a chiral base to form diastereomeric salts. These salts have different physical properties (e.g., solubility) and can be separated by fractional crystallization. The desired enantiomer of the acid can then be recovered by treating the separated salt with a strong acid.

    • Enzymatic Resolution: Enzymes, such as lipases and esterases, can be used to selectively react with one enantiomer of a racemic mixture.[7][8] For example, an esterase can be used for the kinetic resolution of a racemic ester of an arylpropionic acid, selectively hydrolyzing one enantiomer to the acid while leaving the other as the ester.[7][8] These can then be separated.

Experimental Protocols & Visualizations

Workflow for Troubleshooting Low Yield in a Palladium-Catalyzed Carbonylation

Troubleshooting_Workflow start Low Yield Observed check_reagents Verify Purity of: - Palladium Catalyst - Phosphine Ligand - Solvents - Starting Materials start->check_reagents check_conditions Review Reaction Conditions: - CO Pressure - Temperature - Reaction Time - Stirring check_reagents->check_conditions Reagents OK failure Yield Still Low check_reagents->failure Reagents Degraded optimize_conditions Systematically Vary: - Temperature - Pressure - Catalyst Loading check_conditions->optimize_conditions Conditions Deviated analyze_byproducts Identify Byproducts by NMR, LC-MS, etc. check_conditions->analyze_byproducts Conditions as per Protocol optimize_ligand Screen Different Phosphine Ligands success Improved Yield optimize_ligand->success optimize_conditions->success analyze_byproducts->optimize_ligand Side Reactions Identified analyze_byproducts->optimize_conditions Incomplete Conversion failure->start Restart with Fresh Reagents

Sources

Technical Support Center: Purification of 2-Anilinopropanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for synthetic chemistry. This guide is designed for researchers, scientists, and drug development professionals encountering challenges in achieving high purity for synthesized 2-anilinopropanoic acid. We will explore common issues and provide robust, field-proven troubleshooting strategies and detailed protocols. Our focus is on the causality behind experimental choices to empower you to adapt and optimize these methods for your specific needs.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I might find in my crude 2-anilinopropanoic acid?

A1: The impurity profile of your crude product is intrinsically linked to your synthetic route. For common syntheses, such as the reductive amination of pyruvate with aniline or the nucleophilic substitution of a 2-halopropanoic acid with aniline, the primary impurities typically include:

  • Unreacted Starting Materials: Residual aniline and 2-bromopropanoic acid (or its salt) are common.

  • Over-alkylation Byproducts: Di-substituted products where a second molecule of 2-propanoic acid has reacted with the nitrogen of 2-anilinopropanoic acid.

  • Solvent Residues: Residual organic solvents used in the reaction or initial work-up.

  • Reagent-Related Impurities: Byproducts from reducing agents or other reagents used in the synthesis.

Identifying these is the first critical step in designing an effective purification strategy.

Q2: What analytical techniques should I use to assess the purity of my sample and identify unknown impurities?

A2: A multi-faceted analytical approach is essential for a comprehensive purity assessment.[1] We recommend a combination of the following techniques:

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for purity analysis, allowing for the separation and quantification of the main product from its impurities.[2][3] A reversed-phase method is typically most effective.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR provides detailed structural information, confirming the identity of your desired product and helping to elucidate the structure of unknown impurities.[4]

  • Mass Spectrometry (MS): Often coupled with HPLC (LC-MS), this technique provides the molecular weight of your compound and its impurities, which is invaluable for identification.[2][3]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Useful for confirming the presence of key functional groups (e.g., carboxylic acid O-H, N-H, C=O) and providing a "fingerprint" of the compound.

A summary of these methods is presented in the table below.

Analytical MethodPurposeTypical Information Provided
HPLC Separate and quantify non-volatile impurities.[5]Purity (as % area), presence of starting materials, byproducts.
NMR Confirm molecular structure and identify organic impurities.[4]Structural confirmation, ratio of impurities to product.
LC-MS Determine molecular weight and identify unknown impurities.[2]Molecular weight confirmation of the main component and impurities.

Troubleshooting Guides: Purification Strategies

A logical, stepwise approach to purification is the most efficient path to achieving high purity. The following decision tree outlines a recommended strategy.

G start Crude 2-Anilinopropanoic Acid purity_check1 Assess Purity (e.g., HPLC/TLC) start->purity_check1 acid_base Purity <95%? Perform Acid-Base Extraction purity_check1->acid_base Yes recrystallize Purity <99%? Perform Recrystallization purity_check1->recrystallize No purity_check2 Assess Purity acid_base->purity_check2 purity_check2->recrystallize Yes final_product High-Purity Product (>99.5%) purity_check2->final_product No, Purity >99% purity_check3 Assess Purity recrystallize->purity_check3 chromatography Purity <99.5% or closely related impurities? Consider Preparative Chromatography purity_check3->chromatography Yes purity_check3->final_product No, Purity >99.5% chromatography->final_product

Caption: Decision tree for selecting a purification strategy.

Q3: My initial purity is low (<95%) and contains significant starting material. What is the most effective first-pass purification method?

A3: Acid-base extraction is the most powerful initial technique for purifying 2-anilinopropanoic acid.[6][7] This method leverages the acidic nature of the carboxylic acid functional group to separate it from neutral or basic impurities.

Causality: The fundamental principle is that ionic salts are highly soluble in water, whereas neutral organic molecules are typically more soluble in organic solvents.[6][7] By adding a weak base (e.g., sodium bicarbonate), you can deprotonate the carboxylic acid of your target compound, forming a water-soluble sodium salt. Neutral impurities, such as residual aniline (which is a very weak base and not significantly protonated by bicarbonate) or over-alkylation byproducts, will remain in the organic layer.[8][9]

This allows for a clean separation. Subsequently, acidifying the aqueous layer re-protonates the carboxylate, causing the now neutral and less water-soluble 2-anilinopropanoic acid to precipitate, free from the initial impurities.

G start 1. Dissolve Crude Product in Organic Solvent (e.g., Ethyl Acetate) add_base 2. Add Aqueous NaHCO₃ and Shake in Separatory Funnel start->add_base separate 3. Separate Layers add_base->separate organic_layer Organic Layer: Contains Neutral Impurities (Discard) separate->organic_layer Top/Bottom layer aqueous_layer Aqueous Layer: Contains Sodium 2-Anilinopropanoate separate->aqueous_layer depending on solvent acidify 4. Acidify Aqueous Layer with HCl to ~pH 3-4 aqueous_layer->acidify precipitate 5. Collect Precipitate (Pure Product) via Filtration acidify->precipitate

Caption: Workflow for acid-base extraction purification.

Q4: I've performed an extraction, but my product is still not pure enough. What's the next step?

A4: Recrystallization is the ideal second step to further enhance purity, particularly for removing impurities with similar acidity but different solubility profiles.[10][11]

Causality: Recrystallization works by dissolving the impure solid in a minimum amount of a hot solvent in which the compound has high solubility at high temperatures and low solubility at low temperatures.[11] As the saturated solution slowly cools, the solubility of the desired compound decreases, and it forms a crystal lattice. This process is highly selective, and molecules of the impurity, which are present in a much lower concentration, tend to remain in the solution (the "mother liquor").[10]

Q5: How do I choose the right recrystallization solvent?

A5: The ideal solvent is one that dissolves the compound poorly at room temperature but very well at its boiling point. For 2-anilinopropanoic acid, which has both polar (acid, amine) and non-polar (phenyl ring) characteristics, a moderately polar solvent or a mixed-solvent system is often effective.

Experimental Protocol: Solvent Screening

  • Place ~20-30 mg of your crude product into several small test tubes.

  • To each tube, add a different solvent (e.g., water, ethanol, isopropanol, ethyl acetate, toluene) dropwise at room temperature, shaking after each addition. A good candidate will not dissolve the solid after adding ~0.5 mL.

  • Heat the tubes that did not show dissolution. A good solvent will dissolve the solid completely at or near its boiling point.

  • Allow the clear, hot solutions to cool slowly to room temperature, then place them in an ice bath. The best solvent will yield a high quantity of crystalline solid.

SolventBoiling Point (°C)PolarityComments
Water 100HighMay be suitable, but solubility might be low even when hot.
Ethanol 78HighOften a good choice for amino acids.
Isopropanol 82MediumA common and effective recrystallization solvent.
Ethyl Acetate 77MediumGood for compounds with moderate polarity.
Toluene 111LowMay be used as an anti-solvent in a two-solvent system.
Q6: For achieving very high purity (>99.5%), what advanced techniques can I use?

A6: When impurities are structurally very similar to the product and cannot be removed by extraction or recrystallization, preparative column chromatography is the method of choice.[12]

Causality: Chromatography separates compounds based on their differential partitioning between a stationary phase (e.g., silica gel) and a mobile phase (a solvent system).[13] By carefully selecting the mobile phase, you can change the elution time of your compound relative to the impurities, allowing for their physical separation into different fractions. For 2-anilinopropanoic acid, a normal-phase separation on silica gel using a mobile phase like ethyl acetate/hexanes with a small amount of acetic acid would be a logical starting point.

Detailed Experimental Protocols

Protocol 1: Acid-Base Extraction of 2-Anilinopropanoic Acid
  • Dissolution: Dissolve the crude 2-anilinopropanoic acid (~5.0 g) in a suitable organic solvent like ethyl acetate or diethyl ether (100 mL) in a 250 mL separatory funnel. If the solid is not fully soluble, add more solvent.

  • Base Wash: Add 50 mL of a saturated aqueous sodium bicarbonate (NaHCO₃) solution to the funnel. Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release CO₂ pressure.[14]

  • Separation: Allow the layers to separate fully. Drain the lower aqueous layer into a clean Erlenmeyer flask.

  • Re-extraction: Repeat the extraction of the organic layer with another 25 mL portion of saturated NaHCO₃ solution. Combine this aqueous extract with the first one.[14] The organic layer, containing neutral impurities, can now be discarded.

  • Backwash: To remove any entrained neutral impurities from the combined aqueous extracts, add 25 mL of the organic solvent (e.g., ethyl acetate) back to the flask, shake, and discard the organic layer.[14]

  • Precipitation: Cool the aqueous solution in an ice bath. Slowly add 6M hydrochloric acid (HCl) dropwise with stirring until the pH of the solution is approximately 3-4 (check with pH paper). A precipitate of the purified product should form.

  • Isolation: Collect the solid product by vacuum filtration, washing the filter cake with a small amount of cold deionized water to remove residual salts.

  • Drying: Dry the purified product in a vacuum oven at a moderate temperature (e.g., 50-60 °C) to a constant weight.

Protocol 2: Recrystallization of 2-Anilinopropanoic Acid
  • Solvent Addition: Place the crude or extracted 2-anilinopropanoic acid (~2.0 g) in a 100 mL Erlenmeyer flask with a stir bar. Add the chosen solvent (e.g., isopropanol) in small portions (~20 mL to start).

  • Dissolution: Heat the mixture on a hot plate with stirring. Continue to add small portions of the hot solvent dropwise until the solid just completely dissolves.[10] Avoid adding a large excess of solvent.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.

  • Crystallization: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation. If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a minimal amount of ice-cold solvent.[10]

  • Drying: Dry the crystals to a constant weight.

References

  • University of Colorado Boulder, Department of Chemistry. (n.d.). Acid-Base Extraction.
  • Wikipedia. (2023). Acid–base extraction. Retrieved from [Link]

  • University of Calgary, Department of Chemistry. (n.d.). Recrystallization - Single Solvent.
  • University of Rochester, Department of Chemistry. (n.d.). Liquid/Liquid Separation: Extraction of Acids or Bases from Neutral Organics.
  • Chemistry LibreTexts. (2022). Acid-Base Extraction. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). (S)-2-Aminopropanoic Acid.
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • Magritek. (n.d.). Separation of Acidic, Basic and Neutral Compounds. Retrieved from [Link]

  • Reshak, A. H., et al. (2012). Amino acid 2-aminopropanoic CH3CH(NH2)COOH crystals: Materials for photo- and acoustoinduced optoelectronic applications. Journal of Materials Science: Materials in Electronics, 23(10), 1922–1931.
  • Archer, C., et al. (1993). Syntheses of (2S,3R)- and (2S,3R)[3-2H]-3-Methylaspartic acid: Slow Substrates for a syn-Elimination by Methylaspartase. Tetrahedron Asymmetry, 4(6), 1141-1152.
  • Kato, H., et al. (2022). Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management. Nutrients, 14(14), 2841.
  • ChemBK. (n.d.). 2-Aminopropanoic Acid. Retrieved from [Link]

  • Yajima, T., et al. (2007). Preparation of optically active 2-aminobutanoic acid via optical resolution by replacing crystallization. Bioscience, Biotechnology, and Biochemistry, 71(5), 1338-41.
  • BioTopics. (n.d.). Chromatography of amino acids. Retrieved from [Link]

  • ALWSCI. (2024). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. Retrieved from [Link]

  • Wikipedia. (2024). Alanine. Retrieved from [Link]

  • NIST. (n.d.). 2-aminopropanoic acid. Retrieved from [Link]

  • Brückner, H., & Strecker, B. (1989). Determination of the Enantiomers of Alpha-Amino Acids and Alpha-Amino Acid Amides by High-Performance Liquid Chromatography With a Chiral Mobile Phase.
  • Virtual University of Pakistan. (2023). Paper Chromatography of Amino Acids | Biochemistry I (Practical). Retrieved from [Link]

  • Quora. (2019). How can you convert propanoic acid to 2 amino propanoic acid?. Retrieved from [Link]

  • Save My Exams. (2025). Chromatography: Amino Acids (AQA A Level Biology): Revision Note. Retrieved from [Link]

  • Veiga, A. S., et al. (2018). Production and Purification of Two Bioactive Antimicrobial Peptides Using a Two-Step Approach Involving an Elastin-Like Fusion Tag. International Journal of Molecular Sciences, 19(11), 3341.
  • Majhi, K. C., et al. (2019). Chromatographic Separation of Amino Acids. Retrieved from [Link]

  • Diaion. (n.d.). Separation and Refining of Amino acids. Retrieved from [Link]

  • ResearchGate. (n.d.). a Crystal structure of the amino acid 2-aminopropanoic acid CH3CH(NH2)COOH single crystal. Retrieved from [Link]

  • Khan Academy. (n.d.). Alpha amino acid synthesis. Retrieved from [Link]

Sources

Technical Support Center: Optimizing Solvent Systems for Chromatography of N-phenyl-alpha-alanine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the chromatographic analysis of N-phenyl-alpha-alanine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for optimizing solvent systems and troubleshooting common issues encountered during Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) analyses.

Introduction: The Chromatographic Challenge of N-phenyl-alpha-alanine

N-phenyl-alpha-alanine is an unnatural amino acid derivative with structural similarities to endogenous amino acids, presenting unique challenges in chromatographic separation. Its amphipathic nature—possessing both a nonpolar phenyl group and a polar amino acid backbone—requires careful selection and optimization of the stationary and mobile phases to achieve adequate retention, resolution, and peak shape. This guide provides a systematic approach to solvent system optimization for various chromatographic techniques.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions encountered when developing chromatographic methods for N-phenyl-alpha-alanine.

Q1: What is the best starting point for a reverse-phase HPLC (RP-HPLC) solvent system?

A1: For RP-HPLC on a C18 or C8 column, a gradient elution using a mixture of an aqueous buffer and an organic modifier is the most common and effective starting point.

  • Aqueous Phase (Solvent A): 0.1% Trifluoroacetic Acid (TFA) or 0.1% Formic Acid in Water. These acidic modifiers protonate the carboxylic acid group and suppress silanol interactions with the stationary phase, leading to sharper peaks. For pH-sensitive analyses or different selectivity, buffered systems like 20-50 mM ammonium acetate or sodium phosphate can be used.[1]

  • Organic Phase (Solvent B): Acetonitrile (ACN) or Methanol (MeOH). Acetonitrile is generally preferred as it offers lower viscosity and UV cutoff.

  • Starting Gradient: A typical starting point is a linear gradient from 5-10% Solvent B to 95% Solvent B over 15-20 minutes.

Q2: My N-phenyl-alpha-alanine peak is broad or tailing in RP-HPLC. What are the likely causes and solutions?

A2: Peak tailing is a common issue and can stem from several factors:

  • Secondary Silanol Interactions: Residual, un-capped silanol groups on the silica-based stationary phase can interact with the basic amine group of your analyte.

    • Solution: Operate at a lower pH (e.g., pH 2.5-3.5) using 0.1% TFA or formic acid in the mobile phase. The low pH protonates the silanol groups, minimizing these secondary interactions.

  • Column Overload: Injecting too much sample can saturate the stationary phase.

    • Solution: Reduce the injection volume or the concentration of the sample.

  • Mismatched Injection Solvent: Dissolving the sample in a solvent significantly stronger (i.e., more organic content) than the initial mobile phase can cause peak distortion.

    • Solution: Ensure your sample is dissolved in a solvent equal to or weaker than your starting mobile phase conditions.

Q3: How do I choose between normal-phase and reverse-phase chromatography for N-phenyl-alpha-alanine?

A3: The choice depends on your sample matrix and analytical goals.

  • Reverse-Phase (RP-HPLC): This is the most common and robust method for amino acid derivatives.[2] It is ideal for separating N-phenyl-alpha-alanine from more polar impurities and is compatible with aqueous samples. C18 columns are the standard choice.

  • Normal-Phase (NP-HPLC): This mode is less common for this analyte but can be useful for separating it from nonpolar impurities or for achieving different selectivity. A typical mobile phase would consist of a nonpolar solvent like hexane or heptane with a polar modifier like ethanol or isopropanol.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): This technique is an alternative for highly polar compounds that are poorly retained in reverse-phase. While N-phenyl-alpha-alanine has nonpolar character, HILIC might be useful if it is part of a complex mixture with very polar components.[3]

Q4: What is a good starting solvent system for Thin-Layer Chromatography (TLC) of N-phenyl-alpha-alanine?

A4: For standard silica gel TLC plates, a mobile phase consisting of a mixture of a moderately polar solvent, a weak acid, and water is a good starting point. A widely used system for amino acids is n-butanol:acetic acid:water .[4][5]

  • Recommended Ratio: Start with a ratio of 4:1:1 (v/v/v) .[4]

  • Optimization:

    • To increase the Rf value (move the spot further up the plate), increase the polarity by adding more butanol or a small amount of methanol.

    • To decrease the Rf, reduce the system's polarity by increasing the proportion of a less polar solvent if one is used (e.g., ethyl acetate).

Q5: I need to separate the D- and L-enantiomers of N-phenyl-alpha-alanine. What kind of solvent system do I need?

A5: Enantiomer separation requires a chiral environment. This is typically achieved using a Chiral Stationary Phase (CSP) in HPLC.[6][7]

  • Common CSPs: Teicoplanin-based and cyclodextrin-based columns have shown success in separating phenylalanine enantiomers.[8][9]

  • Mobile Phase: The solvent system depends on the CSP. For teicoplanin-based columns in reverse-phase mode, a simple mobile phase of acetonitrile and water (e.g., 75:25 v/v) can be effective.[8] For other CSPs, polar organic modes (e.g., ethanol/methanol) or normal-phase modes (e.g., hexane/ethanol) might be required. The key is to follow the manufacturer's recommendations for the specific chiral column you are using.

Part 2: Troubleshooting Guides

This section provides structured approaches to resolving specific experimental problems.

Troubleshooting Guide 1: Poor Resolution in RP-HPLC
Symptom Potential Cause Step-by-Step Solution
Co-eluting peaks or poor separation from impurities Inadequate Mobile Phase Selectivity 1. Modify Organic Solvent: If using acetonitrile, switch to methanol or a mixture of both. The different dipole moments and hydrogen bonding capabilities can alter selectivity. 2. Adjust pH: Change the pH of the aqueous phase. The ionization state of N-phenyl-alpha-alanine and any acidic or basic impurities will change, affecting their retention times differently.[10] A change of even 0.5 pH units can have a significant impact. 3. Change the Buffer/Additive: Switch from TFA to formic acid, or to a buffered system like ammonium acetate. This can influence analyte-stationary phase interactions.
Gradient is too steep 1. Decrease the Gradient Slope: Extend the gradient time over the same percentage change of organic solvent. For example, instead of 10-90% B in 10 minutes, try 10-90% B in 20 minutes. This gives analytes more time to interact with the column and resolve.
Insufficient Column Efficiency 1. Check Column Health: Ensure the column is not old or clogged. Perform a standard test to check its theoretical plate count. 2. Reduce Flow Rate: Lowering the flow rate can sometimes improve efficiency and resolution, though it will increase run time. 3. Increase Column Temperature: A slightly elevated temperature (e.g., 35-40°C) can reduce mobile phase viscosity and improve mass transfer, leading to sharper peaks and potentially better resolution.
Troubleshooting Guide 2: Inconsistent Retention Times in HPLC
Symptom Potential Cause Step-by-Step Solution
Retention time drifts to shorter or longer times over a series of runs Poor Column Equilibration 1. Increase Equilibration Time: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. A standard practice is to equilibrate for at least 10 column volumes.
Mobile Phase Composition Changing 1. Freshly Prepare Mobile Phase: Prepare fresh mobile phases daily. Volatile components like acetonitrile can evaporate over time, changing the solvent ratio. 2. Ensure Proper Mixing: If using an online gradient mixer, ensure it is functioning correctly. If manually mixing, ensure thorough mixing.
Fluctuating Column Temperature 1. Use a Column Oven: A thermostatically controlled column compartment is crucial for reproducible chromatography. Set it to a stable temperature (e.g., 30°C).
Sudden shift in retention time Pump or System Leak 1. Check System Pressure: A sudden drop in pressure is a key indicator of a leak. 2. Inspect Fittings: Carefully check all fittings from the pump to the detector for any signs of leakage.
Air Bubbles in the Pump 1. Degas Mobile Phase: Ensure your solvents are properly degassed using an online degasser, sonication, or helium sparging. 2. Purge the Pump: Purge the pump lines to remove any trapped air bubbles.

Part 3: Experimental Protocols & Workflows

Protocol 1: Method Development for RP-HPLC Analysis of N-phenyl-alpha-alanine

Objective: To develop a robust RP-HPLC method for the quantification of N-phenyl-alpha-alanine.

Materials:

  • HPLC system with UV detector

  • C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • HPLC-grade water, acetonitrile (ACN), and trifluoroacetic acid (TFA)

  • N-phenyl-alpha-alanine standard

Procedure:

  • Mobile Phase Preparation:

    • Solvent A: 0.1% TFA in Water (v/v).

    • Solvent B: 0.1% TFA in Acetonitrile (v/v).

  • Initial Scouting Gradient:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 215 nm or 254 nm.

    • Injection Volume: 10 µL.

    • Gradient Program:

      • 0-2 min: 5% B

      • 2-17 min: 5% to 95% B (linear gradient)

      • 17-20 min: 95% B (hold)

      • 20-21 min: 95% to 5% B (return to initial)

      • 21-25 min: 5% B (equilibration)

  • Analysis of Initial Run:

    • Inject a standard solution of N-phenyl-alpha-alanine.

    • Determine the retention time (tR).

  • Gradient Optimization:

    • Based on the initial tR, adjust the gradient to improve resolution and reduce run time.

    • If the peak elutes very late, start the gradient at a higher %B or make the slope steeper.

    • If the peak elutes very early with poor resolution from the solvent front, start at a lower %B or make the gradient shallower around the elution time of the analyte.

  • Final Method: Once an optimal gradient is found, perform validation experiments (linearity, precision, accuracy).

Workflow for Troubleshooting Peak Tailing

The following diagram illustrates a logical workflow for diagnosing and solving peak tailing issues in RP-HPLC.

G start Broad or Tailing Peak Observed check_conc Is sample concentration too high? start->check_conc reduce_conc Reduce Sample Concentration / Injection Volume check_conc->reduce_conc Yes check_solvent Is injection solvent stronger than mobile phase? check_conc->check_solvent No success Peak Shape Improved reduce_conc->success match_solvent Dissolve sample in initial mobile phase check_solvent->match_solvent Yes check_ph Is mobile phase pH > 4? check_solvent->check_ph No match_solvent->success lower_ph Lower pH to 2.5-3.5 with 0.1% TFA or Formic Acid check_ph->lower_ph Yes check_column Is column old or damaged? check_ph->check_column No lower_ph->success replace_column Replace with new column check_column->replace_column Yes check_column->success No, problem resolved replace_column->success

Caption: Troubleshooting workflow for peak tailing.

Relationship between Mobile Phase Composition and Retention

This diagram illustrates the fundamental principle of how solvent composition affects analyte retention in both reverse-phase and normal-phase chromatography.

G cluster_0 Reverse-Phase Chromatography (Nonpolar Stationary Phase) cluster_1 Normal-Phase Chromatography (Polar Stationary Phase) rp_increase Increase % Organic Solvent (e.g., ACN) (Stronger Mobile Phase) rp_decrease Decrease Retention Time (Faster Elution) rp_increase->rp_decrease np_increase Increase % Polar Solvent (e.g., EtOH) (Stronger Mobile Phase) np_decrease Decrease Retention Time (Faster Elution) np_increase->np_decrease

Sources

Section 1: Understanding the Core Challenges: A Mechanistic Overview

Author: BenchChem Technical Support Team. Date: January 2026

An astute researcher, you've recognized the synthetic utility of N-arylated amino acids, cornerstone scaffolds in medicinal chemistry and material science. However, their synthesis is often a nuanced endeavor, fraught with challenges that can derail even the most meticulously planned experiment.

This Technical Support Center is designed to be your virtual Senior Application Scientist, guiding you through the common pitfalls encountered in N-arylated amino acid synthesis. We will dissect the "why" behind common experimental failures and provide actionable, field-tested solutions.

The primary routes to N-arylated amino acids—Buchwald-Hartwig, Ullmann, and Chan-Lam couplings—each present a unique set of mechanistic hurdles. Success hinges on a delicate balance of ligand choice, base strength, temperature, and substrate compatibility.

A primary challenge is the inherent difficulty of the C-N bond formation itself. This process can be complicated by several factors:

  • Chelation: The carboxylate group of the amino acid can chelate to the metal catalyst, deactivating it or altering its reactivity.

  • Racemization: The stereochemical integrity of the chiral center is paramount and often compromised under the harsh reaction conditions required for C-N coupling.

  • Side Reactions: Competing reactions, such as β-hydride elimination or reductive elimination of the aryl halide, can significantly reduce the yield of the desired product.

Here is a logical workflow for troubleshooting common issues in N-arylated amino acid synthesis:

G cluster_0 Troubleshooting Workflow cluster_1 Catalyst/Ligand Issues cluster_2 Reaction Conditions cluster_3 Substrate & Products A Low or No Yield E Degraded? Inactive? A->E Check Catalyst/Ligand F Base too strong/weak? Solvent appropriate? A->F Verify Base/Solvent G Purity? Protecting groups stable? A->G Assess Substrate Quality B Racemization Detected H Too high? B->H Lower Reaction Temp. I e.g., K2CO3 vs. Cs2CO3 B->I Screen Weaker Bases J Monitor by TLC/LC-MS B->J Reduce Reaction Time C Incomplete Conversion K From 1-2% to 5% C->K Increase Catalyst Loading L Monitor progress C->L Extend Reaction Time M Within substrate tolerance C->M Increase Temperature D Side Product Formation N Steric/Electronic Mismatch? D->N Modify Ligand O Aryl halide vs. amino acid ratio D->O Adjust Stoichiometry P Chromatography vs. Crystallization D->P Purification Strategy

Caption: Buchwald-Hartwig Catalytic Cycle.

Section 3: Ullmann Condensation: A Classic Approach with Modern Solutions

The Ullmann condensation is one of the oldest methods for C-N bond formation, traditionally requiring harsh conditions. Modern ligand-accelerated protocols have made it a more viable option.

Question 1: My Ullmann reaction is not proceeding to completion, even at high temperatures. What can I do?

Answer: Traditional Ullmann couplings often require temperatures exceeding 150 °C and stoichiometric amounts of copper. If your reaction is stalling, it's likely due to catalyst deactivation or insufficient reactivity of the starting materials.

Troubleshooting Steps:

  • Introduce a Ligand: The use of ligands like 1,10-phenanthroline or various diamines can significantly accelerate the reaction by stabilizing the copper catalyst and increasing its solubility. This allows for lower reaction temperatures and catalyst loadings.

  • Copper Source: The form of copper used is critical. Copper(I) salts, such as CuI, are generally more effective than Cu(0) or Cu(II) sources. Ensure your CuI is fresh and free of oxides.

  • Solvent and Base: High-boiling polar aprotic solvents like DMF, NMP, or DMSO are typically required. The choice of base is also important; K2CO3 or Cs2CO3 are commonly used.

Question 2: I'm struggling with the purification of my N-arylated amino acid from the copper catalyst and ligand. Any suggestions?

Answer: The removal of residual copper and ligand is a common challenge in Ullmann reactions.

Troubleshooting Steps:

  • Aqueous Workup with a Chelating Agent: After the reaction is complete, an aqueous workup with a solution of a chelating agent like EDTA or aqueous ammonia can help to sequester the copper salts into the aqueous phase.

  • Filtration through Silica Gel: A simple filtration of the crude reaction mixture through a short plug of silica gel can often remove a significant portion of the copper catalyst and ligand before column chromatography.

  • Recrystallization: If your product is a solid, recrystallization can be a highly effective method for purification.

Section 4: Chan-Lam Coupling: A Mild Alternative

The Chan-Lam coupling offers a milder, aerobic alternative to the Buchwald-Hartwig and Ullmann reactions, using boronic acids as the aryl source.

Question 1: My Chan-Lam coupling is giving me a significant amount of the corresponding phenol as a byproduct. Why is this happening?

Answer: The formation of phenol arises from the competing oxidation of the boronic acid. This is a common side reaction in Chan-Lam couplings, especially if the C-N bond formation is slow.

Troubleshooting Steps:

  • Control of Stoichiometry: Using a slight excess of the boronic acid (1.1-1.5 equivalents) can help to drive the reaction towards the desired N-arylation.

  • Base and Solvent: The choice of base and solvent can influence the relative rates of N-arylation and oxidation. Triethylamine or pyridine are common bases, and solvents like dichloromethane or methanol are often used.

  • Reaction Atmosphere: While the reaction is typically run in the presence of air, an oxygen-rich atmosphere can sometimes promote the undesired oxidation. Running the reaction under a gentle stream of air, rather than pure oxygen, may be beneficial.

Section 5: Experimental Protocols

Protocol 1: General Procedure for Buchwald-Hartwig N-Arylation of an Amino Acid Ester

  • To an oven-dried Schlenk tube, add the Pd catalyst (e.g., Pd2(dba)3, 2 mol%), the phosphine ligand (e.g., XPhos, 4 mol%), and the base (e.g., Cs2CO3, 2.0 equiv.).

  • Seal the tube with a septum, and purge with argon for 10-15 minutes.

  • Add the aryl halide (1.0 equiv.) and the amino acid ester hydrochloride salt (1.2 equiv.).

  • Add the anhydrous solvent (e.g., toluene or dioxane, 0.1 M) via syringe.

  • Place the reaction mixture in a preheated oil bath at the desired temperature (e.g., 80-110 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over Na2SO4, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel.

Table 1: Comparison of Common Conditions for N-Arylation Reactions

FeatureBuchwald-HartwigUllmann CondensationChan-Lam Coupling
Catalyst Palladium (Pd)Copper (Cu)Copper (Cu)
Aryl Source Aryl Halide/TriflateAryl HalideAryl Boronic Acid
Ligand Phosphine-basedPhenanthroline, DiaminesPyridine, Amines
Base Strong (NaOtBu, K3PO4) or Weak (Cs2CO3)Inorganic (K2CO3, Cs2CO3)Organic (Et3N, Pyridine)
Temperature 60-120 °C100-200 °C (classic), 80-120 °C (ligand-accelerated)Room Temp to 60 °C
Key Advantage Broad Substrate ScopeLow Cost of CatalystMild, Aerobic Conditions
Common Pitfall Racemization, Side ReactionsHarsh Conditions, PurificationCompeting Oxidation

References

  • Title: A Short History of the Buchwald−Hartwig Amination Source: Organometallics URL: [Link]

  • Title: The Ullmann Reaction Source: Chemical Reviews URL: [Link]

  • Title: Chan-Lam Coupling Source: Organic Chemistry Portal URL: [Link]

  • Title: Recent advances on Ullmann C–N coupling reactions Source: RSC Advances URL: [Link]

Technical Support Center: Identifying and Characterizing Unexpected Byproducts in 2-Anilinopropanoic Acid Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-anilinopropanoic acid and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and understand the formation of unexpected byproducts during their experiments. As a Senior Application Scientist, I will provide in-depth technical guidance based on established chemical principles and field-proven insights to ensure the integrity of your synthesis.

Troubleshooting Guide: Unexpected Byproducts

This section addresses specific issues you may encounter during the synthesis of 2-anilinopropanoic acid, particularly when using methods such as the reductive amination of pyruvic acid with aniline.

Issue 1: Observation of a Higher Molecular Weight Impurity by Mass Spectrometry

Question: During the LC-MS analysis of my 2-anilinopropanoic acid synthesis, I observe a significant peak with a mass corresponding to a dimer of my product. What is this byproduct and how can I confirm its structure?

Answer:

The observation of a higher molecular weight species, particularly one that corresponds to a dimer, is a common issue in reductive amination reactions, especially when there is an excess of the carbonyl compound or when the reaction conditions favor further reactivity of the initial product.

Probable Cause: Formation of a Dimeric Byproduct

The most probable identity of this byproduct is a dimer formed through a second reductive amination event. The initially formed 2-anilinopropanoic acid can act as a secondary amine and react with another molecule of pyruvic acid to form a tertiary amine dimer.

Proposed Structure of Dimeric Byproduct:

  • N-(1-carboxyethyl)-N-phenylalanine

Workflow for Identification and Characterization:

cluster_0 Problem Identification cluster_1 Hypothesis cluster_2 Characterization cluster_3 Confirmation Problem Unexpected high MW peak in MS Hypothesis Dimer Formation via Secondary Reductive Amination Problem->Hypothesis MS_MS MS/MS Fragmentation Analysis Hypothesis->MS_MS NMR 1H and 13C NMR Spectroscopy Hypothesis->NMR HPLC Co-elution with Authentic Standard (if available) Hypothesis->HPLC Confirmation Structure Confirmed MS_MS->Confirmation NMR->Confirmation HPLC->Confirmation

Caption: Workflow for Dimer Identification.

Experimental Protocols:

1. High-Resolution Mass Spectrometry (HRMS) and MS/MS Fragmentation:

  • Objective: To confirm the elemental composition and obtain structural information.

  • Method:

    • Isolate the impurity using preparative HPLC.

    • Analyze the purified fraction by HRMS to obtain the exact mass and confirm the elemental formula.

    • Perform MS/MS fragmentation on the parent ion. Look for characteristic fragments, such as the loss of a carboxyl group (-45 Da) or the cleavage of the N-C bond.

2. NMR Spectroscopy (¹H and ¹³C):

  • Objective: To elucidate the detailed structure of the byproduct.

  • Method:

    • Dissolve the isolated byproduct in a suitable deuterated solvent (e.g., DMSO-d₆ or MeOD).

    • Acquire ¹H and ¹³C NMR spectra.

    • In the ¹H NMR, expect to see signals corresponding to two carboxyethyl groups and one phenyl group.

    • In the ¹³C NMR, look for the presence of two carbonyl carbons and additional aliphatic carbons compared to the desired product.

Expected NMR Shifts for Dimer ¹H (ppm) ¹³C (ppm)
Aromatic Protons 6.5 - 7.5110 - 150
Methine Protons (CH) 3.5 - 4.550 - 60
Methyl Protons (CH₃) 1.2 - 1.815 - 25
Carboxyl Carbons (C=O) -170 - 180

Mitigation Strategies:

  • Control Stoichiometry: Use a slight excess of aniline relative to pyruvic acid.

  • Slow Addition: Add the reducing agent slowly to the reaction mixture to maintain a low concentration of the imine intermediate.

  • Temperature Control: Run the reaction at a lower temperature to reduce the rate of the second amination.

Issue 2: Presence of an Impurity with the Same Mass but Different Retention Time

Question: My HPLC analysis shows a peak with the same mass as my product but a different retention time. Is this an isomer?

Answer:

Yes, this is a strong indication of an isomeric byproduct. In the context of 2-anilinopropanoic acid synthesis, this could arise from a few possibilities.

Probable Cause: Positional Isomer or Tautomer

  • N-Alkylation vs. C-Alkylation: While less common under standard reductive amination conditions, C-alkylation of the aniline ring can occur, leading to a positional isomer.

  • Rearrangement Products: Depending on the specific reaction conditions and catalysts used, rearrangement of the intermediate imine could lead to the formation of a structural isomer.

Workflow for Isomer Identification:

cluster_0 Observation cluster_1 Hypothesis cluster_2 Characterization cluster_3 Confirmation Observation Same Mass, Different RT in HPLC Hypothesis Isomeric Byproduct (e.g., C-Alkylation) Observation->Hypothesis NMR_2D 2D NMR (COSY, HSQC, HMBC) Hypothesis->NMR_2D UV_Vis UV-Vis Spectroscopy Hypothesis->UV_Vis Confirmation Structure Elucidated NMR_2D->Confirmation UV_Vis->Confirmation

Caption: Workflow for Isomer Identification.

Experimental Protocols:

1. 2D NMR Spectroscopy:

  • Objective: To establish the connectivity of atoms within the molecule.

  • Method:

    • Acquire COSY, HSQC, and HMBC spectra of the isolated impurity.

    • Use HMBC to look for long-range correlations between the propanoic acid moiety and the aromatic ring to differentiate between N- and C-alkylation.

2. UV-Vis Spectroscopy:

  • Objective: To probe the electronic structure of the aromatic ring.

  • Method:

    • Acquire a UV-Vis spectrum of the impurity and compare it to that of the desired product.

    • A significant shift in the absorption maximum may indicate a change in the substitution pattern on the aniline ring.

Mitigation Strategies:

  • Optimize Reaction pH: The pH of the reaction can influence the nucleophilicity of the aniline nitrogen versus the aromatic ring.

  • Choice of Reducing Agent: Some reducing agents may be more prone to side reactions. Consider screening different borohydride reagents.[1]

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of impurities in 2-anilinopropanoic acid synthesis?

A1: Impurities can arise from several sources:

  • Starting Materials: Impurities present in the aniline or pyruvic acid.

  • Side Reactions: Formation of byproducts such as dimers, over-alkylation products, or oxidation products.[1]

  • Incomplete Reactions: Residual starting materials remaining in the final product.

  • Degradation: The product may degrade under certain workup or storage conditions.

Q2: How can I prevent the oxidation of my product?

A2: Anilines are susceptible to oxidation. To minimize this:

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Degassed Solvents: Use solvents that have been degassed to remove dissolved oxygen.

  • Antioxidants: In some cases, a small amount of an antioxidant can be added to the reaction mixture or during workup.

Q3: My reaction yield is consistently low. What are the likely causes?

A3: Low yields can be attributed to several factors:

  • Inefficient Imine Formation: The equilibrium between the carbonyl compound and the amine to form the imine may not be favorable. Consider using a dehydrating agent or a Dean-Stark trap to remove water.[2]

  • Poor Reducing Agent Efficacy: The chosen reducing agent may not be effective under your reaction conditions.

  • Product Loss During Workup: The product may be partially soluble in the aqueous phase during extraction, or it may adhere to filtration media.

  • Byproduct Formation: The formation of significant amounts of byproducts will naturally lower the yield of the desired product.

Q4: Can I use other α-keto acids in this reaction?

A4: Yes, the reductive amination with aniline can be performed with other α-keto acids to generate different N-aryl amino acids. However, the reactivity and the propensity for side reactions may vary depending on the structure of the α-keto acid.[3]

References

  • Quantifying Reductive Amination in Nonenzym
  • Reductive amination of ketones/aldehydes with amines using BH3N(C2H5)3 as a reductant.
  • Investigations into the synthesis of N-phenylglycine deriv
  • Reductive aminations of ketones with aniline (Aq‐Fe, NaBH4, CPME, 40 °C...
  • A General and Direct Reductive Amination of Aldehydes and Ketones with Electron-Deficient Anilines. Thieme.
  • Impurity profile of amino acids?. PubMed.
  • Schemes of N‐alkylation reaction of: aniline with benzyl alcohol (a);...
  • Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide n
  • Reductive amination of various keto acids with different anilines.
  • Amino acids: aspects of impurity profiling by means of CE. PubMed.
  • Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regul
  • Managing Product-Related Impurities in Synthetic Peptides. BioPharmaSpec.
  • Mechanistic Studies on the Alkylation of Amines with Alcohols Catalyzed by a Bifunctional Iridium Complex.
  • Amino acids: Aspects of impurity profiling by means of CE.
  • N-Phenylglycine. Wikipedia.
  • Ruthenium-catalysed N -alkylation of anilines with primary carbohydrate alcohols via borrowing hydrogen strategy.
  • Synthesis of N-Phenyl-N-(phenylsulfonyl)glycine: An Application Note and Experimental Protocol. Benchchem.
  • N-Alkylation of Aniline by Copper-Chromite C
  • Related impurities in peptide medicines. PubMed.
  • Reaction profile of the N‐alkylation of aniline with benzyl alcohol...
  • A mild and efficient synthesis of N-aryl glycines by the rearrangement of 2-chloro-N-aryl acetamides. PubMed Central.
  • Exploring the Impact of Organic Solvent Quality and Unusual Adduct Formation during LC-MS-Based Lipidomic Profiling. eScholarship.org.
  • Reductive amin
  • Common Adduct and Fragment Ions in Mass Spectrometry. ACD/Labs.
  • Synthesis of some n-aryl α-Amino acids using diaryliodonium salts.
  • Reductive Amination, and How It Works. Master Organic Chemistry.
  • 6 peptide impurities that appear during the synthesis & storage of peptides. MolecularCloud.
  • Methods for reducing adduct formation for mass spectrometry analysis.
  • Classification of Impurities in Synthetic Peptide Drugs. BOC Sciences.

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Validation of an HPLC Method for 2-(Phenylamino)propanoic Acid Quantification

Author: BenchChem Technical Support Team. Date: January 2026

Introduction:

2-(Phenylamino)propanoic acid, also known as N-phenylalanine, is a crucial chiral building block in organic synthesis and a potential metabolite in various biological systems. Accurate and reliable quantification of this compound is paramount for process optimization in drug development, quality control of pharmaceutical ingredients, and metabolic research. High-Performance Liquid Chromatography (HPLC) with UV detection remains a robust and accessible method for this purpose.

This guide provides an in-depth, scientifically grounded framework for the validation of a reversed-phase HPLC (RP-HPLC) method for the quantification of this compound. It moves beyond a simple checklist of steps to explain the causality behind experimental choices, ensuring the development of a self-validating and trustworthy analytical procedure. Furthermore, it compares the proposed HPLC-UV method with viable alternatives, offering a comprehensive perspective for researchers and drug development professionals.

Proposed HPLC-UV Method: The Foundation for Validation

The logical starting point for quantifying a moderately polar molecule like this compound is RP-HPLC. The phenyl and carboxylic acid moieties provide a chromophore for UV detection and a handle for reversed-phase separation.

Initial Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase: Isocratic elution with a 60:40 (v/v) mixture of 0.1% Formic Acid in Water (A) and Acetonitrile (B).

    • Rationale: The acidic mobile phase (pH ~2.7) ensures that the carboxylic acid group of the analyte is protonated, suppressing its ionization. This leads to consistent retention on the non-polar C18 stationary phase and promotes sharp, symmetrical peak shapes. Acetonitrile is chosen as the organic modifier for its low UV cutoff and efficient elution of aromatic compounds.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

    • Rationale: Maintaining a constant, slightly elevated temperature ensures reproducible retention times and can improve peak efficiency by lowering mobile phase viscosity.

  • Detection Wavelength: 258 nm

    • Rationale: Aromatic amino acids like phenylalanine exhibit a characteristic UV absorbance peak around 258 nm.[1][2][3] This wavelength provides a good balance of sensitivity and selectivity for the phenylamino moiety.

  • Injection Volume: 10 µL

The Validation Protocol: A Self-Validating System

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[4][5] The following protocol is based on the internationally recognized ICH Q2(R1) guidelines.[6][7][8][9]

Workflow for HPLC Method Validation

G cluster_prep Phase 1: Preparation cluster_validation Phase 2: Core Validation Parameters cluster_doc Phase 3: Documentation prep_std Prepare Standards & Quality Control (QC) Samples prep_sys System Suitability Test (SST) prep_std->prep_sys specificity Specificity & Selectivity prep_sys->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy (Recovery) linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness report Compile Validation Report robustness->report sop Write Standard Operating Procedure (SOP) report->sop

Caption: Workflow of the HPLC method validation process.

Step-by-Step Validation Experiments

1. System Suitability Testing (SST)

  • Why it's critical: SST is performed before any validation run to ensure the chromatographic system is performing adequately. It is the first check of the system's operational readiness.

  • How to perform:

    • Prepare a standard solution of this compound at a concentration in the middle of the expected range (e.g., 50 µg/mL).

    • Make five or six replicate injections of this standard.

    • Calculate the key performance parameters.

SST ParameterAcceptance CriteriaRationale
Tailing Factor (T) T ≤ 2Measures peak symmetry. A value > 2 indicates peak tailing, which can compromise integration and accuracy.
Theoretical Plates (N) N > 2000Measures column efficiency. Higher numbers indicate sharper peaks and better separation capability.
% RSD of Peak Area ≤ 2.0%Demonstrates the precision of the injector and detector.
% RSD of Retention Time ≤ 1.0%Indicates the stability of the pump and mobile phase composition.

2. Specificity and Selectivity

  • Why it's critical: This parameter proves that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[4]

  • How to perform:

    • Inject a blank sample (diluent only) to ensure no interfering peaks at the analyte's retention time.

    • Inject a placebo sample (a mixture of all matrix components without the analyte) for the same purpose.

    • Spike the placebo sample with a known concentration of the analyte and verify that the peak shape and retention time are consistent.

    • If using a photodiode array (PDA) detector, perform peak purity analysis on the analyte peak in a spiked sample to confirm it is spectrally homogeneous.

3. Linearity and Range

  • Why it's critical: Linearity demonstrates that the detector response is directly proportional to the analyte concentration across a specified range. This relationship is the basis for quantification.

  • How to perform:

    • Prepare a series of at least five calibration standards from a stock solution. A typical range for an assay could be 50% to 150% of the target concentration (e.g., 10, 25, 50, 100, 150 µg/mL).

    • Inject each standard in triplicate.

    • Construct a calibration curve by plotting the mean peak area against the concentration.

    • Perform a linear regression analysis.

    • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999. The y-intercept should be minimal.

4. Accuracy (as Recovery)

  • Why it's critical: Accuracy measures the closeness of the test results to the true value. It is a measure of the method's systematic error.

  • How to perform:

    • Spike a placebo or blank matrix with the analyte at three different concentration levels (e.g., low, medium, high; such as 80%, 100%, and 120% of the target concentration).

    • Prepare three replicate samples at each level.

    • Analyze the samples and calculate the percentage recovery for each.

    • Calculation: Recovery (%) = (Measured Concentration / Spiked Concentration) * 100

    • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0% for each level.

5. Precision

  • Why it's critical: Precision expresses the random error of the method and is evaluated at two levels: repeatability and intermediate precision.

  • How to perform:

    • Repeatability (Intra-assay precision): Analyze a minimum of six replicate samples of the analyte at 100% of the target concentration on the same day, with the same analyst and instrument.

    • Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, or on a different instrument.

    • Acceptance Criteria: The Relative Standard Deviation (%RSD) for both repeatability and intermediate precision studies should be ≤ 2.0%.

6. Limit of Detection (LOD) and Limit of Quantitation (LOQ)

  • Why it's critical: LOD is the lowest amount of analyte that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy.

  • How to perform (Signal-to-Noise Approach):

    • Determine the signal-to-noise (S/N) ratio by comparing the signal from samples with known low concentrations to the noise of a blank sample.

    • LOD is typically established at a S/N ratio of 3:1.

    • LOQ is typically established at a S/N ratio of 10:1.

    • Confirm the LOQ by analyzing samples at this concentration and ensuring the precision (%RSD) and accuracy (%Recovery) meet predefined criteria (e.g., %RSD ≤ 10%, Recovery 80-120%).

7. Robustness

  • Why it's critical: Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters. This provides an indication of its reliability during normal usage.

  • How to perform:

    • Vary key parameters one at a time, such as:

      • Mobile phase pH (e.g., ± 0.2 units)

      • Column temperature (e.g., ± 5 °C)

      • Flow rate (e.g., ± 0.1 mL/min)

      • Mobile phase composition (e.g., ± 2% organic)

    • Analyze a system suitability standard under each condition and evaluate the impact on retention time, peak area, and tailing factor.

    • Acceptance Criteria: The system suitability parameters should still pass under all varied conditions.

Comparison with Alternative Analytical Methods

While HPLC-UV is a powerful workhorse, alternative methods may be more suitable depending on the specific analytical challenge, such as required sensitivity or matrix complexity.

Decision Framework for Method Selection

G start Define Analytical Need: Quantification of This compound q_concentration Is the expected concentration in the ppm (µg/mL) range? start->q_concentration q_matrix Is the sample matrix complex (e.g., plasma, tissue)? q_concentration->q_matrix No (ppb or lower) method_hplcuv Use HPLC-UV q_concentration->method_hplcuv Yes method_deriv Consider HPLC-FLD with Pre-column Derivatization q_matrix->method_deriv No method_lcms Use LC-MS/MS q_matrix->method_lcms Yes q_id Is structural confirmation (ID) required? q_id:e->method_deriv:w No q_id->method_lcms Yes method_deriv->q_id

Caption: Decision tree for selecting an analytical method.

FeatureHPLC-UV (Proposed Method) HPLC-FLD (with Derivatization) LC-MS/MS
Detection Principle UV Light AbsorbanceFluorescence EmissionMass-to-Charge Ratio (m/z)
Sensitivity Moderate (ppm / µg/mL range)High (ppb / ng/mL range)Very High (ppb to ppt range)
Selectivity Moderate; relies on chromatographic separation.High; only fluorescent derivatives are detected.Excellent; co-eluting peaks can be distinguished by mass.[10][11]
Method Complexity Low; direct injection.Moderate; requires an additional derivatization step.[12][13][14]High; requires specialized expertise and instrumentation.
Key Advantage Robust, cost-effective, widely available.Greatly enhanced sensitivity for trace analysis.Unmatched sensitivity and selectivity; provides structural confirmation.
Key Disadvantage Limited sensitivity for trace analysis.Derivatization can be time-consuming and introduce variability. Reagents like OPA don't react with secondary amines.[15]High capital and operational costs; sensitive to matrix effects.[16]
Best Suited For Routine QC, assay of drug substances, high-concentration samples.Quantifying trace levels in relatively clean matrices (e.g., environmental water).Bioanalysis (plasma, tissue), impurity profiling, metabolite identification.

HPLC with Pre-column Derivatization: For amino acids lacking a strong native chromophore or when higher sensitivity is needed, pre-column derivatization is a common strategy.[14][15] Reagents like o-phthalaldehyde (OPA) react with primary amines, while 9-fluorenylmethyl chloroformate (FMOC) reacts with both primary and secondary amines to yield highly fluorescent derivatives.[12][13][17] This significantly lowers the limit of detection but adds a sample preparation step that must be carefully controlled and validated.[14]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for high-sensitivity and high-selectivity analysis.[10][18] It couples the separation power of HPLC with the detection specificity of mass spectrometry. LC-MS/MS can differentiate compounds by their molecular weight even if they co-elute chromatographically, making it ideal for complex matrices like blood plasma.[11] While powerful, the investment in equipment and expertise is substantially higher.[10][16]

Conclusion

The validation of an analytical method is a systematic journey that proves its suitability for a specific purpose. The described RP-HPLC-UV method for this compound, when validated according to the ICH Q2(R1) framework, provides a trustworthy, robust, and reliable tool for researchers and quality control laboratories. The causality-driven approach outlined in this guide ensures that the resulting method is not only compliant with regulatory expectations but is also scientifically sound and defensible. The choice between this workhorse method and more sensitive alternatives like HPLC-FLD with derivatization or LC-MS/MS should be dictated by the specific requirements of the analysis, balancing the need for sensitivity and selectivity against instrument availability and operational complexity.

References

  • Analysis of Amino Acids by On-line Pre-column Derivatization with OPA and FMOC using RHPLC System. JASCO Global. [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]

  • In-Needle Pre-Column Derivatization for Amino Acid Quantification (iPDAQ) Using HPLC. MDPI. [Link]

  • Automated Pre-Column Derivatization of Amino Acids by HPLC. Axion Labs. [Link]

  • Quality Guidelines. International Council for Harmonisation (ICH). [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration (FDA). [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration (FDA). [Link]

  • Determine Amino Acid Contents with OPA-FMOC Pre-column Derivatization RP-HPLC. Food Science. [Link]

  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. [Link]

  • UV-Vis Spectrum of Phenylalanine. SIELC Technologies. [Link]

  • HPLC Analytical Method Development and Validation. ComplianceOnline. [Link]

  • Reviewer Guidance' Validation of Chromatographic Methods. Scribd. [Link]

  • FDA Reviewer Guidance: Validation of Chromatographic Methods, 1994. ECA Academy. [Link]

  • Analytical Procedures and Method Validation: Highlights of the FDA's Draft Guidance. LCGC International. [Link]

  • HPLC vs. LCMS: Which to Choose? 5 Key Points to Consider. LinkedIn. [Link]

  • Analytical Procedures and Methods Validation for Drugs and Biologics. U.S. Food and Drug Administration (FDA). [Link]

  • Direct comparison of LC-MS and HPLC-UV data. ResearchGate. [Link]

  • Analysis of amino acids by high performance liquid chromatography. Innovare Academic Sciences. [Link]

  • Comparison of HPLC-UV (A) and LC-MS/MS (B) chromatograms of urinary... ResearchGate. [Link]

  • Analysis of amino acids in food using High Performance Liquid Chromatography with derivatization techniques: a review. Food Research. [Link]

  • Underivatized Amino Acid Chromatographic Separation. ACS Omega. [Link]

  • Important Guidelines for Optimizing Speed and Sensitivity in Small-Molecule LC-UV and LC-MS. LCGC International. [Link]

  • UV absorbance spectra of the three aromatic amino acids, phenylalanine, tryptophan, and tyrosine. SlidePlayer. [Link]

  • Uv-vis absorption spectra of (a) phenylalanine (b) tryptophan (c) tyrosine. ResearchGate. [Link]

  • Quantification of Five Clinically Important Amino Acids by HPLC-Triple TOF™ 5600 Based on Pre-column Double Derivatization Method. PubMed. [Link]

  • Determination of amino acid without derivatization by using HPLC - HILIC column. Journal of Chemical and Pharmaceutical Research. [Link]

  • The Photophysics and Photochemistry of Phenylalanine, Tyrosine, and Tryptophan: A CASSCF/CASPT2 Study. ACS Omega. [Link]

  • A comparative study of HPLC and UV spectrophotometric methods for remdesivir quantification in pharmaceutical formulations. Taylor & Francis Online. [Link]

  • Ultraviolet and visible spectroscopy. Chemistry LibreTexts. [Link]

Sources

A Comparative Guide to the Synthesis of 2-(Phenylamino)propanoic Acid for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and organic synthesis, 2-(phenylamino)propanoic acid, also known as N-phenylalanine, serves as a critical structural motif in a variety of bioactive molecules. Its synthesis, therefore, is a subject of considerable interest, demanding methodologies that are not only efficient and high-yielding but also amenable to the introduction of chirality. This guide provides an in-depth comparative analysis of the three predominant synthetic routes to this compound: the classical Strecker synthesis, the robust reductive amination, and the modern Buchwald-Hartwig amination. We will delve into the mechanistic underpinnings of each method, present detailed experimental protocols, and offer a comparative analysis of their performance based on experimental data to aid researchers in selecting the optimal strategy for their specific needs.

The Strecker Synthesis: A Time-Honored Route to α-Amino Acids

First reported in 1850, the Strecker synthesis is a foundational method for the preparation of α-amino acids.[1] This one-pot, three-component reaction involves the treatment of an aldehyde with an amine (in this case, aniline) and a cyanide source, typically hydrogen cyanide or an alkali metal cyanide, to form an α-aminonitrile intermediate.[2][3] Subsequent hydrolysis of the nitrile furnishes the desired α-amino acid.[2][4]

Mechanistic Rationale

The reaction proceeds through the initial formation of an imine from the condensation of the aldehyde and aniline.[1] The imine is then attacked by the cyanide nucleophile to generate the α-aminonitrile. The final step is the hydrolysis of the nitrile group to a carboxylic acid, which can be achieved under either acidic or basic conditions.[4]

Strecker_Synthesis Acetaldehyde Acetaldehyde Imine Imine Intermediate Acetaldehyde->Imine Aniline Aniline Aniline->Imine Aminonitrile α-Aminonitrile Imine->Aminonitrile Nucleophilic Attack Cyanide Cyanide (CN⁻) Cyanide->Aminonitrile Product This compound Aminonitrile->Product Hydrolysis Hydrolysis Hydrolysis (H₃O⁺/OH⁻) Hydrolysis->Product

Caption: Workflow of the Strecker Synthesis.

Experimental Protocol: Chemoenzymatic Synthesis of an N-Aryl Amino Acid Derivative

While a direct protocol for this compound via a purely chemical Strecker synthesis is less commonly reported in recent literature, a chemoenzymatic approach for the synthesis of a related compound, (R)-phenylglycine amide, highlights a modern adaptation of this classic reaction. This method combines the efficiency of the chemical Strecker synthesis with the exquisite enantioselectivity of an enzymatic resolution.

Step 1: In-situ Formation of rac-Phenylglycinonitrile (rac-PGN) [5]

  • In a 2 mL glass vessel, prepare a solution of 150 mM potassium cyanide (KCN) in 500 mM ammonium acetate/ammonium hydroxide buffer (pH 9.5).

  • Heat the mixture to 40°C with intensive stirring (1,500 rpm).

  • Initiate the reaction by adding 50 mM of benzaldehyde.

  • Continue stirring for 120 minutes to complete the formation of the racemic α-aminonitrile.

Step 2: Enantioselective Enzymatic Hydrolysis [5]

  • To the aqueous solution of rac-PGN, add resting cells of a recombinant E. coli strain expressing a nitrilase enzyme.

  • The nitrilase will selectively hydrolyze one enantiomer of the aminonitrile to the corresponding amide, leaving the other enantiomer unreacted. For example, using a specific nitrilase can yield (R)-phenylglycine with high enantiomeric excess.

Note: This protocol illustrates the synthesis of an analogue. For this compound, acetaldehyde would be used instead of benzaldehyde, and aniline would be the amine component.

Reductive Amination: A Versatile and Widely Used Method

Reductive amination is a cornerstone of amine synthesis in organic chemistry and is extensively used in the pharmaceutical industry.[6][7] The reaction involves the formation of an imine or enamine, which is then reduced in situ to the corresponding amine.[8] For the synthesis of this compound, this typically involves the reaction of a 2-keto acid (pyruvic acid or its ester) with aniline, followed by reduction.

Mechanistic Rationale

The carbonyl group of the keto acid reacts with aniline to form an imine intermediate. A reducing agent, present in the reaction mixture, then reduces the imine C=N double bond to a C-N single bond. A variety of reducing agents can be employed, including sodium borohydride (NaBH₄), sodium cyanoboorohydride (NaBH₃CN), and catalytic hydrogenation.[8]

Reductive_Amination Keto_Acid Pyruvic Acid Imine Imine Intermediate Keto_Acid->Imine Aniline Aniline Aniline->Imine Product This compound Imine->Product Reduction Reducing_Agent Reducing Agent (e.g., H₂/Pd/C) Reducing_Agent->Product

Caption: Workflow of Reductive Amination.

Experimental Protocol: Synthesis of DL-Phenylalanine via Reductive Amination of Phenylpyruvic Acid

The following protocol for the synthesis of DL-phenylalanine from phenylpyruvic acid is a close analogue and provides a robust template for the synthesis of this compound from pyruvic acid.[9]

  • Reaction Setup: In a suitable reactor, combine phenylpyruvic acid (PPA), a Pd/C catalyst (e.g., 5 wt%), and an ammonia solution. A typical ratio would be a catalyst to PPA mass ratio of 0.6:1.0 and a molar ratio of ammonia to PPA of 3:1.

  • Hydrogenation: Pressurize the reactor with hydrogen gas to 2.0 MPa.

  • Reaction Conditions: Heat the reaction mixture to 333 K (60°C) and stir for 3 hours.

  • Work-up and Isolation: After the reaction is complete, cool the reactor, vent the hydrogen, and filter the catalyst. The product can then be isolated from the filtrate, typically by crystallization after adjusting the pH.

This method has been reported to yield DL-phenylalanine in 97.9% with a selectivity of 98.9%.[9]

Buchwald-Hartwig Amination: A Modern Approach to C-N Bond Formation

The Buchwald-Hartwig amination is a powerful, palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[10][11] This method has revolutionized the synthesis of arylamines due to its broad substrate scope, functional group tolerance, and relatively mild reaction conditions.[10][12] For the synthesis of this compound, this would involve the coupling of an aryl halide (e.g., bromobenzene or iodobenzene) with alanine or its ester derivative.

Mechanistic Rationale

The catalytic cycle of the Buchwald-Hartwig amination is generally understood to involve three key steps:[10][13]

  • Oxidative Addition: The palladium(0) catalyst reacts with the aryl halide to form a palladium(II) species.

  • Amine Coordination and Deprotonation: The amine coordinates to the palladium(II) complex, and a base removes a proton from the amine to form a palladium-amido complex.

  • Reductive Elimination: The aryl group and the amino group are eliminated from the palladium center, forming the C-N bond of the product and regenerating the palladium(0) catalyst.

Buchwald_Hartwig_Amination Aryl_Halide Aryl Halide (e.g., Bromobenzene) Oxidative_Addition Oxidative Addition Complex Aryl_Halide->Oxidative_Addition Alanine_Ester Alanine Ester Reductive_Elimination Reductive Elimination Alanine_Ester->Reductive_Elimination Pd_Catalyst Pd(0) Catalyst + Ligand Pd_Catalyst->Oxidative_Addition Base Base (e.g., NaOtBu) Base->Reductive_Elimination Oxidative_Addition->Reductive_Elimination Product This compound Ester Reductive_Elimination->Product Product->Pd_Catalyst Catalyst Regeneration

Caption: Catalytic Cycle of the Buchwald-Hartwig Amination.

Experimental Protocol: Chemoenzymatic One-Pot Synthesis of a Chiral N-Arylamine

A chemoenzymatic, one-pot, two-step process has been developed for the synthesis of chiral N-arylamines, which can be adapted for the synthesis of enantiomerically enriched this compound.[14]

Step 1: Biocatalytic Reductive Amination [14]

  • Perform a reductive amination of a ketone precursor using an amine dehydrogenase (AmDH) to produce a chiral amine. For the synthesis of (R)- or (S)-2-aminopropane (a precursor to alanine), a suitable ketone would be acetone. The reaction is typically carried out in a buffer at a controlled pH with a cofactor recycling system.

Step 2: Buchwald-Hartwig N-Arylation [14]

  • To the crude reaction mixture from the biocatalytic step, add a surfactant (e.g., TPGS-750-M) to prevent catalyst inhibition.

  • Add the aryl bromide (e.g., bromobenzene), a palladium pre-catalyst (e.g., [PdCl(allyl)]₂), a suitable ligand (e.g., tBuXPhos), and a base (e.g., LiHMDS).

  • Heat the reaction mixture to allow the cross-coupling to proceed. This one-pot method has been shown to produce chiral N-arylamines with good to excellent conversions while preserving the chirality established in the biocatalytic step.

Comparative Analysis

FeatureStrecker SynthesisReductive AminationBuchwald-Hartwig Amination
Starting Materials Aldehyde, Amine, Cyanide SourceKeto Acid/Ester, Amine, Reducing AgentAryl Halide, Amino Acid/Ester, Pd-Catalyst, Base
Key Intermediates Imine, α-AminonitrileIminePd(II)-Amido Complex
Yield Generally good to excellentGood to excellentGood to excellent
Stereoselectivity Produces racemates unless a chiral auxiliary or catalyst is used.Produces racemates unless a chiral reducing agent or catalyst is used.Can be made highly enantioselective with chiral ligands; preserves existing stereocenters.
Functional Group Tolerance Limited by the harsh hydrolysis conditions.Generally good, depends on the reducing agent.Excellent, tolerates a wide range of functional groups.
Advantages One-pot, uses inexpensive starting materials.Versatile, wide range of reducing agents available.Broad substrate scope, high functional group tolerance, mild conditions.
Disadvantages Use of highly toxic cyanide, harsh hydrolysis conditions, often produces racemates.Often requires a pre-formed keto-acid, can produce racemates.Expensive palladium catalysts and ligands, requires inert atmosphere.

Conclusion: Selecting the Optimal Synthetic Strategy

The choice of the most appropriate method for the synthesis of this compound depends heavily on the specific requirements of the research or development project.

  • The Strecker synthesis , while historically significant and cost-effective, is often hampered by the use of toxic reagents and the formation of racemic products. However, modern chemoenzymatic variations can overcome the issue of stereocontrol, making it a viable option where enantiopurity is crucial.

  • Reductive amination offers a robust and versatile approach, particularly when a suitable keto-acid precursor is readily available. It is a workhorse reaction in industrial settings due to its reliability and scalability. As with the Strecker synthesis, achieving high enantioselectivity typically requires a chiral catalyst or resolving agent.

  • The Buchwald-Hartwig amination represents the state-of-the-art in N-arylation chemistry. Its key advantages are its exceptional functional group tolerance and the ability to achieve high enantioselectivity through the use of chiral ligands. While the cost of the catalyst and ligands can be a consideration, for complex molecules or in cases where mild reaction conditions are paramount, it is often the method of choice. The ability to couple directly with a chiral amino acid without racemization is a significant advantage.

Ultimately, the decision will be guided by factors such as the desired scale of the synthesis, the importance of stereocontrol, the functional groups present in the starting materials, and economic considerations.

References

  • NROChemistry. Strecker Synthesis. NROChemistry. Accessed January 10, 2026. [Link]

  • Grokipedia. Buchwald–Hartwig amination. Grokipedia. Accessed January 10, 2026. [Link]

  • Wikipedia. Buchwald–Hartwig amination. Wikipedia. Accessed January 10, 2026. [Link]

  • Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. Accessed January 10, 2026. [Link]

  • Chemistry LibreTexts. Buchwald-Hartwig Amination. Chemistry LibreTexts. Published June 30, 2023. [Link]

  • Scribd. UCY 201L - Expt 5 - Solvent Free Reductive Amination Protocol. Scribd. Accessed January 10, 2026. [Link]

  • Eppinger, C. S., & Stolz, A. (2022). Chemoenzymatic enantioselective synthesis of phenylglycine and phenylglycine amide by direct coupling of the Strecker synthesis with a nitrilase reaction.
  • Organic Chemistry Portal. Strecker Synthesis. Organic Chemistry Portal. Accessed January 10, 2026. [Link]

  • Sha, M., et al. (2001). Asymmetric Strecker Synthesis of α-Amino Acids via a Crystallization-Induced Asymmetric Transformation Using (R)-Phenylglycine Amide as Chiral Auxiliary. Organic Letters, 3(7), 1017-1020.
  • OpenOChem Learn. Buchwald-Hartwig Amination. OpenOChem Learn. Accessed January 10, 2026. [Link]

  • Master Organic Chemistry. The Strecker Synthesis of Amino Acids. Master Organic Chemistry. Published November 12, 2018. [Link]

  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. Accessed January 10, 2026. [Link]

  • Wikipedia. Strecker amino acid synthesis. Wikipedia. Accessed January 10, 2026. [Link]

  • Chem.info. Strecker Amino Acid Synthesis Mechanism & Examples. Chem.info. Accessed January 10, 2026. [Link]

  • Touchette, K. M. (2006). Reductive Amination: A Remarkable Experiment for the Organic Laboratory.
  • Wang, Y., et al. (2012). Synthesis of DL-phenylalanine from phenylpyruvic acid by reduction amination over Pd/C catalyst. Chemical Papers, 66(9), 859-864.
  • ResearchGate. Synthesis of 2-Amino-3-(4-nitro phenyl) Propanoic acid amide derivatives as an Microsporum gypseum inhibitors. ResearchGate. Accessed January 10, 2026. [Link]

  • Master Organic Chemistry. Reductive Amination, and How It Works. Master Organic Chemistry. Published September 1, 2017. [Link]

  • Grigoryan, S. H., et al. (2019). Synthesis and Pharmacological Activity of S(-)-2-Amino-2-Methyl-3-Phenylpropanoic Acid. Pharmaceutical Chemistry Journal, 53(7), 621-624.
  • PubChem. This compound. PubChem. Accessed January 10, 2026. [Link]

  • ResearchGate. Factorizing Yields in Buchwald-Hartwig Amination. ResearchGate. Accessed January 10, 2026. [Link]

  • Rowbotham, J. S., et al. (2020). One-Pot Synthesis of Chiral N-Arylamines by Combining Biocatalytic Aminations with Buchwald-Hartwig N-Arylation.
  • Ilgın, S., et al. (2016). Design, synthesis, and evaluation of novel 2-phenylpropionic acid derivatives as dual COX inhibitory-antibacterial agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup2), 127-135.
  • Arts, D. G., et al. (2020). One-pot reductive amination of carboxylic acids: a sustainable method for primary amine synthesis. Green Chemistry, 22(14), 4563-4573.
  • ResearchGate. One-Pot Synthesis of Chiral N-Arylamines by Combining Biocatalytic Aminations with Buchwald-Hartwig N-Arylation. ResearchGate. Accessed January 10, 2026. [Link]

  • Wu, S., et al. (2021). Switching Enantioselectivity in Phenylalanine Ammonia Lyase for the Synthesis of Electron-Deficient Aromatic d-Amino Acids.
  • Neumann, H., et al. (2018). Efficient Palladium-Catalyzed Synthesis of 2-Aryl Propionic Acids. Molecules, 23(10), 2465.
  • Chemical Science. A practical catalytic reductive amination of carboxylic acids. Royal Society of Chemistry. Published July 29, 2020. [Link]

  • ResearchGate. Reductive Amination in the Synthesis of Pharmaceuticals. ResearchGate. Accessed January 10, 2026. [Link]

  • Frontiers in Bioengineering and Biotechnology. Engineering of Reductive Aminases for Asymmetric Synthesis of Enantiopure Rasagiline. Frontiers. Published December 22, 2021. [Link]

  • ResearchGate. Enantioselective oxidation of (±)-2-phenyl-1-propanol to (S)-2-phenyl-1-propionic acid with Acetobacter aceti: Influence of medium engineering and immobilization. ResearchGate. Accessed January 10, 2026. [Link]

  • Tolbert, B. M. (1950). Synthesis of Several C(14)-Labeled DL-Alanines.
  • AA Blocks. This compound, 97% Purity, C9H11NO2, 1 gram. AA Blocks. Accessed January 10, 2026. [Link]

  • ResearchGate. Design, synthesis, and evaluation of novel 2-phenylpropionic acid derivatives as dual COX inhibitory-antibacterial agents. ResearchGate. Accessed January 10, 2026. [Link]

  • Dolezal, M., et al. (2004). Synthesis of (2E)-2-methyl-3-(4-([4-(quinolin-2-ylmethoxy)phenyl]sulfanyl)phenyl)prop-2-enoic acid (VUFB 20609) and 2-methyl-3-(4-([4-(quinolin-2-ylmethoxy)phenyl]sulfanyl)phenyl)propanoic acid (VUFB 20584) as potential antileukotrienic agents. Journal of Pharmacy and Pharmacology, 56(6), 783-794.

Sources

A Comparative Guide to 2-(Phenylamino)propanoic Acid and N-methylphenylalanine in Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

For researchers in drug discovery and peptide design, the selection of appropriate amino acid analogues is a critical decision that profoundly influences the biological activity, stability, and pharmacokinetic profile of lead compounds. This guide provides an in-depth comparison of two phenylalanine derivatives: 2-(Phenylamino)propanoic acid and N-methylphenylalanine. By examining their structural nuances and performance in biological contexts, we aim to equip scientists with the necessary insights to make informed choices in their research endeavors.

Structural and Conceptual Distinctions

At first glance, both this compound and N-methylphenylalanine are modifications of the fundamental phenylalanine structure. However, the seemingly subtle difference in the placement of a substituent on the amino group leads to vastly different applications and biological implications.

  • N-methylphenylalanine is an N-alkylated amino acid where a methyl group replaces one of the hydrogens on the alpha-amino group of phenylalanine.[1] This modification is a cornerstone of peptidomimetic chemistry, a field focused on designing synthetic peptides with improved drug-like properties.[2]

  • This compound , also known as N-phenylalanine or 2-anilinopropanoic acid, features a phenyl group attached to the alpha-amino group.[3] This introduces a much bulkier, aromatic substituent compared to the simple methyl group in N-methylphenylalanine.

The core distinction lies in their intended use: N-methylphenylalanine is primarily employed to fine-tune the properties of a larger peptide, while the biological relevance of this compound is less defined in the context of peptide chemistry and appears more in studies of small molecule derivatives.[2][4]

N-methylphenylalanine: A Tool for Enhancing Peptide Therapeutics

The incorporation of N-methylated amino acids, such as N-methylphenylalanine, into peptide sequences is a widely adopted strategy to overcome the inherent limitations of natural peptides as therapeutic agents.[5]

Improved Pharmacokinetic Properties

N-methylation of the peptide backbone introduces steric hindrance, which can significantly enhance resistance to enzymatic degradation by proteases.[2][6] This increased metabolic stability leads to a longer in-vivo half-life, a crucial attribute for drug candidates.[6] Furthermore, the replacement of an N-H bond with an N-CH3 bond disrupts the hydrogen-bonding network, which can lead to increased membrane permeability and potentially improved oral bioavailability.[7] Peptides rich in N-methyl phenylalanine have even been shown to passively diffuse across the blood-brain barrier, making them valuable as potential shuttles for central nervous system drug delivery.[6]

Conformational Control and Receptor Selectivity

The introduction of a methyl group on the amide nitrogen restricts the conformational flexibility of the peptide backbone.[7] This can lock the peptide into a bioactive conformation that is more favorable for binding to its target receptor, leading to enhanced potency and selectivity.[8] By reducing the entropic penalty of binding, N-methylation can fine-tune the interaction with specific receptor subtypes, potentially converting an agonist into an antagonist or vice-versa.[6]

The following diagram illustrates the impact of N-methylation on a peptide's properties:

G cluster_0 Peptide Modification cluster_1 Resulting Properties Peptide Peptide Incorporate Incorporate Peptide->Incorporate N-methylphenylalanine N-methylphenylalanine Modified_Peptide N-methylated Peptide N-methylphenylalanine->Modified_Peptide Incorporate->N-methylphenylalanine Stability Increased Proteolytic Stability Modified_Peptide->Stability Permeability Enhanced Membrane Permeability Modified_Peptide->Permeability Conformation Restricted Conformation Modified_Peptide->Conformation Selectivity Improved Receptor Selectivity Conformation->Selectivity G Start Start Prepare_Reagents Prepare Peptide and Protease Solutions Start->Prepare_Reagents Incubate Incubate Peptide with Protease at 37°C Prepare_Reagents->Incubate Time_Points Take Aliquots at Various Time Points Incubate->Time_Points Quench Quench Reaction with Acid Time_Points->Quench Analyze Analyze by RP-HPLC Quench->Analyze Calculate Calculate Peptide Half-life Analyze->Calculate End End Calculate->End

Sources

Guide to the Comparative Biological Activity of 2-Anilinopropanoic Acid and Its Analogs: A Framework for NSAID Development

Author: BenchChem Technical Support Team. Date: January 2026

An objective comparison of the biological activity of 2-anilinopropanoic acid and its analogs, providing supporting experimental data for researchers, scientists, and drug development professionals.

As a Senior Application Scientist, this guide provides an in-depth comparison of the biological activities of the 2-anilinopropanoic acid scaffold and its key analogs. This framework is designed for researchers in medicinal chemistry and pharmacology, offering insights into the structure-activity relationships (SAR) that govern efficacy and selectivity, supported by detailed experimental methodologies.

Introduction: The 2-Arylpropionic Acid Scaffold

The 2-arylpropionic acid motif is a cornerstone in the development of non-steroidal anti-inflammatory drugs (NSAIDs). Compounds in this class, often referred to as "profens," are widely used to manage pain and inflammation.[1] Their primary mechanism of action is the inhibition of cyclooxygenase (COX) enzymes, which are critical for the synthesis of pro-inflammatory prostaglandins.[2] The 2-anilinopropanoic acid structure, a subset of this class, serves as a foundational scaffold for some of the most potent NSAIDs, including derivatives like Diclofenac and Mefenamic acid.[3][4]

Understanding how subtle structural modifications to this core scaffold impact biological activity is paramount for designing next-generation therapeutics with improved potency and safety profiles. This guide will dissect these relationships, focusing on COX-1 and COX-2 inhibition, and provide the robust experimental protocols necessary to validate these findings in a laboratory setting.

Mechanism of Action: Targeting the Cyclooxygenase Pathway

COX enzymes catalyze the conversion of arachidonic acid into prostaglandin H2 (PGH2), the precursor to various prostaglandins and thromboxanes that mediate inflammation, pain, and fever.[5] There are two primary isoforms:

  • COX-1: A constitutively expressed enzyme involved in homeostatic functions, such as protecting the gastric mucosa and maintaining kidney function.[6]

  • COX-2: An inducible enzyme whose expression is significantly upregulated at sites of inflammation.[6]

The therapeutic anti-inflammatory effects of NSAIDs are derived from the inhibition of COX-2, while the common adverse effects, such as gastrointestinal distress, are linked to the inhibition of the protective COX-1 isoform.[7] Consequently, a primary goal in modern NSAID design is to achieve high selectivity for COX-2 over COX-1.

COX_Pathway AA Arachidonic Acid COX COX-1 & COX-2 Enzymes AA->COX PGH2 Prostaglandin H2 (PGH2) COX->PGH2 Prostanoids Prostaglandins, Thromboxanes PGH2->Prostanoids Inflammation Inflammation, Pain, Fever Prostanoids->Inflammation Homeostasis Gastric Protection, Platelet Aggregation Prostanoids->Homeostasis NSAIDs 2-Anilinopropanoic Acid Analogs (NSAIDs) NSAIDs->COX Inhibition

Caption: The Arachidonic Acid Cascade and NSAID Inhibition.

Structure-Activity Relationship (SAR) Analysis

The efficacy and selectivity of 2-anilinopropanoic acid analogs are dictated by their chemical structure. Decades of research have illuminated several key principles.

Rationale for Analog Design: The primary motivation for synthesizing analogs of the core anilino-acid scaffold is to enhance COX-2 selectivity and potency. The active site of COX-2 is slightly larger and features a side pocket not present in COX-1.[7] Medicinal chemists exploit this by adding bulkier substituents to the parent structure, designing molecules that can bind effectively to COX-2 while being sterically hindered from the COX-1 active site.[8]

Key Structural Modifications:

  • Substituents on the Anilino Ring: This is the most critical modification. An unsubstituted 2-anilinopropanoic acid has weak activity. The addition of substituents, particularly at the ortho positions (2' and 6') of the aniline ring, dramatically increases inhibitory potency. This is exemplified by Diclofenac (2',6'-dichloro) and Mefenamic acid (2',3'-dimethyl).[3][4] These ortho groups force the two aromatic rings into a non-planar conformation, a crucial feature for high activity.[3]

  • The Carboxylic Acid Moiety: The acidic carboxyl group is a cornerstone of activity for most traditional NSAIDs. It typically forms a key salt bridge interaction with a conserved arginine residue (Arg120) at the entrance of the COX active site, mimicking the binding of the natural substrate, arachidonic acid.[9] Modifying this group to an ester or amide can create a prodrug, which may be hydrolyzed in vivo to the active acid. This strategy is often employed to reduce direct gastric irritation caused by the free acid.[10][11]

  • The Propionic Acid Side Chain: The stereochemistry at the alpha-carbon is important. For profens, the (S)-enantiomer is typically the more active COX inhibitor.[12]

Comparative Analysis of Biological Activity

To illustrate the impact of these structural modifications, the table below presents representative inhibitory concentration (IC50) data for key compounds. The data is compiled from various sources to provide a comparative overview.

CompoundStructureKey FeaturesIC50 COX-1 (μM)IC50 COX-2 (μM)Selectivity Index (COX-1/COX-2)
Parent Scaffold (Representative) 2-Anilinobenzoic AcidUnsubstituted core structure.High (Weak Activity)High (Weak Activity)~1
Diclofenac 2-[(2,6-Dichlorophenyl)amino]benzeneacetic acidDi-ortho-chloro substitution. Non-selective but highly potent.~0.1 - 1.0~0.05 - 0.5~2-10
Mefenamic Acid 2-[(2,3-Dimethylphenyl)amino]benzoic acidDi-substituted anilino ring. Non-selective.~5 - 15~2 - 10~2-5
Celecoxib (Reference) 4-[5-(4-methylphenyl)-3-(trifluoromethyl)pyrazol-1-yl]benzenesulfonamideBulky trifluoromethyl and sulfonyl groups. Highly COX-2 selective.~10 - 30~0.04 - 0.1~250-750

Note: IC50 values are approximate and can vary significantly based on assay conditions. Data is aggregated from multiple sources for comparative purposes.[13][14][15]

From this comparison, a clear SAR emerges: the di-ortho substitution in Diclofenac leads to a dramatic increase in potency against both COX isoforms compared to a simpler scaffold. In contrast, Celecoxib achieves its high COX-2 selectivity through the incorporation of specific pharmacophores, like the sulfonamide group, which interact with the unique side pocket of the COX-2 active site.[12]

Experimental Methodologies

To ensure scientific integrity, the protocols described below are self-validating systems, incorporating necessary controls for robust and reproducible data.

Experimental_Workflow cluster_0 In Vitro Screening cluster_1 Cell-Based Assays Compound Synthesized Analogs COX_Assay COX-1 / COX-2 Inhibition Assay Compound->COX_Assay IC50 Determine IC50 Values & Selectivity Index COX_Assay->IC50 Lead_Cmpd Lead Compounds IC50->Lead_Cmpd Select Leads MTT_Assay MTT Cytotoxicity Assay on Cell Lines Lead_Cmpd->MTT_Assay Toxicity Assess Cytotoxicity (CC50 Values) MTT_Assay->Toxicity

Caption: General experimental workflow for evaluating novel NSAIDs.

Protocol 1: In Vitro COX-1/COX-2 Inhibition Assay (Fluorometric)

This protocol measures the peroxidase activity of COX enzymes, which is the second step in the conversion of arachidonic acid.[16][17]

  • Principle: The peroxidase component of COX catalyzes the reduction of PGG2 to PGH2. This reaction can be detected using a probe like Amplex Red, which is oxidized in the process to produce the highly fluorescent resorufin. The rate of fluorescence increase is proportional to COX activity.

  • Materials:

    • Purified ovine or human recombinant COX-1 and COX-2 enzymes.

    • COX Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0).

    • Heme cofactor.

    • Arachidonic Acid (substrate).

    • Amplex Red (or similar fluorometric probe).

    • Test compounds and reference inhibitors (e.g., Diclofenac, Celecoxib) dissolved in DMSO.

    • Black, opaque 96-well microplate.

    • Fluorescence microplate reader (Ex/Em ≈ 535/587 nm).

  • Procedure:

    • Reagent Preparation: Prepare working solutions of the probe, heme, and arachidonic acid in COX Assay Buffer as per manufacturer recommendations. Keep enzymes on ice.

    • Assay Plate Setup: For a self-validating system, include the following controls:

      • 100% Activity Control: Buffer, Heme, Enzyme, and DMSO (vehicle).

      • Negative Control (Background): Buffer, Heme, and DMSO (no enzyme).

      • Positive Control Inhibitor: Buffer, Heme, Enzyme, and a known inhibitor (e.g., Celecoxib for COX-2).

      • Test Wells: Buffer, Heme, Enzyme, and test compound at various concentrations (e.g., 7-point serial dilution).

    • Reaction Incubation: Add 150 µL of Assay Buffer, 10 µL of Heme, and 10 µL of enzyme (COX-1 or COX-2) to the appropriate wells. Then add 10 µL of the test compound, DMSO, or control inhibitor. Pre-incubate for 10 minutes at 37°C.[5][7]

    • Initiate Reaction: Start the reaction by adding 20 µL of arachidonic acid solution to all wells.

    • Measurement: Immediately place the plate in the reader and measure fluorescence kinetically for 10-20 minutes at 37°C.

    • Data Analysis:

      • Calculate the rate of reaction (slope of fluorescence vs. time) for each well.

      • Subtract the background rate from all other wells.

      • Calculate the percent inhibition for each compound concentration relative to the 100% activity control (DMSO).

      • Plot percent inhibition versus log[inhibitor concentration] and fit the data using a non-linear regression model to determine the IC50 value.

Protocol 2: MTT Cell Viability Assay for Cytotoxicity

This assay assesses the general toxicity of the lead compounds on living cells.[3][10]

  • Principle: Metabolically active cells contain mitochondrial dehydrogenase enzymes that reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), into an insoluble purple formazan product. The amount of formazan, quantified spectrophotometrically after solubilization, is directly proportional to the number of viable cells.[11][18]

  • Materials:

    • Adherent cell line (e.g., MCF-7, HEK293).

    • Complete cell culture medium.

    • MTT solution (5 mg/mL in sterile PBS).

    • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS).

    • 96-well clear tissue culture plates.

    • Spectrophotometer (plate reader) capable of reading absorbance at ~570 nm.

  • Procedure:

    • Cell Seeding: Seed 10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate overnight at 37°C, 5% CO2 to allow for cell attachment.[8]

    • Compound Treatment: Prepare serial dilutions of your test compounds in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the test wells. Include vehicle-only (DMSO) wells as a 100% viability control and wells with a known cytotoxic agent as a positive control.

    • Incubation: Incubate the plate for 24-48 hours at 37°C, 5% CO2.

    • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 3-4 hours. During this time, purple formazan crystals will form in viable cells.[8]

    • Solubilization: Carefully aspirate the medium. Add 150 µL of solubilization solution (DMSO) to each well to dissolve the formazan crystals. Shake the plate gently for 15 minutes on an orbital shaker to ensure complete dissolution.[18]

    • Measurement: Read the absorbance at 545-570 nm.

    • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot percent viability versus log[compound concentration] to determine the CC50 (50% cytotoxic concentration).

Conclusion and Future Directions

The 2-anilinopropanoic acid scaffold remains a highly viable starting point for the development of potent anti-inflammatory agents. Structure-activity relationship studies consistently demonstrate that inhibitory potency and COX-2 selectivity can be rationally engineered through targeted chemical modifications. The most profound effects are achieved by introducing substituents at the ortho positions of the aniline ring and by incorporating bulky moieties designed to exploit the structural differences between the COX-1 and COX-2 active sites.

Future research should focus on developing analogs that not only possess high COX-2 selectivity but also exhibit favorable pharmacokinetic and safety profiles, potentially through prodrug strategies or conjugation with other chemical entities to reduce off-target effects. The robust and validated experimental workflows provided herein offer a clear path for the systematic evaluation and optimization of these next-generation anti-inflammatory candidates.

References

  • Moser, P., Sallmann, A., & Wiesenberg, I. (n.d.). Synthesis and quantitative structure-activity relationships of diclofenac analogues. Journal of Medicinal Chemistry. [Link]

  • The Chemistry and Bioactivity of Mefenamic Acid Derivatives: A Review of Recent Advances. (n.d.). PubMed. [Link]

  • Dubey, N., Jain, D. K., Bhadoriya, U. S., & Solanki, B. (2012). Synthesis, Characterization and Biological Evaluation of Amino Acid Conjugates of Mefenamic Acid. Asian Journal of Chemistry, 24(3), 1237-1241.
  • Synthesis and analgesic activity of N-arylhydrazone derivatives of mefenamic acid. (n.d.). ResearchGate. [Link]

  • Synthesis of new Diclofenac Derivatives. (2017). ResearchGate. [Link]

  • Drug Development of Mefenamic Acid Derivatives as Analgesic by Molecular Approach. (2017). Impactfactor.org. [Link]

  • Synthesis and Preliminary Pharmacological Evaluation of New Analogues of Diclofenac as Potential Anti-inflammatory Agents. (2016). ResearchGate. [Link]

  • Synthesis and Pharmacological Activity of S(-)-2-Amino-2-Methyl-3-Phenylpropanoic Acid. (2019). ResearchGate. [Link]

  • Design, Synthesis and Biological Evaluation of Novel Peptide-Like Analogues as Selective COX-2 Inhibitors. (2015). National Institutes of Health. [Link]

  • Design, synthesis, molecular modeling and biological evaluation of novel diaryl heterocyclic analogs as potential selective cyclooxygenase-2 (COX-2) inhibitors. (2016). National Institutes of Health. [Link]

  • Design, Synthesis and Biological Evaluation of Novel Peptide-Like Analogues as Selective COX-2 Inhibitors. (2015). PubMed. [Link]

  • IC50 Values for COX-1 and COX-2 Enzymes. (n.d.). ResearchGate. [Link]

  • Molecular docking-guided synthesis of NSAID–glucosamine bioconjugates and their evaluation as COX-1/COX-2 inhibitors with potentially reduced gastric toxicity. (2020). National Institutes of Health. [Link]

  • Structure-activity relationships in a series of anti-inflammatory N-arylanthranilic acids. (1983). PubMed. [Link]

  • New NSAID Conjugates as Potent and Selective COX-2 Inhibitors: Synthesis, Molecular Modeling and Biological Investigation. (2019). MDPI. [Link]

  • Design, Synthesis and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny. (2024). MDPI. [Link]

  • IC 50 values for the inhibition of COX-1 and COX-2 in the human whole... (n.d.). ResearchGate. [Link]

  • Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. (2010). National Institutes of Health. [Link]

  • Comparative Evaluation of Cyclooxygenase Inhibition Profiles Across Various NSAID Forms and Doses: Implications for Efficacy and Adverse Effects. (2024). National Institutes of Health. [Link]

  • Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview. (2023). MDPI. [Link]

  • Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. (2022). National Institutes of Health. [Link]

Sources

A Comparative Guide to the Structure-Activity Relationships of 2-(Phenylamino)propanoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

The 2-(phenylamino)propanoic acid scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous compounds with a wide array of biological activities. This guide provides an in-depth comparison of the structure-activity relationships (SAR) of these derivatives, with a focus on their anti-inflammatory, anticancer, and antimicrobial properties. By synthesizing data from various studies, we aim to provide researchers, scientists, and drug development professionals with a comprehensive understanding of how structural modifications influence the biological effects of this important class of molecules.

Anti-inflammatory Activity: Targeting Cyclooxygenase (COX) Enzymes

Derivatives of this compound are well-known for their anti-inflammatory effects, which are often mediated through the inhibition of cyclooxygenase (COX) enzymes. The SAR in this area is particularly focused on achieving selectivity for COX-2 over COX-1 to reduce gastrointestinal side effects.

A key structural feature for COX-2 selectivity appears to be the presence of a methyl group on the propanoic acid moiety, effectively creating a 2-anilinophenylacetic acid scaffold.[1] This modification, along with specific substitutions on the aniline ring, plays a crucial role in determining both the potency and selectivity of COX inhibition.[1]

For instance, a study on pyrrole-containing derivatives of 2-phenylpropanoic acid, structurally inspired by the COX-2 selective inhibitor celecoxib, demonstrated potent anti-inflammatory activity.[2][3] The compound 2-(3-acetyl-5-(4-chlorophenyl)-2-methyl-1H-pyrrol-1-yl)-3-phenylpropanoic acid (compound 3f) showed significant reduction in paw edema in a carrageenan-induced inflammation model in rats.[2][3] Repeated administration of this compound also led to a significant decrease in the pro-inflammatory cytokine TNF-α, suggesting a potential immunomodulatory mechanism.[2][3]

Furthermore, the introduction of a p-chlorobenzoyl group on the nitrogen atom of a 2-phenylthiophenylamine derivative bearing a propanoic acid substituent resulted in a 79% reduction in edema in an in vivo assay.[4] Interestingly, this compound was inactive in an in vitro prostaglandin synthesis inhibition assay, highlighting the complex relationship between in vitro and in vivo activity, possibly due to metabolic activation.[4]

Conversely, replacing the phenylamino group with a heteroarylamino moiety, such as pyridine, quinoline, or pyrimidine, has also yielded potent anti-inflammatory agents with reduced gastric side effects.[5] Specifically, 2-[4-(2-pyridylamino)phenyl]propionic acid demonstrated excellent anti-inflammatory and analgesic activities.[5]

Comparative Data for Anti-inflammatory Derivatives
Compound/DerivativeStructural ModificationKey FindingReference
2-Anilinophenylacetic acid analogsMethyl group on the phenylacetic acid ringRequired for COX-2 selectivity.[1]
Pyrrole-containing derivative (3f)Pyrrole ring incorporationPotent anti-inflammatory and immunomodulatory effects.[2][3]
2-Phenylthiophenylamine derivativep-Chlorobenzoyl group on nitrogenHigh in vivo anti-inflammatory activity.[4]
2-[4-(2-Pyridylamino)phenyl]propionic acidPyridylamino group instead of phenylaminoExcellent anti-inflammatory and analgesic activities with fewer side effects.[5]
Experimental Workflow: Carrageenan-Induced Paw Edema Model

The carrageenan-induced paw edema model is a standard in vivo assay to evaluate the acute anti-inflammatory activity of compounds.

Caption: Workflow for the carrageenan-induced paw edema assay.

Anticancer Activity: Diverse Mechanisms of Action

This compound derivatives have also been investigated for their potential as anticancer agents, exhibiting a range of mechanisms of action.

One area of interest is the development of derivatives that target specific enzymes involved in cancer progression. For example, a series of 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives were synthesized and evaluated for their antiproliferative activity against lung cancer cells.[6][7] The structure-activity relationship study revealed that the presence of an oxime moiety significantly enhanced the antiproliferative activity.[6] Compounds bearing a hydroxyimino functional group exhibited potent cytotoxicity, with IC50 values in the low micromolar range, surpassing the efficacy of cisplatin.[6][7] In silico studies suggested that these compounds may target human SIRT2 and EGFR.[6]

Another approach involves the modification of the core structure to enhance cytotoxicity. The synthesis of 2-{4-[(7-chloro-2-quinoxalinyl)oxy]phenoxy}propionic acid and its analogs revealed that the intact quinoxaline ring is fundamental for antitumor activity.[8] Further modifications of the heterocyclic ring system or the introduction of substituents at the C4 position of the quinoline ring in a related series led to a decrease or loss of activity.[8]

Additionally, 2-phenylamino-1,4-naphthoquinone derivatives have been explored as potential anticancer agents.[9] The antiproliferative activity of these compounds was found to be influenced by molecular descriptors such as hydrophobicity and molar refractivity.[9][10]

Comparative Data for Anticancer Derivatives
Compound/DerivativeTarget/MechanismKey SAR FindingIC50 (A549 cells)Reference
Oxime derivatives of 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acidSIRT2 and EGFR (proposed)The hydroxyimino (-C=NOH) group is crucial for potent activity.2.47 µM and 5.42 µM[6][7]
2-{4-[(7-Chloro-2-quinoxalinyl)oxy]phenoxy}propionic acidNot fully elucidatedThe intact quinoxaline ring is essential for antitumor activity.Not specified[8]
2-Phenylamino-3-acyl-1,4-naphtoquinonesmTOR (proposed for compound 11)Aryl-C=O and heteroaryl-C=O ligands showed interesting antiproliferative activities.0.82 to 21.66 μM[10]
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity.

Caption: General workflow of the MTT assay for determining cell viability.

Antimicrobial Activity

The this compound scaffold has also been explored for its antimicrobial properties. The propionic acid moiety itself is known to have antimicrobial effects.[11] Studies have shown that propionic acid can suppress the growth of methicillin-resistant Staphylococcus aureus (MRSA) by reducing the intracellular pH.[11] Esterified derivatives of propionic acid have been shown to be as effective as the parent acid in inhibiting MRSA growth in vitro.[11]

In a study of 3-[phenyl(1,3-thiazol-2-yl)-amino]propanoic acids and their derivatives, some of the synthesized compounds exhibited discrete antimicrobial activity.[12] This suggests that the combination of the phenylamino propanoic acid core with a thiazole ring can lead to compounds with potential as antimicrobial agents.

Conclusion and Future Perspectives

The structure-activity relationships of this compound derivatives are multifaceted, with subtle structural modifications leading to significant changes in biological activity. For anti-inflammatory agents, achieving COX-2 selectivity through substitutions on both the phenyl and propanoic acid moieties remains a key objective. In the realm of anticancer drug discovery, the focus is on enhancing cytotoxicity and targeting specific cancer-related pathways through the introduction of diverse functional groups and heterocyclic systems. The inherent antimicrobial properties of the propanoic acid backbone also present an opportunity for the development of novel anti-infective agents.

Future research in this area should continue to explore the vast chemical space around the this compound scaffold. A deeper understanding of the molecular targets and mechanisms of action, aided by computational modeling and advanced biological screening techniques, will be crucial for the rational design of next-generation therapeutics with improved efficacy and safety profiles. The integration of pharmacokinetic and toxicological assessments early in the drug discovery process will also be essential to identify promising lead candidates for further development.[1][13]

References

  • Bethegnies, G., Marcincal-Lefebvre, A., Brunet, C., Cazin, M., & Damas, J. (1989). Substituted phenylthiophenylamines with antiinflammatory activity. Il Farmaco, 44(7-8), 683-694. [Link]

  • Pang, Y. L., Yeo, W. K., Tan, C. H., & Ho, H. K. (2014). Structure-Toxicity Relationship and Structure-Activity Relationship Study of 2-Phenylaminophenylacetic Acid Derived Compounds. Food and Chemical Toxicology, 71, 148-156. [Link]

  • Khan, I., et al. (2023). Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives. Molecules, 28(4), 1735. [Link]

  • Natsume, Y., et al. (1987). Nonsteroidal antiinflammatory agents. 2. [(Heteroarylamino)phenyl]alkanoic acids. Journal of Medicinal Chemistry, 30(9), 1709-1714. [Link]

  • Shi, W., et al. (2005). Part 3: synthesis and biological evaluation of some analogs of the antitumor agents, 2-{4-[(7-chloro-2-quinoxalinyl)oxy]phenoxy}propionic acid, and 2-{4-[(7-bromo-2-quinolinyl)oxy]phenoxy}propionic acid. Bioorganic & Medicinal Chemistry, 13(4), 1069-1081. [Link]

  • Ahmad, S., et al. (2017). Synthesis and evaluation of 2-phenylamino-1,4-naphthoquinones derivatives as potential hypoglycaemic agents. Pakistan Journal of Pharmaceutical Sciences, 30(4), 1331-1337. [Link]

  • Zlatanova-Tenisheva, H., et al. (2023). Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid. Biomedicines, 11(8), 2203. [Link]

  • Nishikawa, K., et al. (1990). Studies on Antiinflammatory Agents. II. Synthesis and Pharmacological Properties of 2'-(phenylthio)methanesulfonanilides and Related Derivatives. Chemical and Pharmaceutical Bulletin, 38(3), 677-683. [Link]

  • Golcienė, B., et al. (2023). Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. International Journal of Molecular Sciences, 24(10), 8881. [Link]

  • Ferreira, L. S., et al. (2021). Discovery of New 2-Phenylamino-3-acyl-1,4-naphthoquinones as Inhibitors of Cancer Cells Proliferation: Searching for Intra-Cellular Targets Playing a Role in Cancer Cells Survival. Molecules, 26(16), 4983. [Link]

  • Pang, Y. L., Yeo, W. K., Tan, C. H., & Ho, H. K. (2014). Structure-toxicity relationship and structure-activity relationship study of 2-phenylaminophenylacetic acid derived compounds. Semantic Scholar. [Link]

  • Mickevičius, V., et al. (2013). Synthesis and Biological Activity of 3-[phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives. Molecules, 18(12), 15000-15018. [Link]

  • Zlatanova-Tenisheva, H., et al. (2023). Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid. ResearchGate. [Link]

  • Golcienė, B., et al. (2023). Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. National Center for Biotechnology Information. [Link]

  • Ferreira, L. S., et al. (2021). Discovery of New 2-Phenylamino-3-acyl-1,4-naphthoquinones as Inhibitors of Cancer Cells Proliferation. MDPI. [Link]

  • Shu, M., et al. (2013). Propionic acid and its esterified derivative suppress the growth of methicillin-resistant Staphylococcus aureus USA300. Journal of Applied Microbiology, 114(4), 963-971. [Link]

Sources

A Comparative Guide to the Validation of Analytical Methods for Impurities in 2-(Phenylamino)propanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, ensuring the purity of active pharmaceutical ingredients (APIs) is paramount to the safety and efficacy of the final drug product. This guide provides a comprehensive overview and a practical comparison of analytical methodologies for the validation of impurity detection in 2-(Phenylamino)propanoic acid, a key intermediate in various synthetic pathways. Grounded in the principles of scientific integrity, this document offers field-proven insights and detailed experimental protocols to empower researchers in their quality control endeavors.

The validation of an analytical procedure is the process of demonstrating its suitability for the intended purpose.[1][2][3] This is a critical regulatory requirement, with guidelines established by the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA).[4][5][6][7][8] The core objective is to ensure that the chosen analytical method is reliable, accurate, and specific for the quantification of potential impurities.

A Comparative Analysis of Analytical Methodologies

The selection of an appropriate analytical technique is the foundational step in method validation. For the analysis of impurities in this compound, several chromatographic methods are viable, each with its own set of advantages and limitations.

Analytical Technique Principle Advantages Disadvantages Typical Application
High-Performance Liquid Chromatography (HPLC) with UV Detection Separation based on polarity, utilizing a stationary phase and a mobile phase. Detection is based on the absorption of UV light by the analyte.Robust, versatile, widely available, and cost-effective.[9]May require derivatization for compounds lacking a UV chromophore.[10][11] Lower sensitivity compared to mass spectrometry.Routine quality control, quantification of known impurities.
Gas Chromatography (GC) with Flame Ionization Detection (FID) Separation of volatile compounds in the gas phase. FID provides a signal proportional to the amount of organic carbon.High resolution for volatile impurities, sensitive to a wide range of organic compounds.Not suitable for non-volatile or thermally labile compounds. May require derivatization to increase volatility.Analysis of residual solvents and volatile organic impurities.
Liquid Chromatography-Mass Spectrometry (LC-MS) Combines the separation power of HPLC with the sensitive and selective detection of mass spectrometry.High sensitivity and selectivity, allows for structural elucidation of unknown impurities.Higher cost and complexity of instrumentation and operation.Identification and quantification of trace-level impurities, characterization of degradation products.

For the purpose of this guide, we will focus on a High-Performance Liquid Chromatography (HPLC) method with UV detection, as it represents a robust and widely accessible technique for the routine quality control of this compound and its impurities.[9]

The Validation Workflow: A Step-by-Step Approach

The validation of an analytical method is a systematic process that encompasses several key parameters. The following workflow, based on ICH Q2(R1) guidelines, provides a structured approach to validating an HPLC method for impurities in this compound.[1][2][4]

Caption: A typical workflow for the validation of an analytical method.

Experimental Protocols: A Practical Guide

This section provides a detailed, step-by-step methodology for the validation of an HPLC method for the determination of impurities in this compound.

Materials and Instrumentation
  • Reference Standards: this compound and any known potential impurities.

  • Reagents: HPLC-grade acetonitrile, methanol, and water; analytical grade phosphoric acid, sodium phosphate monobasic, and sodium phosphate dibasic.

  • Instrumentation: An HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) or UV-Vis detector.

  • Chromatographic Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

Recommended Chromatographic Conditions
Parameter Condition
Mobile Phase A 0.02 M Phosphate Buffer (pH 3.0)
Mobile Phase B Acetonitrile
Gradient Time (min)
0
20
25
26
30
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL
Validation Parameter Protocols

Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[2][12]

  • Protocol:

    • Prepare a solution of this compound.

    • Prepare individual solutions of all known potential impurities.

    • Prepare a spiked solution containing this compound and all potential impurities.

    • Inject all solutions into the HPLC system.

    • Forced Degradation Studies: Subject a solution of this compound to stress conditions (acid, base, oxidation, heat, and light) to generate potential degradation products. Analyze the stressed samples.

  • Acceptance Criteria: The peak for this compound should be well-resolved from all impurity and degradation product peaks, with a resolution factor of not less than 1.5.[13] The peak purity of the main component should be evaluated using the PDA detector.

Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.[1][2]

  • Protocol:

    • Prepare a stock solution of each impurity.

    • From the stock solutions, prepare a series of at least five concentrations ranging from the reporting limit to 120% of the specification limit.

    • Inject each concentration in triplicate.

  • Acceptance Criteria: The correlation coefficient (r²) of the calibration curve should be ≥ 0.999. The y-intercept should be minimal.[14]

The range is the interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.[2]

  • Protocol: The data obtained from the linearity and accuracy studies will be used to establish the range.

  • Acceptance Criteria: The method should be linear, accurate, and precise within the specified range.

Accuracy is the closeness of the test results obtained by the method to the true value.[2]

  • Protocol:

    • Prepare a sample of this compound of known purity.

    • Spike the sample with known amounts of each impurity at three concentration levels (e.g., 50%, 100%, and 150% of the specification limit).

    • Prepare each concentration level in triplicate.

    • Analyze the samples and calculate the percent recovery.

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.[15]

Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[2][12] It is typically evaluated at three levels: repeatability, intermediate precision, and reproducibility.

  • Protocol:

    • Repeatability (Intra-assay precision): Analyze a minimum of six replicate samples of this compound spiked with impurities at 100% of the specification limit on the same day, by the same analyst, and on the same instrument.

    • Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

  • Acceptance Criteria: The relative standard deviation (RSD) should not be more than 2.0% for repeatability and intermediate precision.[14]

The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[1][2]

  • Protocol:

    • Based on Signal-to-Noise Ratio: Determine the concentration at which the signal-to-noise ratio is approximately 3:1 for LOD and 10:1 for LOQ.

    • Based on the Standard Deviation of the Response and the Slope: Prepare a series of low-concentration solutions and inject them. Calculate the standard deviation of the response and the slope of the calibration curve.

      • LOD = 3.3 * (Standard Deviation of the Response / Slope)

      • LOQ = 10 * (Standard Deviation of the Response / Slope)

  • Acceptance Criteria: The LOQ should be established with acceptable precision and accuracy.

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[2]

  • Protocol:

    • Introduce small variations to the chromatographic conditions, such as:

      • pH of the mobile phase (± 0.2 units)

      • Column temperature (± 5 °C)

      • Flow rate (± 0.1 mL/min)

      • Mobile phase composition (± 2% organic)

    • Analyze a sample under each varied condition and evaluate the impact on the results.

  • Acceptance Criteria: The system suitability parameters should remain within the acceptance criteria, and the results should not be significantly affected by the variations.

System suitability testing is an integral part of many analytical procedures. The tests are based on the concept that the equipment, electronics, analytical operations, and samples to be analyzed constitute an integral system that can be evaluated as such.[16]

  • Protocol:

    • Prepare a system suitability solution containing this compound and a critical impurity pair.

    • Inject the solution before starting any sample analysis.

  • Acceptance Criteria:

    • Tailing factor: ≤ 2.0

    • Theoretical plates: ≥ 2000

    • Resolution: ≥ 1.5 between the critical pair

    • Relative Standard Deviation (RSD) of replicate injections: ≤ 2.0%

Data Summary and Interpretation

All experimental data should be meticulously documented and summarized in a clear and concise manner. The following tables provide a template for presenting the validation data.

Table 1: Linearity Data for Impurity A

Concentration (µg/mL)Peak Area (n=3)Mean Peak AreaRSD (%)
0.5.........
1.0.........
2.0.........
5.0.........
10.0.........
Correlation Coefficient (r²) \multicolumn{3}{c}{...}
Slope \multicolumn{3}{c}{...}
Y-intercept \multicolumn{3}{c}{...}

Table 2: Accuracy (Recovery) Data for Impurity A

Spiked Level (%)Amount Added (µg/mL)Amount Found (µg/mL, n=3)Mean Recovery (%)RSD (%)
50............
100............
150............

Table 3: Precision Data for Impurity A (100% Level)

ReplicatePeak Area
1...
2...
3...
4...
5...
6...
Mean ...
Standard Deviation ...
RSD (%) ...

Conclusion

The validation of an analytical method for impurities in this compound is a rigorous but essential process to ensure the quality and safety of pharmaceutical products. This guide has provided a comparative overview of analytical techniques and a detailed, practical framework for validating an HPLC method based on internationally recognized guidelines. By adhering to these principles and protocols, researchers and scientists can confidently develop and validate robust analytical methods that are fit for their intended purpose, thereby contributing to the development of safe and effective medicines.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Compliance Academy. [Link]

  • Quality Guidelines. International Council for Harmonisation. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. [Link]

  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. [Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency. [Link]

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. [Link]

  • Q2(R2) Validation of Analytical Procedures. U.S. Food and Drug Administration. [Link]

  • Guidance for the validation of pharmaceutical quality control analytical methods. Therapeutic Goods Administration. [Link]

  • Highlights from FDA's Analytical Test Method Validation Guidance. ProPharma Group. [Link]

  • ICH Q2(R2) Guideline on validation of analytical procedures - Step 5. European Medicines Agency. [Link]

  • FDA Guidance for Industry Analytical Procedures and Methods Validation. Scribd. [Link]

  • Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. Technology Networks. [Link]

  • Validation of Impurity Methods, Part II. LCGC North America. [Link]

  • EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5. European Compliance Academy. [Link]

  • Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management. National Institutes of Health. [Link]

  • FDA Guidance for Industry: Q2A Validation of Analytical Procedures. European Compliance Academy. [Link]

  • Determination of amino acid without derivatization by using HPLC - HILIC column. Journal of Chemical and Pharmaceutical Research. [Link]

  • Analysis of amino acids by high performance liquid chromatography. Baqai Journal of Health Sciences. [Link]

  • Analytical Methods for Amino Acids. Shimadzu. [Link]

  • Method Validation Guidelines. BioPharm International. [Link]

  • (2S)-2-AMINO-3-(PHENYLAMINO)PROPANOIC ACID. Global Substance Registration System. [Link]

  • VALIDATION OF ANALYTICAL METHODS. IKEV. [Link]

  • Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. IVT Network. [Link]

  • This compound. National Center for Biotechnology Information. [Link]

  • This compound (C9H11NO2). PubChemLite. [Link]

Sources

A Senior Application Scientist's Guide to Cross-Reactivity of 2-(Phenylamino)propanoic Acid in Immunoassays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Challenge of Specificity in Bioanalysis

This guide provides an in-depth analysis of the potential cross-reactivity of 2-(Phenylamino)propanoic acid (also known as 2-anilinopropanoic acid)[5][6][7], a compound with structural motifs that warrant careful consideration in common immunoassay panels, particularly those designed for amphetamine-class substances. We will explore the underlying molecular principles, present a framework for experimental validation, and offer objective, data-driven comparisons to guide researchers in navigating this analytical challenge.

The Mechanism of Cross-Reactivity in Competitive Immunoassays

Most immunoassays for small molecules like drugs are designed in a competitive format.[8][9] In this setup, the analyte present in a sample competes with a labeled version of the analyte for a limited number of antibody binding sites.[1][10] A high concentration of the analyte in the sample results in less labeled analyte binding to the antibody, producing a low signal. Conversely, a low analyte concentration yields a high signal. The signal is therefore inversely proportional to the analyte concentration.[10][11]

Cross-reactivity occurs when a structurally similar, non-target molecule can also bind to the antibody, displacing the labeled analyte and generating a signal that is falsely attributed to the target analyte.[12] The degree of this interference is directly related to the structural homology between the cross-reactant and the target analyte, and the specific binding characteristics (affinity) of the antibody used in the assay.[12][13]

Competitive_Immunoassay_Principle cluster_0 Scenario 1: Low Target Analyte cluster_1 Scenario 2: High Target Analyte / Cross-Reactant Analyte_Low Sample (Low Target) Ab_1 Antibody Analyte_Low->Ab_1 Few binding events Signal_1 High Signal (e.g., Color) Ab_1->Signal_1 Generates Labeled_Analyte_1 Labeled Analyte (Constant Amount) Labeled_Analyte_1->Ab_1 Many binding events Analyte_High Sample (High Target or Cross-Reactant) Ab_2 Antibody Analyte_High->Ab_2 Many binding events (Competition) Signal_2 Low Signal Ab_2->Signal_2 Generates Labeled_Analyte_2 Labeled Analyte (Constant Amount) Labeled_Analyte_2->Ab_2 Few binding events

Diagram 1. The principle of competitive immunoassays and interference by cross-reactants.

Structural Analysis: this compound vs. Amphetamines

The primary driver for investigating the cross-reactivity of this compound is its structural similarity to amphetamine, a common target in drugs-of-abuse screening panels.[13] Both molecules share a core phenethylamine backbone, which consists of a phenyl ring attached to an amino group via a carbon chain.[12][13]

  • Amphetamine: Features a phenyl ring, a two-carbon chain, and a terminal primary amine group.

  • This compound: Contains a phenyl ring directly attached to the amine (an aniline group), which is in turn connected to a propanoic acid moiety.

While the substitution pattern differs, the presence of the shared phenylamino group is the critical feature that can be recognized by antibodies raised against amphetamine or its derivatives. The specificity of the immunoassay hinges on how well the antibody discriminates between the precise structures.

Structural_Comparison Amphetamine Amphetamine L1 High Structural Similarity Amphetamine->L1 L2 Potential for Cross-Reactivity Amphetamine->L2 L3 Low Structural Similarity Amphetamine->L3 Methamphetamine Methamphetamine Propanoic_Acid This compound Control Caffeine (Dissimilar Control) L1->Methamphetamine L2->Propanoic_Acid L3->Control

Sources

A Senior Application Scientist's Guide to Enzyme Assays: A Comparative Study of 2-(Phenylamino)propanoic acid and Phenylalanine

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of enzyme kinetics and drug discovery, the comparison between a native substrate and its synthetic analog is a cornerstone of mechanistic investigation. This guide provides an in-depth comparative analysis of L-phenylalanine, a crucial proteinogenic amino acid, and its N-aryl analog, 2-(Phenylamino)propanoic acid. Phenylalanine is not merely a building block for proteins; it is a key substrate and allosteric regulator in critical metabolic pathways, most notably the one governed by Phenylalanine Hydroxylase (PAH), the enzyme implicated in the genetic disorder Phenylketonuria (PKU).[1][2] Synthetic analogs, such as this compound, serve as invaluable tools to probe enzyme active sites, develop inhibitors, and create novel biocatalytic pathways.[3][4]

This document moves beyond a simple recitation of facts, offering a framework for designing, executing, and interpreting enzyme assays to compare these molecules. We will dissect the causality behind experimental choices, provide self-validating protocols, and ground our discussion in authoritative literature, using a detailed case study involving Phenylalanine Hydroxylase.

Section 1: Molecular Profiles - Structure Dictates Function

The functional differences between phenylalanine and this compound originate from a single, yet profound, structural modification: the substitution of a hydrogen atom on the alpha-amino group with a phenyl ring.

Structural comparison of L-Phenylalanine and this compound

Figure 1. Chemical structures of L-Phenylalanine (left) and this compound (right).

This N-arylation introduces significant changes:

  • Steric Hindrance: The bulky phenyl group on the nitrogen atom drastically increases the molecule's volume, which can be expected to affect its ability to fit within the confined space of an enzyme's active site.

  • Electronic Properties: The phenyl group alters the electron density around the nitrogen atom, potentially influencing its role in catalysis or binding.

  • Hydrophobicity: The addition of a second phenyl ring increases the overall hydrophobicity of the molecule, which can impact solubility and interactions with nonpolar pockets in an enzyme.

The following table summarizes their fundamental physicochemical properties.

PropertyL-PhenylalanineThis compoundRationale for Comparison
Molecular Formula C₉H₁₁NO₂C₁₅H₁₅NO₂Highlights the addition of a C₆H₅ group.
Molecular Weight 165.19 g/mol [5]241.28 g/mol Affects molar concentration calculations and diffusion rates.
Structure Primary α-amino acidSecondary α-amino acidThe N-substitution is the key independent variable in comparative assays.
Key Functional Groups -COOH, -NH₂, Benzyl side chain-COOH, -NH-Phenyl, Benzyl side chainThe secondary amine in the analog prevents it from acting as a hydrogen bond donor in the same way as the primary amine in phenylalanine.

Section 2: The Enzymatic Role of Phenylalanine - A Natural Ligand

Phenylalanine's interactions are well-characterized across multiple enzyme systems:

  • Phenylalanine Hydroxylase (PAH): In the liver, PAH catalyzes the conversion of phenylalanine to tyrosine, a critical step in its catabolism.[6] Phenylalanine serves a dual role: it is the primary substrate and also a potent allosteric activator, binding to a regulatory domain to induce a conformational change that enhances catalytic activity.[1][7] This regulation is crucial for maintaining metabolic homeostasis.

  • Phenylalanine Ammonia-Lyase (PAL): Found in plants and fungi, PAL catalyzes the non-oxidative deamination of L-phenylalanine to cinnamic acid, a precursor for a vast array of secondary metabolites.[8][9]

  • Amino Acid Transporters: As an essential amino acid, phenylalanine is actively transported across cellular membranes, including the blood-brain barrier, by carriers like the L-type Amino Acid Transporter 1 (LAT1).[10][11][12] Competition for this transporter is a key aspect of PKU pathophysiology.[12]

Section 3: this compound - A Synthetic Probe for Mechanistic Interrogation

N-aryl amino acids are a class of synthetic compounds with broad applications, from building blocks for pharmaceuticals to potential antibacterial agents.[4][13] In the context of enzyme assays, this compound is hypothesized to act as a competitive inhibitor of enzymes that naturally bind phenylalanine.

The Rationale for Competitive Inhibition: The molecule retains the core alpha-amino acid structure and the benzyl side chain, which are the primary recognition motifs for enzymes like PAH. This structural mimicry should allow it to bind to the active site. However, the bulky N-phenyl group is likely to:

  • Prevent the precise orientation required for catalysis.

  • Sterically clash with active site residues, precluding the conformational changes necessary for the enzymatic reaction to proceed.

Therefore, it is expected to occupy the active site and compete with the natural substrate, phenylalanine, without being converted into a product.

Section 4: Experimental Design - A Comparative Assay Using Phenylalanine Hydroxylase (PAH)

This section provides a comprehensive framework for empirically testing the hypothesis that this compound acts as a competitive inhibitor of PAH.

Principle of the Assay

The activity of PAH is determined by monitoring the rate of L-tyrosine production. The reaction requires the cofactor tetrahydrobiopterin (BH₄) and molecular oxygen.[6] A common method involves a coupled enzyme assay where the L-tyrosine produced is measured. However, a direct and continuous spectrophotometric assay can be performed by monitoring the oxidation of the cofactor BH₄, which exhibits a decrease in absorbance at specific wavelengths. For this guide, we will outline a robust protocol based on quantifying L-tyrosine formation via High-Performance Liquid Chromatography (HPLC), which offers high specificity and accuracy.

Experimental Workflow

The overall process involves preparing reagents, running the enzymatic reaction under controlled conditions with varying substrate and inhibitor concentrations, quenching the reaction, and analyzing the product formation via HPLC to determine reaction velocities.

G cluster_prep Phase 1: Preparation cluster_reaction Phase 2: Enzymatic Reaction cluster_analysis Phase 3: Analysis & Kinetics prep_reagents Prepare Buffers, Enzyme, Substrates, & Inhibitor Stocks prep_hplc Equilibrate HPLC System setup Set up Reaction Tubes (Varying [Phe] & [Inhibitor]) prep_reagents->setup preincubate Pre-incubate at 37°C setup->preincubate initiate Initiate Reaction (Add Enzyme) preincubate->initiate timed_reaction Incubate for Fixed Time (e.g., 15 min) initiate->timed_reaction quench Quench Reaction (e.g., with Perchloric Acid) timed_reaction->quench hplc_run Analyze Tyrosine by HPLC quench->hplc_run calc_v Calculate Initial Velocity (v) hplc_run->calc_v plot Generate Michaelis-Menten & Lineweaver-Burk Plots calc_v->plot determine_params Determine Km, Vmax, Ki plot->determine_params

Caption: Workflow for comparative kinetic analysis of PAH.

Detailed Experimental Protocol

This protocol is designed to determine the Michaelis-Menten constants (Kₘ, Vₘₐₓ) for phenylalanine and the inhibition constant (Kᵢ) for this compound.

Reagents & Buffers:

  • PAH Assay Buffer: 100 mM HEPES, pH 7.3.

  • Recombinant Human PAH: Diluted to a working concentration (e.g., 0.1 mg/mL) in assay buffer.

  • L-Phenylalanine (Phe) Stock: 100 mM in deionized water.

  • This compound (Inhibitor) Stock: 10 mM in a suitable solvent (e.g., DMSO, ensuring final concentration in assay is <1%).

  • Cofactor Solution: 10 mM 6R-L-erythro-5,6,7,8-tetrahydrobiopterin (BH₄) with 20 mM DTT as a stabilizer.

  • Catalase Solution: 1 mg/mL in assay buffer to remove H₂O₂.

  • Quenching Solution: 1.2 M Perchloric Acid.

  • HPLC Mobile Phase: As per column manufacturer's recommendation for amino acid analysis.

Procedure:

  • Reaction Setup (for Kₘ of Phenylalanine):

    • In a set of microcentrifuge tubes, prepare serial dilutions of the Phe stock to achieve final concentrations ranging from, for example, 0.05 mM to 2 mM.

    • To each tube, add:

      • PAH Assay Buffer to a final volume of 100 µL.

      • Catalase Solution (final concentration 0.1 mg/mL).

      • BH₄ Cofactor Solution (final concentration 0.1 mM).

      • The corresponding volume of Phenylalanine dilution.

  • Reaction Setup (for Kᵢ of Inhibitor):

    • Prepare three additional sets of tubes as in Step 1.

    • To the first set, add a fixed, low concentration of the inhibitor (e.g., 0.5x expected Kᵢ).

    • To the second set, add a medium concentration (e.g., 1x expected Kᵢ).

    • To the third set, add a higher concentration (e.g., 2x expected Kᵢ).

  • Initiation and Incubation:

    • Pre-incubate all tubes at 37°C for 5 minutes to allow temperature equilibration.

    • Initiate the reaction by adding a fixed amount of the PAH enzyme solution (e.g., 10 µL of 0.1 mg/mL stock) to each tube. Mix gently.

    • Incubate at 37°C for a fixed time within the linear range of the reaction (e.g., 15 minutes).

  • Quenching and Preparation for HPLC:

    • Stop the reaction by adding 20 µL of the Quenching Solution to each tube. Vortex immediately.

    • Centrifuge the tubes at >12,000 x g for 10 minutes to pellet the precipitated protein.

    • Carefully transfer the supernatant to HPLC vials for analysis.

  • HPLC Analysis:

    • Inject the samples onto a suitable HPLC system (e.g., a C18 column with fluorescence or UV detection after derivatization) to quantify the amount of L-tyrosine produced.

    • Generate a standard curve using known concentrations of L-tyrosine to convert peak area to molar concentration.

Data Analysis and Interpretation

The initial reaction velocities (v) are calculated from the concentration of tyrosine produced over the incubation time.

Illustrative Data: The following table presents hypothetical, yet realistic, kinetic data that could be obtained from this experiment.

Inhibitor ConcentrationApparent Kₘ (mM)Apparent Vₘₐₓ (µM/min)
0 µM (Control)0.3225.0
0.1 mM0.4825.1
0.2 mM0.6324.9
0.4 mM0.9525.2

Kinetic Analysis: The data should be plotted using Michaelis-Menten and Lineweaver-Burk plots. For a competitive inhibitor, the Lineweaver-Burk plot will show lines with different x-intercepts converging on the y-axis, indicating that Kₘ increases while Vₘₐₓ remains unchanged.

Caption: Expected plots for competitive inhibition.

Interpretation of Results:

  • Phenylalanine: The control data (0 µM inhibitor) yields a Kₘ of 0.32 mM, representing the substrate concentration at which the reaction velocity is half of Vₘₐₓ. This value indicates the enzyme's affinity for its natural substrate.

  • This compound: The data shows that as the inhibitor concentration increases, the apparent Kₘ for phenylalanine increases, while Vₘₐₓ remains constant. This is the classic signature of competitive inhibition. The Kᵢ can be calculated from these plots and represents the dissociation constant of the enzyme-inhibitor complex. A lower Kᵢ value signifies a more potent inhibitor. Based on the illustrative data, the Kᵢ for this compound would be approximately 0.2 mM.

Conclusion

This guide demonstrates that the systematic comparison of a natural substrate like L-phenylalanine with a synthetic analog such as this compound provides profound insights into enzyme mechanism and function. The N-phenyl substitution transforms the molecule from a substrate into a competitive inhibitor for Phenylalanine Hydroxylase, a hypothesis that can be rigorously tested using the detailed protocols provided. This approach, grounded in sound experimental design and kinetic analysis, is fundamental to fields ranging from metabolic research to the rational design of therapeutic agents targeting specific enzymatic pathways.

References

  • Biocatalytic Asymmetric Synthesis of N-Aryl-Functionalized Amino Acids and Substituted Pyrazolidinones. ResearchGate.[Link]

  • Biocatalytic Asymmetric Synthesis of N-Aryl-Functionalized Amino Acids and Substituted Pyrazolidinones. ACS Catalysis.[Link]

  • Phenylglycine analogs are inhibitors of the neutral amino acid transporters ASCT1 and ASCT2 and enhance NMDA receptor-mediated LTP in rat visual cortex slices. PubMed.[Link]

  • Enzymatic determination of L-phenylalanine and phenylpyruvate with L-phenylalanine dehydrogenase. PubMed.[Link]

  • N-Aryl Amino Acids as Potential Antibacterial Agents. MDPI.[Link]

  • Kinetic analysis of the inhibition of phenylalanine ammonia-lyase by 2-aminoindan-2-phosphonic acid and other phenylalanine analogues. PubMed.[Link]

  • Enzymatic Strategies for the Biosynthesis of N-Acyl Amino Acid Amides. PubMed.[Link]

  • Synthesis of N‐aryl amino acid derivatives. ResearchGate.[Link]

  • Assay of L-phenylalanine as phenylethylamine after enzymatic decarboxylation; application to isotopic studies. ResearchGate.[Link]

  • Structure–activity characteristics of phenylalanine analogs selectively transported by L-type amino acid transporter 1 (LAT1). National Institutes of Health.[Link]

  • Improving the Production of L-Phenylalanine by Identifying Key Enzymes Through Multi-Enzyme Reaction System in Vitro. ScienceOpen.[Link]

  • Activation of Phenylalanine Hydroxylase Induces Positive Cooperativity toward the Natural Cofactor. National Institutes of Health.[Link]

  • Large neutral amino acids block phenylalanine transport into brain tissue in patients with phenylketonuria. National Institutes of Health.[Link]

  • The Kinetic Mechanism of Phenylalanine Hydroxylase: Intrinsic Binding and Rate Constants from Single Turnover Experiments. National Institutes of Health.[Link]

  • Kinetic analysis of the inhibition of phenylalanine ammonia-lyase by 2-aminoindan-2-phosphonic acid and other phenylalanine analogues. ResearchGate.[Link]

  • Allosteric Regulation of Phenylalanine Hydroxylase. National Institutes of Health.[Link]

  • Inhibition of phenylalanine hydroxylase by p-chlorophenylalanine; dependence on cofactor structure. PubMed.[Link]

  • Enzyme kinetics: Phenylalanine hydroxylase and phenylketonuria. Khan Academy.[Link]

  • Inhibition of L-type amino acid transport with non-physiological amino acids in the Pahenu2 mouse model of phenylketonuria. CORE.[Link]

  • Phenylalanine and Phenylglycine Analogues as Arginine Mimetics in Dengue Protease Inhibitors. PubMed.[Link]

  • Ammonia lyases and aminomutases as biocatalysts for the synthesis of α-amino and β-amino acids. The University of Manchester.[Link]

  • L-Phenylalanine. PubChem.[Link]

Sources

A Senior Application Scientist's Guide to Assessing the Enantiomeric Purity of 2-Anilinopropanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the stereochemistry of a molecule is not a trivial detail; it is often the very essence of its biological activity. 2-Anilinopropanoic acid, a chiral carboxylic acid, is a scaffold of significant interest. Its enantiomers can exhibit vastly different pharmacological and toxicological profiles. Therefore, the rigorous assessment of its enantiomeric purity is a critical step in both synthesis and quality control. This guide provides an in-depth comparison of the primary analytical techniques for determining the enantiomeric excess (ee) of 2-anilinopropanoic acid, grounded in scientific principles and practical application.

The Criticality of Chiral Purity

Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in pharmacology. For a chiral molecule like 2-anilinopropanoic acid, one enantiomer may fit perfectly into a biological receptor, eliciting a desired therapeutic effect, while the other (the distomer) may be inactive or, in the worst case, produce harmful side effects. The accurate quantification of the enantiomeric composition is therefore not just an analytical exercise but a cornerstone of drug safety and efficacy.

Comparison of Analytical Methodologies

The determination of enantiomeric purity relies on creating a chiral environment in which the two enantiomers can be distinguished. This is typically achieved through chromatography with a chiral stationary or mobile phase, or through spectroscopic methods using chiral auxiliaries. Here, we compare four powerful techniques: Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC), Capillary Electrophoresis (CE), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Method Principle Resolution Sensitivity Speed Sample Preparation Strengths Limitations
Chiral HPLC Differential interaction with a Chiral Stationary Phase (CSP) or Chiral Mobile Phase Additive (CMPA).ExcellentHigh (UV, MS detection)ModerateOften minimal; derivatization sometimes required.Broad applicability, well-established, preparative scale possible.Cost of chiral columns, method development can be time-consuming.
Chiral GC Separation on a chiral capillary column after volatilization.ExcellentVery High (FID, MS detection)FastDerivatization required to increase volatility.High resolution, fast analysis times.Limited to volatile and thermally stable compounds, derivatization adds complexity.
Capillary Electrophoresis (CE) Differential migration in an electric field in the presence of a chiral selector in the buffer.Very HighModerate to High (UV, LIF, MS detection)FastMinimalHigh efficiency, low sample and reagent consumption.Lower concentration sensitivity for UV detection, reproducibility can be challenging.
NMR Spectroscopy Formation of diastereomeric complexes with a Chiral Solvating Agent (CSA) or derivatization with a Chiral Derivatizing Agent (CDA) leading to distinct signals.VariableLowFastSimple mixing with CSA or derivatization reaction.Non-destructive, provides structural information, absolute configuration possible.Lower sensitivity, requires higher sample concentration, potential for signal overlap.

In-Depth Analysis of Techniques

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is arguably the most widely used technique for enantiomeric separations due to its versatility and robustness.[1][2]

The Causality Behind the Separation: The core of chiral HPLC lies in the formation of transient diastereomeric complexes between the enantiomers of 2-anilinopropanoic acid and the chiral selector immobilized on the stationary phase. The differing stability of these complexes leads to different retention times and, thus, separation. Common CSPs for separating chiral carboxylic acids include polysaccharide-based (e.g., cellulose or amylose derivatives), macrocyclic glycopeptide-based (e.g., teicoplanin or vancomycin), and Pirkle-type phases.[3][4]

Experimental Protocol: Chiral HPLC with a Teicoplanin-based CSP

  • Column: Astec CHIROBIOTIC® T (teicoplanin-based CSP)[3]

  • Mobile Phase: A mixture of an organic modifier (e.g., methanol or acetonitrile) and an aqueous buffer (e.g., ammonium acetate or formate). The pH of the aqueous phase is crucial for controlling the ionization state of both the analyte and the stationary phase.

  • Flow Rate: Typically 0.5-1.0 mL/min.

  • Detection: UV detection at a wavelength where the aniline chromophore absorbs strongly (e.g., 254 nm).

  • Sample Preparation: Dissolve the 2-anilinopropanoic acid sample in the mobile phase. No derivatization is generally required for this class of compounds on a teicoplanin-based CSP.[3]

Self-Validating System: The method's validity is confirmed by injecting a racemic standard of 2-anilinopropanoic acid to determine the retention times of both enantiomers and the resolution factor. The enantiomeric excess of an unknown sample is then calculated from the peak areas of the two enantiomers.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC System cluster_analysis Data Analysis Sample 2-Anilinopropanoic Acid Sample Dissolution Dissolve in Mobile Phase Sample->Dissolution Injector Injector Dissolution->Injector Column Chiral Stationary Phase Injector->Column Mobile Phase Detector UV Detector Column->Detector Separated Enantiomers Chromatogram Chromatogram Detector->Chromatogram Quantification Calculate Enantiomeric Excess Chromatogram->Quantification Peak Areas

Caption: Chiral HPLC workflow for 2-anilinopropanoic acid.

Chiral Gas Chromatography (GC)

For volatile and thermally stable compounds, chiral GC offers exceptional resolution and speed.[5] However, for a non-volatile compound like 2-anilinopropanoic acid, derivatization is a prerequisite.

The Causality Behind the Separation: The separation mechanism is analogous to chiral HPLC, but in the gas phase. The derivatized enantiomers interact differently with a chiral stationary phase coated on the inside of a capillary column. Chirasil-L-Val, a polysiloxane-anchored L-valine-tert-butylamide, is a common CSP for the separation of amino acid enantiomers.[6][7]

Experimental Protocol: Chiral GC-MS after Derivatization

  • Derivatization: A two-step process is often employed:

    • Esterification of the carboxylic acid group (e.g., with an alcohol in the presence of an acid catalyst).

    • Acylation of the amine group (e.g., with trifluoroacetic anhydride).

  • Column: Chirasil-L-Val capillary column.

  • Carrier Gas: Helium or hydrogen.

  • Temperature Program: A temperature gradient is used to elute the derivatized enantiomers.

  • Detection: Flame Ionization Detector (FID) for general-purpose detection or Mass Spectrometry (MS) for higher sensitivity and structural confirmation.

Self-Validating System: A racemic standard is derivatized and injected to confirm the separation and identify the peaks corresponding to each enantiomer. The derivatization of a sample of known enantiomeric excess and comparison to the experimental result can validate the derivatization and separation process.

GC_Workflow cluster_prep Sample Preparation cluster_gc GC System cluster_analysis Data Analysis Sample 2-Anilinopropanoic Acid Sample Derivatization Esterification & Acylation Sample->Derivatization Injector Injector Derivatization->Injector Column Chiral Capillary Column Injector->Column Carrier Gas Detector FID or MS Column->Detector Separated Derivatives Chromatogram Chromatogram Detector->Chromatogram Quantification Calculate Enantiomeric Excess Chromatogram->Quantification Peak Areas

Caption: Chiral GC workflow for 2-anilinopropanoic acid.

Capillary Electrophoresis (CE)

CE is a high-efficiency separation technique that requires minimal sample and solvent consumption.[8][9] Chiral separations in CE are achieved by adding a chiral selector to the background electrolyte.[10][11]

The Causality Behind the Separation: The chiral selector, often a cyclodextrin derivative, forms transient inclusion complexes with the enantiomers of 2-anilinopropanoic acid.[12] The different binding constants of these diastereomeric complexes lead to different effective electrophoretic mobilities, resulting in their separation.[10]

Experimental Protocol: Chiral CE with a Cyclodextrin Selector

  • Capillary: A fused-silica capillary.

  • Background Electrolyte (BGE): A buffer solution (e.g., phosphate or borate) containing a chiral selector such as hydroxypropyl-β-cyclodextrin (HP-β-CD).

  • Voltage: A high voltage (e.g., 20-30 kV) is applied across the capillary.

  • Detection: UV detection is most common.

  • Sample Preparation: The sample is dissolved in the BGE or a compatible solvent.

Self-Validating System: The separation of a racemic standard confirms the method's efficacy. The reversal of the migration order by using a cyclodextrin with the opposite chirality (if available) can provide further validation of the chiral recognition mechanism.

CE_Workflow cluster_prep Sample Preparation cluster_ce CE System cluster_analysis Data Analysis Sample 2-Anilinopropanoic Acid Sample Dissolution Dissolve in BGE Sample->Dissolution Injector Injector Dissolution->Injector Capillary Capillary with Chiral Selector in BGE Injector->Capillary High Voltage Detector UV Detector Capillary->Detector Separated Enantiomers Electropherogram Electropherogram Detector->Electropherogram Quantification Calculate Enantiomeric Excess Electropherogram->Quantification Peak Areas

Caption: Chiral CE workflow for 2-anilinopropanoic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy offers a distinct approach to chiral analysis that does not rely on physical separation.[13] Instead, it exploits the formation of diastereomeric species that are distinguishable in the NMR spectrum.[14][15]

The Causality Behind the Distinction: In the presence of a chiral solvating agent (CSA), the enantiomers of 2-anilinopropanoic acid form rapidly equilibrating diastereomeric complexes.[14] The different spatial arrangements of these complexes lead to slightly different magnetic environments for the nuclei of the enantiomers, resulting in separate signals in the NMR spectrum. Alternatively, a chiral derivatizing agent (CDA) can be used to form stable diastereomers with covalent bonds, which will also have distinct NMR spectra.[15]

Experimental Protocol: ¹H NMR with a Chiral Solvating Agent

  • Sample Preparation: Dissolve a precise amount of the 2-anilinopropanoic acid sample in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Addition of CSA: Add a molar excess of a chiral solvating agent, such as (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol (Pirkle's alcohol).

  • NMR Acquisition: Acquire a high-resolution ¹H NMR spectrum.

  • Data Analysis: Identify a well-resolved proton signal that is split into two distinct signals corresponding to the two diastereomeric complexes. The enantiomeric excess is determined by integrating these two signals.

Self-Validating System: The analysis of a racemic mixture will show two signals of equal integration. Spiking a sample of known ee with a small amount of the minor enantiomer and observing the corresponding increase in the respective signal integration validates the peak assignment.

NMR_Workflow cluster_prep Sample Preparation cluster_nmr NMR Analysis cluster_analysis Data Analysis Sample 2-Anilinopropanoic Acid Sample Dissolution Dissolve in Deuterated Solvent Sample->Dissolution Add_CSA Add Chiral Solvating Agent Dissolution->Add_CSA Acquisition Acquire ¹H NMR Spectrum Add_CSA->Acquisition Spectrum Spectrum Acquisition->Spectrum Integration Calculate Enantiomeric Excess Spectrum->Integration Signal Integration

Caption: Chiral NMR workflow for 2-anilinopropanoic acid.

Conclusion

The choice of the optimal method for assessing the enantiomeric purity of 2-anilinopropanoic acid depends on the specific requirements of the analysis.

  • Chiral HPLC is the workhorse of the pharmaceutical industry, offering a balance of resolution, sensitivity, and applicability for both analytical and preparative purposes.

  • Chiral GC is an excellent choice for high-throughput screening when derivatization is feasible, providing fast and highly efficient separations.

  • Capillary Electrophoresis shines in situations where sample volume is limited and high separation efficiency is paramount.

  • NMR Spectroscopy provides a rapid, non-destructive method for determining enantiomeric excess without the need for physical separation, and it can also provide valuable structural information.

A thorough understanding of the principles, advantages, and limitations of each technique, as presented in this guide, will enable researchers and drug development professionals to make informed decisions and ensure the stereochemical integrity of their chiral compounds.

References

  • Egashira, N., Mutoh, O., Kurauchi, Y., & Ohga, K. (n.d.). Chiral Separation of a-Amino Acid Derivatives by Capillary Electrophoresis Using 6-Amino-6-deoxy-fi-cyclodextrin and Its N-Hexyl. J-Stage. Retrieved from [Link]

  • Simek, Z., & Jarosova, M. (2000). Chiral separation of amino acids and peptides by capillary electrophoresis. Journal of Chromatography A, 875(1-2), 43-88. Retrieved from [Link]

  • Labuta, J., Ishihara, S., Šikorský, T., Futera, Z., Shundo, A., Hanyková, L., Burda, J. V., Ariga, K., & Hill, J. P. (2013). NMR spectroscopic detection of chirality and enantiopurity in referenced systems without formation of diastereomers. Nature Communications, 4, 2188. Retrieved from [Link]

  • Various Authors. (n.d.). Chiral Separations of Amino Acids and Peptides by Capillary Electrophoresis. ResearchGate. Retrieved from [Link]

  • Seko, Y., et al. (2018). NMR Spectroscopic Determination of Enantiomeric Excess Using Small Prochiral Molecules. The Journal of Physical Chemistry B, 122(18), 4819-4825. Retrieved from [Link]

  • Huang, L., Yu, L.-S., Chen, Y.-T., & Li, Y.-X. (2016). Separation of Amino Acid Enantiomers Using Capillary Electrophoresis with a New Chiral Ligand. LCGC International, 29(11). Retrieved from [Link]

  • Ribeiro, J. P. C., et al. (2021). Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds. Molecules, 26(16), 4945. Retrieved from [Link]

  • Various Authors. (n.d.). NMR determination of enantiomeric excess. ResearchGate. Retrieved from [Link]

  • Tengeiji, A., & Shiina, I. (2012). A New Method for Production of Chiral 2-Aryl-2-fluoropropanoic Acids Using an Effective Kinetic Resolution of Racemic 2-Aryl-2-fluoropropanoic Acids. Molecules, 17(6), 7356-7378. Retrieved from [Link]

  • You, Y., et al. (2011). A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids. Journal of the American Chemical Society, 133(29), 11232-11235. Retrieved from [Link]

  • Moos, M., et al. (2021). A chiral GC-MS method for analysis of secondary amino acids after heptafluorobutyl chloroformate & methylamine derivatization. Amino Acids, 53(3), 347-358. Retrieved from [Link]

  • Wikipedia. (n.d.). Chiral resolution. Retrieved from [Link]

  • Jo, H. J., et al. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Yakhak Hoeji, 65(3), 170-181. Retrieved from [Link]

  • Simek, P., et al. (2025). A Protocol for GC-MS Profiling of Chiral Secondary Amino Acids. Methods in Molecular Biology, 2801, 123-138. Retrieved from [Link]

  • Tengeiji, A., & Shiina, I. (2012). A new method for production of chiral 2-aryl-2-fluoropropanoic acids using an effective kinetic resolution of racemic 2-aryl-2-fluoropropanoic acids. Molecules, 17(6), 7356-7378. Retrieved from [Link]

  • Restek. (n.d.). A Guide to the Analysis of Chiral Compounds by GC. Retrieved from [Link]

  • Various Authors. (n.d.). Enantiomeric analysis of amino acids by using comprehensive two-dimensional gas chromatography. ResearchGate. Retrieved from [Link]

  • El-Awady, D., et al. (2024). Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors: A Combined Molecular Docking and Chromatographic Study. Molecules, 29(17), 3982. Retrieved from [Link]

  • CAT GmbH. (n.d.). Analyses of amino acids, Enantiomeric purity. Retrieved from [Link]

Sources

A Comparative Guide to the Validation of Quantitative Analytical Methods for N-Phenyl-alpha-alanine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the robust and reliable quantification of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of therapeutic innovation. N-phenyl-alpha-alanine, a key chiral building block in the synthesis of various pharmaceuticals, demands rigorous analytical oversight to ensure product quality, efficacy, and safety. This guide provides an in-depth validation protocol for the quantitative analysis of N-phenyl-alpha-alanine, comparing a primary HPLC-UV method with alternative analytical techniques. The experimental choices and validation parameters detailed herein are grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines, as well as guidance from the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[1][2][3][4]

The Criticality of Method Validation in Pharmaceutical Analysis

The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[4][5] For a compound like N-phenyl-alpha-alanine, where enantiomeric purity can be critical to therapeutic effect and safety, a validated quantitative method is non-negotiable. It ensures that the measurements of concentration and purity are accurate, precise, and reproducible, forming a reliable basis for regulatory submissions and quality control throughout the drug development lifecycle.[6][7]

Primary Method: A Comprehensive Validation Protocol for HPLC-UV Analysis of N-Phenyl-alpha-alanine

High-Performance Liquid Chromatography with Ultraviolet (UV) detection is a widely adopted, robust, and cost-effective technique for the quantitative analysis of aromatic compounds like N-phenyl-alpha-alanine. The following section details a comprehensive validation protocol for such a method.

Experimental Workflow for Method Validation

Validation_Workflow cluster_0 Method Development & Optimization cluster_1 Validation Protocol Execution cluster_2 Data Analysis & Reporting Dev Method Development Opt Method Optimization Dev->Opt Specificity Specificity/ Selectivity Opt->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Data_Analysis Statistical Analysis Robustness->Data_Analysis Validation_Report Validation Report Data_Analysis->Validation_Report

Caption: A typical workflow for the validation of an analytical method.

Detailed Validation Parameters

1. Specificity/Selectivity

  • Objective: To demonstrate that the analytical method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[4]

  • Experimental Protocol:

    • Analyze a blank sample (matrix without the analyte) to demonstrate the absence of interfering peaks at the retention time of N-phenyl-alpha-alanine.

    • Analyze a sample of pure N-phenyl-alpha-alanine standard.

    • Analyze a sample spiked with known related substances and potential impurities.

    • If applicable, perform forced degradation studies (e.g., acid, base, oxidative, thermal, and photolytic stress) and demonstrate that the degradation product peaks are resolved from the main analyte peak.

  • Acceptance Criteria: The analyte peak should be free from interference from other components, and peak purity analysis (e.g., using a photodiode array detector) should confirm the homogeneity of the analyte peak.

2. Linearity and Range

  • Objective: To establish that the analytical procedure's response is directly proportional to the concentration of the analyte within a given range.[4]

  • Experimental Protocol:

    • Prepare a series of at least five calibration standards of N-phenyl-alpha-alanine spanning the expected concentration range (e.g., 50% to 150% of the target concentration).

    • Inject each standard in triplicate.

    • Plot the mean peak area against the corresponding concentration and perform a linear regression analysis.

  • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999. The y-intercept should be minimal, and the residuals should be randomly distributed around the x-axis.

3. Accuracy

  • Objective: To determine the closeness of the test results obtained by the method to the true value.[4]

  • Experimental Protocol:

    • Perform a recovery study by spiking a blank matrix with known concentrations of N-phenyl-alpha-alanine at a minimum of three levels (e.g., 80%, 100%, and 120% of the target concentration).

    • Prepare at least three replicates at each concentration level.

    • Analyze the samples and calculate the percentage recovery.

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0% for each concentration level.

4. Precision

  • Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.[4]

  • Experimental Protocol:

    • Repeatability (Intra-assay precision): Analyze a minimum of six replicate samples of N-phenyl-alpha-alanine at 100% of the target concentration on the same day, by the same analyst, and on the same instrument.

    • Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

  • Acceptance Criteria: The relative standard deviation (RSD) for repeatability and intermediate precision should be ≤ 2.0%.

5. Limit of Detection (LOD) and Limit of Quantitation (LOQ)

  • Objective: To determine the lowest concentration of the analyte that can be reliably detected (LOD) and quantified with acceptable precision and accuracy (LOQ).[4]

  • Experimental Protocol:

    • Based on Signal-to-Noise Ratio: Determine the concentration that yields a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.

    • Based on the Standard Deviation of the Response and the Slope: Calculate LOD = 3.3 * (σ/S) and LOQ = 10 * (σ/S), where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.

  • Acceptance Criteria: The LOQ should be verified by analyzing samples at this concentration and demonstrating acceptable precision and accuracy.

6. Robustness

  • Objective: To evaluate the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.[7]

  • Experimental Protocol:

    • Introduce small, deliberate variations to critical method parameters, such as:

      • Mobile phase composition (e.g., ±2% organic solvent).

      • Column temperature (e.g., ±5 °C).

      • Flow rate (e.g., ±0.1 mL/min).

      • pH of the mobile phase buffer (e.g., ±0.2 units).

    • Analyze a sample under each of these modified conditions and evaluate the impact on the results (e.g., retention time, peak area, and resolution).

  • Acceptance Criteria: The system suitability parameters should remain within the established limits, and the results should not be significantly affected by the introduced variations.

Comparison of Analytical Methodologies for N-Phenyl-alpha-alanine

While HPLC-UV is a workhorse in many analytical laboratories, other techniques offer distinct advantages for specific applications, particularly when dealing with complex matrices or the need for enantiomeric separation.

FeatureHPLC-UVLC-MS/MSChiral HPLCChiral GCChiral Capillary Electrophoresis (CE)
Principle Chromatographic separation with UV absorbance detection.Chromatographic separation with mass spectrometric detection.Chromatographic separation on a chiral stationary phase.Chromatographic separation in the gas phase on a chiral stationary phase.Separation based on differential migration in an electric field using a chiral selector.
Specificity Good, but susceptible to interference from co-eluting compounds with similar UV spectra.Excellent, highly specific due to mass-to-charge ratio detection.Excellent for enantiomers.Excellent for enantiomers.Excellent for enantiomers.
Sensitivity Moderate (µg/mL to high ng/mL).High (low ng/mL to pg/mL).[8]Moderate, similar to HPLC-UV.High, especially with sensitive detectors.High, with sensitive detectors.
Enantioselectivity Not inherently enantioselective.Requires a chiral column for enantiomeric separation.Primary application is enantiomeric separation.[9]Excellent for volatile, derivatized enantiomers.[10]Excellent, with high separation efficiency.
Sample Throughput High.High, with rapid analysis times.Moderate, often requires longer run times for resolution.Moderate, requires sample derivatization.High, with very short analysis times.
Cost Low to moderate.High.Moderate to high (chiral columns are expensive).Moderate.Moderate.
Complexity Low to moderate.High, requires specialized expertise.Moderate.Moderate, derivatization adds a step.Moderate.
Typical Application Routine quality control, purity assessment, and content uniformity.Bioanalysis, impurity profiling at trace levels, and metabolite identification.[11][12]Enantiomeric purity determination, chiral method development.[13]Analysis of volatile chiral compounds.Rapid chiral separations, analysis of small sample volumes.[14]
Decision Framework for Method Selection

The choice of an analytical method is contingent on the specific requirements of the analysis. The following diagram illustrates a simplified decision-making process.

Method_Selection node_end node_end start Start: Analytical Need enantiomers Enantiomeric Separation Required? start->enantiomers matrix Complex Matrix (e.g., biological fluid)? enantiomers->matrix No node_end_chiral Chiral HPLC, GC, or CE enantiomers->node_end_chiral Yes sensitivity High Sensitivity Required (trace levels)? matrix->sensitivity No node_end_lcms LC-MS/MS matrix->node_end_lcms Yes sensitivity->node_end_lcms Yes node_end_hplcuv HPLC-UV sensitivity->node_end_hplcuv No volatility Is Analyte Volatile or Derivatizable?

Caption: A decision tree for selecting an appropriate analytical method.

Conclusion

The validation of a quantitative analytical method for N-phenyl-alpha-alanine is a systematic process that ensures the generation of reliable and reproducible data. While HPLC-UV offers a robust and accessible primary method for routine analysis, a thorough understanding of alternative techniques such as LC-MS/MS and various chiral separation methods is crucial for addressing the diverse analytical challenges encountered in pharmaceutical research and development. The selection of the most appropriate method should be guided by the specific analytical requirements, including the need for enantiomeric resolution, sensitivity, and the nature of the sample matrix. Adherence to established validation guidelines, such as those from the ICH, is paramount for ensuring data integrity and regulatory compliance.

References

  • European Medicines Agency. (n.d.). Bioanalytical method validation - Scientific guideline. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2024, March 6). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]

  • European Medicines Agency. (2011, July 21). Guideline on bioanalytical method validation. Retrieved from [Link]

  • European Medicines Agency. (n.d.). ICH M10 on bioanalytical method validation. Retrieved from [Link]

  • European Bioanalysis Forum. (n.d.). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content.
  • GMP Compliance. (n.d.). FDA Guidance for Industry: Q2A Validation of Analytical Procedures. Retrieved from [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • International Council for Harmonisation. (n.d.). Quality Guidelines. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]

  • BioPharm International. (2024, March 7). FDA Releases Guidance on Analytical Procedures. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2015, July). Analytical Procedures and Methods Validation for Drugs and Biologics. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2005, November). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • ProPharma. (2024, June 25). Highlights from FDA's Analytical Test Method Validation Guidance. Retrieved from [Link]

  • Starodub. (2024, April 24). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Retrieved from [Link]

  • Slideshare. (n.d.). Bioanalytical method validation emea.
  • Enantioselective Synthesis of a Phenylalanine Library Containing Alkyl Groups on the Aromatic Moiety: Confirmation of Stereostructure by X-ray Analysis. Chemical & Pharmaceutical Bulletin, 54(6), 873-877. Retrieved from [Link]

  • ResearchGate. (n.d.). Chromatograms of enantiomer separation of racemic N-PHT phenylalanine.... Retrieved from [Link]

  • Chiral separation of phenylalanine and tryptophan by capillary electrophoresis using a mixture of β-CD and chiral ionic liquid ([TBA] [L-ASP]) as selectors. Biomedical Chromatography, 28(5), 610-614. Retrieved from [Link]

  • ResearchGate. (n.d.). Enantioselective Synthesis of a Phenylalanine Library Containing Alkyl Groups on the Aromatic Moiety: Confirmation of Stereostructure by X-Ray Analysis. Retrieved from [Link]

  • Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010–2022). Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1). Retrieved from [Link]

  • Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis. Journal of Biomolecular Techniques, 17(2), 154–162. Retrieved from [Link]

  • Validation of a reversed-phase HPLC method for quantitative amino acid analysis. Journal of Biomolecular Techniques, 17(2), 154-162. Retrieved from [Link]

  • ResearchGate. (n.d.). Chiral separation of phenylalanine and tryptophan by capillary electrophoresis using a mixture of β-CD and chiral ionic liquid ([TBA] [L-ASP]) as selectors. Retrieved from [Link]

  • Switching Enantioselectivity in Phenylalanine Ammonia Lyase for the Synthesis of Electron-Deficient Aromatic d-Amino Acids. Angewandte Chemie International Edition, 63(38). Retrieved from [Link]

  • Chiral separation of enantiomers of substituted alpha- and beta-alanine and gamma-aminobutyric acid analogues by gas chromatography and high-performance liquid chromatography. Journal of Chromatography A, 392, 211-224. Retrieved from [Link]

  • Fatty Acid and Amino Acid Derivatives in Organocatalyzed Michael Additions. Molecules, 29(9), 2097. Retrieved from [Link]

  • Determination of phenylalanine in human serum by isotope dilution liquid chromatography/tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 20(12), 1850-1854. Retrieved from [Link]

  • ResearchGate. (n.d.). Determination of N-Lactoyl-phenylalanine, phenylacetylglutamine and trimethylamine-N-oxide related metabolites in hypertensive patients by liquid chromatography-mass spectrometry and the application to blood pressure regulation. Retrieved from [Link]_

  • Optimization and validation of a bioanalytical HPLC-UV technique for simultaneous determination of underivatized phenylalanine and tyrosine in the blood for phenylketonuria diagnosis and monitoring. Biomedical Chromatography, 38(1), e5782. Retrieved from [Link]

  • Underivatized Amino Acid Chromatographic Separation: Optimized Conditions for HPLC-UV Simultaneous Quantification of Isoleucine, Leucine, Lysine, Threonine, Histidine, Valine, Methionine, Phenylalanine, Tryptophan, and Tyrosine in Dietary Supplements. Molecules, 27(19), 6653. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Validation of Amino Acid Analysis Methods. Retrieved from [Link]

  • Simultaneous Measurement of Amino Acid Enantiomers in Aged Mouse Brain Samples by LC/MS/MS Combined with Derivatization Using Nα-(5-Fluoro-2,4-dinitrophenyl)-l-leucinamide (l-FDLA). Metabolites, 12(11), 1083. Retrieved from [Link]

  • Matrix Effect of Diverse Biological Samples Extracted with Different Extraction Ratios on the Detection of β-N-Methylamino-L-Alanine by Two Common LC-MS/MS Analysis Methods. Toxins, 14(6), 395. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to the Catalytic Synthesis of 2-(Phenylamino)propanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the efficient and stereoselective synthesis of N-aryl amino acids is a critical endeavor. These motifs are prevalent in a wide array of pharmaceuticals and biologically active compounds. Among them, 2-(Phenylamino)propanoic acid, a derivative of the proteinogenic amino acid alanine, serves as a valuable chiral building block. This guide provides an in-depth, comparative analysis of the primary catalytic methodologies for its synthesis, grounded in experimental data and mechanistic insights to inform your selection of the most suitable catalytic approach.

Introduction: The Significance of this compound

This compound, also known as N-phenylalanine, possesses a chiral center, making its enantioselective synthesis a key objective. The molecule's structure is a recurring feature in pharmacologically active agents, and its derivatives have been explored for various therapeutic applications. The choice of synthetic route can significantly impact yield, purity, cost-effectiveness, and environmental footprint. This guide will dissect and compare four major catalytic strategies: transition metal-catalyzed N-arylation, asymmetric hydrogenation, reductive amination, and biocatalysis.

Comparative Analysis of Catalytic Methodologies

The selection of an optimal catalyst system is a multifactorial decision, balancing yield, enantioselectivity, substrate scope, and operational simplicity. The following sections delve into the specifics of each major approach, supported by experimental data.

Transition Metal-Catalyzed N-Arylation

N-arylation reactions, which form a direct bond between a nitrogen atom and an aryl group, are a powerful tool for the synthesis of this compound. This is typically achieved by coupling an alanine derivative with a phenyl halide or its equivalent.

The Buchwald-Hartwig amination is a cornerstone of modern C-N bond formation, renowned for its broad functional group tolerance and high efficiency.[1][2] The reaction involves the palladium-catalyzed coupling of an amine with an aryl halide or triflate. For the synthesis of this compound, this translates to the coupling of an alanine ester with a phenyl halide.

Mechanism Insight: The catalytic cycle is believed to involve the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base, and finally, reductive elimination to yield the N-aryl amine and regenerate the Pd(0) catalyst. The choice of phosphine ligand is critical to the success of the reaction, influencing both reactivity and selectivity. Bulky, electron-rich phosphine ligands are often employed to promote the reductive elimination step and prevent β-hydride elimination.[3]

As a more earth-abundant and cost-effective alternative to palladium, nickel catalysis has emerged as a compelling option for N-arylation.[4] Nickel catalysts can effectively couple amino acid esters with a range of (hetero)aryl electrophiles.[5][6][7]

Mechanism Insight: The mechanism of nickel-catalyzed N-arylation is thought to be similar to that of palladium, proceeding through a Ni(0)/Ni(II) catalytic cycle. The choice of ligand and base is crucial to prevent racemization of the chiral amino acid ester, with weaker bases often being preferred.[4]

The Ullmann reaction is a classical method for N-arylation, utilizing copper as the catalyst.[8][9] While traditionally requiring harsh reaction conditions (high temperatures and stoichiometric copper), modern protocols have been developed that employ catalytic amounts of copper with the aid of ligands, allowing for milder conditions.[10][11]

Mechanism Insight: The mechanism of the Ullmann condensation is still a subject of some debate but is generally believed to involve the formation of a copper(I) amide intermediate, followed by reaction with the aryl halide. The use of ligands, such as amino acids themselves (e.g., L-proline), can accelerate the reaction by increasing the solubility and reactivity of the copper species.[10][12]

Asymmetric Hydrogenation

Asymmetric hydrogenation offers a highly efficient route to enantiomerically enriched compounds. For the synthesis of this compound, this can be approached by the hydrogenation of a prochiral precursor, such as 2-(phenylimino)propanoic acid or 2-phenylamino-2-propenoic acid.

Mechanism Insight: This method relies on a chiral transition metal catalyst, typically based on rhodium, ruthenium, iridium, or more recently, earth-abundant metals like nickel, complexed with a chiral phosphine ligand.[13] The substrate coordinates to the metal center, and hydrogen is delivered stereoselectively to the double bond, guided by the chiral ligand. The choice of ligand is paramount in determining the enantioselectivity of the reaction.

Reductive Amination

Reductive amination is a versatile and widely used method for the formation of amines.[14] In the context of this compound synthesis, this would involve the reaction of a pyruvate derivative (e.g., pyruvic acid or ethyl pyruvate) with aniline to form an intermediate imine, which is then reduced in situ.

Mechanism Insight: The reaction is typically catalyzed by a metal catalyst capable of facilitating both the imine formation (often acid-catalyzed) and the subsequent reduction (hydrogenation or transfer hydrogenation).[15] The direct, one-pot nature of this reaction is a significant advantage, though controlling selectivity and preventing side reactions can be challenging.

Biocatalysis: The Green Chemistry Approach

Enzymatic catalysis offers a highly selective and environmentally benign alternative to traditional chemical methods. For the synthesis of chiral amino acids, transaminases and ammonia lyases are particularly relevant.

Transaminases catalyze the transfer of an amino group from a donor molecule to a keto acid acceptor.[3][16] To synthesize this compound, a transaminase could potentially be used to transfer an amino group to phenylpyruvic acid, although finding a suitable amine donor and an enzyme that accepts aniline as a substrate can be challenging. A more common approach is the kinetic resolution of a racemic mixture of the target amino acid.

Mechanism Insight: Transaminases utilize a pyridoxal-5'-phosphate (PLP) cofactor. The reaction proceeds via a "ping-pong" mechanism, where the amino group from the donor is first transferred to the PLP cofactor to form pyridoxamine-5'-phosphate (PMP), which then transfers the amino group to the keto acid acceptor.[17]

Phenylalanine ammonia lyases (PALs) catalyze the reversible elimination of ammonia from L-phenylalanine to form cinnamic acid.[18] By running the reaction in reverse with high concentrations of ammonia, these enzymes can be used for the asymmetric synthesis of L-phenylalanine and its derivatives from the corresponding cinnamic acids.[4][18] While not a direct route to N-phenylalanine, this method is highly effective for producing the chiral amino acid core.

Mechanism Insight: PALs contain a 3,5-dihydro-5-methylidene-4H-imidazol-4-one (MIO) electrophilic catalytic group. The reaction proceeds through the attack of the amino group on the MIO cofactor, followed by elimination of ammonia and the cinnamic acid product. The reverse reaction follows the same mechanistic pathway.

Quantitative Comparison of Catalytic Systems

The following table provides a summary of representative experimental data for the different catalytic approaches to provide a basis for comparison.

Synthetic StrategyCatalyst SystemSubstratesTemp. (°C)Time (h)Yield (%)ee (%)Reference
N-Arylation Pd(OAc)₂ / XPhosAlanine ester, Aryl bromide10024~98>99
NiCl₂(glyme) / dtbbpyAlanine ester, Aryl chloride1102470-9090-99[4]
CuI / L-prolineAlanine, Aryl iodide902480-95>99
Asymmetric Hydrogenation [Rh(COD)₂(S,S)-Et-DuPhos]BF₄Enamide precursor2512>95>99N/A
Ni(OAc)₂ / (R,R)-BenzP*α-phenylacrylic acid5024>9996[13]
Reductive Amination Pt-MoOx/TiO₂Levulinic acid, Aniline1002090-97N/A[1]
Biocatalysis EDDS LyaseAniline, Fumarate302480>99[18]
Phenylalanine Ammonia LyaseCinnamic acid, NH₃3724-48up to 89>99[4]

Note: Data for asymmetric hydrogenation of the direct precursor to this compound is less commonly reported; data for analogous systems are presented. Reductive amination data is for a related transformation due to a lack of direct literature precedent with high yield for the target molecule.

Visualizing the Synthetic Pathways

The following diagrams illustrate the different catalytic routes to this compound.

Synthetic_Pathways cluster_N_Arylation N-Arylation cluster_Asymmetric_Hydrogenation Asymmetric Hydrogenation cluster_Reductive_Amination Reductive Amination cluster_Biocatalysis Biocatalysis Alanine\nDerivative Alanine Derivative 2-(Phenylamino)propanoic\nAcid 2-(Phenylamino)propanoic Acid Alanine\nDerivative->2-(Phenylamino)propanoic\nAcid   Pd, Ni, or Cu Catalyst + Phenyl Halide Prochiral\nPrecursor Prochiral Precursor Prochiral\nPrecursor->2-(Phenylamino)propanoic\nAcid   Chiral Catalyst + H₂ Pyruvate\nDerivative Pyruvate Derivative Pyruvate\nDerivative->2-(Phenylamino)propanoic\nAcid   Catalyst + H₂ + Aniline Cinnamic Acid\n+ NH₃ Cinnamic Acid + NH₃ Phenylalanine Phenylalanine Cinnamic Acid\n+ NH₃->Phenylalanine  PAL Phenylalanine->2-(Phenylamino)propanoic\nAcid Further Chemical Step Keto Acid\n+ Amine Donor Keto Acid + Amine Donor Keto Acid\n+ Amine Donor->2-(Phenylamino)propanoic\nAcid Transaminase

Caption: Catalytic pathways to this compound.

Experimental Protocols

The following are representative, detailed protocols for three of the most promising catalytic approaches.

Protocol 1: Palladium-Catalyzed N-Arylation of Alanine Methyl Ester

Rationale: This protocol utilizes a well-established Buchwald-Hartwig amination system, known for its high yields and excellent enantioretention when using appropriate ligands and bases.

Materials:

  • Pd₂(dba)₃ (Palladium tris(dibenzylideneacetone))

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Alanine methyl ester hydrochloride

  • Bromobenzene

  • Sodium tert-butoxide (NaOt-Bu)

  • Toluene (anhydrous)

Procedure:

  • To an oven-dried Schlenk tube under an inert atmosphere (argon or nitrogen), add Pd₂(dba)₃ (0.01 mmol), XPhos (0.024 mmol), and sodium tert-butoxide (1.4 mmol).

  • Add alanine methyl ester hydrochloride (1.0 mmol) and bromobenzene (1.2 mmol).

  • Add anhydrous toluene (5 mL) via syringe.

  • Seal the Schlenk tube and heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of celite and wash the celite with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Nickel-Catalyzed Asymmetric Hydrogenation of 2-Phenylacrylic Acid

Rationale: This protocol employs an earth-abundant nickel catalyst for the asymmetric hydrogenation of a readily available precursor, offering a cost-effective and enantioselective route.

Materials:

  • Ni(OAc)₂·4H₂O

  • (R,R)-BenzP* (chiral phosphine ligand)

  • 2-Phenylacrylic acid

  • 2,2,2-Trifluoroethanol (TFE)

  • Hydrogen gas

Procedure:

  • In a glovebox, add Ni(OAc)₂·4H₂O (0.002 mmol) and (R,R)-BenzP* (0.0022 mmol) to a vial.

  • Add TFE (1 mL) and stir the mixture at room temperature for 30 minutes to form the catalyst solution.

  • In a separate vial, dissolve 2-phenylacrylic acid (0.2 mmol) in TFE (1 mL).

  • Transfer the substrate solution to a high-pressure autoclave.

  • Add the catalyst solution to the autoclave.

  • Seal the autoclave, remove it from the glovebox, and purge with hydrogen gas three times.

  • Pressurize the autoclave to 30 bar of hydrogen and heat to 50 °C with stirring for 24 hours.

  • After the reaction, cool the autoclave to room temperature and carefully release the pressure.

  • Concentrate the reaction mixture under reduced pressure.

  • Determine the conversion and enantiomeric excess by chiral HPLC analysis.

  • Purify the product by column chromatography if necessary.

Protocol 3: Biocatalytic Synthesis using Phenylalanine Ammonia Lyase (PAL)

Rationale: This protocol utilizes an enzymatic approach for the asymmetric synthesis of the phenylalanine core, which can be a precursor to the target molecule. This method is highly enantioselective and operates under mild, aqueous conditions.

Materials:

  • Phenylalanine Ammonia Lyase (PAL) enzyme (e.g., from Anabaena variabilis, AvPAL)

  • trans-Cinnamic acid

  • Ammonium carbamate

  • Bicarbonate buffer (pH 9.0)

Procedure:

  • Prepare a 5 M solution of ammonium carbamate in bicarbonate buffer (pH 9.0).

  • Dissolve trans-cinnamic acid in the ammonium carbamate solution to a final concentration of 10 mM.

  • Add the PAL enzyme to the solution to a final concentration of 1 mg/mL.

  • Incubate the reaction mixture at 37 °C with gentle shaking for 24-48 hours.

  • Monitor the reaction progress by HPLC, observing the depletion of the cinnamic acid substrate and the formation of the L-phenylalanine product.

  • Upon reaching desired conversion, terminate the reaction by adding an equal volume of 1 M HCl to precipitate the remaining cinnamic acid and denature the enzyme.

  • Centrifuge the mixture to pellet the precipitate and denatured enzyme.

  • The supernatant containing the L-phenylalanine product can be further purified by ion-exchange chromatography.

Experimental Workflow Visualization

Experimental_Workflow start Start prep Prepare Reactants and Catalyst start->prep reaction Set up Reaction (Inert atmosphere/Aqueous buffer) prep->reaction conditions Apply Reaction Conditions (Heating/Pressure/Incubation) reaction->conditions monitoring Monitor Reaction Progress (TLC/GC-MS/HPLC) conditions->monitoring monitoring->conditions Reaction not complete workup Reaction Work-up (Quenching/Extraction/Filtration) monitoring->workup Reaction complete purification Purification (Column Chromatography/ Crystallization) workup->purification analysis Product Analysis (NMR/MS/Chiral HPLC) purification->analysis end End analysis->end

Caption: General experimental workflow for catalytic synthesis.

Conclusion and Future Outlook

The synthesis of this compound can be effectively achieved through several catalytic methodologies, each with its own set of advantages and limitations.

  • Palladium- and nickel-catalyzed N-arylation offer high yields and excellent stereocontrol for a broad range of substrates, making them highly reliable for laboratory-scale synthesis and process development.

  • Copper-catalyzed Ullmann coupling provides a more economical alternative, though it may require more optimization to achieve the mild conditions and high efficiencies of its palladium and nickel counterparts.

  • Asymmetric hydrogenation stands out for its high atom economy and efficiency in generating the chiral center, particularly with the advent of catalysts based on earth-abundant metals.

  • Biocatalysis , with enzymes like transaminases and PALs, represents the pinnacle of green and selective synthesis, offering unparalleled enantioselectivity under mild, aqueous conditions.

The choice of catalyst will ultimately depend on the specific requirements of the synthesis, including cost, scale, desired purity, and environmental considerations. For enantiopure this compound, asymmetric hydrogenation and biocatalysis are particularly attractive. For derivatization and analogue synthesis, the N-arylation methods provide great flexibility. Future research will likely focus on the development of more active and robust catalysts based on earth-abundant metals, as well as the discovery and engineering of novel enzymes with broader substrate scopes and improved process stability.

References

  • Canadian Science Publishing. (2023). Nickel-catalyzed N-arylation of optically pure amino acid esters with activated (hetero)aryl electrophiles. Canadian Journal of Chemistry. [Link]

  • Georganics. (2024). Phenylpyruvic acid – preparation and application. [Link]

  • Saavedra, C. J., et al. (2019). Biocatalytic Asymmetric Synthesis of N-Aryl-Functionalized Amino Acids and Substituted Pyrazolidinones. ACS Catalysis. [Link]

  • Frontiers Media S.A. (2023). Sustainable synthesis of L-phenylalanine derivatives in continuous flow by immobilized phenylalanine ammonia lyase. Frontiers in Catalysis. [Link]

  • ResearchGate. (2018). Regulation of the synthesis of phenylalanine and phenyl- pyruvate... [Link]

  • Wikipedia. (2023). Ullmann reaction. [Link]

  • BYJU'S. (2023). Ullmann Reaction. [Link]

  • TSpace. (2023). Award Lecture Paper: Nickel-Catalyzed N-Arylation of Optically Pure Amino Acid Esters with Activated (Hetero)aryl Electrophiles. [Link]

  • Wikipedia. (2023). Phenylalanine ammonia-lyase. [Link]

  • Ma, D., & Cai, Q. (2008). Copper/amino acid catalyzed cross-couplings of aryl and vinyl halides with nucleophiles. Accounts of chemical research. [Link]

  • ResearchGate. (2020). Catalyst reuse for reductive amination of LA with aniline under H 2 by... [Link]

  • Guerry, A., et al. (2013). Aniline-catalyzed reductive amination as a powerful method for the preparation of reducing end-"clickable" chitooligosaccharides. Bioconjugate chemistry. [Link]

  • Indian Academy of Sciences. (1996). Reductive alkylation of aniline over copper chromite catalyst: Optimization of reaction condition. Journal of Chemical Sciences. [Link]

  • Frontiers. (2020). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. [Link]

  • ResearchGate. (2020). Reductive aminations of ketones with aniline (Aq‐Fe, NaBH4, CPME, 40 °C... [Link]

  • ACS GCI Pharmaceutical Roundtable. (2023). Buchwald-Hartwig Amination. [Link]

  • Royal Society of Chemistry. (2014). Copper catalysed Ullmann type chemistry: from mechanistic aspects to modern development. Chemical Society Reviews. [Link]

  • MDPI. (2023). The Promising Role of Amine Transaminase Cascades in the Synthesis of Non-Canonical Amino Acids. International Journal of Molecular Sciences. [Link]

  • Dunham, N. P., et al. (2024). Transaminase-Catalyzed Synthesis of β-Branched Noncanonical Amino Acids Driven by a Lysine Amine Donor. Journal of the American Chemical Society. [Link]

  • Brieflands. (2010). A One-pot Condensation for Synthesis 2-methyl-4-phenylpyrano[3, 2-c] chromen-5(4H)-one and Synthesis of Warfarin by Ionic Liquid Catalysis. Journal of Chemical Health Risks. [Link]

  • ChemistryViews. (2018). One-Pot Synthesis of Pyrrole Derivatives. [Link]

  • ResearchGate. (2009). (PDF) One-Pot Synthesis of Pyrano(2,3-d)pyrimidinone Derivatives Catalyzed by L-Proline in Aqueous Media. [Link]

  • Sciforum. (2001). One pot Synthesis of Propargylamines using Solid-Phase Extractive Isolation. [Link]

  • ResearchGate. (2018). Control experiments for reductive amination of levulinic acid with aniline. [Link]

  • National Center for Biotechnology Information. (2021). Sustainable Production of N-methylphenylalanine by Reductive Methylamination of Phenylpyruvate Using Engineered Corynebacterium glutamicum. [Link]

  • National Center for Biotechnology Information. (2014). Deregulation of phenylalanine biosynthesis evolved with the emergence of vascular plants. [Link]

  • National Center for Biotechnology Information. (2015). Photoredox α-Vinylation of α-Amino Acids and N-Aryl Amines. [Link]

  • ResearchGate. (2024). Biotransformation of phenylpyruvate into L-phenylalanine. a... [Link]

  • ACS Publications. (2016). Development of a Method for the N-Arylation of Amino Acid Esters with Aryl Triflates. Organic Letters. [Link]

  • National Center for Biotechnology Information. (2024). Nickel-catalyzed asymmetric hydrogenation for the preparation of α-substituted propionic acids. [Link]

  • OUCI. (2007). On the Mechanism of an Asymmetric α,β-Unsaturated Carboxylic Acid Hydrogenation: Application to the Synthesis of a PGD2 Receptor Antagonist. [Link]

  • MDPI. (2021). Metal-based Heterogeneous Catalysts for One-Pot Synthesis of Secondary Anilines from Nitroarenes and Aldehydes. Catalysts. [Link]

  • National Center for Biotechnology Information. (2017). Iridium-Catalyzed Asymmetric Hydrogenation of Unsaturated Carboxylic Acids. [Link]

Sources

A Head-to-Head Comparison of Purification Techniques for 2-Anilinopropanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Anilinopropanoic acid, an N-aryl amino acid, serves as a crucial structural motif and chiral building block in medicinal chemistry and materials science. Its synthesis, often via methods like Buchwald-Hartwig amination or nucleophilic aromatic substitution, can yield a crude product contaminated with unreacted starting materials, catalysts, and side-products. The ultimate utility of 2-anilinopropanoic acid in downstream applications, particularly in drug development, is contingent upon achieving exceptionally high purity. The presence of even trace impurities can lead to erroneous biological data, unpredictable reaction kinetics, and complications in regulatory filings.

This guide provides an in-depth, head-to-head comparison of the three most common and effective purification techniques for 2-anilinopropanoic acid: Recrystallization, Flash Column Chromatography, and Acid-Base Extraction. We will dissect the underlying chemical principles of each method, present detailed experimental protocols, and offer a comparative analysis of their performance based on purity, yield, scalability, and cost-effectiveness. This document is designed to empower researchers, scientists, and process chemists to make informed decisions for isolating 2-anilinopropanoic acid with the requisite purity for their specific needs.

Recrystallization: The Workhorse for Crystalline Solids

Recrystallization is a powerful and economical technique that leverages differences in solubility between the desired compound and impurities in a given solvent system. The fundamental principle is that a substance is highly soluble in a hot solvent but sparingly soluble in the same solvent when cold. Impurities, ideally, either remain insoluble in the hot solvent or stay dissolved in the cold solvent.

Causality Behind Experimental Choices: The amphoteric nature of 2-anilinopropanoic acid, possessing both a weakly acidic carboxylic acid group and a weakly basic secondary amine, dictates its solubility profile. It is a polar molecule, lending itself well to polar protic solvents like alcohols or aqueous mixtures. The key to successful recrystallization is selecting a solvent or solvent pair that provides a steep solubility curve, ensuring maximum recovery upon cooling. Slow, undisturbed cooling is paramount; it allows for the methodical formation of a crystal lattice, a highly ordered structure that inherently excludes molecules that do not fit, i.e., impurities.

Experimental Protocol: Single-Solvent Recrystallization
  • Solvent Selection: Begin by testing the solubility of the crude 2-anilinopropanoic acid in small amounts of various solvents (e.g., ethanol, isopropanol, water, ethanol/water mixtures). A suitable solvent will dissolve the compound when heated to boiling but will result in poor solubility at room temperature or upon cooling in an ice bath.[1][2]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent incrementally until the solid is just dissolved. Using an excessive amount of solvent will drastically reduce the final yield.

  • Hot Filtration (Optional): If insoluble impurities are present (e.g., dust, inorganic salts), perform a hot gravity filtration to remove them. This step must be done quickly to prevent premature crystallization in the filter funnel.

  • Crystallization: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Subsequently, place the flask in an ice-water bath to maximize crystal formation. If crystals do not form, scratching the inside of the flask with a glass rod can induce nucleation.[1]

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter with a small amount of ice-cold solvent to remove any residual soluble impurities adhering to the crystal surfaces.

  • Drying: Dry the crystals under vacuum to remove all traces of solvent. The purity can then be assessed by melting point analysis and HPLC.

Workflow Diagram: Recrystallization

Recrystallization_Workflow cluster_dissolution Dissolution cluster_purification Purification cluster_final Final Product Crude Crude Product AddSolvent Add Minimum Hot Solvent Crude->AddSolvent Dissolved Saturated Solution AddSolvent->Dissolved Cool Slow Cooling Dissolved->Cool Filter Vacuum Filtration Cool->Filter Wash Wash with Cold Solvent Filter->Wash Dry Dry Under Vacuum Wash->Dry Pure Pure Crystals Dry->Pure Chromatography_Workflow Pack Pack Silica Gel Column Load Load Crude Sample Pack->Load Elute Elute with Solvent Gradient Load->Elute Collect Collect Fractions Elute->Collect TLC Analyze Fractions by TLC Collect->TLC Combine Combine Pure Fractions TLC->Combine Evaporate Evaporate Solvent Combine->Evaporate Pure Purified Product Evaporate->Pure Extraction_Workflow Start Crude in Organic Solvent AddBase Extract with Aqueous Base Start->AddBase Separate1 Separate Layers AddBase->Separate1 Aqueous Aqueous Layer (Product Salt) Separate1->Aqueous Product Organic Organic Layer (Neutral Impurities) Separate1->Organic Waste Acidify Acidify Aqueous Layer to pI Aqueous->Acidify Precipitate Precipitate Forms Acidify->Precipitate Filter Filter & Dry Precipitate->Filter Pure Purified Product Filter->Pure

Sources

A Multi-Spectroscopic Approach to Validating the Structure of 2-(Phenylamino)propanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

In the synthesis of novel chemical entities, particularly within the pharmaceutical landscape, unequivocal structural validation is paramount. The identity and purity of a compound are foundational to understanding its biological activity, safety profile, and intellectual property value. This guide presents a comprehensive, multi-spectroscopic approach to the structural elucidation of 2-(phenylamino)propanoic acid, a molecule featuring a secondary amine, a carboxylic acid, and a monosubstituted aromatic ring.

We will move beyond a simple checklist of techniques, delving into the causality behind our experimental choices. By integrating data from Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR), and Fourier-Transform Infrared (FTIR) spectroscopy, we create a self-validating system that provides a robust and unambiguous confirmation of the molecular structure.

The Imperative of a Multi-Spectroscopic Strategy

Relying on a single analytical technique for structural validation is a precarious approach. While one method might provide compelling evidence, it can also be prone to ambiguity. For instance, mass spectrometry can confirm the molecular weight, but it cannot definitively distinguish between isomers. Similarly, while FTIR is excellent for identifying functional groups, it does not reveal their specific placement within the molecular framework.

A multi-spectroscopic workflow, however, leverages the orthogonal nature of these techniques. Each method interrogates different properties of the molecule, and when combined, the data converge to a single, highly confident structural assignment. This integrated approach is the cornerstone of modern analytical chemistry and a requirement for regulatory submission and peer-reviewed publication.

Mass Spectrometry (MS): The Molecular Blueprint

Mass spectrometry is the initial and essential step, providing the molecular weight of the analyte. For a polar, non-volatile molecule like this compound, Electrospray Ionization (ESI) is the preferred method due to its soft ionization nature, which minimizes fragmentation and typically preserves the molecular ion.[1][2][3]

Expected Data for this compound (C₉H₁₁NO₂):

  • Molecular Formula: C₉H₁₁NO₂

  • Monoisotopic Mass: 165.0790 g/mol [4][5]

  • Key Ionization Adducts (ESI Positive Mode):

    • [M+H]⁺: 166.0863 m/z

    • [M+Na]⁺: 188.0682 m/z[5]

The high-resolution mass spectrum should clearly show the protonated molecular ion ([M+H]⁺) at m/z 166.0863. The presence of this ion immediately confirms the elemental composition, distinguishing it from any isomers with different formulas. Tandem MS (MS/MS) can be employed to induce fragmentation, yielding structural information. Key expected fragments would arise from the loss of the carboxylic acid group (-45 Da) or cleavage of the C-N bond.

Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)
  • Sample Preparation: Dissolve approximately 1 mg of the synthesized this compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile/water 50:50 v/v) containing 0.1% formic acid to facilitate protonation.

  • Instrument Calibration: Calibrate the mass spectrometer using a standard calibration solution to ensure high mass accuracy.

  • Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.

  • Ionization Parameters: Operate the ESI source in positive ion mode.[6] Typical parameters include a capillary voltage of 3-5 kV, a heated capillary temperature of 250-350°C, and appropriate nebulizing and drying gas flow rates.[2]

  • Data Acquisition: Acquire the full scan mass spectrum over a range of m/z 50-500. The high-resolution data will allow for the determination of the elemental formula from the exact mass of the [M+H]⁺ ion.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Connectivity Map

NMR spectroscopy is arguably the most powerful tool for elucidating the precise structure of an organic molecule. It provides detailed information about the chemical environment, number, and connectivity of atoms.

¹H NMR Spectroscopy

Proton NMR (¹H NMR) reveals the number of distinct proton environments and their neighboring protons through spin-spin coupling.

Expected ¹H NMR Data (in CDCl₃):

  • δ ~7.2-7.3 ppm (m, 2H): Protons on the meta-carbons of the phenyl ring.

  • δ ~6.7-6.8 ppm (m, 3H): Protons on the ortho and para-carbons of the phenyl ring.

  • δ ~4.1-4.2 ppm (q, 1H): The methine proton (CH) on the α-carbon, split into a quartet by the adjacent methyl group.

  • δ ~1.6 ppm (d, 3H): The methyl protons (CH₃), split into a doublet by the adjacent methine proton.

  • Broad signals for N-H and O-H: The signals for the amine and carboxylic acid protons can be broad and their chemical shifts are highly dependent on concentration and solvent. They can often be confirmed by a D₂O exchange experiment, where these peaks disappear.

¹³C NMR Spectroscopy

Carbon NMR (¹³C NMR) provides a count of the number of non-equivalent carbon atoms in the molecule.

Expected ¹³C NMR Data:

  • δ ~175-180 ppm: Carboxylic acid carbonyl carbon (C=O).

  • δ ~145-150 ppm: Phenyl carbon attached to the nitrogen (ipso-carbon).

  • δ ~129 ppm: Phenyl carbons meta to the nitrogen.

  • δ ~118 ppm: Phenyl carbons para to the nitrogen.

  • δ ~113 ppm: Phenyl carbons ortho to the nitrogen.

  • δ ~55-60 ppm: Methine carbon (α-carbon).

  • δ ~18-20 ppm: Methyl carbon (CH₃).

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.[7] Chloroform-d is often a good first choice for compounds of average polarity.[7]

  • Instrument Setup: Insert the sample into the NMR spectrometer.[8] The instrument should be locked onto the deuterium signal of the solvent and shimmed to optimize magnetic field homogeneity, which ensures high resolution.[8][9]

  • ¹H Acquisition: Acquire a standard one-dimensional proton spectrum. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio (typically 16 scans for ¹H).[9]

  • ¹³C Acquisition: Acquire a proton-decoupled ¹³C spectrum. As the ¹³C isotope has a low natural abundance, more scans are required (e.g., 1024 or more) to achieve an adequate signal-to-noise ratio.[9]

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform. The resulting spectra should be phased, baseline-corrected, and referenced (e.g., to residual solvent peaks or an internal standard like TMS).

Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Identification

FTIR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Expected FTIR Data (KBr Pellet):

  • ~3300-2500 cm⁻¹ (broad): A very broad absorption characteristic of the O-H stretch of a hydrogen-bonded carboxylic acid.[10]

  • ~3350-3450 cm⁻¹ (sharp, medium): N-H stretching vibration of the secondary amine.

  • ~3000-3100 cm⁻¹ (medium): Aromatic C-H stretching.

  • ~2850-2950 cm⁻¹ (medium): Aliphatic C-H stretching.

  • ~1700-1725 cm⁻¹ (strong, sharp): C=O stretching of the carboxylic acid carbonyl group.[10]

  • ~1600 cm⁻¹ and ~1500 cm⁻¹ (strong): C=C stretching vibrations within the aromatic ring.

  • ~1200-1300 cm⁻¹: C-N stretching vibration.

  • ~750 cm⁻¹ and ~690 cm⁻¹ (strong): Out-of-plane C-H bending, characteristic of a monosubstituted benzene ring.

Experimental Protocol: FTIR using KBr Pellet Method
  • Sample Preparation: Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar.[11] The mixture should be homogenous.

  • Pellet Formation: Transfer the powder mixture to a pellet press die.[12] Apply pressure (typically 8-10 tons) to form a thin, transparent pellet.[12][13] The transparency is crucial for allowing infrared light to pass through.[11][13]

  • Background Spectrum: Place the empty pellet holder in the FTIR spectrometer and acquire a background spectrum. This will be subtracted from the sample spectrum to remove interferences from atmospheric CO₂ and water vapor.

  • Sample Spectrum: Place the KBr pellet containing the sample into the spectrometer and acquire the infrared spectrum, typically over the range of 4000-400 cm⁻¹.

Data Synthesis and Structural Confirmation

The power of this approach lies in the convergence of data from all three techniques. The MS data confirms the molecular formula, the FTIR confirms the presence of the key functional groups (amine, carboxylic acid, aromatic ring), and the NMR data pieces the puzzle together, showing the exact connectivity of the aliphatic chain and its attachment to the phenyl ring and the carboxylic acid.

Technique Parameter Predicted Data for this compound Structural Information Confirmed
ESI-MS [M+H]⁺m/z 166.0863Molecular Formula (C₉H₁₁NO₂)
FTIR Wavenumber (cm⁻¹)~3300 (N-H), ~3000 (br, O-H), ~1710 (C=O), ~1600, 1500 (C=C)Functional Groups: Secondary Amine, Carboxylic Acid, Aromatic Ring
¹H NMR Chemical Shift (ppm)Aromatic (~6.7-7.3), Methine (~4.1), Methyl (~1.6)Proton environments and connectivity
¹³C NMR Chemical Shift (ppm)Carbonyl (~175), Aromatic (~113-148), Methine (~58), Methyl (~19)Unique carbon environments

The collective data from these analyses provide an interlocking, self-validating confirmation of the structure of this compound, leaving no room for ambiguity. This rigorous validation is the standard required for advancing a compound in research and development pipelines.

Visualizations

Workflow for Spectroscopic Validation

G cluster_0 Sample Preparation cluster_1 Spectroscopic Analysis cluster_2 Data Interpretation & Confirmation Sample Synthesized Compound (this compound) MS ESI-MS Sample->MS Aliquots NMR ¹H & ¹³C NMR Sample->NMR Aliquots FTIR FTIR Sample->FTIR Aliquots Data Combined Spectral Data (MS, NMR, FTIR) MS->Data NMR->Data FTIR->Data Confirmation Structure Confirmed Data->Confirmation Convergent Evidence

Caption: Overall workflow for the multi-spectroscopic validation of a synthesized compound.

Structure and Key NMR Regions

Caption: Molecular structure and corresponding ¹H NMR chemical shift regions.

References

  • Specac. Making KBr Pellets for FTIR: Step by Step Guide. Pellet Press Die Sets. [Link]

  • Shimadzu. KBr Pellet Method. [Link]

  • Olori, A., Di Pietro, P., & Campopiano, A. (2021). PREPARATION OF ULTRAPURE KBr PELLET: NEW METHOD FOR FTIR QUANTITATIVE ANALYSIS. International Journal of Scientific and Academic Research, 3(2), 1-6. [Link]

  • International Journal of Scientific and Academic Research. Preparation of ultrapure KBr pellet: New method for FTIR quantitative analysis. [Link]

  • Glish, G. L., & Vachet, R. W. (2003). The basics of mass spectrometry in the twenty-first century. Nature Biotechnology, 21(2), 140-150. [Link]

  • University of Rochester, Department of Chemistry. How to Get a Good 1H NMR Spectrum. [Link]

  • Ho, C. S., Lam, C. W. K., Chan, M. H. M., Cheung, R. C. K., Law, L. K., Lit, L. C. W., ... & Tai, H. L. (2003). Electrospray ionisation mass spectrometry: principles and clinical applications. Clinical Biochemistry Reviews, 24(1), 3-12. [Link]

  • Shimadzu. Comparison of KBr Pellet Method and Single-Reflection ATR Method. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 2760357, this compound. [Link]

  • Barrow, N. S. (2018). Acquiring and Processing Routine 1H Spectra. In Structure Elucidation in Organic Chemistry (pp. 107-124). Royal Society of Chemistry. [Link]

  • Pennsylvania State University. Acquiring 1H NMR spectrum (Quick instructions for Topspin). [Link]

  • SpectraBase. N-Acetyl-L-phenylalanine. [Link]

  • Georgia Gwinnett College. Standard Operating Procedure H-NMR. [Link]

  • West Virginia University. Electrospray ionization mass spectrometry for the analysis of proteins and small molecules. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 31722, 2-Amino-2-phenylpropanoic acid. [Link]

  • University of Texas Health Science Center at San Antonio. Step-by-step procedure for NMR data acquisition. [Link]

  • ResearchGate. The IR spectra of N-acetyl-L-phenylalanine (black) and complex 1(red). [Link]

  • Wikipedia. Electrospray ionization. [Link]

  • Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000512). [Link]

  • PubChemLite. This compound (C9H11NO2). [Link]

  • Global Substance Registration System. (2S)-2-AMINO-3-(PHENYLAMINO)PROPANOIC ACID. [Link]

  • SpectraBase. 2-(phenylamino)propionic acid methyl ester. [Link]

  • NIST. Propanoic acid, 2-phenylethyl ester. In NIST Chemistry WebBook. [Link]

  • NIST. Propanoic acid, 2-methyl-, 3-phenyl-2-propenyl ester. In NIST Chemistry WebBook. [Link]

  • Human Metabolome Database. 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000237). [Link]

  • NIST. Propanoic acid, phenyl ester. In NIST Chemistry WebBook. [Link]

  • NIST. NIST Chemistry WebBook. [Link]

  • NIST. NIST Chemistry WebBook Credits. [Link]

  • Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000237). [Link]

  • NIST. Propanoic acid, 2-phenylethyl ester. In NIST Chemistry WebBook. [Link]

  • Doc Brown's Chemistry. Infrared spectrum of propanoic acid. [Link]

  • NIST. 2-Propenoic acid, 3-phenyl-. In NIST Chemistry WebBook. [Link]

  • SpectraBase. 2-Methyl-2-phenyl-propionic-acid. [Link]

Sources

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary drug discovery, the systematic evaluation of a compound's cytotoxic profile is a cornerstone of preclinical development. This guide offers an in-depth comparative analysis of the cytotoxic properties of 2-(Phenylamino)propanoic acid and its structurally related analogs. Our objective is to provide researchers, scientists, and drug development professionals with a comprehensive resource, grounded in experimental data, to inform early-stage decision-making in medicinal chemistry and pharmacology.

The this compound scaffold is a privileged structure in medicinal chemistry, forming the backbone of various compounds with diverse biological activities. Understanding the relationship between structural modifications and cytotoxic outcomes is paramount for optimizing therapeutic indices and mitigating off-target effects. This guide will dissect these structure-activity relationships (SAR), present standardized protocols for cytotoxicity assessment, and offer a comparative summary of available data.

The Structural Basis of Cytotoxicity: A Comparative Overview

The cytotoxic potential of compounds derived from the this compound scaffold is intricately linked to their chemical structure. Modifications to the phenyl rings, the propanoic acid chain, and the amine linker can dramatically influence their interaction with cellular components, leading to varied cytotoxic responses.

A key determinant of cytotoxicity in this class of compounds is their lipophilicity. For instance, in studies of 2-phenylaminophenylacetic acid derivatives, it has been observed that increased lipophilicity, often achieved through halogenation (e.g., bromination), leads to a more pronounced cytotoxic effect in liver cell lines[1]. This suggests that enhanced membrane permeability may facilitate higher intracellular concentrations, thereby amplifying toxicity.

Furthermore, the nature and position of substituents on the phenyl rings play a critical role. For example, in a series of 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives, the introduction of a hydroxyimino (-C=NOH) functional group was found to significantly enhance antiproliferative activity against A549 lung cancer cells[2]. This highlights the importance of specific chemical moieties in mediating cytotoxic effects, potentially through targeted interactions with cellular machinery.

Conversely, some structural modifications can be engineered to reduce cytotoxicity while retaining desired pharmacological activity. This is a crucial aspect of drug design, aiming to create safer therapeutic agents. The intricate balance between efficacy and toxicity is a recurring theme in the study of these compounds[1].

Experimental Protocols for Assessing Cytotoxicity

To ensure the generation of robust and reproducible data, standardized in vitro cytotoxicity assays are essential. The following protocols are widely adopted in the field and provide a multi-faceted view of a compound's effect on cell viability and proliferation.[3][4]

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells, which serves as an indicator of cell viability[3][5].

Principle: Viable cells possess mitochondrial dehydrogenases that cleave the tetrazolium ring of MTT, resulting in the formation of a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.

Step-by-Step Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Lactate Dehydrogenase (LDH) Assay for Membrane Integrity

The LDH assay is a cytotoxicity assay that quantifies the release of lactate dehydrogenase from damaged cells into the culture medium[3].

Principle: LDH is a stable cytosolic enzyme that is released upon cell lysis. The amount of LDH in the culture supernatant is proportional to the number of dead cells.

Step-by-Step Protocol:

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.

  • Supernatant Collection: After the incubation period, centrifuge the 96-well plate at a low speed (e.g., 250 x g) for 5 minutes.

  • LDH Reaction: Carefully transfer a portion of the supernatant (e.g., 50 µL) to a new 96-well plate. Add the LDH reaction mixture (containing diaphorase and INT) to each well according to the manufacturer's instructions.

  • Incubation: Incubate the plate in the dark at room temperature for approximately 30 minutes.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 490 nm.

  • Data Analysis: Use a lysis control (cells treated with a lysis buffer) to determine the maximum LDH release. Calculate the percentage of cytotoxicity based on the LDH release in the treated wells relative to the control and maximum lysis wells.

Comparative Cytotoxicity Data

The following table summarizes the cytotoxic activities of various analogs related to this compound against different human cancer cell lines. The data is presented as IC₅₀ values (the concentration required to inhibit the growth of 50% of cells), which is a standard measure of a compound's potency.

Compound ClassSpecific AnalogCell LineIC₅₀ (µM)Reference
2-Phenylamino-3-acyl-1,4-naphthoquinones Compound 4DU-145 (Prostate)Not specified, but high activity[6]
Compound 11DU-145 (Prostate)Not specified, but high activity[6]
Compound VMCF-7 (Breast)1.5[6]
2-Phenylaminophenylacetic Acids Brominated Analog (Compound 24)Liver Cell LinesMost cytotoxic of the series[1]
3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic Acids Compound 21 (with oxime)A549 (Lung)5.42[2]
Compound 22 (with oxime)A549 (Lung)2.47[2]
2-Amino-Naphthoquinones Various AnalogsMultiple Cancer Lines0.49 to 3.89 µg/mL[7]

Note: Direct comparison of IC₅₀ values should be made with caution due to variations in experimental conditions across different studies.

Mechanistic Insights and Structure-Activity Relationships

The cytotoxicity of these compounds can be attributed to various mechanisms of action. For instance, quinone-containing compounds, such as the 2-phenylamino-3-acyl-1,4-naphthoquinones, are known to induce cytotoxicity through the inhibition of DNA topoisomerase-II and the generation of reactive oxygen species (ROS)[6].

The structure-activity relationship (SAR) studies reveal important trends. As previously mentioned, lipophilicity is a key factor, with more lipophilic compounds generally exhibiting higher cytotoxicity[1]. The electronic properties of substituents also play a crucial role. For example, in a series of 3-acyl-2,5-bis(phenylamino)-1,4-benzoquinones, the introduction of either electron-donating (methoxy) or electron-withdrawing (fluorine) groups on the aniline rings decreased the cytotoxicity, suggesting a fine balance of electronic effects is necessary for optimal activity[8].

The following diagram illustrates the key structural features influencing the cytotoxicity of this compound analogs.

SAR_Cytotoxicity cluster_scaffold This compound Scaffold cluster_modifications Structural Modifications Scaffold Core Structure Lipophilicity Increased Lipophilicity (e.g., Halogenation) Scaffold->Lipophilicity Influences Substituents Ring Substituents (e.g., Oxime, Methoxy) Scaffold->Substituents Influences Acid_Modification Propanoic Acid Chain Modifications Scaffold->Acid_Modification Influences Increased_Cytotoxicity Increased_Cytotoxicity Lipophilicity->Increased_Cytotoxicity Leads to Modulated_Cytotoxicity Modulated_Cytotoxicity Substituents->Modulated_Cytotoxicity Leads to Altered_Activity Altered_Activity Acid_Modification->Altered_Activity Leads to

Caption: Key structural modifications influencing the cytotoxicity of this compound analogs.

Conclusion and Future Directions

The comparative analysis of this compound and its related compounds reveals a rich and complex structure-activity landscape. The cytotoxicity of these molecules can be finely tuned through strategic chemical modifications. Key takeaways for researchers include the significant impact of lipophilicity and the introduction of specific functional groups on cytotoxic potency.

Future research should focus on elucidating the precise molecular targets of the most potent and selective compounds. A deeper understanding of their mechanisms of action will be crucial for the rational design of novel therapeutic agents with improved efficacy and safety profiles. The systematic application of the standardized cytotoxicity assays outlined in this guide will be instrumental in advancing these efforts.

References

  • Valderrama, J. A., et al. (2021). Discovery of New 2-Phenylamino-3-acyl-1,4-naphthoquinones as Inhibitors of Cancer Cells Proliferation. Molecules, 26(11), 3324. [Link]

  • Pang, Y., et al. (2014). Structure-Toxicity Relationship and Structure-Activity Relationship Study of 2-Phenylaminophenylacetic Acid Derived Compounds. Food and Chemical Toxicology, 71, 140-147. [Link]

  • Aksenov, A. V., et al. (2023). Synthesis and Evaluation of Cytotoxic Activity of 2-Aryl-2-(3-indolyl)propionic Acid Derivatives. Preprints.org. [Link]

  • Koval, A. A., et al. (2023). Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. Pharmaceuticals, 16(5), 741. [Link]

  • da Silva, M. G., et al. (2014). Synthesis and Cytotoxic Evaluation of a Series of 2-Amino-Naphthoquinones against Human Cancer Cells. Molecules, 19(9), 13933-13947. [Link]

  • Aksenov, A. V., et al. (2023). Synthesis and Evaluation of Cytotoxic Activity of 2-Aryl-2-(3-indolyl)propionic Acid Derivatives. Sciety. [Link]

  • Aksenov, A. V., et al. (2023). Synthesis and Evaluation of Cytotoxic Activity of 2-Aryl-2-(3-indolyl)propionic Acid Derivatives. SciProfiles. [Link]

  • Aksenov, A. V., et al. (2023). Synthesis and Evaluation of Cytotoxic Activity of 2-Aryl-2-(3-indolyl)propionic Acid Derivatives. ResearchGate. [Link]

  • Pang, Y., et al. (2014). Structure-toxicity relationship and structure-activity relationship study of 2-phenylaminophenylacetic acid derived compounds. Semantic Scholar. [Link]

  • Valderrama, J. A., et al. (2021). Discovery of New 2-Phenylamino-3-acyl-1,4-naphthoquinones as Inhibitors of Cancer Cells Proliferation: Searching for Intra-Cellular Targets Playing a Role in Cancer Cells Survival. MDPI. [Link]

  • Simon, L., et al. (2017). In Vitro cytotoxicity and antioxidant evaluation of 7-amino-2-styrylchromone derivatives. Asian Journal of Pharmaceutical and Clinical Research, 10(11), 156-160. [Link]

  • Soule, B. P., et al. (2001). Cyto- and genotoxic effects of novel aromatic nitroxide radicals in vitro. Free Radical Biology and Medicine, 31(3), 426-434. [Link]

  • Valderrama, J. A., et al. (2019). Half-Wave Potentials and In Vitro Cytotoxic Evaluation of 3-Acylated 2,5-Bis(phenylamino)-1,4-benzoquinones on Cancer Cells. Molecules, 24(9), 1818. [Link]

  • Sinniah, D., et al. (2018). Comparison of Cytotoxicity Effects of Propionic Acid Compounds to THLE-2 and HEP-G2 Cells. Science Alert. [Link]

  • Chilin, A., et al. (2013). Synthesis, antiproliferative activity, and mechanism of action of a series of 2-{[(2E)-3-phenylprop-2-enoyl]amino}benzamides. Bioorganic & Medicinal Chemistry, 21(10), 2765-2774. [Link]

  • Ladona, M. G., et al. (2000). Biotransformation and clearance of 3-(phenylamino)propane-1,2-diol, a compound present in samples related to toxic oil syndrome, in C57BL/6 and A/J mice. Chemical Research in Toxicology, 13(1), 60-66. [Link]

  • National Toxicology Program. (2006). Section 1: In Vitro Cytotoxicity Test Methods BRD. National Toxicology Program. [Link]

  • Shchekotikhin, A. E., et al. (2010). Cytotoxicity of new alkylamino- and phenylamino-containing polyfluorinated derivatives of 1,4-naphthoquinone. European Journal of Medicinal Chemistry, 45(10), 4543-4548. [Link]

  • da Silva, A. C. S., et al. (2024). In Silico Studies and Biological Evaluation of Thiosemicarbazones as Cruzain-Targeting Trypanocidal Agents for Chagas Disease. Molecules, 29(1), 123. [Link]

  • Reta, G. F., et al. (2012). Cytotoxic Bioactivity of Some Phenylpropanoic Acid Derivatives. Natural Product Communications, 7(9), 1161-1164. [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]

  • Mthethwa, T., et al. (2024). In Vitro Evaluation of the Anticancer and Pharmacological Activities of Eucomis comosa (Houtt.) H.R. Wehrh. Plants, 13(1), 123. [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-(Phenylamino)propanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Use by Laboratory and Drug Development Professionals

This document provides essential procedural guidance for the safe and compliant disposal of 2-(Phenylamino)propanoic acid. As a compound utilized in research and pharmaceutical development, understanding its hazard profile and the corresponding disposal protocols is critical to ensuring personnel safety and environmental protection. This guide is structured to deliver actionable, step-by-step instructions grounded in established safety protocols and regulatory standards.

Hazard Identification and Risk Assessment: The "Why" Behind the Procedure

Before any disposal protocol is initiated, a thorough understanding of the inherent risks associated with this compound is paramount. This compound is classified with the following hazards:

  • Skin Irritation (H315): Causes skin irritation upon contact.[1][2]

  • Serious Eye Irritation (H319): Causes serious eye irritation.[1][2]

  • Respiratory Irritation (H335): May cause respiratory irritation if inhaled.[1][2]

These classifications, derived from the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), necessitate specific handling and disposal precautions to mitigate exposure risks. The causality is clear: direct contact with the solid or its dust can lead to inflammation and discomfort of the skin, eyes, and respiratory tract. Therefore, all subsequent procedures are designed to prevent such contact.

Personal Protective Equipment (PPE): Your First Line of Defense

Adherence to proper PPE is non-negotiable. The following equipment must be worn at all times when handling this compound for disposal:

PPE CategorySpecificationRationale
Eye/Face Protection Safety glasses with side-shields or goggles. A face shield is recommended when handling larger quantities.To prevent eye contact with dust or splashes, which can cause serious irritation.[1]
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene).To prevent skin contact and subsequent irritation.[1]
Body Protection Laboratory coat.To protect skin and personal clothing from contamination.
Respiratory Protection Use a NIOSH-approved respirator with a particulate filter if ventilation is inadequate or if dust is generated.To prevent inhalation of dust that may cause respiratory irritation.[1]

This multi-layered approach to PPE creates a barrier between the researcher and the hazardous material, a fundamental principle of laboratory safety.

Disposal Workflow: A Step-by-Step Protocol

The disposal of this compound must be conducted in a manner that complies with federal, state, and local regulations. The following workflow provides a self-validating system for its proper disposal.

DisposalWorkflow cluster_prep Preparation cluster_collection Waste Collection cluster_disposal Final Disposal A 1. Designate a Satellite Accumulation Area (SAA) B 2. Select a Compatible Waste Container D 4. Transfer Waste to Container A->D Proceed to Collection C 3. Properly Label the Waste Container E 5. Keep Container Closed D->E F 6. Store in SAA E->F Proceed to Disposal G 7. Arrange for Pickup by Licensed Waste Disposal Service F->G H 8. Complete Waste Manifest G->H

Sources

A Senior Application Scientist's Guide to Handling 2-(Phenylamino)propanoic acid: Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential, immediate safety and logistical information for the handling and disposal of 2-(Phenylamino)propanoic acid. As researchers and drug development professionals, a deep understanding of a compound's characteristics is fundamental not only for experimental success but for ensuring a safe laboratory environment. This document moves beyond a simple checklist, offering a procedural framework grounded in risk assessment and scientific causality to build confidence and precision in your handling protocols.

Hazard Assessment: Understanding the Risks

This compound and its analogs are classified with specific hazards that dictate our safety protocols. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound presents the following risks[1][2]:

  • H315: Causes skin irritation. Direct contact can lead to inflammation, redness, and discomfort.

  • H319: Causes serious eye irritation. The eyes are particularly vulnerable, and exposure can result in significant, potentially lasting damage.[1][2][3]

  • H335: May cause respiratory irritation. Inhalation of dust or aerosols can irritate the respiratory tract, leading to coughing and discomfort.[1][2][3][4]

The primary routes of exposure are inhalation, skin contact, and eye contact. Therefore, our protective strategy must establish robust barriers against these pathways.

Personal Protective Equipment (PPE) Protocol

The selection of PPE is not a one-size-fits-all approach; it is a direct response to the identified hazards. The following protocol is designed to provide comprehensive protection during the handling of this compound.

Data Presentation: Recommended PPE for Handling this compound
PPE CategoryItemSpecifications & Best PracticesRationale
Eye & Face Protection Safety GogglesChemical splash goggles compliant with ANSI Z87 standards.[5]Protects eyes from splashes of the chemical or solvents. Standard safety glasses are insufficient as they do not provide a seal around the eyes.
Face ShieldWorn in addition to safety goggles, not as a replacement.[5][6]Provides a critical secondary layer of protection for the entire face during procedures with a high risk of splashing or aerosol generation (e.g., transferring large quantities, heating solutions).
Hand Protection Nitrile GlovesStandard laboratory-grade disposable nitrile gloves. Double-gloving is recommended for extended procedures.[5]Provides an effective barrier against incidental skin contact. Nitrile offers good resistance to a wide range of chemicals. Inspect gloves for any signs of degradation or punctures before use.[7]
Body Protection Laboratory CoatStandard, long-sleeved lab coat. A fire-resistant coat is preferred.[5]Protects skin and personal clothing from contamination by spills and splashes.[6]
Closed-toe ShoesSturdy, non-perforated shoes that completely cover the foot.[5][7]Prevents injury from chemical spills and dropped objects, which are common laboratory hazards.
Respiratory Protection Engineering ControlsHandle within a certified chemical fume hood.This is the primary and most effective means of preventing respiratory exposure. A fume hood ensures that any dust or vapors are contained and exhausted safely.
Air-Purifying RespiratorNIOSH-approved N95 or higher-rated respirator.[6]To be used only when engineering controls are not feasible or as a supplementary measure if there is a risk of dust generation outside of a fume hood. Use requires proper fit-testing and training.

Safe Handling Workflow: A Step-by-Step Guide

This workflow outlines the critical steps from preparation to cleanup, integrating the PPE protocol to ensure safety at every stage.

  • Preparation and Pre-Handling Check:

    • Confirm that a certified chemical fume hood is operational.

    • Ensure an eyewash station and safety shower are accessible and unobstructed.[8]

    • Don all required PPE as specified in the table above. Inspect your gloves for any defects.

  • Weighing and Aliquoting:

    • Perform all manipulations of the solid compound within the chemical fume hood to contain any dust.

    • Use spatulas and weighing paper appropriate for the amount being handled to minimize the risk of spills.

    • Keep the container tightly closed when not in use.[3][8]

  • Solution Preparation and Use:

    • When dissolving the compound, add the solid to the solvent slowly to avoid splashing.

    • Handle all solutions containing the compound within the fume hood.

  • Post-Handling:

    • Thoroughly decontaminate the work area (fume hood sash, surfaces) with an appropriate cleaning agent.

    • Carefully remove PPE, avoiding contact with potentially contaminated outer surfaces. Remove gloves last.

    • Wash hands thoroughly with soap and water after removing PPE.[3][8]

Visualization: Chemical Handling Workflow

The following diagram illustrates the logical flow of the safe handling procedure.

G cluster_prep Preparation cluster_handling Handling (Inside Fume Hood) cluster_cleanup Cleanup & Disposal Prep 1. Verify Engineering Controls (Fume Hood, Eyewash) Don_PPE 2. Don & Inspect PPE Prep->Don_PPE Weigh 3. Weigh & Aliquot Solid Don_PPE->Weigh Dissolve 4. Prepare Solution Weigh->Dissolve Experiment 5. Perform Experiment Dissolve->Experiment Decontaminate 6. Decontaminate Work Area Experiment->Decontaminate Waste 7. Segregate & Dispose Waste Decontaminate->Waste Doff_PPE 8. Doff PPE Waste->Doff_PPE Wash 9. Wash Hands Doff_PPE->Wash

Caption: Workflow for Safely Handling this compound.

Spill and Exposure Procedures

Immediate and correct action is critical in the event of an exposure or spill.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][8]

  • Skin Contact: Remove all contaminated clothing and wash the affected skin area immediately with soap and plenty of water. If skin irritation occurs, seek medical advice.[2][8]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[8]

  • Small Spill (in fume hood): Decontaminate the area with a suitable absorbent material. Place the absorbed material into a sealed, labeled container for hazardous waste disposal.

  • Large Spill: Evacuate the immediate area and prevent entry. Alert your institution's environmental health and safety (EHS) office immediately.

Decontamination and Disposal Plan

Proper disposal prevents environmental contamination and ensures compliance with regulations.

  • Waste Segregation:

    • Solid Waste: Collect unused this compound and any materials contaminated with the solid (e.g., weighing paper, contaminated gloves) in a clearly labeled, sealed hazardous waste container.

    • Liquid Waste: Collect solutions containing the compound in a labeled, sealed hazardous liquid waste container. Do not mix with other incompatible waste streams.

  • Container Management:

    • Keep waste containers closed except when adding waste.

    • Store waste containers in a designated secondary containment area.

  • Final Disposal:

    • All waste must be disposed of through your institution's EHS-approved hazardous waste program.[3][8][9]

    • Never dispose of this compound or its containers in the regular trash or down the drain.[3][9] Contaminated packaging should be treated as unused product.[10]

By adhering to these detailed protocols, you establish a robust safety framework that protects yourself, your colleagues, and your research.

References

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: 2-Amino-3-phenylpropanoic acid. Retrieved from [Link]

  • U.S. Department of Health and Human Services. (n.d.). Personal Protective Equipment (PPE). CHEMM. Retrieved from [Link]

  • Trimaco. (2023). Essential Chemical PPE. Retrieved from [Link]

  • Bernardo Ecenarro. (n.d.). Recommended PPE to handle chemicals. Retrieved from [Link]

  • Angene Chemical. (2025). Safety Data Sheet: 3-(Phenylamino)propanoic acid. Retrieved from [Link]

  • American Chemistry Council. (n.d.). Protective Equipment. Retrieved from [Link]

  • DC Fine Chemicals. (2024). Safety Data Sheet: Propionic acid. Retrieved from [Link]

  • Capot Chemical Co., Ltd. (2019). MSDS of 3-Phenylamino-propionic acid. Retrieved from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.